molecular formula C121H232N3O48P B12425737 DSPE-PEG36-mal

DSPE-PEG36-mal

Número de catálogo: B12425737
Peso molecular: 2528.1 g/mol
Clave InChI: UTQGYDLGNOWDNO-LUZCCYEVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DSPE-PEG36-mal is a useful research compound. Its molecular formula is C121H232N3O48P and its molecular weight is 2528.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C121H232N3O48P

Peso molecular

2528.1 g/mol

Nombre IUPAC

[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C121H232N3O48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-119(128)169-113-115(172-120(129)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)114-171-173(131,132)170-42-39-123-121(130)168-112-111-167-110-109-166-108-107-165-106-105-164-104-103-163-102-101-162-100-99-161-98-97-160-96-95-159-94-93-158-92-91-157-90-89-156-88-87-155-86-85-154-84-83-153-82-81-152-80-79-151-78-77-150-76-75-149-74-73-148-72-71-147-70-69-146-68-67-145-66-65-144-64-63-143-62-61-142-60-59-141-58-57-140-56-55-139-54-53-138-52-51-137-50-49-136-48-47-135-46-45-134-44-43-133-41-38-122-116(125)37-40-124-117(126)35-36-118(124)127/h35-36,115H,3-34,37-114H2,1-2H3,(H,122,125)(H,123,130)(H,131,132)/t115-/m0/s1

Clave InChI

UTQGYDLGNOWDNO-LUZCCYEVSA-N

SMILES isomérico

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

SMILES canónico

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origen del producto

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure of DSPE-PEG36-MAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG36-MAL is a heterobifunctional lipid-polymer conjugate widely utilized in the fields of drug delivery, nanomedicine, and bioconjugation. Its structure is meticulously designed to integrate the self-assembly properties of phospholipids (B1166683) with the biocompatibility of polyethylene (B3416737) glycol (PEG) and the specific reactivity of a maleimide (B117702) group. This unique combination allows for the creation of advanced drug delivery systems, such as liposomes and micelles, with extended circulation times and the ability to be functionalized with targeting ligands. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and the experimental methods used for its characterization.

Core Molecular Structure

This compound is an amphiphilic molecule composed of three distinct chemical moieties: a DSPE lipid anchor, a PEG36 hydrophilic spacer, and a terminal maleimide functional group.[1]

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This component serves as the hydrophobic lipid anchor.[2] It consists of a glycerol (B35011) backbone esterified with two saturated 18-carbon stearic acid chains and a phosphoethanolamine headgroup. The DSPE moiety facilitates the incorporation of the molecule into the lipid bilayers of nanoparticles like liposomes.[2][3][4]

  • PEG36 (Polyethylene Glycol, 36 units): This is a hydrophilic and flexible polymer chain composed of 36 repeating ethylene (B1197577) oxide units. The PEG linker provides a "stealth" characteristic to nanoparticles, forming a hydrated layer on the surface that reduces non-specific protein binding and recognition by the immune system, thereby extending their circulation half-life in the bloodstream.[1][4]

  • MAL (Maleimide): Located at the distal end of the PEG chain, the maleimide group is a highly specific reactive handle. It readily reacts with sulfhydryl (thiol) groups, such as those found on cysteine residues of peptides and proteins, to form a stable covalent thioether bond.[2][5] This reaction is most efficient at a pH range of 6.5-7.5.[5][6]

Below is a diagram illustrating the logical relationship between these core components.

Figure 1: Structural Components of this compound DSPE DSPE (Lipid Anchor) 1,2-distearoyl-sn-glycero-3- phosphoethanolamine PEG PEG36 (Hydrophilic Spacer) 36 Polyethylene Glycol Units DSPE->PEG MAL Maleimide (Reactive Group) Thiol-Reactive Functional End PEG->MAL

Figure 1: Structural Components of this compound

Physicochemical Properties

The quantitative properties of this compound are critical for its application in formulating nanomedicines. The data below has been compiled from various suppliers and technical data sheets.

PropertyValueSource(s)
Molecular Formula C121H232N3O48P[7][8]
Molecular Weight ~2528.10 g/mol [7][8]
Purity ≥95%[1][2]
Appearance White solid powder or viscous liquid[2][9]
Solubility Soluble in chloroform (B151607) and warm water[2]
Storage Condition -20°C, keep dry and protected from light[1][6][8][9]

Note: The molecular weight is based on a discrete PEG length of 36 units. Commercial products often use polydisperse PEG, leading to an average molecular weight.

Experimental Protocols for Structural Characterization

The confirmation of the this compound structure and its purity relies on standard analytical techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a primary method for confirming the successful synthesis and structural integrity of the molecule.

  • Objective: To verify the presence of the key functional groups: DSPE alkyl chains, PEG repeating units, and the maleimide ring.

  • Methodology:

    • A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

    • The sample is placed in an NMR spectrometer (e.g., 600 MHz).

    • The ¹H NMR spectrum is acquired.

    • Analysis: The spectrum is analyzed for characteristic peaks. A key signal for confirming the integrity of the maleimide group is the appearance of a singlet peak at approximately 6.68 ppm, which corresponds to the two protons on the double bond of the maleimide ring.[10] The absence of this peak would indicate that the maleimide ring has opened.[10] Other peaks corresponding to the fatty acid chains of DSPE and the repeating -(OCH₂CH₂)- units of PEG are also identified.

Ellman's Assay

This colorimetric assay is used to functionally verify the reactivity of the maleimide group.

  • Objective: To confirm that the maleimide group is active and available for conjugation with thiol-containing molecules.

  • Methodology:

    • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is used, which reacts with free thiols to produce a yellow-colored product (TNB²⁻) that absorbs strongly at 412 nm.

    • A known concentration of a thiol-containing molecule (e.g., cysteine or a peptide) is prepared.

    • The this compound is added to the thiol solution, allowing the maleimide-thiol conjugation reaction to proceed.

    • After the reaction, Ellman's reagent is added to the solution.

    • Analysis: The absorbance is measured at 412 nm. A significant decrease in the concentration of free thiols compared to a control sample (without this compound) confirms that the maleimide group has successfully reacted, validating its functionality.[10]

The workflow for these characterization steps can be visualized as follows.

Figure 2: Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Functional Analysis cluster_results Confirmation synthesis DSPE-PEG-NH2 + Maleimide Precursor purification Purification (e.g., HPLC) synthesis->purification nmr ¹H NMR Spectroscopy purification->nmr Structural Integrity ellman Ellman's Assay purification->ellman Functional Reactivity ms Mass Spectrometry (Optional) purification->ms Molecular Weight nmr_result Maleimide peak at ~6.68 ppm nmr->nmr_result ellman_result Decreased free thiol concentration ellman->ellman_result ms_result Correct mass-to-charge ratio ms->ms_result

Figure 2: Workflow for this compound Characterization

Conclusion

The this compound molecule is a cornerstone of modern nanomedicine formulation, offering a powerful tool for creating stable, long-circulating, and targetable drug delivery vehicles. Its tripartite structure—comprising a lipid anchor, a stealth polymer, and a specific reactive group—is confirmed through rigorous analytical methods like NMR and functional assays. A thorough understanding of this structure is essential for drug development professionals aiming to harness its capabilities for creating next-generation therapeutics.

References

DSPE-PEG36-mal: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, specifications, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36], a pivotal component in advanced drug delivery systems.

DSPE-PEG36-mal is a heterobifunctional lipid-polymer conjugate that has garnered significant attention in the fields of nanomedicine and drug delivery. Its unique architecture, featuring a lipid anchor (DSPE), a hydrophilic spacer (PEG36), and a reactive maleimide (B117702) group, enables the creation of sophisticated drug delivery vehicles such as liposomes and micelles with enhanced stability, prolonged circulation times, and the capacity for targeted delivery. This technical guide provides a detailed overview of its chemical properties, specifications, and key experimental protocols for its application.

Core Chemical Properties and Specifications

This compound is characterized by its amphiphilic nature, with the DSPE portion readily integrating into lipid bilayers and the hydrophilic PEG chain extending into the aqueous phase. The terminal maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides and antibodies, for targeted drug delivery.

PropertySpecificationReference(s)
Synonyms DSPE-PEG36-Maleimide[1]
Molecular Formula C121H231N3O48PNa (Sodium Salt)[1]
Molecular Weight ~2550.08 g/mol (Sodium Salt)[1]
Appearance White to off-white solid or viscous liquid[2][3]
Purity ≥95%[4]
Solubility Soluble in chloroform (B151607) and ethanol (B145695) (with warming)
Storage Conditions -20°C, protect from light and moisture[1][2]

Experimental Protocols

The utility of this compound is best demonstrated through its application in the formulation of drug delivery systems and the conjugation of targeting ligands. The following sections detail common experimental methodologies.

Liposome (B1194612) Formulation using Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes incorporating this compound.

Methodology:

  • Lipid Film Preparation: A mixture of lipids, including a structural lipid (e.g., DSPC), cholesterol, and this compound, are dissolved in an organic solvent such as chloroform.[5] The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation.[6] This process leads to the formation of multilamellar vesicles (MLVs). For passive drug loading, the therapeutic agent can be dissolved in the hydration buffer.[6]

  • Size Reduction: To achieve a uniform size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[5] This process results in the formation of small unilamellar vesicles (SUVs).

  • Purification: Unencapsulated drug and other impurities are removed from the liposome suspension using techniques such as size exclusion chromatography or dialysis.[6]

Bioconjugation of Thiol-Containing Ligands

The maleimide group of this compound reacts specifically with sulfhydryl (thiol) groups to form a stable thioether bond. This reaction is central to the functionalization of liposomes for targeted delivery.

Methodology:

  • Thiolated Ligand Preparation: The targeting ligand (e.g., antibody, peptide) must possess a free thiol group. If not naturally present, thiol groups can be introduced using reagents like 2-iminothiolane (B1205332) (Traut's reagent).[5]

  • Conjugation Reaction: The thiolated ligand is added to a suspension of this compound-containing liposomes. The reaction is typically carried out at a pH of 6.5-7.5 for several hours at room temperature or 4°C.[2][3] A 10- to 20-fold molar excess of the maleimide-lipid over the thiol-containing molecule is often used to ensure efficient conjugation.[2]

  • Quenching: Any unreacted maleimide groups can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to prevent non-specific reactions.[7]

  • Purification: The resulting ligand-conjugated liposomes are purified to remove unconjugated ligands and other reactants, typically by size exclusion chromatography or dialysis.[5]

Characterization of this compound Formulations

Thorough characterization is essential to ensure the quality and efficacy of this compound-based formulations.

  • Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the mean particle size, size distribution (polydispersity index, PDI), and zeta potential of the liposomes.[6]

  • Conjugation Efficiency: The efficiency of ligand conjugation can be assessed using various techniques, including HPLC, SDS-PAGE, or specific assays for the conjugated ligand.

  • Drug Encapsulation Efficiency: The amount of drug successfully encapsulated within the liposomes is determined by separating the unencapsulated drug and quantifying the drug associated with the vesicles, often after lysis of the liposomes with a detergent or organic solvent.[6]

  • Structural Confirmation: Techniques such as Proton NMR (¹H-NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the structure of the this compound conjugate.

Visualizing Experimental Workflows and Mechanisms

To further elucidate the application of this compound, the following diagrams illustrate key processes.

Liposome_Formulation cluster_prep Lipid Film Preparation cluster_hydration Hydration & Sizing cluster_purification Purification lipids Lipids (DSPC, Cholesterol, This compound) solvent Organic Solvent (e.g., Chloroform) lipids->solvent Dissolve rotovap Rotary Evaporation solvent->rotovap film Thin Lipid Film rotovap->film buffer Aqueous Buffer (± Drug) film->buffer Hydrate mlv Multilamellar Vesicles (MLVs) buffer->mlv extrusion Extrusion mlv->extrusion suv Small Unilamellar Vesicles (SUVs) extrusion->suv purify Size Exclusion Chromatography/Dialysis suv->purify final_product Purified Liposomes purify->final_product

Workflow for Liposome Formulation.

Bioconjugation_Workflow cluster_reaction Conjugation Reaction cluster_purification Purification liposome This compound Liposome react Mix & Incubate (pH 6.5-7.5) liposome->react ligand Thiolated Ligand (Peptide, Antibody) ligand->react conjugated_liposome Ligand-Conjugated Liposome react->conjugated_liposome purify Remove Unconjugated Ligand (e.g., Dialysis) conjugated_liposome->purify final_product Targeted Liposome purify->final_product

Bioconjugation to Thiolated Ligands.

Targeted_Drug_Delivery cluster_circulation Systemic Circulation cluster_targeting Target Cell Interaction cluster_release Intracellular Drug Release liposome Targeted Liposome (Drug Encapsulated) recognition Ligand Recognition liposome->recognition Circulates receptor Cell Surface Receptor recognition->receptor Binds internalization Receptor-Mediated Endocytosis receptor->internalization endosome Endosome internalization->endosome release Drug Release endosome->release Endosomal Escape/ Liposome Degradation action Therapeutic Action release->action

Mechanism of Targeted Drug Delivery.

References

The Core Mechanism of DSPE-PEG-Maleimide in Targeted Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-maleimide), a critical component in the development of targeted drug delivery systems. We will delve into its physicochemical properties, its role in nanoparticle formulation, and the molecular mechanisms that govern its function from nanoparticle creation to cellular uptake and intracellular trafficking.

The Multifaceted Role of DSPE-PEG-Maleimide

DSPE-PEG-maleimide is a heterobifunctional lipid-polymer conjugate that plays a pivotal role in modern drug delivery nanosystems. Its structure is comprised of three key components, each with a distinct function:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a hydrophobic anchor, enabling its incorporation into the lipid bilayer of nanoparticles such as liposomes.

  • Polyethylene Glycol (PEG): A hydrophilic polymer chain that extends from the nanoparticle surface into the aqueous environment. This "PEGylation" creates a steric barrier that reduces opsonization (the process of marking pathogens for phagocytosis) and recognition by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanoparticle in the bloodstream. This is often referred to as the "stealth" effect.

  • Maleimide (B117702): A reactive functional group at the distal end of the PEG chain. The maleimide group specifically and efficiently reacts with thiol (sulfhydryl) groups, most commonly found in cysteine residues of peptides and proteins, to form a stable thioether bond. This allows for the covalent conjugation of targeting ligands, such as antibodies, antibody fragments, peptides, and aptamers, to the surface of the nanoparticle.

The combination of these three components makes DSPE-PEG-maleimide an indispensable tool for creating long-circulating, targeted drug delivery vehicles that can selectively deliver therapeutic payloads to diseased cells and tissues.

Quantitative Data and Physicochemical Properties

The physicochemical properties of DSPE-PEG-maleimide and the resulting nanoparticles are critical for their in vivo performance. The following tables summarize key quantitative data.

PropertyTypical ValuesSignificance
PEG Molecular Weight (Da) 1000, 2000, 3400, 5000, 10000, 20000Influences the thickness of the hydrophilic corona, affecting steric hindrance, circulation time, and ligand accessibility.
Purity ≥95%High purity is essential to ensure consistent and reproducible formulation and conjugation.
Solubility Soluble in chloroform (B151607), methylene (B1212753) chloride, DMF, and DMSO. Slightly soluble in alcohols and ether.Dictates the choice of solvents for lipid film preparation and other formulation steps.
Physical Form White to off-white powder or waxy solidImportant for handling and storage.
Storage Conditions -20°C, desiccated, and protected from lightCritical for maintaining the reactivity of the maleimide group.

Table 1: Physicochemical Properties of DSPE-PEG-Maleimide.

ParameterTypical RangeFactors Influencing the Parameter
Particle Size (Diameter) 80 - 200 nmLipid composition, formulation method (e.g., extrusion, sonication), PEG chain length.
Polydispersity Index (PDI) < 0.3Homogeneity of the nanoparticle population. Lower values indicate a more uniform size distribution.
Zeta Potential (mV) -10 to -40 mVSurface charge of the nanoparticles. The negative charge is often due to the phosphate (B84403) group of the phospholipid.
Conjugation Efficiency (%) 50 - 95%pH, temperature, molar ratio of maleimide to thiol, reaction time, and the nature of the ligand.

Table 2: Physicochemical Properties of DSPE-PEG-Maleimide Containing Nanoparticles.

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of DSPE-PEG-maleimide-functionalized nanoparticles.

Liposome (B1194612) Formulation using the Thin-Film Hydration Method

This is a common method for preparing liposomes incorporating DSPE-PEG-maleimide.

Materials:

  • Primary phospholipid (e.g., DSPC, DOPC)

  • Cholesterol

  • DSPE-PEG-maleimide

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Protocol:

  • Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-maleimide in a desired molar ratio, for instance, 55:40:5) in chloroform in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This step is typically performed at a temperature above the phase transition temperature of the lipids.

Ligand Conjugation via Maleimide-Thiol Chemistry

This protocol describes the covalent attachment of a thiol-containing ligand to the surface of maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized liposomes

  • Thiol-containing ligand (e.g., peptide, antibody fragment)

  • Reaction buffer (e.g., HEPES or PBS, pH 6.5-7.5)

  • Quenching agent (e.g., L-cysteine or 2-mercaptoethanol)

Protocol:

  • Prepare the maleimide-functionalized liposomes as described in Protocol 3.1.

  • Dissolve the thiol-containing ligand in the reaction buffer. If the ligand has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) followed by purification to remove the reducing agent.

  • Mix the maleimide-functionalized liposomes with the thiol-containing ligand at a specific molar ratio (e.g., 10:1 maleimide to thiol).

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule like L-cysteine.

  • Purify the ligand-conjugated liposomes from unconjugated ligand and quenching agent using size exclusion chromatography (e.g., a Sepharose CL-4B column) or dialysis.

Post-Insertion Method for Preparing Targeted Liposomes

The post-insertion method involves the transfer of ligand-conjugated DSPE-PEG-maleimide from micelles into pre-formed liposomes. This method can be advantageous as it avoids exposing the ligand to the potentially harsh conditions of liposome formation.

Materials:

  • Pre-formed liposomes

  • DSPE-PEG-maleimide

  • Thiol-containing ligand

  • Reaction buffer (as in 3.2)

Protocol:

  • Prepare micelles of DSPE-PEG-maleimide by hydrating a thin film of the lipid with the reaction buffer.

  • Conjugate the thiol-containing ligand to the DSPE-PEG-maleimide micelles as described in Protocol 3.2.

  • Mix the pre-formed liposomes with the ligand-conjugated micelles.

  • Incubate the mixture at a temperature slightly above the phase transition temperature of the liposomal lipids (e.g., 60°C) for 1-2 hours to facilitate the insertion of the ligand-conjugated DSPE-PEG into the liposome bilayer.

  • Cool the mixture to room temperature and purify the targeted liposomes as described in Protocol 3.2.

Characterization of Nanoparticles

Dynamic Light Scattering (DLS): Used to determine the average particle size, size distribution, and polydispersity index (PDI).

Zeta Potential Measurement: Determines the surface charge of the nanoparticles, which is an important indicator of their stability in suspension.

Quantification of Maleimide Activity (Ellman's Assay): This assay is used to determine the amount of reactive maleimide groups on the surface of the nanoparticles before and after conjugation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to purify the DSPE-PEG-maleimide conjugate and to assess the purity of the final product. A typical protocol would involve a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).

Mechanism of Action: From Circulation to Cellular Interior

The journey of a DSPE-PEG-maleimide-functionalized nanoparticle from injection to its intracellular target is a multi-step process.

Systemic Circulation and Targeting

Once administered intravenously, the PEGylated nanoparticles exhibit prolonged circulation times due to the "stealth" effect. The targeting ligand conjugated to the maleimide group then mediates the specific binding of the nanoparticle to its corresponding receptor, which is ideally overexpressed on the surface of target cells (e.g., cancer cells).

Cellular Uptake: Receptor-Mediated Endocytosis

The primary mechanism of cellular uptake for these targeted nanoparticles is receptor-mediated endocytosis. This is an active process that involves the following steps:

  • Binding: The targeting ligand on the nanoparticle surface binds to its specific receptor on the cell membrane.

  • Clustering: This binding can induce the clustering of receptors in a localized area of the plasma membrane.

  • Invagination: The cell membrane begins to invaginate at the site of receptor clustering, often facilitated by coat proteins such as clathrin.

  • Vesicle Formation: The invagination pinches off to form an intracellular vesicle, known as an endosome, containing the nanoparticle.

Cellular_Uptake_Pathway Receptor-Mediated Endocytosis of a Targeted Nanoparticle cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle Targeted Nanoparticle Binding 1. Binding Nanoparticle->Binding Ligand Interaction Receptor Receptor Clustering 2. Clustering Receptor->Clustering Binding->Receptor Invagination 3. Invagination Clustering->Invagination Endosome Early Endosome Invagination->Endosome 4. Vesicle Formation Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation & Cargo Escape

Intracellular Trafficking and Drug Release

Once inside the cell, the endosome undergoes a maturation process, acidifying its internal environment and eventually fusing with lysosomes. Lysosomes are organelles containing a variety of degradative enzymes. The acidic and enzymatic environment of the lysosome can lead to the degradation of the nanoparticle and the subsequent release of its therapeutic cargo into the cytoplasm. For some drug delivery systems, endosomal escape mechanisms are engineered to allow the nanoparticle or its payload to enter the cytoplasm before reaching the lysosome, thereby avoiding degradation.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows involved in the development and application of DSPE-PEG-maleimide-based drug delivery systems.

Liposome_Preparation_Workflow Workflow for Targeted Liposome Preparation and Characterization cluster_formulation Liposome Formulation cluster_conjugation Ligand Conjugation cluster_characterization Characterization A 1. Lipid Mixing (e.g., DSPC, Cholesterol, DSPE-PEG-maleimide) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Formation of MLVs) B->C D 4. Extrusion (Formation of LUVs) C->D F 6. Conjugation Reaction (Maleimide-Thiol Chemistry) D->F E 5. Ligand Preparation (e.g., Thiolation) E->F G 7. Quenching (e.g., L-cysteine) F->G H 8. Purification (e.g., SEC) G->H I 9. Particle Size & PDI (DLS) H->I J 10. Zeta Potential H->J K 11. Conjugation Efficiency (e.g., Ellman's Assay, HPLC) H->K L 12. In Vitro Studies (Cellular Uptake, Cytotoxicity) H->L

Logical_Relationship Logical Relationships in DSPE-PEG-Maleimide Function DSPE DSPE (Hydrophobic Anchor) Nanoparticle_Formation Nanoparticle Formation (e.g., Liposome) DSPE->Nanoparticle_Formation PEG PEG (Hydrophilic Spacer) PEG->Nanoparticle_Formation Stealth_Properties Stealth Properties (Long Circulation) PEG->Stealth_Properties Maleimide Maleimide (Reactive Group) Maleimide->Nanoparticle_Formation Targeted_Nanoparticle Targeted Nanoparticle Maleimide->Targeted_Nanoparticle conjugates with Nanoparticle_Formation->Targeted_Nanoparticle Receptor_Binding Specific Receptor Binding Stealth_Properties->Receptor_Binding enables Targeting_Ligand Targeting Ligand (Thiol-containing) Targeting_Ligand->Targeted_Nanoparticle Targeted_Nanoparticle->Receptor_Binding Cellular_Uptake Receptor-Mediated Endocytosis Receptor_Binding->Cellular_Uptake Drug_Delivery Intracellular Drug Delivery Cellular_Uptake->Drug_Delivery

Conclusion

DSPE-PEG-maleimide is a powerful and versatile tool in the field of drug delivery. Its unique tripartite structure allows for the creation of long-circulating, targeted nanoparticles capable of selectively delivering therapeutic agents to diseased sites. A thorough understanding of its physicochemical properties, the methodologies for its use in nanoparticle formulation and conjugation, and the molecular mechanisms governing its interaction with biological systems is essential for the rational design and development of the next generation of nanomedicines. This guide provides a foundational understanding for researchers and scientists working to harness the potential of DSPE-PEG-maleimide for improved therapeutic outcomes.

The Strategic Role of DSPE-PEG36-mal in Advanced Liposome Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-mal) in the formulation of sophisticated liposomal drug delivery systems. As the demand for targeted therapeutics accelerates, the functionalization of liposome (B1194612) surfaces to achieve site-specific drug release has become paramount. This compound serves as a key enabling technology in this endeavor, providing a versatile and efficient means of conjugating targeting moieties to the liposome surface. This guide will delve into the physicochemical impact of this compound on liposome characteristics, provide detailed experimental protocols for formulation and characterization, and illustrate the underlying principles of targeted drug delivery facilitated by this essential lipid-PEG conjugate.

The Core Functionality of this compound

This compound is a heterobifunctional lipid-polymer conjugate that seamlessly integrates into the lipid bilayer of liposomes. Its structure comprises three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that acts as a stable anchor within the liposome's lipid bilayer, ensuring the firm attachment of the entire conjugate.

  • Polyethylene Glycol (PEG) Linker (36 ethylene (B1197577) glycol units): A hydrophilic and biocompatible polymer chain that extends from the liposome surface into the aqueous environment. This PEG layer serves a dual purpose. Firstly, it creates a "stealth" effect, sterically hindering the opsonization process and subsequent clearance by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the liposome. Secondly, it provides a flexible spacer arm for the terminal maleimide (B117702) group, ensuring its accessibility for conjugation reactions.

  • Maleimide (mal) Group: A reactive functional group located at the distal end of the PEG chain. The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of peptides and proteins. This specific reactivity allows for the covalent attachment of a wide array of targeting ligands, such as antibodies, antibody fragments, peptides, and aptamers, to the liposome surface.

The incorporation of this compound into a liposome formulation transforms a conventional drug carrier into a targeted delivery vehicle, capable of recognizing and binding to specific cell surface receptors, thereby enhancing the therapeutic efficacy of the encapsulated drug while minimizing off-target effects.

Impact on Physicochemical Properties: A Quantitative Overview

The inclusion of DSPE-PEG derivatives in a liposome formulation significantly influences its physicochemical characteristics. The following table summarizes a comparative analysis of key parameters for conventional liposomes versus those modified with a DSPE-PEG conjugate.

Physicochemical ParameterConventional LiposomesPEGylated LiposomesReference
Mean Particle Size (nm) 150 - 250100 - 180[1]
Polydispersity Index (PDI) 0.2 - 0.4< 0.2[1]
Zeta Potential (mV) -25 to -40-10 to -20[1]
Drug Entrapment Efficiency (%) 56.5 - 78.466.9 - 89.4[1]

Note: The values presented are illustrative and can vary depending on the specific lipid composition, drug being encapsulated, and the formulation process.

The data clearly indicates that PEGylation tends to decrease the mean particle size and polydispersity index, leading to a more homogenous population of liposomes. The zeta potential becomes less negative due to the shielding effect of the neutral PEG layer. Notably, the entrapment efficiency is often enhanced in PEGylated liposomes, which may be attributed to the influence of the PEG chains on the bilayer's packing and fluidity.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound functionalized liposomes.

Protocol 1: Liposome Formulation via Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound using the well-established thin-film hydration method.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Drug to be encapsulated (optional)

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Accurately weigh and dissolve the primary phospholipid, cholesterol, and this compound in the chosen organic solvent in a round-bottom flask. A typical molar ratio might be DPPC:Cholesterol:this compound of 90:10:1, but this should be optimized for the specific application. If encapsulating a lipophilic drug, it should also be dissolved in the organic solvent at this stage.

  • Film Formation: Attach the round-bottom flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids. Apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask. Continue evaporation under high vacuum for at least 1-2 hours to ensure complete removal of residual solvent.

  • Hydration: Add the hydration buffer (pre-warmed to a temperature above the lipid phase transition temperature) to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer. Gently rotate the flask to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). This process should be carried out for approximately 1 hour.

  • Size Reduction: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension must be downsized. This can be achieved by:

    • Sonication: Submerge the flask in a bath sonicator or use a probe sonicator to disrupt the MLVs. Sonication should be performed in short bursts to avoid overheating the sample.

    • Extrusion: For more uniform sizing, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a narrow size distribution.

  • Purification: To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis against the hydration buffer.

Protocol 2: Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes

This protocol details the covalent attachment of a thiol-containing targeting ligand (e.g., a cysteine-terminated peptide) to the maleimide groups on the surface of the prepared liposomes.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiolated targeting ligand (e.g., RGD peptide with a terminal cysteine)

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Inert gas (e.g., nitrogen or argon)

  • Reagents for quenching unreacted maleimide groups (e.g., L-cysteine or 2-mercaptoethanol)

Procedure:

  • Prepare Ligand Solution: Dissolve the thiolated targeting ligand in the reaction buffer. If the ligand has internal disulfide bonds, it may be necessary to reduce them first using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.

  • Conjugation Reaction: Add the ligand solution to the maleimide-functionalized liposome suspension. The molar ratio of ligand to this compound should be optimized, but a starting point of 1:1 to 5:1 (ligand:maleimide) is common. Flush the reaction vessel with an inert gas to minimize oxidation of the thiol groups.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction progress can be monitored by quantifying the free thiol groups remaining in the solution using Ellman's reagent.

  • Quenching: To block any unreacted maleimide groups on the liposome surface, add a solution of L-cysteine or 2-mercaptoethanol (B42355) to the reaction mixture and incubate for an additional 30-60 minutes.

  • Purification: Remove the unconjugated ligand and quenching agent by size exclusion chromatography or dialysis.

Protocol 3: Characterization of Functionalized Liposomes

This section outlines the key techniques for characterizing the formulated liposomes.

A. Particle Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.

Procedure:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

  • Perform the measurement according to the instrument's software. The key outputs will be the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the PDI (a measure of the width of the particle size distribution).

B. Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposomes. It is determined by measuring the electrophoretic mobility of the liposomes in an applied electric field.

Procedure:

  • Dilute the liposome sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

  • Load the diluted sample into a specialized zeta potential cell, ensuring no air bubbles are present.

  • Place the cell in the instrument.

  • Apply an electric field and measure the velocity of the particles. The instrument's software will calculate the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

C. Encapsulation Efficiency Determination

Principle: Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the liposomes.

Procedure:

  • Separate Free Drug: Separate the unencapsulated drug from the liposomes using a suitable method such as size exclusion chromatography, dialysis, or ultrafiltration.

  • Quantify Encapsulated Drug: Disrupt the liposomes from the purified fraction using a detergent (e.g., Triton X-100) or an organic solvent to release the encapsulated drug.

  • Quantify Total Drug: Take an aliquot of the initial, unpurified liposome formulation and disrupt the liposomes to determine the total amount of drug present.

  • Analysis: Quantify the drug concentration in both the encapsulated and total drug samples using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

  • Calculate EE%: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizing the Role of this compound

The following diagrams, generated using Graphviz, illustrate key concepts related to the use of this compound in liposome formulation.

G cluster_liposome Liposome Bilayer cluster_labels Components lipid_head_outer lipid_tail_outer1 lipid_head_inner lipid_tail_outer2 peg_lipid_head_outer peg_chain maleimide Mal ligand Ligand maleimide->ligand Covalent Bond (Thiol-Maleimide) l1 Phospholipid l2 This compound l3 Maleimide l4 Targeting Ligand

Caption: Structure of a this compound functionalized liposome with a conjugated targeting ligand.

G A Lipid Dissolution (Phospholipids, Cholesterol, this compound) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer +/- Drug) B->C D Size Reduction (Extrusion/Sonication) C->D E Purification of Liposomes D->E F Ligand Conjugation (Maleimide-Thiol Reaction) E->F G Final Purification F->G H Characterization (Size, Zeta, EE%) G->H

Caption: Experimental workflow for the preparation and characterization of targeted liposomes.

G cluster_cell Intracellular liposome RGD-Liposome integrin Integrin Receptor (αvβ3) liposome->integrin Binding endocytosis Receptor-Mediated Endocytosis integrin->endocytosis cell_membrane Tumor Cell Membrane endosome Endosome endocytosis->endosome Internalization drug_release Drug Release endosome->drug_release therapeutic_effect Therapeutic Effect (e.g., Apoptosis) drug_release->therapeutic_effect

Caption: Signaling pathway for targeted drug delivery via RGD-functionalized liposomes.

Conclusion

This compound is an indispensable tool in the development of next-generation liposomal drug delivery systems. Its ability to facilitate the covalent attachment of targeting ligands to the liposome surface, coupled with the "stealth" properties conferred by the PEG chain, enables the creation of highly specific and effective therapeutic nanoparticles. The methodologies outlined in this guide provide a robust framework for the formulation, functionalization, and characterization of these advanced drug carriers. As personalized medicine continues to evolve, the strategic use of functionalized lipids like this compound will undoubtedly play an increasingly vital role in the design of novel and impactful cancer therapies and other targeted treatments.

References

An In-depth Technical Guide to the Maleimide Group in DSPE-PEG36-MAL for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the maleimide (B117702) functional group as a component of the DSPE-PEG36-MAL lipid, a critical reagent in the field of advanced drug delivery. Herein, we delve into the core chemistry, reaction kinetics, and stability of the maleimide moiety, offering detailed experimental protocols and quantitative data to empower researchers in the development of targeted therapeutics.

The Maleimide Group: A Cornerstone of Bioconjugation

The maleimide group is a five-membered heterocyclic imide that serves as a highly efficient and selective reactive handle for bioconjugation. In the context of this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36]), the maleimide is positioned at the distal end of the polyethylene (B3416737) glycol (PEG) chain. This strategic placement allows for the covalent attachment of targeting ligands, such as antibodies, peptides, and aptamers, to the surface of lipid-based drug delivery systems like liposomes and nanoparticles.[1][2]

The primary utility of the maleimide group lies in its rapid and specific reaction with sulfhydryl (thiol) groups, which are naturally present in the cysteine residues of proteins and can be readily introduced into other biomolecules.[2][3] This reaction, a Michael addition, forms a stable thioether bond, effectively tethering the targeting moiety to the drug carrier.[4]

The Thiol-Maleimide Reaction: Mechanism and Kinetics

The conjugation of a thiol to a maleimide is a highly efficient Michael addition reaction. This reaction is characterized by the nucleophilic attack of a thiolate anion on one of the activated double bond carbons of the maleimide ring. The reaction is most efficient at a pH range of 6.5-7.5.[5] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, highlighting the high selectivity of this conjugation chemistry.[4]

dot

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product DSPE_PEG_MAL DSPE-PEG-Maleimide Conjugate DSPE-PEG-Ligand Conjugate (Thioether Bond) DSPE_PEG_MAL->Conjugate Michael Addition (pH 6.5-7.5) Thiol Thiol-containing Ligand (R-SH) Thiol->Conjugate

Caption: Thiol-Maleimide Conjugation Reaction.

The kinetics of this reaction are influenced by several factors, including pH, temperature, and the concentration of reactants. Lowering the pH can slow the gelation kinetics in hydrogel formation, a principle that can be extrapolated to liposomal conjugation to allow for more controlled reactions.[6][7]

Stability and Side Reactions of the Maleimide Group

While the maleimide-thiol conjugation is robust, it is crucial to understand the potential side reactions and instabilities associated with the maleimide group and the resulting thioether linkage.

Hydrolysis of the Maleimide Ring

The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[8] This hydrolysis results in the opening of the ring to form a maleamic acid, which is no longer reactive towards thiols.[9] Therefore, it is critical to control the pH during conjugation and storage to maintain the reactivity of DSPE-PEG-MAL.

The stability of DSPE-PEG2000-Maleimide has been quantitatively assessed at different pH values. At pH 7.0, the maleimide groups remained stable, with 100% activity after 24 hours. In contrast, at pH 9.5, the activity decreased to 18% after 5 hours and 26% after 24 hours due to hydrolysis.[9]

Retro-Michael Reaction and Thioether Bond Stability

The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[4] This is a significant consideration for the in vivo stability of drug delivery systems, as the released targeting ligand can lead to off-target effects. The rate of this reversal is influenced by the presence of other thiols, such as glutathione, in the physiological environment.

To enhance the stability of the conjugate, the succinimide (B58015) ring of the thioether adduct can be hydrolyzed post-conjugation. The resulting ring-opened product is more stable and less susceptible to the retro-Michael reaction.[10]

Quantitative Data on Maleimide Reactivity and Stability

For researchers to optimize their conjugation strategies, quantitative data is paramount. The following tables summarize key parameters related to the reactivity and stability of the maleimide group in DSPE-PEG-MAL.

ParameterConditionValueReference
Optimal pH for Thiol-Maleimide Conjugation Aqueous buffer6.5 - 7.5[5]
Relative Reaction Rate (Thiol vs. Amine) pH 7.0~1,000-fold faster with thiols[4]
Maleimide Activity after 24h pH 7.0100%[9]
Maleimide Activity after 5h pH 9.518%[9]
Maleimide Activity after 24h pH 9.526%[9]

Table 1: Reaction Conditions and Stability of DSPE-PEG-Maleimide.

LigandMaleimide to Thiol Molar RatioReaction TimeConjugation EfficiencyReference
cRGDfK Peptide2:130 min84 ± 4%[11][12]
11A4 Nanobody5:12 h58 ± 12%[11]
F3 PeptideNot specified24 h> 95%[1]
Anti-EGFR Fab'26:1Overnight~95%[13]

Table 2: Conjugation Efficiencies with Various Ligands.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Conjugating a Thiolated Peptide to DSPE-PEG-MAL Liposomes (Post-Insertion Method)

This protocol is adapted from established methods for conjugating peptides to pre-formed liposomes.[8][9]

Materials:

  • Pre-formed liposomes

  • This compound

  • Thiolated peptide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.0-7.4

  • Anhydrous DMSO or DMF

  • Nitrogen gas

  • Dialysis membrane (e.g., 50 kDa MWCO)

Procedure:

  • Preparation of DSPE-PEG-MAL Micelles:

    • Dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

    • In a separate vial, create a thin lipid film of this compound by evaporating the organic solvent under a stream of nitrogen.

    • Hydrate the lipid film with PBS (pH 7.0-7.4) to form a micellar solution.

  • Reduction of Peptide Disulfide Bonds:

    • Dissolve the thiolated peptide in a degassed buffer (e.g., PBS, pH 7.0).

    • Add a 10-fold molar excess of TCEP to the peptide solution to reduce any disulfide bonds.

    • Incubate for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the reduced peptide solution to the DSPE-PEG-MAL micellar solution. A typical molar ratio is 1:2 to 1:5 (peptide to DSPE-PEG-MAL).

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C under a nitrogen atmosphere with gentle stirring.

  • Post-Insertion into Liposomes:

    • Add the DSPE-PEG-MAL-peptide conjugate solution to the pre-formed liposomes.

    • Incubate the mixture at a temperature above the phase transition temperature of the liposome (B1194612) lipids (e.g., 60°C) for 1 hour to facilitate the insertion of the conjugated lipid into the liposome bilayer.

  • Purification:

    • Remove unconjugated peptide and excess reagents by dialysis against PBS.

dot

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_insertion Insertion & Purification prep_lipid Prepare DSPE-PEG-MAL Micelles conjugation Incubate Peptide and Lipid Micelles (pH 7.0-7.4, RT) prep_lipid->conjugation prep_peptide Reduce Thiolated Peptide prep_peptide->conjugation post_insertion Post-insert into Liposomes (> Tm) conjugation->post_insertion purification Purify by Dialysis post_insertion->purification

Caption: Experimental Workflow for Peptide Conjugation.

Quantification of Maleimide Groups using Ellman's Assay

This indirect assay quantifies the number of reactive maleimide groups on a liposome surface.[14][15]

Materials:

  • Maleimide-functionalized liposomes

  • L-cysteine solution (known concentration)

  • Ellman's reagent (DTNB)

  • PBS, pH 7.2

Procedure:

  • Incubate a known amount of the maleimide-functionalized liposomes with an excess of L-cysteine solution for 1 hour to allow the maleimide-thiol reaction to go to completion.

  • Add Ellman's reagent to the solution.

  • Measure the absorbance at 412 nm. The absorbance is proportional to the amount of unreacted L-cysteine.

  • Calculate the amount of reacted L-cysteine by subtracting the unreacted amount from the initial amount. This value is equivalent to the amount of reactive maleimide groups.

Characterization by HPLC and MALDI-TOF MS

High-Performance Liquid Chromatography (HPLC):

  • Reverse-phase HPLC can be used to separate the conjugated product from unreacted peptide and lipid.

  • A C18 column with a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid is a common mobile phase.

  • Detection can be achieved using a UV detector (for peptides/proteins) and an evaporative light scattering detector (ELSD) for lipids.[16]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):

  • MALDI-TOF MS is a powerful tool to confirm the successful conjugation by analyzing the molecular weight of the product.

  • The mass spectrum of the reaction mixture will show a peak corresponding to the molecular weight of the DSPE-PEG-MAL-peptide conjugate, as well as peaks for any unreacted starting materials.[1][17]

Logical Relationships and Signaling Pathways

The utility of DSPE-PEG-MAL extends to the creation of targeted drug delivery systems that can interact with specific cellular pathways. For instance, a liposome decorated with a peptide that binds to a cancer cell-specific receptor can trigger receptor-mediated endocytosis, leading to the internalization of the drug-loaded liposome and targeted cell killing.

dot

Signaling_Pathway cluster_delivery Targeted Drug Delivery cluster_internalization Cellular Internalization cluster_action Therapeutic Action liposome DSPE-PEG-MAL Liposome (Drug Loaded) receptor Cell Surface Receptor liposome->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release cell_death Apoptosis/Cell Death drug_release->cell_death

Caption: Targeted Delivery and Cellular Uptake Pathway.

References

A Technical Guide to DSPE-PEG36-mal in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with a 36-unit monodisperse polyethylene (B3416737) glycol (PEG) chain and terminated with a maleimide (B117702) group (DSPE-PEG36-mal) is a critical enabling component in the development of advanced targeted therapeutics. This amphiphilic phospholipid-polymer conjugate serves as a versatile anchor and linker for attaching targeting moieties to the surface of drug delivery nanocarriers. Its unique structure, combining a lipid anchor (DSPE), a biocompatible spacer (PEG36), and a reactive conjugation group (maleimide), allows for the creation of sophisticated drug delivery systems. These systems, including liposomes, micelles, and lipid nanoparticles, can achieve prolonged systemic circulation, evade the mononuclear phagocyte system, and actively target specific cells or tissues, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This guide provides an in-depth overview of this compound's core properties, mechanism of action, applications, and the experimental protocols essential for its successful implementation in targeted therapy research and development.

Core Concepts: Structure and Function

This compound is an amphiphilic molecule with three key functional domains:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid component acts as the hydrophobic anchor.[1] It readily integrates into the lipid bilayer of liposomes and other lipid-based nanoparticles, ensuring stable incorporation of the entire conjugate into the nanocarrier structure.[2]

  • PEG36 (Polyethylene Glycol, 36 units): The PEG chain is a hydrophilic, flexible, and biocompatible polymer.[3] It forms a hydrated layer on the nanoparticle's surface, creating a "stealth" shield that reduces opsonization (the process of marking pathogens for phagocytosis) and uptake by the mononuclear phagocyte system (MPS).[4] This shielding effect significantly prolongs the nanoparticle's circulation half-life in the bloodstream, increasing the probability of it reaching the target site.[3][5] The use of a monodisperse PEG chain like PEG36, as opposed to a polydisperse PEG of a certain molecular weight (e.g., PEG2000), ensures batch-to-batch consistency and a precisely defined linker length.

  • Maleimide (mal): This functional group is located at the distal end of the PEG chain.[6] It is a highly reactive Michael acceptor that specifically and efficiently forms a stable covalent thioether bond with sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.[7][8] This high specificity makes the maleimide group ideal for conjugating targeting ligands, such as antibodies, antibody fragments (Fab'), peptides, or aptamers, to the surface of the nanocarrier.[9]

The combination of these components makes this compound a powerful tool for transforming conventional nanoparticles into actively targeted drug delivery vehicles.[6]

Mechanism of Action in Targeted Drug Delivery

The utility of this compound in targeted therapy is rooted in its ability to facilitate both passive and active targeting strategies.

Passive Targeting: The EPR Effect

The incorporation of DSPE-PEG into a nanocarrier's surface is a primary strategy for leveraging the Enhanced Permeability and Retention (EPR) effect.[10] The PEG shield extends the circulation time, allowing the nanoparticles to accumulate preferentially in tissues with "leaky" vasculature and poor lymphatic drainage, a hallmark of many solid tumors.[1][10]

Active Targeting: Ligand-Receptor Interactions

Active targeting is achieved by conjugating specific ligands to the maleimide group on the nanoparticle surface. This process relies on the highly efficient and specific maleimide-thiol reaction.

Maleimide-Thiol Conjugation: The core of the conjugation strategy is the Michael addition reaction between the maleimide double bond and a free sulfhydryl group from a targeting ligand.[11] This reaction proceeds rapidly at neutral or slightly acidic pH (typically 6.5-7.5) and results in a stable thioether linkage.[7] This allows for the precise, covalent attachment of targeting molecules, orienting them outwards from the nanoparticle surface where they are available to bind to their specific receptors on target cells.[11]

Figure 1: Conjugation of a thiol-containing ligand to a nanoparticle via this compound.

Once the targeted nanoparticle is administered, it circulates in the bloodstream. The targeting ligand on its surface then binds with high affinity to its cognate receptor, which is typically overexpressed on the surface of cancer cells or other diseased cells. This binding event triggers receptor-mediated endocytosis, internalizing the nanoparticle and its therapeutic payload directly into the target cell, thereby maximizing the drug's local concentration and therapeutic effect.

Applications in Nanocarrier Formulations

This compound is a key component in a variety of nanocarrier systems designed for targeted therapy.

  • Targeted Liposomes (Immunoliposomes): Liposomes are vesicles composed of a lipid bilayer enclosing an aqueous core. This compound is incorporated into this bilayer, with the DSPE portion acting as an anchor.[6] The PEG-maleimide moiety extends into the aqueous exterior, allowing for the attachment of antibodies or their fragments to create immunoliposomes that can target specific cell-surface antigens.[12][13]

  • Functionalized Micelles: As an amphiphilic molecule, this compound can self-assemble into micelles in an aqueous environment.[14] These micelles have a hydrophobic core formed by the DSPE tails, which is ideal for encapsulating poorly water-soluble drugs. The hydrophilic PEG shell, functionalized with targeting ligands, ensures stability and directs the micelle to its target.[14]

  • Lipid Nanoparticles (LNPs): In solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), this compound is used to functionalize the surface for targeted delivery of various therapeutics, including siRNA and other nucleic acids.[11]

  • PROTACs: this compound can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[15][16] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Experimental Protocols and Methodologies

The successful implementation of this compound requires robust experimental protocols for formulation, conjugation, and characterization.

Protocol: Formulation of Targeted Liposomes via Post-Insertion

This method involves preparing drug-loaded liposomes first and then "inserting" the ligand-conjugated this compound into the outer leaflet of the pre-formed vesicles.

Materials:

  • Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol

  • Functionalized Lipid: this compound

  • Therapeutic agent (e.g., Doxorubicin)

  • Targeting ligand with a free thiol group (e.g., thiolated Fab' fragment)

  • Buffers: Phosphate-buffered saline (PBS) pH 7.4, HEPES buffer pH 8.0

Procedure:

  • Ligand-Lipid Conjugation:

    • Dissolve this compound in a suitable organic solvent (e.g., chloroform), then evaporate the solvent under nitrogen to form a thin lipid film.

    • Hydrate the film with PBS (pH 7.0-7.4) to form micelles.[12]

    • Add the thiolated targeting ligand to the micellar solution at a desired molar ratio (e.g., 3:1 lipid-to-protein).

    • Incubate the reaction mixture for 8-12 hours at room temperature or 4°C under an inert nitrogen atmosphere to prevent oxidation of the thiol groups.[12]

    • Remove unconjugated ligand via size exclusion chromatography or dialysis.

  • Liposome (B1194612) Formulation:

    • Co-dissolve DSPC and Cholesterol (e.g., at a 55:45 molar ratio) in chloroform.

    • Create a thin lipid film by evaporating the solvent using a rotary evaporator.

    • Hydrate the film with a solution containing the therapeutic agent (e.g., doxorubicin (B1662922) in an ammonium (B1175870) sulfate (B86663) solution for active loading).

    • Extrude the resulting vesicle suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles of a uniform size.

    • Purify the drug-loaded liposomes to remove unencapsulated drug using a gel filtration column.

  • Post-Insertion:

    • Add the purified ligand-DSPE-PEG36 conjugate (from step 1) to the purified drug-loaded liposomes (from step 2).

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids (e.g., 60°C for DSPC-based liposomes) for 1-2 hours. This facilitates the insertion of the conjugate into the liposome bilayer.

    • Cool the mixture to room temperature. The final targeted liposomes are now ready for characterization.

Characterization Methods

Proper characterization is crucial to ensure the quality, stability, and functionality of the final formulation.

  • Size and Polydispersity: Measured by Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and size distribution (Polydispersity Index, PDI).

  • Surface Charge: Measured as Zeta Potential to assess surface charge, which influences stability and interaction with biological components.

  • Morphology: Visualized using Cryo-Transmission Electron Microscopy (Cryo-TEM) to confirm the structure and lamellarity of the vesicles.

  • Conjugation Efficiency: Quantified using methods like HPLC or protein assays (e.g., Micro-BCA assay) to determine the amount of ligand successfully conjugated to the nanoparticle surface.

  • Encapsulation Efficiency: Determined by separating the encapsulated from the unencapsulated drug and quantifying the drug amount, typically via UV-Vis spectrophotometry or fluorescence spectroscopy.

G cluster_A Conjugation Arm cluster_B Liposome Arm process process input input output output analysis analysis A1 Hydrate This compound A2 Add Thiolated Ligand A1->A2 A3 Incubate & Purify A2->A3 A_out Ligand-PEG-DSPE Conjugate A3->A_out C1 Post-Insertion (Incubate A+B) A_out->C1 B1 Lipid Film Hydration B2 Extrusion B1->B2 B3 Purification B2->B3 B_out Drug-Loaded Liposomes B3->B_out B_out->C1 C_out Final Targeted Nanoparticles C1->C_out D1 DLS (Size, PDI) C_out->D1 Characterization D2 Zeta Potential C_out->D2 Characterization D3 Cryo-TEM C_out->D3 Characterization D4 HPLC (Efficiency) C_out->D4 Characterization

Figure 2: Experimental workflow for preparing and characterizing targeted nanoparticles.

Quantitative Data Summary

The physicochemical properties of nanocarriers functionalized with DSPE-PEG-mal are critical determinants of their in vivo behavior and therapeutic efficacy. The tables below summarize representative data from studies utilizing this technology.

Table 1: Physicochemical Properties of DSPE-PEG-mal Formulations

Formulation Type Targeting Ligand Size (nm) PDI Zeta Potential (mV) Reference
Liposome Anti-EGFR Fab' ~120 < 0.1 -5 to -15 [13]
LCNP (Cubosome) Anti-EGFR Fab' ~232 N/A N/A [11]
LCNP (Hexosome) Anti-EGFR Fab' ~251 N/A N/A [11]
Liposome RGD Peptide (1 mol%) 156.4 < 0.2 +24.9 [17]
Liposome RGD Peptide (5 mol%) 148.2 < 0.2 +17.3 [17]

LCNP: Lyotropic Liquid Crystalline Nanoparticle; RGD: Arginylglycylaspartic acid

Table 2: Functional Characteristics and Efficacy

Formulation Type Targeting Ligand Encapsulation / Conjugation Efficiency In Vitro Efficacy (IC50) In Vivo Metric Reference
Liposome RGD Peptide >96% (siRNA Entrapment) Enhanced cell uptake vs. non-targeted N/A [17]
LCNP (Cubosome) Anti-EGFR Fab' >90% Conjugation 24 x 10⁻⁹ M High affinity to EGFR target [11]
Micelles Peptide-functionalized N/A Enhanced tumor cell apoptosis Prolonged blood circulation [14]

IC50: Half maximal inhibitory concentration

Application Example: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a well-known therapeutic target, as it is frequently overexpressed in various cancers and drives tumor growth and proliferation. Nanoparticles targeted against EGFR provide a powerful therapeutic strategy.

A common approach involves conjugating an anti-EGFR antibody fragment (Fab') to a this compound functionalized liposome carrying a cytotoxic drug (e.g., doxorubicin).[13] Upon administration, the Fab'-liposome complex circulates and binds specifically to EGFR on cancer cells. This binding inhibits the downstream signaling cascade (e.g., RAS-RAF-MEK-ERK pathway) and simultaneously facilitates the internalization of the liposome, delivering the cytotoxic payload directly into the cell. This dual-action mechanism—blocking a key survival pathway while delivering a potent drug—exemplifies the power of this targeted approach.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor receptor np np pathway pathway effect effect NP Anti-EGFR Fab'-Liposome (via DSPE-PEG-mal) EGFR EGFR NP->EGFR Binds & Blocks Block Pathway Inhibition RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Block->RAS X

Figure 3: Targeted nanoparticle inhibiting the EGFR signaling pathway.

Conclusion

This compound is a cornerstone of modern targeted drug delivery. Its well-defined, three-part structure provides a robust and versatile platform for the surface functionalization of nanocarriers. By enabling the covalent attachment of specific targeting ligands, it transforms nanoparticles into precision therapeutic agents capable of seeking out and acting upon diseased cells. The ability to prolong circulation, enhance stability, and actively target tissues makes this compound an indispensable tool for developing next-generation therapies with improved efficacy and safety profiles. The methodologies and data presented in this guide underscore its critical role and provide a foundation for its continued application in advanced drug development.

References

An In-depth Technical Guide on the Function of the PEG Linker in DSPE-PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Poly(ethylene glycol) (DSPE-PEG) conjugates are amphiphilic block copolymers that have become indispensable in the field of drug delivery.[1][2] These constructs consist of a hydrophobic DSPE lipid anchor and a hydrophilic, flexible PEG polymer chain.[3] This unique structure allows DSPE-PEG to self-assemble in aqueous environments, forming micelles or incorporating into lipid bilayers of nanoparticles like liposomes.[3][4] The PEG linker, in particular, plays a pivotal role in dictating the physicochemical properties, biocompatibility, and in vivo performance of these drug delivery systems.[2] This guide provides a comprehensive overview of the core functions of the PEG linker, supported by quantitative data, experimental protocols, and visual diagrams to elucidate key mechanisms.

Core Functions of the PEG Linker

The conjugation of PEG to DSPE, a process known as PEGylation, imparts several critical functionalities to nanoparticle-based drug delivery systems.[5]

"Stealth" Properties and Steric Hindrance

One of the most significant contributions of the PEG linker is its ability to create a "stealth" effect, prolonging the systemic circulation time of nanoparticles.[6][7] In the bloodstream, unmodified nanoparticles are rapidly recognized by opsonin proteins (e.g., immunoglobulins, fibronectin), marking them for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[6][8]

The PEG linker forms a hydrated, flexible, and neutral layer on the nanoparticle surface.[6][9] This steric barrier physically hinders the adsorption of opsonins, a process known as opsonization.[6][10] By minimizing protein interactions and subsequent recognition by phagocytic cells, PEGylation significantly reduces MPS uptake, thereby extending the nanoparticle's circulation half-life from minutes to many hours.[6][11] For instance, the first FDA-approved PEGylated nanoparticle, Doxil®, demonstrated a nearly 90-fold increase in doxorubicin (B1662922) bioavailability one week post-injection compared to the free drug.[6]

Enhanced Hydrophilicity and Biocompatibility

The inherent hydrophilicity of the PEG chain improves the solubility and stability of DSPE-PEG conjugates and the nanoparticles they form in aqueous solutions.[3][5] This is crucial for preventing aggregation, which can lead to instability and rapid clearance from circulation.[7][] Furthermore, PEG is well-recognized for its excellent biocompatibility and low immunogenicity, minimizing adverse immune reactions to the drug carrier.[13]

Control Over Physicochemical Properties

The molecular weight (MW) and surface density of the PEG linker are critical parameters that can be tuned to control the physicochemical properties of the resulting nanoparticles.[5][9]

  • PEG Chain Length (Molecular Weight): Longer PEG chains generally provide a thicker protective layer, offering more effective steric hindrance.[5] However, there is an optimal length; excessively long chains can compromise liposome (B1194612) formation and stability.[6] Studies have shown that a PEG MW of around 5 kDa can provide a longer circulation time, but further increases may lead to a decrease.[9]

  • PEG Surface Density: The density of PEG chains on the nanoparticle surface also influences its in vivo behavior. Higher PEG density enhances the stealth effect.[5] However, excessive PEGylation can also hinder the interaction of targeted nanoparticles with their intended cellular receptors.[5]

Facilitating Targeted Drug Delivery

The PEG linker is instrumental in both passive and active drug targeting strategies.

  • Passive Targeting (The EPR Effect): The prolonged circulation time afforded by PEGylation is a prerequisite for the Enhanced Permeability and Retention (EPR) effect.[14][15] Tumor tissues are characterized by leaky vasculature and poor lymphatic drainage.[14][16] Nanoparticles with extended circulation times can preferentially extravasate through these leaky vessels and accumulate in the tumor interstitium, leading to a higher local concentration of the therapeutic agent.[17]

  • Active Targeting: The distal end of the PEG chain can be chemically modified with targeting ligands such as antibodies, peptides, or small molecules.[7][9] These ligands can then bind to specific receptors that are overexpressed on the surface of target cells, enhancing cellular uptake and therapeutic efficacy.[18] The flexibility of the PEG chain allows the attached ligand to extend beyond the steric barrier and interact effectively with its receptor.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, illustrating the impact of the PEG linker on nanoparticle properties.

Table 1: Effect of DSPE-PEG2000 Concentration on Nanoparticle Size and Zeta Potential

DSPE-PEG2000:Soluplus Ratio (w/w) Average Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference
10:1 36.5 0.900 -28.5 [19]
5:1 80.8 0.644 -29.2 [19]
4:1 128.1 0.295 -28.1 [19]

| 1:1 | 116.6 | 0.112 | -13.7 |[20] |

Table 2: Influence of PEG-Lipid Anchor Chain Length on Nanoparticle Pharmacokinetics

PEG-Lipid (1.5 mol%) % Injected Dose in Blood (1 hr) % Injected Dose in Liver (1 hr) % Injected Dose in Spleen (1 hr) Reference
PEG-C14 (DMG-PEG) ~10 ~70 ~5 [21]
PEG-C16 ~20 ~50 ~5 [21]
PEG-C18 (DSPE-PEG) ~30 ~40 ~5 [21]

Data are estimated from graphical representations in the source material for illustrative purposes.

Experimental Protocols

Protocol for Synthesis of Maleimide-Terminated DSPE-PEG

This protocol describes a common method for creating a functionalized DSPE-PEG conjugate that can be used to attach thiol-containing ligands.[22]

Materials:

  • Amino-PEG-DSPE

  • N-succinimidyl-3-(N-maleimido)-propionate

  • Dichloromethane (CH₂Cl₂)

  • Dimethylformamide (DMF)

  • Triethylamine (B128534)

  • Sephadex G-50 column

Procedure:

  • Dissolve amino-PEG-DSPE and N-succinimidyl-3-(N-maleimido)-propionate in a mixture of CH₂Cl₂ and DMF.[22]

  • Add triethylamine to the solution to catalyze the reaction.[22]

  • Allow the reaction to proceed, typically at room temperature, to form Mal-PEG-DSPE.[22]

  • Purify the product mixture by passing it through a Sephadex G-50 column to remove unreacted reagents.[23]

  • Collect the fractions containing the pure Mal-PEG-DSPE and obtain the final product as a white solid after solvent evaporation under reduced pressure.[23]

Protocol for Formulation of DSPE-PEGylated Liposomes via Thin-Film Hydration

This is a widely used method for preparing liposomes.[24][25]

Materials:

  • Primary lipid (e.g., DSPC)

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform or a chloroform:methanol mixture[26]

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)[24]

  • Rotary evaporator[26]

  • Water bath sonicator or probe sonicator[4]

  • Extrusion device with polycarbonate membranes

Procedure:

  • Dissolution: Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000) in the chosen organic solvent in a round-bottom flask.[4][24] The molar ratio of the components will determine the final properties of the liposomes.[24]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[25][26]

  • Drying: Dry the film under a high vacuum for several hours to remove any residual organic solvent.[4][24]

  • Hydration: Hydrate the lipid film with the aqueous buffer.[26] The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids.[25] This process causes the lipids to self-assemble into multilamellar vesicles (MLVs).[25]

  • Size Reduction: To obtain uniformly sized small unilamellar vesicles (SUVs), the MLV suspension is subjected to size reduction. This is typically achieved by sonication followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[24][26]

Protocol for Nanoparticle Characterization

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS).[19]

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer. Place the sample in the DLS instrument to measure the hydrodynamic diameter (particle size), the width of the size distribution (PDI), and the surface charge (zeta potential).[19]

2. Morphology:

  • Technique: Transmission Electron Microscopy (TEM).[20]

  • Procedure: Place a drop of the diluted nanoparticle suspension onto a copper grid.[27] The sample may be negatively stained (e.g., with uranyl acetate) to enhance contrast.[27] After drying, visualize the grid under the TEM to observe the shape and surface features of the nanoparticles.[20]

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to DSPE-PEG conjugates.

G cluster_0 DSPE-PEG Monomer cluster_1 Self-Assembly in Aqueous Environment DSPE DSPE (Hydrophobic Tail) PEG PEG (Hydrophilic Head) DSPE->PEG Linker Micelle Micelle Core (DSPE) Micelle Shell (PEG) DSPE->Micelle:f0 Forms Core PEG->Micelle:f1 Forms Shell Drug Hydrophobic Drug Drug->Micelle:f0 Encapsulated

Caption: Self-assembly of DSPE-PEG monomers into a drug-loaded micelle.

G NP PEGylated Nanoparticle Opsonin Opsonin Protein NP->Opsonin Steric Hindrance (Blocks Adsorption) Bloodstream Prolonged Circulation NP->Bloodstream Evades MPS Uptake Macrophage Macrophage (MPS) Opsonin->Macrophage Opsonization leads to Phagocytosis

Caption: The "Stealth Effect" of PEGylated nanoparticles in circulation.

G cluster_0 Leaky Tumor Vasculature BloodVessel Blood Vessel Tumor Tumor Tissue BloodVessel->Tumor Extravasation Lymphatics Impaired Lymphatic Drainage Tumor->Lymphatics Leads to Retention NP PEGylated Nanoparticle

Caption: The Enhanced Permeability and Retention (EPR) effect.

G start Start: Lipid Selection (DSPE-PEG, etc.) dissolve Dissolve Lipids in Organic Solvent start->dissolve evaporate Form Thin Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer (Forms MLVs) evaporate->hydrate extrude Size Reduction (Extrusion to form SUVs) hydrate->extrude characterize Characterization extrude->characterize dls DLS: Size, PDI, Zeta Potential characterize->dls tem TEM: Morphology characterize->tem end End: Characterized Nanoparticles dls->end tem->end

Caption: Workflow for DSPE-PEG liposome formulation and characterization.

References

An In-depth Technical Guide to DSPE-PEG36-mal for Bioconjugation of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-mal), a key reagent in the bioconjugation of peptides for advanced drug delivery systems and targeted therapies. We will delve into its core properties, the underlying chemistry of peptide conjugation, detailed experimental protocols, and methods for characterization.

Introduction to this compound

This compound is an amphiphilic polymer-lipid conjugate that plays a crucial role in the formulation of nanocarriers such as liposomes and micelles.[1][2] Its structure consists of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that forms the hydrophobic anchor, enabling insertion into the lipid bilayer of liposomes or the core of micelles.[2]

  • Polyethylene Glycol (PEG) Linker (36 units): A hydrophilic polymer chain that provides a "stealth" characteristic to nanocarriers, prolonging their circulation time in the bloodstream by reducing clearance by the mononuclear phagocyte system.[3] The PEG linker also enhances the solubility of the conjugate.[4]

  • Maleimide (B117702) Group (mal): A reactive group at the distal end of the PEG chain that specifically and efficiently reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides.[5][6][7]

This unique combination of properties makes this compound an ideal tool for attaching peptides to the surface of nanocarriers, thereby enabling targeted drug delivery to specific cells or tissues.[8]

The Chemistry of Bioconjugation: The Maleimide-Thiol Reaction

The conjugation of peptides to this compound is primarily achieved through the reaction between the maleimide group and a thiol group present on the peptide.[6][7] This reaction, a Michael addition, is highly specific and efficient under mild conditions, making it suitable for sensitive biological molecules.[9]

The thiol group of a cysteine residue in the peptide attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable thioether linkage.[9] This reaction is most efficient at a pH range of 6.5-7.5.[5][6] It is crucial to perform the reaction in a deoxygenated environment to prevent the oxidation of thiols to disulfides, which do not react with maleimides.[5][6]

It is important to be aware of potential side reactions, such as thiazine (B8601807) rearrangement, which can occur with unprotected N-terminal cysteines and may affect the stability and purity of the final conjugate.[9] Additionally, the formed thiosuccinimide linkage can undergo a retro-Michael reaction, leading to the exchange of the thiol. Strategies to stabilize this linkage, such as transcyclization, have been explored.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of this compound and its peptide conjugates.

PropertyValueReference(s)
Molecular WeightApproximately 2528.16 g/mol [11]
Purity≥96%[11]
Storage Conditions-20°C[11]
SolubilitySoluble in organic solvents (e.g., DMSO, Chloroform) and forms micelles in aqueous solutions[5][12]
ParameterValue/RangeReference(s)
Reaction pH7.0 - 7.5[5][6]
Molar Ratio (Lipid:Peptide)1:1.2 to 3:1[12][13]
Reaction Time1 hour to 48 hours[12][13]
Reaction TemperatureRoom Temperature or 4°C[6][7]
Conjugation Efficiency>95%[14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Protocol for Peptide Conjugation to DSPE-PEG-Maleimide

This protocol outlines the fundamental steps for conjugating a thiol-containing peptide to DSPE-PEG-maleimide.[6][7]

Materials:

  • Thiol-containing peptide

  • DSPE-PEG-Maleimide

  • Degassed buffer (e.g., PBS, Tris, HEPES), pH 7.0-7.5[5][6]

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)[5][6]

  • Organic co-solvent (e.g., DMSO, DMF)[5][6]

  • Inert gas (e.g., nitrogen or argon)

  • Purification system (e.g., HPLC, gel filtration)[6][7]

Procedure:

  • Peptide Preparation:

    • Dissolve the thiol-containing peptide in a degassed buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[5][6]

    • If the peptide contains disulfide bonds, add a 100-fold molar excess of TCEP and incubate at room temperature for 20 minutes to reduce them to free thiols.[5][6]

  • DSPE-PEG-Maleimide Preparation:

    • Dissolve the DSPE-PEG-maleimide in an organic co-solvent like DMSO or DMF to a concentration of 1-10 mg/100 µL.[5][6]

  • Conjugation Reaction:

    • Add the DSPE-PEG-maleimide solution to the peptide solution. A molar excess of the maleimide reagent (e.g., 20-fold) is often used to ensure complete reaction with the thiol.[6]

    • Flush the reaction vial with an inert gas, seal it tightly, and mix thoroughly.[5][6]

    • Allow the reaction to proceed overnight at 4°C or room temperature.[6][7]

  • Purification:

    • Purify the resulting DSPE-PEG-peptide conjugate using techniques such as gel filtration, HPLC, or FPLC to remove unreacted peptide and lipid.[6][7]

Preparation of Peptide-Conjugated Liposomes via Post-Insertion

This method describes the incorporation of pre-formed DSPE-PEG-peptide conjugates into liposomes.[8]

Materials:

  • Pre-formed liposomes

  • DSPE-PEG-peptide conjugate

  • Buffer (e.g., PBS)

Procedure:

  • Prepare DSPE-PEG-Peptide Micelles:

    • Hydrate a dried film of the DSPE-PEG-peptide conjugate with buffer to form a micellar solution.[15]

  • Post-Insertion:

    • Incubate the pre-formed liposomes with the DSPE-PEG-peptide micellar solution at a temperature above the phase transition temperature of the liposome (B1194612) lipids (e.g., 60°C) for a defined period (e.g., 30 minutes to 1 hour).[15] This allows the DSPE anchor of the conjugate to insert into the liposome bilayer.

  • Purification:

    • Remove non-inserted conjugates by methods such as dialysis or size exclusion chromatography.[15]

Visualization of Workflows and Pathways

Bioconjugation Workflow

Bioconjugation_Workflow cluster_peptide Peptide Preparation cluster_lipid Lipid Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Peptide Thiol-containing Peptide Dissolve_Peptide Dissolve in Degassed Buffer (pH 7-7.5) Peptide->Dissolve_Peptide Reduce_Disulfides Reduce Disulfides (optional, with TCEP) Dissolve_Peptide->Reduce_Disulfides Reaction Mix and React (Inert Atmosphere) Reduce_Disulfides->Reaction DSPE_PEG_Mal This compound Dissolve_Lipid Dissolve in Organic Solvent (DMSO/DMF) DSPE_PEG_Mal->Dissolve_Lipid Dissolve_Lipid->Reaction Purification Purify Conjugate (HPLC, Gel Filtration) Reaction->Purification Analysis Characterize (MALDI-TOF, HPLC) Purification->Analysis Liposome_Formulation cluster_lipids Lipid Components cluster_formulation Formulation Process cluster_product Final Product Phospholipid Phospholipid (e.g., DSPC) Thin_Film Thin Film Hydration Phospholipid->Thin_Film Cholesterol Cholesterol Cholesterol->Thin_Film DSPE_PEG_Peptide DSPE-PEG-Peptide Conjugate DSPE_PEG_Peptide->Thin_Film Extrusion Extrusion Thin_Film->Extrusion Targeted_Liposome Peptide-Targeted Liposome Extrusion->Targeted_Liposome

References

The Art of the Molecular Bridge: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC molecule is elegantly composed of three parts: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two crucial elements.[1][2] While the choice of ligands dictates what is targeted and which E3 ligase is engaged, the linker is the critical determinant of the PROTAC's overall efficacy, selectivity, and drug-like properties.[3]

This technical guide provides a comprehensive exploration of the PROTAC linker, with a particular focus on polyethylene (B3416737) glycol (PEG)-based linkers such as DSPE-PEG36-mal. We will delve into the core principles of linker design, present quantitative data on how linker properties influence degradation efficacy, and provide detailed experimental protocols for the evaluation of these powerful molecules.

The Central Role of the Linker in PROTAC Function

The linker is far more than a simple tether; it is a dynamic component that profoundly influences the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase).[4][5] The length, chemical composition, and attachment points of the linker dictate the relative orientation and proximity of the POI and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination of the target protein.[6][7]

Key Linker Properties and Their Impact
  • Length: The linker must be long enough to span the distance between the target protein and the E3 ligase without inducing steric hindrance, yet not so long as to create an entropic penalty that disfavors ternary complex formation. The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined.[8][9]

  • Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties.

    • Alkyl Chains: These provide flexibility but are generally hydrophobic, which can negatively impact solubility.

    • Polyethylene Glycol (PEG) Chains: The incorporation of PEG units increases hydrophilicity, which can improve solubility and cell permeability.[10] Approximately 54% of reported PROTACs utilize PEG linkers.

    • Rigid Linkers: Cyclic structures like piperazine (B1678402) or aromatic rings can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.

  • Attachment Points: The "exit vectors," or the points at which the linker is attached to the POI and E3 ligase ligands, are crucial. The linker should be connected at a solvent-exposed region of each ligand to avoid disrupting the key binding interactions with their respective proteins.

The interplay of these properties is complex, and a systematic approach to linker design and optimization is essential for the development of potent and selective PROTACs.

This compound: A Versatile Linker for PROTAC Development

This compound is a heterobifunctional linker that combines the properties of a phospholipid (1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE), a long-chain PEG spacer (36 ethylene (B1197577) glycol units), and a reactive maleimide (B117702) group.[11][12]

  • DSPE: The DSPE component is a lipid that can be incorporated into lipid nanoparticles or liposomes, facilitating the formulation and delivery of the PROTAC.[13]

  • PEG36: The long PEG chain enhances aqueous solubility and biocompatibility.[10][13] The defined length of 36 PEG units provides a significant and flexible spacer to bridge the target protein and E3 ligase.

  • Maleimide: The maleimide group is a reactive handle that can readily form a stable thioether bond with a cysteine residue or other thiol-containing moieties on a protein ligand.[8]

This combination of features makes this compound a valuable tool for constructing PROTACs, particularly for applications involving lipid-based delivery systems.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC121H232N3O48P
Molecular Weight~2528.1 g/mol
SolubilitySoluble in chloroform, methylene (B1212753) chloride, DMF, and DMSO. Enhanced solubility in alcohols.[8]
StorageRecommended to be stored at -20°C.[11]

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [14]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [3][14]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Table 3: Impact of Linker Composition on BRD4 Degradation

PROTACLinker CompositionDC50 (nM) in Jurkat cellsDmax (%)
ARV-825PEG/Alkyl<1>95%
MZ1PEG/Alkyl~12>90%

These data clearly demonstrate that there is an optimal linker length for each target and that both shorter and longer linkers can lead to a decrease in degradation efficacy.

Visualizing PROTAC Mechanisms and Workflows

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC_Action PROTAC Action E1 E1 Activating Enzyme E1_Ub E1~Ub E1->E1_Ub ATP E2 E2 Conjugating Enzyme E2_Ub E2~Ub E2->E2_Ub Ub Ubiquitin Ub->E1_Ub E1_Ub->E2_Ub TernaryComplex POI-PROTAC-E3 Ternary Complex E2_Ub->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Ub transfer Ub_POI->PROTAC PROTAC recycled Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Design cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Design PROTAC Design (Ligands & Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binary Binding Assays (POI & E3 Ligase) Purification->Binding Ternary Ternary Complex Formation (e.g., TR-FRET, SPR) Binding->Ternary Ubiquitination In-vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Protein Degradation Assay (Western Blot, In-Cell Western) Ubiquitination->Degradation DoseResponse Dose-Response Analysis (DC50 & Dmax) Degradation->DoseResponse Selectivity Selectivity Profiling (Quantitative Proteomics) DoseResponse->Selectivity

References

Technical Guide: Physical Characteristics of DSPE-PEG36-mal Powder

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core physical characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-mal) powder. The information herein is intended to support researchers and professionals in the fields of drug delivery, nanotechnology, and materials science.

Core Physical Properties

This compound is a heterobifunctional lipid-polymer conjugate widely utilized in the formulation of sterically stabilized liposomes ("stealth" liposomes) and other nanoparticle systems for targeted drug delivery.[1][2] The distearoylphosphatidylethanolamine (DSPE) anchor provides hydrophobic integration into lipid bilayers, while the polyethylene (B3416737) glycol (PEG) linker offers a hydrophilic corona that reduces opsonization and prolongs circulation time.[2][3] The terminal maleimide (B117702) group allows for the covalent conjugation of thiol-containing ligands, such as peptides and antibodies, for active targeting.[1][2]

A summary of the key physical characteristics of this compound powder is presented in the table below.

PropertyValueExperimental Method
Appearance White to off-white solid or viscous liquidVisual Inspection
Molecular Weight Approx. 2550.08 g/mol (as DSPE-PEG36-NH-Mal)MALDI-TOF Mass Spectrometry
Purity ≥95%High-Performance Liquid Chromatography (HPLC)
Solubility Soluble in chloroform, ethanol, and warm water (>10 mg/mL).[4] Also soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[5]Shake-Flask Method
Melting Point (Tm) Dependent on hydration state and PEG chain length. Estimated to be between 12.8°C (for DSPE-PEG2000) and 58.0°C (for DSPE-PEG1000).[6]Differential Scanning Calorimetry (DSC)
Storage Conditions Store at -20°C in a dry environment, protected from light.[7]Manufacturer's Recommendation

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound are provided below.

Determination of Molecular Weight by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a sensitive technique for determining the molecular weight of polymers like this compound.

Materials:

  • This compound sample

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid)

  • Cationizing agent (e.g., sodium trifluoroacetate)

  • Solvent (e.g., acetonitrile/water with 0.1% TFA)

  • MALDI-TOF mass spectrometer

  • Pipettes and sample plates

Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in the appropriate solvent to a final concentration of approximately 1 mg/mL.

  • Matrix Preparation: Prepare a saturated solution of the chosen matrix in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).

  • Sample-Matrix Co-crystallization: Mix the sample solution and the matrix solution in a 1:1 ratio. If necessary, add a cationizing agent to enhance ion formation.

  • Spotting: Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mode (linear or reflector) and mass range. The instrument will be calibrated using a standard of known molecular weight.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain with a different number of PEG units. The peak with the highest intensity corresponds to the most abundant species, and the average molecular weight can be calculated from the distribution.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of the lipid component of this compound, providing information on its melting behavior.[8][9][10] This is often performed on hydrated samples or liposomal formulations containing the lipid.

Materials:

  • This compound sample

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • DSC instrument with hermetically sealed pans

  • Pipettes

Protocol:

  • Sample Preparation: Prepare a dispersion of this compound in the buffer solution at a known concentration (e.g., 10 mg/mL). This can be done by hydrating a thin film of the lipid.

  • Encapsulation: Accurately weigh a small amount of the lipid dispersion (typically 10-20 µL) into a DSC pan. Seal the pan hermetically to prevent solvent evaporation.

  • Reference Pan: Prepare a reference pan containing the same volume of buffer solution.

  • Thermal Scan: Place the sample and reference pans into the DSC instrument. Equilibrate the system at a temperature below the expected transition. Scan the temperature at a controlled rate (e.g., 1-5°C/min) over the desired range.

  • Data Analysis: The resulting thermogram will show a heat flow versus temperature plot. An endothermic peak will indicate the gel-to-liquid crystalline phase transition temperature (Tm), which is taken as the peak maximum.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a substance in a given solvent.[11]

Materials:

  • This compound powder

  • Selected solvents (e.g., deionized water, chloroform, ethanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Protocol:

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant if necessary and determine the concentration of the dissolved this compound using a pre-validated analytical method.

  • Solubility Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its characterization.

Molecular Structure of this compound cluster_DSPE DSPE (Hydrophobic Anchor) cluster_PEG PEG36 (Hydrophilic Linker) cluster_Mal Maleimide (Functional Group) DSPE_Head Phosphoethanolamine Glycerol Glycerol Backbone DSPE_Head->Glycerol PEG (-O-CH2-CH2-)36 DSPE_Head->PEG Stearoyl1 Stearoyl Chain 1 (C18) Glycerol->Stearoyl1 Stearoyl2 Stearoyl Chain 2 (C18) Glycerol->Stearoyl2 Maleimide Maleimide PEG->Maleimide

Caption: Molecular structure of this compound.

Experimental Workflow for this compound Characterization start This compound Powder Sample visual Visual Inspection (Appearance) start->visual solubility Shake-Flask Method (Solubility) start->solubility mw MALDI-TOF MS (Molecular Weight) start->mw tm DSC (Melting Point) start->tm hplc HPLC (Purity) start->hplc report Technical Data Sheet visual->report solubility->report mw->report tm->report hplc->report

Caption: Workflow for physical characterization.

References

In-Depth Technical Guide: Storage and Handling of DSPE-PEG36-mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-mal). Adherence to these guidelines is critical for maintaining the integrity and reactivity of this valuable lipid-PEG conjugate, ensuring reproducible results in drug delivery and bioconjugation applications.

Storage and Handling Conditions

Proper storage and handling are paramount to prevent the degradation of this compound, particularly the hydrolysis of the reactive maleimide (B117702) group.

Summary of Recommended Storage and Handling Conditions:

ParameterRecommendationRationale
Storage Temperature -20°C is the most commonly recommended temperature for long-term storage.[1][2] Some suppliers suggest storage at -18°C or as low as -5°C.[3][4]Minimizes the rate of chemical degradation, including hydrolysis of the phospholipid esters and the maleimide ring.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).The maleimide group can be sensitive to oxidation. An inert atmosphere protects the compound from oxidative degradation.
Light Exposure Protect from light.[3]Although not universally stated as light-sensitive, it is good practice to protect all reagents from potential photodegradation.
Moisture Keep in a dry environment.[4]The maleimide group is susceptible to hydrolysis, which is accelerated by the presence of moisture.
Form Store as a dry powder or in a suitable organic solvent.Storing in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis.
Handling Allow the container to warm to room temperature before opening. Prepare aqueous solutions fresh before use. Avoid repeated freeze-thaw cycles.Prevents condensation of moisture from the air onto the cold product. Minimizes hydrolysis. Prevents degradation from temperature fluctuations.

Stability Data

The stability of this compound is primarily dictated by the hydrolytic stability of the maleimide group. This is highly dependent on the pH of the environment.

Key Stability Considerations:

  • pH Stability: The maleimide ring is susceptible to hydrolysis, particularly at alkaline pH. The rate of hydrolysis increases significantly at pH values greater than 7.5.[5][6] For conjugation reactions with thiols, a pH range of 6.5-7.5 is optimal to balance the reactivity of the thiol group and the stability of the maleimide group.

  • Temperature Stability: Elevated temperatures can accelerate the rate of hydrolysis. Therefore, it is crucial to maintain the recommended storage temperature and avoid prolonged exposure to higher temperatures, especially in aqueous solutions.

  • Long-Term Storage: When stored correctly at -20°C as a dry powder, DSPE-PEG-maleimide compounds are generally stable for at least one year.[7]

Quantitative Stability of Maleimide Group:

pHIncubation TimeRemaining Maleimide Activity (%)
7.024 hours100 ± 0.6
9.55 hours18 ± 0.8
9.524 hours26 ± 4.5
Data adapted from a study on DSPE-PEG2000-Mal at room temperature.[8]

This data clearly demonstrates the rapid degradation of the maleimide group at a higher pH.

Solubility

This compound is an amphiphilic molecule with solubility in various organic solvents.

Solubility Guidelines:

SolventSolubility
Chlorinated Solvents Soluble in chloroform (B151607) and methylene (B1212753) chloride.
Polar Aprotic Solvents Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
Alcohols Soluble in ethanol, particularly with gentle warming.
Aqueous Solutions Forms micelles or liposomes in aqueous buffers. The critical micelle concentration (CMC) is an important parameter for its self-assembly behavior. The solubility in water is enhanced by the PEG chain.
Ethers Slightly soluble in ether.

Note: For quantitative applications, it is recommended to determine the solubility for the specific batch and solvent being used.

Experimental Protocols

This section provides a detailed methodology for a common application of this compound: the preparation of peptide-conjugated liposomes via the post-insertion method. This method is often preferred as it can minimize the exposure of the maleimide group to harsh conditions during liposome (B1194612) formation.

Preparation of Peptide-Conjugated Liposomes

This protocol involves the initial formation of liposomes, followed by the insertion of this compound conjugated to a thiol-containing peptide.

Materials:

  • Primary structural lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • This compound

  • Thiol-containing peptide of interest

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Reaction buffer (e.g., HEPES buffer, pH 7.0-7.2)

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B or Sephadex G-75)

Procedure:

  • Liposome Preparation (Lipid Film Hydration and Extrusion): a. In a round-bottom flask, dissolve the primary structural lipid (e.g., DSPC) and cholesterol in a suitable organic solvent (e.g., chloroform). A typical molar ratio is 55:45 (DSPC:Cholesterol). b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. c. Hydrate the lipid film with the hydration buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature (Tc) of the primary lipid (for DSPC, Tc ≈ 55°C). d. To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion using a mini-extruder. Pass the suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) at a temperature above the Tc.

  • Preparation of Peptide-DSPE-PEG36-mal Conjugate: a. Dissolve the thiol-containing peptide in the reaction buffer (pH 7.0-7.2). If the peptide is in a disulfide-dimer form, reduce it to its monomeric thiol form by adding a 5-10 fold molar excess of TCEP. Allow the reduction reaction to proceed for 30-60 minutes at room temperature. b. Dissolve the this compound in the same reaction buffer to form micelles. This may be facilitated by gentle warming and sonication. c. Add the reduced peptide solution to the this compound micelle solution. A typical molar ratio of this compound to peptide is 1.2:1 to 2:1. d. Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen) with gentle stirring. The maleimide group reacts with the free thiol of the peptide to form a stable thioether bond.

  • Post-Insertion of Peptide-DSPE-PEG36-mal into Liposomes: a. Add the prepared peptide-DSPE-PEG36-mal conjugate solution to the pre-formed liposomes from step 1. The amount of conjugate to add typically corresponds to 1-5 mol% of the total lipid in the liposome formulation. b. Incubate the mixture at a temperature slightly above the Tc of the primary lipid (e.g., 60°C for DSPC-based liposomes) for 1-2 hours with gentle stirring. This facilitates the insertion of the DSPE-PEG anchor into the lipid bilayer of the liposomes.

  • Purification of Peptide-Conjugated Liposomes: a. To remove unconjugated peptide and non-inserted peptide-DSPE-PEG36-mal, purify the immunoliposome suspension using size-exclusion chromatography (SEC). b. Equilibrate the SEC column with the hydration buffer. c. Apply the liposome suspension to the column and collect the fractions. The liposomes will elute in the void volume, while the smaller, unconjugated molecules will be retained and elute later. d. Pool the liposome-containing fractions.

  • Characterization: a. Determine the size distribution and zeta potential of the final peptide-conjugated liposomes using dynamic light scattering (DLS). b. Quantify the amount of conjugated peptide using a suitable protein/peptide quantification assay (e.g., BCA assay or fluorescence-based methods if the peptide is labeled). c. Assess the encapsulation efficiency if a therapeutic agent was co-encapsulated.

Visualizations

Chemical Structure of this compound

DSPE_PEG36_mal cluster_DSPE DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) cluster_PEG PEG36 cluster_Mal Maleimide Glycerol Glycerol Backbone Phosphate Phosphate Glycerol->Phosphate Stearoyl1 Stearoyl Chain (C18:0) Stearoyl1->Glycerol Stearoyl2 Stearoyl Chain (C18:0) Stearoyl2->Glycerol Ethanolamine Ethanolamine Phosphate->Ethanolamine PEG Polyethylene Glycol (36 repeating units) Ethanolamine->PEG Linker Maleimide Maleimide Group PEG->Maleimide Linker

Caption: Chemical structure of this compound.

Experimental Workflow for Peptide-Conjugated Liposome Preparation

Liposome_Conjugation_Workflow start Start: Prepare Reagents lipid_film 1. Lipid Film Formation (DSPC + Cholesterol) start->lipid_film peptide_prep 4. Peptide Preparation (Reduce with TCEP) start->peptide_prep peg_micelles 5. This compound Micelle Formation start->peg_micelles hydration 2. Hydration of Lipid Film (Buffer, T > Tc) lipid_film->hydration extrusion 3. Extrusion (e.g., 100 nm membrane) hydration->extrusion liposomes Pre-formed Liposomes extrusion->liposomes post_insertion 7. Post-Insertion (Incubate at T > Tc) liposomes->post_insertion conjugation 6. Peptide-PEG Conjugation (pH 7.0-7.2) peptide_prep->conjugation peg_micelles->conjugation conjugate Peptide-PEG Conjugate conjugation->conjugate conjugate->post_insertion purification 8. Purification (Size-Exclusion Chromatography) post_insertion->purification characterization 9. Characterization (DLS, Peptide Quantification) purification->characterization end End: Peptide-Conjugated Liposomes characterization->end

Caption: Workflow for preparing peptide-conjugated liposomes.

References

An In-depth Technical Guide to the Molecular Weight and Purity Analysis of DSPE-PEG36-mal

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-mal), a critical component in advanced drug delivery systems. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's molecular weight, methodologies for its purity assessment, and its role in targeted therapeutic strategies.

Molecular Weight and Physicochemical Properties

This compound is a heterobifunctional lipid-polymer conjugate. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion provides a hydrophobic anchor for integration into lipid-based nanoparticles such as liposomes, while the hydrophilic polyethylene (B3416737) glycol (PEG) chain confers "stealth" characteristics, prolonging circulation time. The terminal maleimide (B117702) group allows for the covalent conjugation of thiol-containing molecules, such as peptides or antibodies, for targeted drug delivery.

The precise molecular weight of this compound can be calculated by summing the molecular weights of its constituent parts: the DSPE headgroup, the PEG36 linker, and the maleimide functional group, accounting for the loss of water molecules during amide bond formation. The molecular weight of the PEG linker can vary slightly between batches due to its polydispersity.

ComponentMolecular FormulaAverage Molecular Weight ( g/mol )
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)C41H82NO8P748.05
Amino-PEG36-acidC75H151NO381675.00[1][2][3]
Maleimide functionalization (net addition)C4H2NO296.06
This compound (Calculated) C120H231N2O47P ~2501.11

Note: The calculated molecular weight is an approximation and can vary based on the specific linker chemistry and the polydispersity of the PEG chain.

Purity is a critical parameter for this compound, as impurities can affect the stability, efficacy, and safety of the final drug product. Typical purity levels for research-grade material are expected to be ≥95%.

Purity Analysis

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and structural integrity of this compound.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of DSPE-PEG-maleimide conjugates. A reverse-phase HPLC (RP-HPLC) method is typically used.

  • Instrumentation: HPLC system with a UV-Vis or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile or a mixture of methanol (B129727) and isopropanol.

  • Gradient: A linear gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm or ELSD.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

  • Analysis: The purity is determined by the peak area percentage of the main component relative to all other detected peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying the presence of the maleimide group.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Analysis: The presence of the maleimide protons can be confirmed by a characteristic signal around 6.7-6.8 ppm.[4][5][6][7] The disappearance of this peak after reaction with a thiol-containing molecule indicates successful conjugation. The large peak corresponding to the ethylene (B1197577) glycol repeating units of the PEG chain is typically observed around 3.6 ppm.

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight distribution of the this compound.

  • Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometer.

  • Matrix (for MALDI-TOF): α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA).

  • Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a different number of ethylene glycol repeating units, centered around the average molecular weight. This technique is also sensitive for detecting hydrolysis products of the lipid esters.[8]

Role in Targeted Drug Delivery

This compound is a key enabler of targeted drug delivery. The maleimide group provides a reactive site for the attachment of targeting ligands, which can direct drug-loaded nanoparticles to specific cells or tissues.

Drug_Delivery_Workflow cluster_formulation Liposome Formulation cluster_conjugation Targeting Ligand Conjugation cluster_delivery In Vivo Application lipids Lipids (e.g., DSPC, Cholesterol) hydration Thin Film Hydration lipids->hydration dspe_peg This compound dspe_peg->hydration drug Therapeutic Drug drug->hydration extrusion Extrusion hydration->extrusion liposome Maleimide-Functionalized Liposome extrusion->liposome conjugation Thiol-Maleimide Coupling Reaction liposome->conjugation ligand Thiolated Targeting Ligand (e.g., Antibody, Peptide) ligand->conjugation targeted_liposome Targeted Liposome conjugation->targeted_liposome administration Systemic Administration targeted_liposome->administration circulation Prolonged Circulation (PEG Stealth Effect) administration->circulation targeting Receptor-Mediated Targeting circulation->targeting uptake Cellular Uptake targeting->uptake release Drug Release uptake->release

Caption: Workflow for the formulation and application of targeted liposomes using this compound.

Analytical Workflow for Quality Control

A systematic workflow is essential for the quality control of this compound, ensuring its suitability for use in drug delivery applications.

QC_Workflow cluster_analysis Purity and Identity Analysis start This compound Sample hplc HPLC (Purity Assessment) start->hplc nmr NMR (Structural Confirmation) start->nmr ms Mass Spectrometry (Molecular Weight Verification) start->ms decision Meets Specifications? hplc->decision nmr->decision ms->decision pass Release for Formulation decision->pass Yes fail Reject Batch decision->fail No

Caption: Quality control workflow for the analysis of this compound.

References

Navigating the Nanoworld: An In-depth Technical Guide to the Safety and Biocompatibility of DSPE-PEGylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) is a cornerstone of modern drug delivery systems. This amphiphilic polymer, approved by the Food and Drug Administration (FDA) for medical applications, is integral to the formulation of nanoparticles such as liposomes and micelles.[1][2] Its structure, comprising a hydrophobic DSPE anchor and a hydrophilic PEG chain, imparts "stealth" characteristics to nanocarriers, prolonging their circulation time and improving stability in biological fluids.[3] This guide provides a comprehensive technical overview of the safety and biocompatibility of DSPE-PEGylated lipids, presenting key data, detailed experimental protocols, and visual representations of critical biological interactions to aid researchers in this field.

General Safety and Biocompatibility

DSPE-PEG is generally considered biocompatible and is widely used in clinically approved nanomedicines.[1][2] The PEG component creates a hydrophilic shield that reduces opsonization—the process of immune proteins marking foreign particles for clearance—thereby decreasing recognition by the immune system.[3][4] This "stealth" property is crucial for enhancing the pharmacokinetic profile of encapsulated drugs.[1] However, the safety profile is not absolute and is dependent on factors such as the formulation, concentration, and the specific biological environment.

Cytotoxicity

While DSPE-PEG incorporated into nanoparticles is generally less toxic, free or excess DSPE-PEG can exhibit concentration-dependent cytotoxicity.[3] The primary mechanisms of this toxicity include:

  • Membrane Disruption: As a lipid-based molecule, DSPE-PEG can insert itself into cell membranes, disrupting their integrity and potentially leading to cell lysis.[3]

  • Induction of Apoptosis: Some DSPE-PEG formulations have been shown to induce programmed cell death (apoptosis), possibly through the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.[3]

The cytotoxic effects are highly dependent on the specific cell line and the duration of exposure. For instance, studies have shown that blank DSPE-PEG micelles or liposomes are generally less toxic than free DSPE-PEG.[3]

Quantitative Cytotoxicity Data
FormulationCell LineIncubation TimeKey FindingsReference
DSPE-PEG LipoplexesHeLaNot SpecifiedCell viability remained near 90% at siRNA concentrations up to 8 µg/mL.[3]
DSPE-PEG(5000) amine SWCNTsHEPG224 hoursIC50: 300 µg/mL[5]
DSPE-PEG(5000) amine SWCNTsA54924 hoursIC50: 370 µg/mL[5]
DSPE-PEG(5000) amine SWCNTsSKOV324 hoursIC50: 50 µg/mL[5]
DSPE-PEG-C60 micelles vs. free DOXL02, H9c2, GES-172 hoursDSPE-PEG-C60 micelles showed significantly weaker cytotoxicity than free doxorubicin (B1662922). The apoptosis rate was ~30% less than cells treated with free doxorubicin in L02 cells.[6]

Immunogenicity

A critical aspect of the biocompatibility of PEGylated lipids is their potential to elicit an immune response. This can manifest in several ways, most notably through the "Accelerated Blood Clearance (ABC)" phenomenon and complement activation.

Accelerated Blood Clearance (ABC) Phenomenon

Repeated administration of PEGylated nanoparticles can lead to the production of anti-PEG antibodies, primarily of the IgM isotype.[7][8][9][10] These antibodies can bind to subsequently injected PEGylated carriers, leading to their rapid clearance from the bloodstream, a phenomenon known as Accelerated Blood Clearance (ABC).[7][8][11] This reduces the therapeutic efficacy of the drug. The ABC phenomenon is influenced by the molecular weight of PEG, with higher molecular weights potentially inducing a more severe response.[7] Interestingly, some studies suggest that very high molecular weight PEG (e.g., 5000 Da) might induce a weaker ABC phenomenon compared to intermediate molecular weights (e.g., 2000 Da) while maintaining a long circulation time.[7]

Complement Activation

PEGylated liposomes can activate the complement system, a part of the innate immune system. This can lead to complement activation-related pseudoallergy (CARPA), a type of hypersensitivity reaction.[12][13] The negatively charged phosphodiester moiety of the DSPE anchor in DSPE-PEG is thought to contribute to this activation.[12] The binding of anti-PEG IgM to PEGylated liposomes can trigger the classical pathway of complement activation, leading to anaphylactoid shock and accelerated clearance.[14]

In Vivo Biocompatibility and Toxicity

In vivo studies are crucial for a complete understanding of the safety profile of DSPE-PEGylated lipids. Key considerations include hemolysis, coagulation, and effects on major organs.

Hemocompatibility

Hemolysis assays are used to assess the compatibility of nanoparticles with red blood cells. DSPE-PEG formulations generally exhibit good hemocompatibility. For example, DSPE-PEG-RGD@ICG micelles showed hemolysis of nearly 5% within a certain concentration range, indicating a dose-dependent effect.[15] Another study reported that DOPC-DSPE-mPEG coated gold nanorods induced only 8% hemolysis at a concentration of 100 µg/mL.[16]

Coagulation

The effect of DSPE-PEGylated nanoparticles on blood coagulation is another important safety parameter. Studies on DSPE-PEG-RGD@ICG micelles showed no significant impact on activated partial thromboplastin (B12709170) time (APTT) and prothrombin time (PT).[15]

Organ Toxicity

Following intravenous administration, nanoparticles are often taken up by the organs of the reticuloendothelial system (RES), primarily the liver and spleen. While PEGylation is designed to reduce this uptake, some accumulation is inevitable. Studies have shown that DSPE-PEGylated nanoparticles can accumulate in the liver and spleen.[17] However, toxicity studies have generally indicated a good safety profile. For instance, toxicity studies on PEG5000-DSPE in lung-targeted drug delivery showed no significant increase in lung injury markers compared to saline-treated groups.[1] Furthermore, studies in rats have suggested that PEG 400 does not have adverse effects on renal function or morphology.[18]

Regulatory Status and Endotoxin (B1171834) Considerations

DSPE-PEG is an FDA-approved polymer for use in drug delivery.[1][2] However, as with all parenteral products, formulations containing DSPE-PEG must be tested for endotoxin contamination. Endotoxins, such as lipopolysaccharides (LPS) from the cell walls of Gram-negative bacteria, are potent immunostimulants.[19] The standard Limulus Amebocyte Lysate (LAL) test is used for endotoxin detection.[19][20] It is important to note that amphiphilic molecules like DSPE-mPEG2000 can interfere with the LAL assay, potentially leading to inaccurate results.[19][20][21] In such cases, alternative methods or modifications to the LAL test may be necessary to ensure the safety of the final product.[19][21]

Experimental Protocols

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][22]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Cell culture medium[3]

  • Dimethyl sulfoxide (B87167) (DMSO)[3]

  • 96-well cell culture plates[3]

  • Multichannel pipette[3]

  • Plate reader (570 nm wavelength)[3]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]

  • Treatment: Prepare serial dilutions of the DSPE-PEG formulations in fresh culture medium. Remove the old medium and add 100 µL of the treatment solutions to the wells. Include untreated cells as a positive control and medium only as a negative control.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.[3]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[3]

  • Crystal Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[3]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[3]

Hemolysis Assay

This assay evaluates the compatibility of DSPE-PEG formulations with red blood cells.[23]

Materials:

  • Fresh whole blood (e.g., from a rat, stabilized with heparin)[23]

  • Dulbecco's phosphate-buffered saline (D-PBS)[23]

  • Distilled water (positive control)[23]

  • 96-well plate[23]

  • Microplate reader (577 nm with a 655 nm reference)[23]

  • Centrifuge[23]

Methodology:

  • Isolate Red Blood Cells (RBCs): Add 2 mL of whole blood to 4 mL of D-PBS and centrifuge at 10,000 g for 5 minutes.[23]

  • Wash RBCs: Discard the supernatant and wash the RBCs five times with 10 mL of D-PBS.[23]

  • Prepare RBC Suspension: Dilute the final RBC pellet to 20 mL with D-PBS.[23]

  • Incubation: In separate tubes, mix 0.2 mL of the diluted RBC suspension with 0.8 mL of the DSPE-PEG nanoparticle suspension in D-PBS at various concentrations. Use distilled water as a positive control for 100% hemolysis and D-PBS as a negative control.[23]

  • Incubate and Centrifuge: Incubate the tubes at room temperature for 4 hours, then centrifuge for 5 minutes at 10,016 g.[23]

  • Measure Absorbance: Transfer 100 µL of the supernatant from each tube to a 96-well plate and measure the absorbance at 577 nm (reference wavelength 655 nm).[23]

  • Calculate Hemolysis Ratio: Hemolysis Ratio (%) = [(OD_test - OD_negative) / (OD_positive - OD_negative)] x 100%[23]

Limulus Amebocyte Lysate (LAL) Test for Endotoxin Detection

The LAL test is a sensitive assay for detecting bacterial endotoxins.[19][20]

Materials:

  • LAL reagent (gel-clot, chromogenic, or turbidimetric)[19][20]

  • Endotoxin-free water (negative control)[19]

  • Endotoxin standard[19]

  • Samples of DSPE-PEG formulation[19]

Methodology (Gel-Clot Method):

  • Sample Preparation: Prepare serial dilutions of the DSPE-PEG formulation in endotoxin-free water. It is crucial to determine the Maximum Valid Dilution (MVD) to avoid interference from the product.[24]

  • Positive Product Control: Spike a dilution of the sample with a known amount of endotoxin to ensure the sample does not inhibit the reaction.[19]

  • Negative Control: Use endotoxin-free water to ensure no contamination of the reagents or labware.[19]

  • Assay: Mix the LAL reagent with the sample, positive control, and negative control in endotoxin-free tubes.

  • Incubation: Incubate the tubes at 37°C for a specified time according to the manufacturer's instructions.

  • Reading: After incubation, invert the tubes. A solid clot that withstands inversion indicates a positive result for endotoxin. The absence of a solid clot is a negative result. The endotoxin concentration is determined by the lowest concentration of the sample that yields a positive result.

Visualizing Key Concepts

To better understand the complex interactions and processes described, the following diagrams have been generated using the DOT language.

Molecular Structure of DSPE-PEG cluster_DSPE DSPE (Hydrophobic Anchor) cluster_PEG PEG (Hydrophilic Chain) DSPE Distearoylphosphatidylethanolamine PEG Polyethylene Glycol DSPE->PEG Covalent Linkage

DSPE-PEG Molecular Structure

Mechanism of DSPE-PEG Cytotoxicity Free_DSPE_PEG Excess Free DSPE-PEG Cell_Membrane Cell Membrane Free_DSPE_PEG->Cell_Membrane Intercalation Apoptosis_Induction Induction of Apoptosis Free_DSPE_PEG->Apoptosis_Induction Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis ROS_Generation ROS Generation Apoptosis_Induction->ROS_Generation Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage

DSPE-PEG Cytotoxicity Pathways

Accelerated Blood Clearance (ABC) Phenomenon Workflow First_Dose First Injection of PEGylated Nanoparticle Immune_Priming Immune System Priming First_Dose->Immune_Priming Anti_PEG_IgM Production of Anti-PEG IgM Immune_Priming->Anti_PEG_IgM Binding Anti-PEG IgM Binds to Nanoparticle Anti_PEG_IgM->Binding Second_Dose Second Injection of PEGylated Nanoparticle Second_Dose->Binding Rapid_Clearance Rapid Clearance by Reticuloendothelial System Binding->Rapid_Clearance

Workflow of the ABC Phenomenon

Conclusion

DSPE-PEGylated lipids are invaluable tools in the field of drug delivery, offering significant advantages in terms of stability and circulation time for nanocarriers. While they are generally safe and biocompatible, a thorough understanding of their potential for cytotoxicity and immunogenicity is essential for the development of safe and effective nanomedicines. This guide has provided a detailed overview of these aspects, supported by quantitative data and experimental protocols, to assist researchers in navigating the complexities of DSPE-PEG biocompatibility. Careful consideration of formulation parameters, coupled with rigorous preclinical safety testing, will continue to be paramount in harnessing the full potential of DSPE-PEGylated lipids in advanced therapeutic applications.

References

Methodological & Application

Application Note: DSPE-PEG-Maleimide Conjugation to Thiol-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, drug delivery system development, and protein modification.

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) to proteins, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. It can increase circulating half-life, enhance solubility, and reduce immunogenicity.[1] DSPE-PEG-Maleimide is a functionalized phospholipid-polymer conjugate that enables the attachment of proteins to lipid-based nanocarriers like liposomes or micelles.[2][3] This reagent consists of three key components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated 18-carbon phospholipid that serves as a hydrophobic anchor for insertion into lipid bilayers.[2]

  • PEG (Polyethylene Glycol): A hydrophilic polymer that forms a protective layer, providing "stealth" characteristics to reduce non-specific protein binding and prolong circulation time.[2][3]

  • Maleimide (B117702): A thiol-reactive functional group that specifically and efficiently reacts with free sulfhydryl groups (-SH) on cysteine residues of proteins.[4][5]

The reaction between the maleimide group and a thiol is a Michael addition that forms a stable, covalent thioether bond.[6] This high selectivity allows for site-specific conjugation to proteins at neutral pH conditions, making it a preferred method for creating protein-lipid conjugates for applications in targeted drug delivery and nanotechnology.[2][6][7][8]

Principle of the Method

The core of the protocol is the chemoselective reaction between the maleimide moiety of DSPE-PEG-Maleimide and a free sulfhydryl group from a cysteine residue on the target protein. This reaction is most efficient at a pH range of 7.0-7.5.[4][5] At this pH, the maleimide group is highly reactive towards thiols and shows minimal cross-reactivity with other amino acid side chains, such as amines.[7] For proteins containing internal disulfide bonds, a reduction step is necessary to cleave these bonds and expose the free sulfhydryl groups for conjugation.[4][5]

Caption: Thiol-Maleimide Conjugation Reaction Scheme.

Key Experimental Parameters

Successful conjugation depends on several critical parameters, which may require optimization for specific proteins. The typical ranges are summarized below.

ParameterRecommended Value/RangeNotes
Protein Concentration 1–10 mg/mLHigher concentrations can promote aggregation; lower concentrations may reduce reaction efficiency.[4]
Reaction Buffer PBS, Tris, or HEPESThe buffer must be free of thiol-containing reagents (e.g., DTT, 2-mercaptoethanol).[4][5]
Reaction pH 7.0–7.5Optimal for selective thiol-maleimide reaction. Maleimide hydrolysis increases at higher pH.[4][5]
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)Used to reduce disulfide bonds. TCEP is preferred as it does not contain a thiol and need not be removed.[4][5]
TCEP:Protein Molar Ratio 10–100xA sufficient excess is needed to ensure complete reduction of disulfide bonds.[4][5]
DSPE-PEG-Mal:Protein Molar Ratio 10–20xAn excess of the maleimide reagent drives the reaction to completion. This should be optimized.[5][7][9]
Reaction Temperature Room Temperature or 2–8°CRoom temperature is faster (2-4 hours), while 4°C (overnight) may be preferable for sensitive proteins.[5][9]
Reaction Time 2 hours to OvernightDepends on temperature and reactivity of the specific protein.[5][7][9]

Detailed Experimental Protocol

This protocol provides a general procedure for conjugating a thiol-containing protein with DSPE-PEG-Maleimide.

Materials and Equipment
  • Reagents:

    • Thiol-containing protein or antibody

    • DSPE-PEG-Maleimide (e.g., DSPE-PEG(2000)-Maleimide)[8]

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[4]

    • TCEP hydrochloride

    • Conjugation Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5, de-gassed.[4][5]

    • Quenching reagent (optional): L-cysteine or 2-mercaptoethanol

    • Inert gas (Argon or Nitrogen)

  • Equipment:

    • Reaction vials (e.g., microcentrifuge tubes)

    • Stir plate and stir bars or rotator

    • Purification system: Size Exclusion Chromatography (SEC) column, dialysis cassettes (MWCO appropriate for the protein), or HPLC system.[4][]

    • Spectrophotometer for protein concentration measurement

    • Analytical equipment for characterization (SDS-PAGE, Mass Spectrometer)[1][11]

Caption: General Experimental Workflow for Conjugation.

Step-by-Step Procedure

Step 1: Preparation of Protein Solution

  • Dissolve the thiol-containing protein in a degassed, thiol-free conjugation buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[4]

  • If the protein has existing disulfide bonds that need to be reduced, proceed to Step 2. Otherwise, proceed to Step 3.

Step 2: Reduction of Disulfide Bonds (Optional)

  • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[5]

  • Flush the vial with an inert gas (argon or nitrogen), cap it securely, and incubate for 20-30 minutes at room temperature.[4][7] This step reduces disulfide bridges to yield free sulfhydryl groups.[4]

Step 3: Preparation of DSPE-PEG-Maleimide Stock Solution

  • Allow the vial of DSPE-PEG-Maleimide powder to warm to room temperature before opening to prevent moisture condensation.[7]

  • Prepare a stock solution (e.g., 10 mM) by dissolving the DSPE-PEG-Maleimide in anhydrous DMSO or DMF.[5][7] Vortex briefly to ensure it is fully dissolved.

  • This solution should be prepared fresh immediately before use, as the maleimide group is susceptible to hydrolysis in the presence of water.[2][7]

Step 4: Conjugation Reaction

  • While gently stirring or vortexing the protein solution, add the desired molar excess (typically 10-20x) of the DSPE-PEG-Maleimide stock solution.[7]

  • Flush the reaction vial with inert gas again, cap it tightly, and protect it from light.

  • Incubate the reaction mixture. Choose one of the following:

    • For 2 hours at room temperature.[5]

    • Overnight at 2-8°C.[5]

Step 5: Purification of the Conjugate

  • Separate the DSPE-PEG-protein conjugate from unreacted DSPE-PEG-Maleimide and byproducts. Common methods include:

    • Size Exclusion Chromatography (SEC): Highly effective at separating the larger protein conjugate from smaller, unreacted maleimide reagents.[4][][12]

    • Dialysis or Diafiltration: Useful for removing small molecule impurities, though potentially less effective for removing micellar DSPE-PEG-Maleimide.[4][12]

  • Collect the fractions containing the purified conjugate.

Step 6: Characterization and Storage

  • Characterization: Confirm successful conjugation by analyzing the purified product.

    • SDS-PAGE: The conjugate will show a band at a higher molecular weight compared to the unconjugated protein.[11]

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the precise mass of the conjugate, confirming the addition of the DSPE-PEG moiety.[1]

  • Storage:

    • For short-term storage (up to one week), store the conjugate at 2-8°C, protected from light.[5]

    • For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%), or add glycerol (B35011) to 50% and store at -20°C for up to a year.[5][7]

References

Application Notes and Protocols for the Preparation of DSPE-PEG36-mal Functionalized Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer that can be utilized as effective delivery vehicles for a variety of therapeutic agents. The incorporation of polyethylene (B3416737) glycol (PEG) conjugated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-mal), into the liposomal bilayer offers significant advantages. The PEG moiety provides a "stealth" characteristic, enabling the liposomes to evade the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream. This extended circulation enhances the probability of the liposome (B1194612) accumulating at the target site, for instance, a tumor, through the enhanced permeability and retention (EPR) effect. The terminal maleimide (B117702) group on the PEG chain allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or other targeting ligands, facilitating active targeting to specific cells or tissues.

These application notes provide a comprehensive, step-by-step guide for the preparation and characterization of this compound functionalized liposomes. The protocols detailed below cover the thin-film hydration method, extrusion for size homogenization, and purification, as well as crucial considerations for handling the maleimide functional group.

Data Presentation

The following tables summarize typical quantitative data for liposome formulations incorporating DSPE-PEG-maleimide. It is important to note that specific values may vary depending on the encapsulated drug, the full lipid composition, and the precise preparation parameters.

Table 1: Typical Lipid Composition for DSPE-PEG-maleimide Liposomes

Lipid ComponentMolar Ratio (%)Purpose
Phosphatidylcholine (e.g., DSPC, DPPC)50 - 60Primary bilayer-forming lipid
Cholesterol30 - 40Stabilizes the lipid bilayer
DSPE-PEG-maleimide1 - 5"Stealth" properties and functionalization
Other lipids (e.g., anionic lipids)0 - 5Modify surface charge or other properties

Table 2: Expected Physicochemical Properties of DSPE-PEG-maleimide Liposomes

ParameterTypical ValueMethod of Analysis
Particle Size (Z-average diameter)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-10 to -30 mVDynamic Light Scattering (DLS)
Encapsulation Efficiency (%)60 - 95% (drug-dependent)UV-Vis Spectroscopy, HPLC
Maleimide Activity (post-insertion)> 70%Ellman's Assay

Experimental Protocols

Protocol 1: Liposome Preparation by the Thin-Film Hydration Method

This protocol describes the formation of multilamellar vesicles (MLVs) which are subsequently sized down.

1.1. Materials:

  • Main structural lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.0-7.4, HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

1.2. Procedure:

  • Lipid Dissolution: Accurately weigh and dissolve the lipids (e.g., DSPC, cholesterol, and optionally this compound for the pre-insertion method) in a suitable organic solvent in a round-bottom flask.[1][2]

  • Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40-60°C).[2][3] A thin, uniform lipid film should form on the inner surface of the flask.

  • Vacuum Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.

  • Hydration: Add the pre-warmed (to a temperature above the Tc of the lipids) hydration buffer to the flask. The volume of the buffer will determine the final lipid concentration.[3][4]

  • Vesicle Formation: Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs). The resulting suspension will appear milky or opalescent.[4]

Protocol 2: Liposome Sizing by Extrusion

This protocol describes the process of reducing the size and lamellarity of the MLVs to produce small unilamellar vesicles (SUVs) with a defined size.

2.1. Materials:

  • MLV suspension from Protocol 1

  • Liposome extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

2.2. Procedure:

  • Extruder Assembly: Assemble the extruder according to the manufacturer's instructions, placing the desired polycarbonate membrane within the filter holder.

  • Temperature Control: Heat the extruder block to a temperature above the Tc of the lipids to ensure the lipid bilayer is in a fluid state during extrusion.

  • Extrusion Process: Load the MLV suspension into one of the syringes. Pass the suspension through the polycarbonate membrane back and forth for an odd number of passes (e.g., 11-21 times).[5] This ensures that the final liposome suspension is in the alternate syringe, minimizing contamination with larger, unextruded vesicles.[5]

  • Collection: The resulting translucent suspension contains unilamellar vesicles of a relatively uniform size.

  • Storage: Store the prepared liposomes at 4°C. Do not freeze.

Protocol 3: Post-Insertion of this compound

To preserve the reactivity of the maleimide group, which is susceptible to hydrolysis, a post-insertion method is recommended.[6] In this method, the this compound is inserted into pre-formed liposomes.

3.1. Materials:

  • Pre-formed liposomes (from Protocol 2, prepared without this compound)

  • This compound

  • Hydration buffer

3.2. Procedure:

  • Micelle Formation: Dissolve the this compound in the hydration buffer to form a micellar solution.

  • Incubation: Add the this compound micellar solution to the pre-formed liposome suspension. Incubate the mixture at a temperature above the Tc of the lipids (e.g., 60°C) for a specified time (e.g., 30-60 minutes) with gentle stirring.[7]

  • Cooling: Allow the mixture to cool to room temperature.

Protocol 4: Purification of Liposomes

Purification is necessary to remove unencapsulated material or non-inserted lipids.

4.1. Methods:

  • Size Exclusion Chromatography (SEC): Use a gel filtration column (e.g., Sephadex G-50 or Sepharose CL-4B) to separate the larger liposomes from smaller, unencapsulated molecules.

  • Dialysis: Dialyze the liposome suspension against the hydration buffer using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to remove small molecule impurities. Be aware that prolonged dialysis can lead to hydrolysis of the maleimide group.[8]

Protocol 5: Characterization of Liposomes

5.1. Particle Size and Zeta Potential:

  • Dilute the liposome suspension in the hydration buffer.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the Z-average diameter, polydispersity index (PDI), and zeta potential.[5]

5.2. Encapsulation Efficiency:

  • Separate the liposomes from the unencapsulated drug using SEC or dialysis.

  • Lyse the liposomes using a detergent (e.g., Triton X-100) or an organic solvent to release the encapsulated drug.

  • Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

5.3. Quantification of Maleimide Activity:

  • The number of active maleimide groups on the liposome surface can be quantified using an indirect Ellman's assay.[6] This involves reacting the maleimide groups with a known excess of a thiol-containing compound (e.g., cysteine) and then quantifying the remaining unreacted thiols.

Protocol 6: Thiol-Maleimide Conjugation

This protocol outlines the conjugation of a thiol-containing ligand to the maleimide-functionalized liposomes.

6.1. Materials:

  • Maleimide-functionalized liposomes

  • Thiol-containing ligand (e.g., thiolated peptide or antibody)

  • Reaction buffer (pH 6.5-7.5)

  • Inert gas (e.g., argon or nitrogen)

6.2. Procedure:

  • pH Adjustment: Ensure the pH of the liposome suspension and the ligand solution is between 6.5 and 7.5 to ensure specific and efficient conjugation while minimizing maleimide hydrolysis.[9]

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere to prevent the oxidation of the thiol groups.[7]

  • Conjugation Reaction: Add the thiol-containing ligand to the maleimide-functionalized liposome suspension. The molar ratio of maleimide to thiol should be optimized, but a slight excess of maleimide is often used.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.[9]

  • Quenching: Quench any unreacted maleimide groups by adding a small thiol-containing molecule (e.g., 2-mercaptoethanol (B42355) or cysteine).

  • Purification: Purify the conjugated liposomes using SEC or dialysis to remove the quenching agent and any unconjugated ligand.

Mandatory Visualization

LiposomePreparationWorkflow cluster_prep Liposome Core Preparation cluster_func Maleimide Functionalization (Post-Insertion) cluster_purify_char Purification & Characterization cluster_conjugation Ligand Conjugation LipidDissolution 1. Lipid Dissolution (e.g., DSPC, Cholesterol) in Organic Solvent ThinFilmFormation 2. Thin Film Formation (Rotary Evaporation) LipidDissolution->ThinFilmFormation Hydration 3. Hydration with Aqueous Buffer ThinFilmFormation->Hydration MLV_Formation 4. MLV Formation Hydration->MLV_Formation Extrusion 5. Extrusion (e.g., 100 nm membrane) MLV_Formation->Extrusion SUV_Formation 6. SUV Formation Extrusion->SUV_Formation Incubation 8. Incubation with SUVs SUV_Formation->Incubation DSPE_PEG_Mal_Micelles 7. This compound Micelle Formation DSPE_PEG_Mal_Micelles->Incubation Functionalized_SUVs 9. Functionalized Liposome Formation Incubation->Functionalized_SUVs Purification 10. Purification (SEC or Dialysis) Functionalized_SUVs->Purification Characterization 11. Characterization (DLS, EE%, Maleimide Activity) Purification->Characterization Conjugation 12. Thiol-Maleimide Conjugation (pH 6.5-7.5) Characterization->Conjugation ThiolLigand Thiol-containing Ligand ThiolLigand->Conjugation FinalProduct 13. Final Conjugated Liposome Conjugation->FinalProduct MaleimideThiolConjugation Liposome Liposome with DSPE-PEG-Maleimide Reaction Michael Addition (pH 6.5-7.5) Liposome->Reaction ThiolLigand Thiol-containing Ligand (e.g., Peptide, Antibody) ThiolLigand->Reaction ConjugatedLiposome Ligand-Conjugated Liposome (Stable Thioether Bond) Reaction->ConjugatedLiposome

References

Functionalization of Nanoparticles with DSPE-PEG-Maleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-MAL). This powerful conjugation strategy is widely employed in the development of targeted drug delivery systems, diagnostics, and other biomedical applications. The maleimide-thiol reaction offers a highly efficient and specific method for covalently attaching thiol-containing ligands, such as peptides, antibodies, and other biomolecules, to the surface of various nanoparticle platforms.

Principle of DSPE-PEG-Maleimide Functionalization

The core of this functionalization technique lies in the "click" reaction between a maleimide (B117702) group and a sulfhydryl (thiol) group. DSPE-PEG-MAL is an amphiphilic polymer where the DSPE lipid component anchors into the lipid bilayer of liposomes or the hydrophobic core of polymeric nanoparticles, while the hydrophilic PEG chain extends into the aqueous environment, terminating with a reactive maleimide group.[1][2] This maleimide group specifically and efficiently reacts with a thiol group on a ligand of interest (e.g., a cysteine residue in a peptide) to form a stable thioether bond.[3][4] This reaction typically proceeds under mild conditions, such as neutral pH and room temperature, making it suitable for conjugating sensitive biomolecules.[1][3]

Experimental Protocols

Protocol 1: Functionalization of Pre-formed Liposomes/Lipid Nanoparticles via Post-Insertion

This protocol is suitable for incorporating DSPE-PEG-MAL into already formed liposomes or lipid-based nanoparticles.

Materials:

  • Pre-formed nanoparticles (e.g., liposomes, solid lipid nanoparticles)

  • DSPE-PEG-MAL (e.g., DSPE-PEG2000-Maleimide)[5]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Thiol-containing ligand (e.g., cRGDfK peptide, thiolated antibody)[6][7]

  • Reaction buffer: 10 mM HEPES, pH 7.0[6]

  • Purification system (e.g., size exclusion chromatography, dialysis, centrifugation)

Procedure:

  • Post-Insertion of DSPE-PEG-MAL:

    • Disperse the pre-formed nanoparticles in an aqueous buffer.

    • Prepare a solution of DSPE-PEG-MAL in the same buffer. The concentration will depend on the desired final density of maleimide groups on the nanoparticle surface.

    • Mix the nanoparticle dispersion with the DSPE-PEG-MAL solution. The molar ratio of DSPE-PEG-MAL to the total lipid content of the nanoparticles typically ranges from 1-10 mol%.

    • Incubate the mixture at a temperature slightly above the phase transition temperature (Tc) of the lipid components of the nanoparticles for 1 hour. For many common formulations, incubation at 60°C is effective.[8] This heating step is crucial for the efficient and stable insertion of the DSPE-PEG-MAL into the nanoparticle lipid layer.[7]

    • Allow the mixture to cool to room temperature.

  • Conjugation of Thiolated Ligand:

    • Purify the maleimide-functionalized nanoparticles from excess, unincorporated DSPE-PEG-MAL using a suitable method like size exclusion chromatography or dialysis.

    • Resuspend the purified maleimide-functionalized nanoparticles in the reaction buffer (10 mM HEPES, pH 7.0).[6]

    • Prepare a solution of the thiol-containing ligand in the reaction buffer.

    • Add the ligand solution to the nanoparticle suspension. The optimal molar ratio of maleimide to thiol can vary, but a 2:1 ratio has been shown to be effective for peptides like cRGDfK.[6] For larger molecules like antibodies, a 5:1 ratio may be more suitable.[6]

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle stirring.[6]

    • Quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine, if necessary.

  • Purification of Functionalized Nanoparticles:

    • Remove the unconjugated ligand and other reactants by size exclusion chromatography, dialysis, or repeated centrifugation and resuspension.

Protocol 2: Quantification of Surface Maleimide Groups using Ellman's Assay

This protocol allows for the determination of the number of reactive maleimide groups on the nanoparticle surface.[9][10]

Materials:

  • Maleimide-functionalized nanoparticles

  • L-cysteine solution (known concentration)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) solution

  • Reaction buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction of Maleimide with L-cysteine:

    • Mix a known amount of the maleimide-functionalized nanoparticles with a known excess of L-cysteine solution.

    • Incubate the mixture for 2 hours at room temperature to ensure complete reaction between the maleimide groups and the thiol groups of L-cysteine.

  • Quantification of Unreacted L-cysteine:

    • To the reaction mixture, add the Ellman's Reagent solution.

    • Incubate for 15 minutes at room temperature. The DTNB will react with the remaining free thiols from the unreacted L-cysteine, producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.

    • Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • Create a standard curve of known L-cysteine concentrations reacted with Ellman's Reagent.

    • Determine the concentration of unreacted L-cysteine in the sample from the standard curve.

    • The amount of L-cysteine that reacted with the nanoparticles can be calculated by subtracting the unreacted amount from the initial amount.

    • This value corresponds to the number of reactive maleimide groups on the nanoparticles.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles Before and After Functionalization

ParameterBefore FunctionalizationAfter DSPE-PEG-MAL InsertionAfter Ligand Conjugation
Hydrodynamic Diameter (nm) 100 ± 5110 ± 6125 ± 7
Polydispersity Index (PDI) 0.15 ± 0.020.16 ± 0.030.18 ± 0.03
Zeta Potential (mV) -25 ± 3-20 ± 2-15 ± 2

Note: The values presented are hypothetical examples and will vary depending on the specific nanoparticle system and ligand used.

Table 2: Influence of Reaction Conditions on Conjugation Efficiency [6]

LigandMaleimide:Thiol Molar RatioReaction Time (min)Conjugation Efficiency (%)
cRGDfK Peptide 2:13084 ± 4
11A4 Nanobody 5:112058 ± 12

Visualizations

G cluster_0 Nanoparticle Preparation cluster_1 Functionalization cluster_2 Conjugation cluster_3 Purification & Characterization NP_core Nanoparticle Core (e.g., Lipid Bilayer, Polymeric Matrix) DSPE_PEG_MAL DSPE-PEG-Maleimide NP_core->DSPE_PEG_MAL Post-Insertion (Incubation > Tc) Functionalized_NP Maleimide-Functionalized Nanoparticle DSPE_PEG_MAL->Functionalized_NP Ligand Thiol-Containing Ligand (e.g., Peptide, Antibody) Functionalized_NP->Ligand Maleimide-Thiol Coupling (pH 7.0-7.4) Targeted_NP Targeted Nanoparticle Ligand->Targeted_NP Purification Purification Targeted_NP->Purification Characterization Characterization (Size, Zeta, etc.) Purification->Characterization

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Maleimide Maleimide Group (on Nanoparticle) Reaction + Maleimide->Reaction Thiol Thiol Group (on Ligand) Thiol->Reaction Thioether Stable Thioether Bond Reaction->Thioether pH 7.0-7.4 Room Temp

Caption: Maleimide-thiol conjugation chemistry.

Conclusion

The functionalization of nanoparticles with DSPE-PEG-MAL is a robust and versatile strategy for the development of sophisticated nanomaterials for biomedical applications. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively conjugate a wide range of targeting ligands to their nanoparticle systems, paving the way for enhanced therapeutic efficacy and diagnostic capabilities. It is important to optimize reaction conditions for each specific nanoparticle-ligand pair to achieve the desired level of functionalization and preserve the biological activity of the conjugated molecule.

References

Application Notes and Protocols for DSPE-PEG36-Maleimide Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG36-maleimide is a lipid-polyethylene glycol conjugate that plays a crucial role in drug delivery and bioconjugation. The maleimide (B117702) group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, which are present in cysteine residues of proteins and peptides. This specific interaction allows for the covalent attachment of thiol-containing molecules to liposomes or other nanoparticle surfaces functionalized with DSPE-PEG36-maleimide. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) component serves as a lipid anchor for incorporation into lipid bilayers, while the polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic spacer, which can increase circulation time and reduce non-specific protein binding in vivo.[1][2]

The maleimide-thiol reaction proceeds via a Michael addition mechanism, forming a stable thioether bond.[3][4] This reaction is highly efficient and occurs under mild physiological conditions, making it a cornerstone for the development of targeted drug delivery systems, such as antibody-drug conjugates and functionalized nanoparticles.[4][5]

Reaction Mechanism and Key Considerations

The conjugation of a thiol-containing molecule to a maleimide-functionalized surface is a highly specific reaction. The nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable succinimidyl thioether linkage.[3] This reaction is most efficient and selective within a pH range of 6.5 to 7.5.[4][6] At pH values below 6.5, the reaction rate decreases due to the protonation of the thiol group, which reduces its nucleophilicity.[5] Conversely, at pH values above 7.5, the maleimide group becomes susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[5][6][7]

It is also important to be aware of potential side reactions that can occur during maleimide-thiol conjugation. The maleimide ring can undergo hydrolysis, especially at higher pH, rendering it inactive.[7] Additionally, the formed thioether bond can be reversible in a process known as a retro-Michael reaction, particularly in the presence of other thiols.[7] When conjugating to an N-terminal cysteine, a thiazine (B8601807) rearrangement can occur, which involves the N-terminal amine attacking the succinimide (B58015) ring.[3][8]

Quantitative Data Summary

The efficiency of the DSPE-PEG36-maleimide thiol reaction is influenced by several factors. The following tables summarize key quantitative parameters for optimizing the conjugation process.

Table 1: Optimal Reaction Conditions

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for high selectivity and reaction rate.[4][5][6]
Temperature 4°C to Room Temperature (20-25°C)Slower reaction at 4°C may be preferable for sensitive proteins.[5]
Reaction Time 30 minutes to overnight (8-16 hours)Dependent on temperature and reactant concentrations.[5][9]
Maleimide:Thiol Molar Ratio 2:1 to 20:1A molar excess of maleimide is typically used to drive the reaction to completion.[9][10]

Table 2: Recommended Buffers and Reagents

ReagentConcentrationPurpose
Reaction Buffer 10-100 mMPhosphate-buffered saline (PBS), HEPES, or Tris buffers are commonly used.
Reducing Agent (optional) 10-100 fold molar excess over proteinTCEP (Tris(2-carboxyethyl)phosphine) is recommended to reduce disulfide bonds and prevent interference with the maleimide group.[10] DTT can be used but must be removed prior to conjugation.[11]
Quenching Agent Excess relative to maleimideSmall molecule thiols like cysteine or 2-mercaptoethanol (B42355) can be added to quench unreacted maleimide.[12]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds (Optional)

This step is necessary if the thiol group on the protein or peptide is involved in a disulfide bond.

Materials:

  • Thiol-containing protein or peptide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Degassed reaction buffer (e.g., PBS, pH 7.2)

Procedure:

  • Prepare a solution of the protein or peptide in the degassed reaction buffer.

  • Add TCEP to the solution to achieve a 10-100 fold molar excess over the protein.[10]

  • Incubate the mixture at room temperature for 20-30 minutes.[11] The reduced protein solution can typically be used directly in the conjugation reaction without the need to remove the TCEP.[13][14]

Protocol 2: Conjugation of DSPE-PEG36-Maleimide to a Thiol-Containing Molecule

Materials:

  • DSPE-PEG36-maleimide

  • Reduced thiol-containing protein/peptide solution (from Protocol 1) or a molecule with a free thiol

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Degassed reaction buffer (pH 6.5-7.5)

Procedure:

  • Immediately before use, prepare a stock solution of DSPE-PEG36-maleimide in an anhydrous solvent like DMSO or DMF at a concentration of around 10 mM.[10]

  • Add the DSPE-PEG36-maleimide stock solution to the protein/peptide solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).[5][10]

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[5][10] Gentle mixing during incubation is recommended.

  • (Optional) To quench the reaction, add a small molecule thiol, such as cysteine, to react with any excess maleimide.[12]

  • Proceed with the purification of the conjugate to remove unreacted reagents.

Protocol 3: Purification and Characterization of the Conjugate

Materials:

  • Size-exclusion chromatography (SEC) column or dialysis membrane

  • Appropriate buffer for purification (e.g., PBS)

  • HPLC system with a C18 column for analysis (optional)

  • Mass spectrometer for analysis (optional)

Procedure:

  • Purification:

    • Size-Exclusion Chromatography (SEC): Equilibrate the SEC column with the desired buffer and load the reaction mixture. Collect the fractions corresponding to the purified conjugate.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against the desired buffer to remove small molecule impurities.

  • Characterization:

    • HPLC Analysis: The conjugation efficiency can be assessed by reverse-phase HPLC. The conjugate will have a different retention time compared to the unconjugated protein and the DSPE-PEG36-maleimide.[5][15]

    • Mass Spectrometry: Mass spectrometry can be used to confirm the successful conjugation and determine the molecular weight of the final product.[15]

Visualizations

Caption: Mechanism of the maleimide-thiol conjugation reaction.

Experimental_Workflow start Start: Prepare Reagents protein_prep Prepare Thiol-Containing Molecule (e.g., Protein in Buffer) start->protein_prep dspe_prep Prepare DSPE-PEG36-Maleimide (in DMSO or DMF) start->dspe_prep reduction Optional: Reduce Disulfide Bonds (with TCEP) protein_prep->reduction If necessary conjugation Conjugation Reaction (pH 6.5-7.5, RT or 4°C) protein_prep->conjugation reduction->conjugation dspe_prep->conjugation quenching Optional: Quench Reaction (with excess thiol) conjugation->quenching purification Purification of Conjugate (SEC or Dialysis) conjugation->purification If no quenching quenching->purification characterization Characterization (HPLC, Mass Spec) purification->characterization end End: Purified Conjugate characterization->end

Caption: Experimental workflow for DSPE-PEG36-maleimide thiol conjugation.

References

Application Notes and Protocols for Antibody Conjugation to DSPE-PEG-Maleimide Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of lipid bilayers that are widely utilized as drug delivery vehicles. Their ability to encapsulate both hydrophilic and hydrophobic therapeutic agents, coupled with their biocompatibility and biodegradability, makes them attractive carriers for a range of applications. To enhance target specificity and improve therapeutic outcomes, liposomes can be functionalized with targeting ligands, such as monoclonal antibodies, that recognize and bind to specific cell surface antigens.

This document provides a detailed protocol for the conjugation of antibodies to pre-formed liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal). The conjugation strategy is based on the highly efficient and specific Michael addition reaction between a maleimide (B117702) group on the distal end of the PEGylated lipid and a free sulfhydryl (thiol) group on the antibody. This method results in a stable thioether bond, covalently linking the antibody to the liposome (B1194612) surface.

Principle of Maleimide-Thiol Conjugation

The core of this protocol lies in the chemoselective ligation between a maleimide and a thiol.[1] Maleimide groups are highly reactive towards thiol groups within a pH range of 6.5-7.5, forming a stable covalent bond.[2] This reaction is approximately 1,000 times faster than the reaction with amines at a neutral pH, ensuring specific conjugation to cysteine residues.[2] Since native antibodies may have a limited number of accessible free thiols, a preliminary step of antibody thiolation is often required. This can be achieved by either reducing the antibody's own disulfide bonds or by modifying primary amines (e.g., on lysine (B10760008) residues) with a thiolating agent.

Quantitative Data Summary

The efficiency and outcome of the antibody-liposome conjugation process are influenced by several factors, including the molar ratio of reactants, the length of the PEG spacer, and the method of antibody thiolation. The following table summarizes key quantitative data from various studies to provide a comparative overview.

ParameterValueRemarks
Liposome Composition
DSPE-PEG-Maleimide1-8 mol%Higher percentages can increase the number of conjugation sites.[3][4]
Other LipidsDSPC, CholesterolA common formulation is DSPC:Cholesterol:DSPE-PEG-Mal at varying molar ratios.
Reactant Molar Ratios
Maleimide : Thiol2:1 to 26:1Higher ratios can lead to higher conjugation efficiency.[5]
Lipid : Protein3:1A recommended starting point for micellar incubation methods.[6]
Conjugation Efficiency 12% - 99%Highly dependent on spacer length, maleimide concentration, and degree of thiolation.[3][5][7]
~65%Achieved with a long polar spacer (PEG 1000) for IgG.[7]
~20%Observed for Fab' conjugation to liposomes in one study.[5]
95-99%Achieved for Fab' conjugation to cubosomes and hexosomes under similar conditions.[5]
Particle Size (Z-average Diameter)
Before Conjugation~100 - 130 nmTypical size for extruded liposomes.[3][8][9]
After Conjugation~120 - 200 nmAn increase in size is expected and indicative of successful conjugation.[3][8][9]

Experimental Protocols

This section outlines the detailed methodology for the preparation of antibody-conjugated liposomes.

Part 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the formation of unilamellar liposomes containing DSPE-PEG-Maleimide using the thin-film hydration and extrusion method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal)

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS), pH 7.4, degassed

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG2000-Mal in chloroform at a desired molar ratio (e.g., 55:40:5).

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

    • Continue to dry the thin lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with degassed PBS (pH 7.4) by gentle rotation at 60-65°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Maintain the temperature of the liposome suspension and the extruder at 60-65°C.

    • Pass the MLV suspension through a 100 nm polycarbonate membrane using a liposome extruder. Repeat the extrusion process 10-20 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).[10][11][12][13]

    • The liposomes should be used for conjugation as soon as possible due to the potential for hydrolysis of the maleimide group.[14]

Part 2: Thiolation of Antibodies

This protocol describes the generation of free sulfhydryl groups on the antibody, which are necessary for reaction with the maleimide-functionalized liposomes.

Method A: Reduction of Intrinsic Disulfide Bonds

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column (e.g., Sephadex G-25)

  • Degassed PBS, pH 7.0-7.5

Procedure:

  • Prepare a solution of the antibody (e.g., 1-10 mg/mL) in degassed PBS.

  • Add a 10- to 100-fold molar excess of TCEP to the antibody solution.

  • Incubate for 30-60 minutes at room temperature.

  • Immediately remove the excess reducing agent by passing the solution through a desalting column equilibrated with degassed PBS (pH 7.0-7.5).

  • Use the thiolated antibody immediately in the conjugation reaction.

Method B: Modification of Amine Groups with Traut's Reagent

Materials:

  • Antibody (e.g., IgG)

  • Traut's Reagent (2-iminothiolane)

  • Borate (B1201080) buffer (150 mM sodium borate, 0.1 mM EDTA)

  • Desalting column

Procedure:

  • Exchange the antibody buffer to PBS.

  • Suspend the antibody in borate buffer.

  • Add Traut's Reagent at a 20-fold molar excess to the antibody.[15]

  • Incubate for 1 hour at room temperature with gentle mixing.[15]

  • Remove excess Traut's Reagent using a desalting column.

  • Use the thiolated antibody immediately.

Part 3: Conjugation of Thiolated Antibody to Maleimide Liposomes

Materials:

  • Maleimide-functionalized liposomes (from Part 1)

  • Thiolated antibody (from Part 2)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Add the thiolated antibody solution to the maleimide-liposome suspension. The molar ratio of antibody to reactive lipid can be optimized, but a starting point of 75 µg of protein per µmol of total lipid can be used.

  • Flush the reaction vial with an inert gas, seal, and incubate at room temperature for 16 hours or overnight at 4°C with gentle stirring.[6]

  • The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to cap any unreacted maleimide groups.

Part 4: Purification and Characterization of Antibody-Liposome Conjugates

Materials:

  • Size-exclusion chromatography column (e.g., Sepharose CL-4B)

  • PBS, pH 7.4

  • Protein quantification assay (e.g., Micro BCA assay)

  • Lipid quantification assay (e.g., phospholipid assay)

  • DLS instrument

Procedure:

  • Purification:

    • Apply the conjugation reaction mixture to a size-exclusion chromatography column equilibrated with PBS (pH 7.4).

    • Elute the column with PBS and collect fractions. The antibody-liposome conjugates will elute in the void volume, appearing as a turbid solution, while unconjugated antibody and other small molecules will elute later.

  • Characterization:

    • Particle Size: Measure the Z-average diameter and PDI of the purified conjugate fractions using DLS to confirm the increase in size and assess the homogeneity of the population.

    • Conjugation Efficiency: Quantify the amount of protein and lipid in the purified conjugate fractions using appropriate assays. The conjugation efficiency can be calculated as the percentage of the initial antibody that is associated with the liposomes.

    • Antibody Integrity and Functionality: The integrity and antigen-binding activity of the conjugated antibody can be assessed by SDS-PAGE and ELISA, respectively.

Visualized Workflows and Reactions

G cluster_prep Part 1: Liposome Preparation cluster_ab Part 2: Antibody Thiolation cluster_conj Part 3: Conjugation cluster_purify Part 4: Purification & Characterization prep1 Dissolve Lipids (DSPC, Chol, DSPE-PEG-Mal) in Chloroform prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Buffer (Forms MLVs) prep2->prep3 prep4 Extrude through Membrane (Forms SUVs) prep3->prep4 prep_out Maleimide-Functionalized Liposomes prep4->prep_out conj1 Mix Maleimide Liposomes and Thiolated Antibody prep_out->conj1 ab1 Dissolve Antibody in Buffer ab2 Add Reducing Agent (e.g., TCEP) ab1->ab2 ab3 Incubate ab2->ab3 ab4 Purify via Desalting Column ab3->ab4 ab_out Thiolated Antibody ab4->ab_out ab_out->conj1 conj2 Incubate under Inert Gas (RT or 4°C) conj1->conj2 conj_out Crude Antibody-Liposome Conjugate conj2->conj_out purify1 Size-Exclusion Chromatography conj_out->purify1 purify2 Characterize Purified Fractions (DLS, Protein/Lipid Assays) purify1->purify2 final_product Purified Antibody-Liposome Conjugate purify2->final_product

Caption: Experimental workflow for antibody-liposome conjugation.

Caption: Maleimide-thiol conjugation reaction scheme.

References

Application Notes and Protocols for DSPE-PEG36-mal in siRNA Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing specific genes involved in various diseases. However, the clinical translation of siRNA is hampered by significant delivery challenges, including rapid degradation by nucleases, poor cellular uptake due to its anionic nature, and off-target effects.[1] To overcome these hurdles, nanocarrier systems are essential.

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) is a biocompatible and biodegradable amphiphilic polymer widely used in drug delivery.[2] The addition of a maleimide (B117702) (mal) functional group to the PEG chain, creating DSPE-PEG-mal, provides a versatile tool for developing sophisticated siRNA delivery vehicles. The DSPE portion anchors the molecule into the lipid bilayer of a nanoparticle, while the hydrophilic PEG chain provides a "stealth" shield, prolonging circulation time and improving stability.[2][3] The terminal maleimide group allows for the covalent attachment of targeting ligands via a thiol-maleimide Michael addition reaction, enabling precise delivery to specific cells or tissues.[4]

This document provides detailed application notes and protocols for utilizing DSPE-PEG36-mal in the formulation of targeted siRNA delivery systems.

Principle and Applications

The core utility of this compound lies in its three distinct components:

  • DSPE Anchor: A lipid moiety that stably integrates into the lipid-based shell of nanoparticles, such as liposomes or lipid nanoparticles (LNPs).

  • PEG36 Linker: A hydrophilic polyethylene glycol spacer that forms a protective corona around the nanoparticle. This layer sterically hinders opsonization and recognition by the mononuclear phagocyte system (MPS), thereby extending the nanoparticle's circulation half-life and allowing for greater accumulation in target tissues through the Enhanced Permeability and Retention (EPR) effect, particularly in tumors.[3][5]

  • Maleimide Group: A reactive chemical handle at the distal end of the PEG chain. It readily reacts with sulfhydryl (thiol) groups present in cysteine residues of peptides and proteins, or on chemically modified ligands, to form stable covalent bonds.[4]

This unique structure enables two primary applications in siRNA delivery:

  • Post-insertion Modification: this compound can be incorporated into pre-formed nanoparticles, allowing for surface functionalization without altering the core formulation process.

  • Targeted Formulation: It can be included directly in the initial lipid mixture during nanoparticle self-assembly. Subsequently, targeting moieties (e.g., RGD peptides, antibodies, aptamers) can be conjugated to the nanoparticle surface to enhance receptor-mediated endocytosis and targeted gene silencing.[4][6][7]

System Characterization: Quantitative Data Summary

The physical and chemical properties of nanoparticles are critical determinants of their in vivo performance. The tables below summarize typical quantitative data for siRNA delivery systems incorporating DSPE-PEG derivatives.

Table 1: Physicochemical Properties of DSPE-PEG-Modified Nanoparticles

Parameter Formulation Value Reference
Particle Size (nm) 1 mol% RGD-PEGylated Liposomes 156.4 [4]
~45 nm PEG-DSG LNP ~45 [8]
DSPE-PEG-PEI/CNT ~80 [9]
Zeta Potential (mV) 1 mol% PEGylated Liposomes +32 ± 1.3 [4]
5 mol% PEGylated Liposomes +25.3 ± 1.0 [4]
1 mol% RGD-PEGylated Liposomes +24.9 ± 1.5 [4]
5 mol% RGD-PEGylated Liposomes +17.3 ± 0.6 [4]
siRNA Encapsulation Polymer Nanoparticles ~130-140 pmol/mg NP [10]
Efficiency (%) 1 mol% RGD-PEGylated Liposomes 98.83 ± 0.01 [4]

| | DSPE-PNMVA24 LNPs | ~85 |[11] |

Table 2: In Vivo Performance Metrics of DSPE-PEG-Modified Nanoparticles

Parameter Formulation Result Animal Model Reference
Circulation Half-life (t½) DSPE-PEG NP ~6 hours C57BL/6 Mice [3]
Tumor Accumulation DSPE-PEG NP 14.5-fold higher than naked siRNA Luc-HeLa Xenograft [3]
In Vivo Gene Silencing DSPE-PEG NP (siLuc) ~40% knockdown of luciferase Luc-HeLa Xenograft [3]
DPPE-PEG NP (siLuc) ~50% knockdown of luciferase Luc-HeLa Xenograft [3]

| | ~45 nm PEG-DSG LNP | 80% reduction in Factor VII | C57Bl/6 Mice |[8] |

Diagrams and Visualizations

G Components of a targeted siRNA delivery system using this compound. cluster_LNP Targeted Lipid Nanoparticle (LNP) siRNA siRNA Cargo CationicLipid Cationic Lipid (e.g., DOTAP) Cholesterol Cholesterol DSPE_PEG DSPE-PEG (Stealth) DSPE_PEG_Mal DSPE-PEG-mal Ligand Targeting Ligand (Thiol-modified) DSPE_PEG_Mal->Ligand Covalent Bond (Thiol-Maleimide)

Caption: Structure of a targeted siRNA-LNP incorporating this compound-Ligand.

G cluster_char 4. Physicochemical Characterization start Start: Define Components (Lipids, DSPE-PEG-mal, siRNA) formulation 1. Nanoparticle Formulation (e.g., Microfluidic Mixing or Ethanol (B145695) Injection) start->formulation conjugation 2. Ligand Conjugation (Incubate NPs with Thiolated Ligand) formulation->conjugation purification 3. Purification (e.g., Dialysis or Size Exclusion Chromatography) conjugation->purification size_pdi Size & PDI (DLS) purification->size_pdi zeta Zeta Potential purification->zeta encap Encapsulation Efficiency (Gel Retardation / RiboGreen Assay) purification->encap invitro 5. In Vitro Validation (Cellular Uptake & Gene Silencing) size_pdi->invitro zeta->invitro encap->invitro invivo 6. In Vivo Evaluation (Pharmacokinetics, Biodistribution, & Efficacy) invitro->invivo end End: Data Analysis invivo->end

Caption: Experimental workflow for creating and testing targeted siRNA nanoparticles.

G LNP Targeted LNP (with DSPE-PEG-Ligand) Receptor Cell Surface Receptor LNP->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Early Endosome Endocytosis->Endosome 2. Internalization Escape Endosomal Escape Endosome->Escape 3. pH-mediated Destabilization siRNA_Release siRNA Release into Cytoplasm Escape->siRNA_Release RISC RISC Loading siRNA_Release->RISC 4. Cytosolic Delivery Cleavage Target mRNA Cleavage & Gene Silencing RISC->Cleavage 5. RNAi Mechanism

Caption: Proposed mechanism for cellular uptake and siRNA-mediated gene silencing.

Experimental Protocols

Protocol 1: Formulation of siRNA-LNPs with this compound

This protocol describes the preparation of siRNA-loaded lipid nanoparticles using a self-assembly method.

Materials:

  • Cationic lipid (e.g., DOTAP, DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-Maleimide (this compound is a specific chain length, PEG2000 is common)

  • siRNA dissolved in nuclease-free buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (100%, molecular biology grade)

  • Nuclease-free phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock: Dissolve the cationic lipid, helper lipid, cholesterol, DSPE-PEG, and this compound in 100% ethanol at a desired molar ratio (e.g., 50:10:38.5:1:0.5). The total lipid concentration should be around 10-20 mM.

  • Prepare siRNA Solution: Dilute the siRNA stock to the desired concentration in a nuclease-free aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Nanoparticle Assembly:

    • Rapidly inject the lipid-ethanol solution into the aqueous siRNA solution with vigorous stirring or vortexing. A typical volume ratio is 1:3 (ethanol:aqueous). The N/P ratio (molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in siRNA) should be optimized, often ranging from 3 to 8.[12]

    • Alternatively, use a microfluidic mixing device (e.g., NanoAssemblr) for more controlled and reproducible mixing of the lipid and siRNA streams.

  • Incubation: Allow the resulting nanoparticle suspension to incubate for 30-60 minutes at room temperature to ensure complete self-assembly and siRNA encapsulation.

  • Purification: Remove excess ethanol and unencapsulated siRNA by dialyzing the nanoparticle suspension against PBS (pH 7.4) for 12-24 hours using a dialysis membrane (e.g., 10-20 kDa MWCO). Change the buffer 2-3 times during dialysis.

Protocol 2: Conjugation of a Thiolated Ligand to LNPs

This protocol details the covalent attachment of a thiol-containing targeting ligand (e.g., RGD peptide) to the surface of the pre-formed LNPs.

Materials:

  • This compound functionalized siRNA-LNPs (from Protocol 1)

  • Thiol-containing targeting ligand (e.g., Cys-Arg-Gly-Asp peptide)

  • Reaction buffer (e.g., HEPES or PBS, pH 7.0-7.5)

  • EDTA (optional, to prevent disulfide bond formation)

Procedure:

  • Prepare Ligand Solution: Dissolve the thiolated ligand in the reaction buffer. If the ligand is a peptide, ensure it is fully solubilized.

  • Conjugation Reaction:

    • Add the ligand solution to the purified siRNA-LNP suspension. The molar ratio of maleimide groups on the LNP surface to the thiol groups on the ligand should be optimized, but a starting point is a 1:1 or a slight excess of the ligand (e.g., 1:1.2).

    • Incubate the mixture overnight (12-16 hours) at 4°C with gentle agitation.[4] The reaction can also be performed for 2-4 hours at room temperature.

  • Purification: Remove the unconjugated ligand by dialyzing the mixture against PBS (pH 7.4) using a higher MWCO membrane (e.g., 50-100 kDa) or via size exclusion chromatography.

  • Validation (Optional): Confirm successful conjugation using techniques like SDS-PAGE (if the ligand is large enough) or by quantifying the remaining free thiols in the supernatant using Ellman's reagent.

Protocol 3: Characterization of siRNA-LNPs

A. Size, Polydispersity Index (PDI), and Zeta Potential

  • Instrumentation: Use a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Sample Preparation: Dilute the final LNP suspension in an appropriate buffer (e.g., 1x PBS for size, deionized water for zeta potential) to avoid multiple scattering effects.

  • Measurement: Follow the instrument's standard operating procedure to measure the hydrodynamic diameter (Z-average), PDI, and surface charge (zeta potential). Aim for a particle size < 150 nm and a PDI < 0.2 for intravenous administration.[11]

B. siRNA Encapsulation Efficiency (Gel Retardation Assay)

  • Principle: Free, unencapsulated siRNA can migrate through an agarose (B213101) gel, while siRNA encapsulated within larger nanoparticles will be retained in the loading well.

  • Procedure:

    • Prepare a 1-2% agarose gel containing a nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Load a known amount of the siRNA-LNP formulation into a well.

    • In a separate well, load an equivalent amount of free siRNA as a positive control.

    • Run the gel at 80-100 V for 30-45 minutes.[12]

    • Visualize the gel under a UV transilluminator. The absence of a band in the LNP lane corresponding to the free siRNA band indicates high encapsulation efficiency.

Conclusion

This compound is a critical and highly effective component for the advanced design of siRNA delivery systems. Its tripartite structure provides stability, prolonged circulation, and a platform for targeted delivery. By following the protocols outlined above, researchers can formulate, functionalize, and characterize sophisticated nanoparticles capable of delivering siRNA to specific cell populations, thereby enhancing therapeutic efficacy and minimizing off-target effects. The continued development of such targeted systems is a promising strategy for advancing siRNA therapeutics from the laboratory to clinical applications.

References

Application Notes and Protocols for DSPE-PEG36-mal in the Synthesis of Targeted Drug Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-mal) in the development of targeted drug delivery systems. This versatile phospholipid-PEG conjugate is instrumental in creating advanced nanocarriers, such as liposomes and micelles, designed to enhance therapeutic efficacy and minimize off-target effects.

Introduction to this compound

This compound is an amphiphilic molecule composed of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker with 36 repeating units, and a reactive maleimide (B117702) group at the distal end of the PEG chain. This unique structure allows for its incorporation into the lipid bilayer of nanocarriers, where the DSPE anchors the molecule, the PEG chain provides a "stealth" shield to prolong circulation time, and the maleimide group serves as a conjugation site for targeting ligands.[1][2][3]

The maleimide group readily reacts with thiol (-SH) groups on peptides, antibodies, or other targeting moieties via a Michael addition reaction, forming a stable thioether bond.[4][5] This enables the surface functionalization of drug carriers to actively target specific cells or tissues, thereby increasing drug concentration at the site of action and reducing systemic toxicity.

Applications in Targeted Drug Delivery

This compound is a key component in the formulation of various targeted nanocarriers for a range of therapeutic areas, most notably in oncology.

  • Cancer Targeting: By conjugating targeting ligands such as antibodies (e.g., anti-HER2, anti-EGFR) or peptides (e.g., RGD) to the maleimide group, drug-loaded liposomes or micelles can be directed to tumor cells overexpressing the corresponding receptors.[6][7][8] This strategy enhances the cellular uptake of the therapeutic payload by receptor-mediated endocytosis.

  • PROTAC Delivery: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][10] These molecules are designed to selectively degrade target proteins within cells, offering a novel therapeutic approach.

  • Stimuli-Responsive Systems: Researchers have developed nanocarriers that respond to the tumor microenvironment. For instance, micelles that change shape in response to matrix metalloproteinase-2 (MMP-2) have been created using DSPE-PEG-mal, enhancing tumor penetration.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing DSPE-PEG-maleimide in the formulation of drug carriers.

Table 1: Physicochemical Properties of DSPE-PEG-mal Based Nanocarriers

Nanocarrier FormulationAverage Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Ridaforolimus-loaded DSPE-PEG2000 micelles33 ± 15-77.52 ± 1.667.19 ± 0.14[11]
Doxorubicin-loaded DSPE-PEG-C60 micelles (10:1 carrier:drug)211-30.87 to -28.6795.4-[1]
siRNA-loaded 1 mol% RGD-PEGylated liposomes156.4+24.9 ± 1.598.83 ± 0.01-[8]
Doxorubicin cross-linked liposomes170->90%-[12]

Table 2: In Vitro Performance of DSPE-PEG-mal Based Nanocarriers

Cell LineNanocarrier FormulationCellular Uptake Enhancement (vs. non-targeted)IC50 (Drug Concentration)Reference
HER2-positive breast cancer cellsHER2-peptide targeted liposomes (0.5% peptide density)~2.7 to ~3.4 fold-[10]
Retinal Pigment Epithelial Cells1 mol% RGD-PEGylated liposomes~4 fold-[8]
DU145 and MDA-1986 cellsRidaforolimus-loaded DSPE-PEG2000 micelles-Showed cellular uptake[11]
Hela cellsDSPE-PCB 20 lipoplexes with siRNA-Cell viability remained ~90% at 8 µg/mL siRNA[13]

Experimental Protocols

Protocol for Ligand Conjugation to this compound

This protocol describes the conjugation of a thiol-containing peptide to this compound.

Materials:

  • This compound

  • Thiol-containing peptide (e.g., RGD peptide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Nitrogen gas

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • In a separate vial, dissolve the thiol-containing peptide in PBS (pH 7.2-7.5) to a desired concentration.

  • Add the this compound solution dropwise to the peptide solution with gentle stirring. A molar ratio of 1.2:1 (this compound:peptide) is often used to ensure complete reaction of the peptide.

  • Purge the reaction vessel with nitrogen gas to create an inert atmosphere, minimizing oxidation of the thiol groups.

  • Allow the reaction to proceed for 4-24 hours at room temperature with continuous stirring.

  • Monitor the reaction progress using techniques like TLC or MALDI-TOF mass spectrometry to confirm the formation of the conjugate.

  • Purify the resulting DSPE-PEG36-ligand conjugate using dialysis against deionized water or size exclusion chromatography (e.g., Sephadex G-25 column) to remove unreacted peptide and other small molecules.

  • Lyophilize the purified conjugate and store at -20°C.

Protocol for Preparation of Targeted Liposomes via Thin-Film Hydration

This protocol details the preparation of drug-loaded, ligand-targeted liposomes.

Materials:

  • DSPE-PEG36-ligand conjugate (from Protocol 4.1)

  • Structural lipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG (for non-targeted portion of the stealth layer)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve the structural lipids (e.g., DSPC:Cholesterol at a 55:40 molar ratio), DSPE-PEG, and the DSPE-PEG36-ligand conjugate in the organic solvent. The total PEG-lipid (DSPE-PEG + DSPE-PEG36-ligand) is typically 5 mol% of the total lipid content. The molar ratio of DSPE-PEG36-ligand can be varied (e.g., 0.5-2 mol%) to optimize targeting.

  • If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

  • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC) to form a thin, uniform lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer (pre-heated to the same temperature as in step 3). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

  • Gently agitate the flask to form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Perform 11-21 passes through the extruder.

  • Remove unencapsulated drug by dialysis or size exclusion chromatography.

  • Store the prepared targeted liposomes at 4°C.

Protocol for In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol outlines a method to quantify the cellular uptake of fluorescently labeled targeted liposomes.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells) and a control cell line (e.g., HER2-negative MCF-7 cells)

  • Fluorescently labeled targeted liposomes (e.g., containing a lipophilic dye like DiD)

  • Non-targeted liposomes (as a control)

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed the cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare different concentrations of the fluorescently labeled targeted and non-targeted liposomes in complete cell culture medium.

  • Remove the old medium from the cells and add the liposome-containing medium.

  • Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C.

  • After incubation, wash the cells three times with cold PBS to remove unbound liposomes.

  • Detach the cells using Trypsin-EDTA and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cells.

  • Quantify the mean fluorescence intensity (MFI) for each sample. The increase in MFI of cells treated with targeted liposomes compared to non-targeted liposomes indicates the extent of targeted cellular uptake.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound based carriers are often designed to interfere with specific signaling pathways implicated in cancer progression.

HER2/EGFR Signaling Pathway: HER2 (Human Epidermal Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor) are receptor tyrosine kinases that, upon dimerization, activate downstream signaling cascades like the PI3K/AKT and MAPK pathways.[6][14] These pathways promote cell proliferation, survival, and metastasis. Targeted drug carriers functionalized with anti-HER2 or anti-EGFR antibodies can block these receptors and/or deliver cytotoxic drugs directly to cancer cells overexpressing these receptors.

HER2_EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR EGFR EGFR->HER2 Dimerization AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival, Metastasis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Ligand Ligand->EGFR Targeted_Carrier Targeted Drug Carrier (this compound) Targeted_Carrier->HER2 Inhibition/ Drug Delivery

Caption: HER2/EGFR signaling pathway and the intervention point for targeted drug carriers.

MMP-2 in the Tumor Microenvironment: Matrix Metalloproteinase-2 (MMP-2) is an enzyme often overexpressed in the tumor microenvironment that degrades the extracellular matrix, facilitating tumor invasion and metastasis.[15][16] MMP-2 can also signal through Toll-like receptors (TLRs) to modulate immune responses.[17] Drug carriers can be designed to be activated by MMP-2, releasing their payload specifically in the tumor vicinity.

MMP2_Signaling cluster_tme Tumor Microenvironment cluster_immune Immune Cell Tumor_Cell Tumor Cell Pro_MMP2 Pro-MMP-2 Tumor_Cell->Pro_MMP2 Secretes MMP2 Active MMP-2 Pro_MMP2->MMP2 Activation ECM Extracellular Matrix (ECM) MMP2->ECM Degrades TLR TLR2/TLR4 MMP2->TLR Activates MMP_Responsive_Carrier MMP-2 Responsive Carrier (this compound based) MMP2->MMP_Responsive_Carrier Activates Degraded_ECM Degraded ECM ECM->Degraded_ECM Degraded_ECM->Tumor_Cell Promotes Invasion & Metastasis Immune_Modulation Immune Modulation TLR->Immune_Modulation Drug_Release Drug Release MMP_Responsive_Carrier->Drug_Release

Caption: Role of MMP-2 in the tumor microenvironment and activation of responsive drug carriers.

Experimental Workflow

The following diagram illustrates the general workflow for developing and evaluating a targeted drug carrier using this compound.

Experimental_Workflow Start Start: Identify Target & Therapeutic Agent Synthesis Synthesis of DSPE-PEG36-Ligand Start->Synthesis Formulation Formulation of Targeted Drug Carrier Synthesis->Formulation Characterization Physicochemical Characterization Formulation->Characterization Size, Zeta Potential, Drug Loading In_Vitro In Vitro Evaluation Characterization->In_Vitro In_Vivo In Vivo Studies (Preclinical) In_Vitro->In_Vivo Cellular Uptake, Cytotoxicity, Drug Release End End: Data Analysis & Optimization In_Vivo->End Efficacy, Biodistribution, Toxicity

Caption: General workflow for the development of targeted drug carriers using this compound.

References

Application Notes and Protocols for the Formulation of Immunoliposomes Using DSPE-PEG-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of immunoliposomes utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal). This technology enables the covalent conjugation of thiol-containing ligands, such as antibodies or their fragments, to the surface of liposomes, facilitating targeted drug delivery.

Introduction

Immunoliposomes are advanced drug delivery vehicles designed to enhance the therapeutic index of encapsulated agents by selectively targeting specific cells or tissues. This is achieved by conjugating targeting moieties, most commonly monoclonal antibodies (mAbs) or their fragments, to the liposome (B1194612) surface. The use of DSPE-PEG-Maleimide is a widely adopted strategy for this purpose. The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic spacer, reducing steric hindrance and minimizing non-specific protein binding, thereby prolonging circulation time. The maleimide (B117702) group at the distal end of the PEG chain serves as a reactive handle for covalent attachment of thiol-containing molecules via a stable thioether bond.[1][2] This covalent conjugation is typically achieved through the reaction of the maleimide with sulfhydryl groups present on the targeting ligand.[3]

The following sections provide detailed protocols for the key steps in the formulation of immunoliposomes using DSPE-PEG-Mal, from liposome preparation to antibody conjugation and characterization, along with representative data and visualizations of the experimental workflows.

Experimental Protocols

Preparation of Maleimide-Functionalized Liposomes

Liposomes containing DSPE-PEG-Mal can be prepared using various methods, with the thin-film hydration followed by extrusion being one of the most common.[4]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal)

  • Chloroform (B151607)

  • Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DPPC, cholesterol, DSPE-PEG2000, and DSPE-PEG2000-Mal at a specific molar ratio, for instance, 77:15:4:4) in chloroform in a round-bottom flask.[5]

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film with the chosen aqueous buffer by vortexing or gentle agitation.[4] The temperature of the buffer should be above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.[6]

    • Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to ensure a homogenous population of liposomes.[4]

  • Storage:

    • Store the resulting maleimide-functionalized liposomes at 4°C until further use. It is recommended to use them for conjugation within a day of preparation as the maleimide group can slowly hydrolyze.[6]

Antibody Thiolation and Conjugation

For antibodies that do not have free sulfhydryl groups, a thiolation step is necessary before conjugation.

Materials:

  • Monoclonal antibody (or antibody fragment) solution

  • Traut's Reagent (2-iminothiolane) or SPDP (succinimidyl 3-(2-pyridyldithio)propionate) followed by a reducing agent like DTT (dithiothreitol)[7]

  • Maleimide-functionalized liposomes (from section 2.1)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography column (e.g., Sephadex G-50) for purification

Protocol:

  • Antibody Thiolation (if required):

    • Dissolve the antibody in a suitable buffer.

    • Add Traut's Reagent at a specific molar ratio to the antibody to introduce sulfhydryl groups onto primary amines.[1] The reaction is typically carried out at room temperature for 1 hour.

    • Alternatively, react the antibody with SPDP, followed by reduction with DTT to expose the thiol groups.[7]

    • Remove excess thiolation reagent by size exclusion chromatography.

  • Conjugation to Liposomes:

    • Mix the thiolated antibody with the maleimide-functionalized liposomes at a desired molar ratio (e.g., 3:1 lipid to protein).[8]

    • Incubate the mixture under an inert atmosphere (e.g., nitrogen) for several hours (e.g., 8 hours) at room temperature or overnight at 4°C with gentle stirring.[1][8]

  • Quenching of Unreacted Maleimide Groups:

    • To prevent non-specific reactions, quench any unreacted maleimide groups by adding a thiol-containing compound like 2-mercaptoethanol (B42355) or L-cysteine.[8]

  • Purification of Immunoliposomes:

    • Separate the immunoliposomes from unconjugated antibody and other reactants using size exclusion chromatography.[6]

Post-Insertion Method

An alternative to incorporating DSPE-PEG-Mal during liposome formation is the post-insertion technique. This involves incubating pre-formed liposomes with micelles of DSPE-PEG-Mal.

Materials:

  • Pre-formed liposomes

  • DSPE-PEG-Mal

  • Buffer

Protocol:

  • Micelle Formation:

    • Prepare a micellar solution of DSPE-PEG-Mal by hydrating a dried film of the lipid-PEG conjugate.[8]

  • Conjugation of Ligand to Micelles:

    • Conjugate the thiolated antibody to the DSPE-PEG-Mal micelles as described in section 2.2.[8]

  • Incubation with Liposomes:

    • Incubate the pre-formed liposomes with the antibody-conjugated DSPE-PEG-Mal micelles at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for a defined period (e.g., 30 minutes).[8][9] This allows the insertion of the lipid-PEG-antibody conjugate into the liposome bilayer.

  • Purification:

    • Purify the resulting immunoliposomes as described previously.

Characterization of Immunoliposomes

Thorough characterization is crucial to ensure the quality and efficacy of the formulated immunoliposomes.

ParameterMethod(s)Typical Values/Observations
Particle Size & PDI Dynamic Light Scattering (DLS)Size: 80-150 nm; Polydispersity Index (PDI): < 0.2. A slight increase in size after antibody conjugation may be observed.[10][11]
Zeta Potential DLS with Electrophoretic MobilityTypically neutral or slightly negative. Changes may indicate successful surface modification.[1]
Conjugation Efficiency SDS-PAGE, Quantification Assays (e.g., Ellman's Assay)Varies depending on the molar ratio of reactants. Can be optimized by adjusting the concentration of DSPE-PEG-Mal.[5][8]
Encapsulation Efficiency Spectrophotometry, Fluorometry, HPLCDepends on the encapsulated drug and loading method.
Morphology Transmission Electron Microscopy (TEM)Spherical vesicles.[11]
Ligand Functionality ELISA, Flow Cytometry, Surface Plasmon ResonanceConfirms that the conjugated antibody retains its binding affinity to the target antigen.

Visualization of Workflows and Mechanisms

To better illustrate the processes involved in immunoliposome formulation and their mechanism of action, the following diagrams are provided.

G cluster_prep Liposome Preparation cluster_conj Antibody Conjugation lipids Lipids (DPPC, Cholesterol, DSPE-PEG, DSPE-PEG-Mal) dissolve Dissolve in Organic Solvent lipids->dissolve film Thin Lipid Film Formation dissolve->film hydrate Hydration with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion mlv->extrude mal_lipo Maleimide-Functionalized Liposomes extrude->mal_lipo conjugate Incubation mal_lipo->conjugate ab Antibody thiolation Thiolation (e.g., Traut's Reagent) ab->thiolation thiol_ab Thiolated Antibody thiolation->thiol_ab thiol_ab->conjugate quench Quench Excess Maleimide conjugate->quench purify Purification (Size Exclusion Chromatography) quench->purify immuno_lipo Immunoliposome purify->immuno_lipo

Caption: Experimental workflow for immunoliposome formulation.

G cluster_targeting Targeted Drug Delivery il Immunoliposome (with encapsulated drug) binding Specific Binding il->binding receptor Target Cell Receptor receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome release Drug Release in Cytoplasm endosome->release effect Therapeutic Effect release->effect

Caption: Mechanism of receptor-mediated endocytosis.

Conclusion

The use of DSPE-PEG-Maleimide provides a robust and versatile platform for the development of immunoliposomes for targeted drug delivery. The protocols and characterization methods outlined in these application notes offer a framework for researchers to formulate and evaluate their own immunoliposome-based therapeutics. Careful optimization of each step, from lipid composition to antibody conjugation, is essential for achieving the desired physicochemical properties and biological activity.

References

Application Notes and Protocols for the Characterization of DSPE-PEG-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal) is a heterobifunctional lipid-polymer conjugate crucial in drug delivery. It serves as a versatile linker for attaching thiol-containing ligands, such as peptides, antibodies, and other targeting moieties, to the surface of liposomes and other nanoparticles. This surface modification enhances circulation time, improves stability, and enables targeted delivery of therapeutic agents.[1][2][3][4]

Accurate and comprehensive characterization of DSPE-PEG-Mal conjugates is paramount for ensuring the quality, efficacy, and safety of the final nanomedicine formulation. This document provides detailed application notes and experimental protocols for the key analytical methods used to characterize these conjugates.

I. Structural Confirmation and Purity Assessment

The initial and most critical step is to confirm the covalent attachment of the targeting ligand to the DSPE-PEG-Mal and to assess the purity of the resulting conjugate.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for verifying the successful conjugation by observing the disappearance of the maleimide (B117702) protons and the appearance of new signals corresponding to the conjugated ligand.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the DSPE-PEG-Mal conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • Instrument: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic peak of the maleimide protons at approximately 6.7-6.9 ppm.[5][6][7]

    • Successful conjugation is confirmed by the disappearance or significant reduction of this peak in the spectrum of the conjugate.[5][7]

    • New peaks corresponding to the protons of the conjugated molecule (e.g., peptide) should be visible.

³¹P NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the DSPE-PEG-Mal conjugate in a suitable deuterated solvent.

  • Instrument: Use a 400 MHz or higher NMR spectrometer equipped with a phosphorus probe.

  • Data Acquisition: Acquire a standard ³¹P NMR spectrum.

  • Data Analysis: The spectrum should show a single peak corresponding to the phosphate (B84403) group in the DSPE moiety, confirming its integrity.[8][9]

Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_analysis Data Analysis Sample DSPE-PEG-Mal Conjugate Dissolve Dissolve in Deuterated Solvent Sample->Dissolve H1_NMR ¹H NMR Dissolve->H1_NMR ¹H Analysis P31_NMR ³¹P NMR Dissolve->P31_NMR ³¹P Analysis Analyze_H1 Analyze ¹H Spectrum: - Disappearance of Maleimide Peak - Appearance of Ligand Peaks H1_NMR->Analyze_H1 Analyze_P31 Analyze ³¹P Spectrum: - Confirm Phosphate Integrity P31_NMR->Analyze_P31

Caption: Workflow for NMR analysis of DSPE-PEG-Mal conjugates.

B. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the DSPE-PEG-Mal and its conjugate, providing direct evidence of successful ligation.

MALDI-TOF MS Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the DSPE-PEG-Mal conjugate in an appropriate solvent (e.g., methanol (B129727), water).

    • Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid, HCCA) in a compatible solvent.

    • Mix the sample and matrix solutions in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrument: Use a MALDI-TOF mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Compare the molecular weight of the starting DSPE-PEG-Mal with the resulting conjugate. The mass difference should correspond to the molecular weight of the attached ligand.[10][11][12][13]

Electrospray Ionization (ESI-MS) Protocol:

  • Sample Preparation: Dissolve the sample in a solvent compatible with ESI-MS, typically a mixture of water, acetonitrile, or methanol with a small amount of formic acid.[10]

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Instrument: Use an ESI-MS system.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: The resulting spectrum will show a series of multiply charged ions. Deconvolution of this series will provide the molecular weight of the conjugate. ESI-MS can also be used to identify hydrolysis byproducts.[10]

Table 1: Representative Mass Spectrometry Data

AnalyteExpected Average MW (Da)Observed MW (Da)TechniqueReference
DSPE-PEG₂₀₀₀-Mal~2800~2867MALDI-TOF[10]
DSPE-PEG-Peptide ConjugateVaries~5205MALDI-TOF[10]
DSPE-PEG-F3 Peptide ConjugateVaries6500-6600MALDI-TOF[11]
DSPE-PEG-RGD ConjugateVaries~3651MALDI-TOF[13]
C. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating the conjugate from unreacted starting materials and other impurities, allowing for quantification and purity assessment.[]

Reversed-Phase HPLC (RP-HPLC) Protocol:

  • System: An HPLC system equipped with a UV and/or an Evaporative Light Scattering Detector (ELSD).[15][16][17]

  • Column: A C18 column is commonly used.[15][16]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).[15][16]

  • Flow Rate: Typically 1.0 mL/min.[15][16]

  • Sample Preparation: Dissolve the sample in the initial mobile phase.

  • Injection Volume: 20 µL.

  • Data Analysis: The retention time of the conjugate will differ from the starting materials. The peak area can be used to quantify the purity of the conjugate.

Logical Flow of Structural Characterization

Structural_Characterization Start DSPE-PEG-Mal Conjugate Synthesis NMR NMR Spectroscopy (¹H and ³¹P) Start->NMR Verify Conjugation MS Mass Spectrometry (MALDI-TOF / ESI-MS) Start->MS Confirm Molecular Weight HPLC HPLC (RP-HPLC) Start->HPLC Assess Purity Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Logical flow for the structural characterization of conjugates.

II. Characterization of Nanoparticle Formulations

Once the DSPE-PEG-Mal conjugate is incorporated into a nanoparticle formulation, further characterization is required to assess the physicochemical properties of the final product.

A. Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic size, size distribution (Polydispersity Index, PDI), and zeta potential of the nanoparticles.

DLS Protocol:

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration (typically 0.1-1.0 mg/mL).[18]

  • Instrument: A DLS instrument (e.g., Malvern Zetasizer).

  • Measurement:

    • Size: Perform measurements at a fixed angle (e.g., 173°) and temperature (e.g., 25°C).[18]

    • Zeta Potential: Use an appropriate folded capillary cell.

  • Data Analysis: The instrument software will provide the average hydrodynamic diameter, PDI, and zeta potential.

Table 2: Typical DLS Data for DSPE-PEG-Mal Containing Liposomes

FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
K. alvarezii extract-encapsulated PEGylated liposomes110 ± 6Not ReportedNot Reported[19]
FA-conjugated PEGylated liposomes140 ± 5Not ReportedNot Reported[19]
DSPE-PEG2000/Soluplus (1:1) nanoparticles116.60.112-13.7[9]
B. Electron Microscopy

Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticle morphology.

TEM Protocol:

  • Sample Preparation:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to adsorb for a few minutes.

    • Wick away the excess liquid with filter paper.

    • (Optional) Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid.

  • Imaging: Image the grid using a transmission electron microscope at an appropriate acceleration voltage.

  • Data Analysis: The resulting images will reveal the size, shape, and morphology of the nanoparticles.

Experimental Workflow for Nanoparticle Characterization

Nanoparticle_Characterization_Workflow Start Nanoparticle Formulation with DSPE-PEG-Mal Conjugate DLS Dynamic Light Scattering (DLS) Start->DLS TEM Transmission Electron Microscopy (TEM) Start->TEM Size_Zeta Determine: - Hydrodynamic Size - PDI - Zeta Potential DLS->Size_Zeta Morphology Visualize: - Size - Shape - Morphology TEM->Morphology

Caption: Workflow for characterizing nanoparticle formulations.

III. Quantification of Conjugation Efficiency

Determining the efficiency of the conjugation reaction is crucial for process optimization and quality control.

HPLC-Based Quantification Protocol:

  • Method: Use the RP-HPLC method described in section I.C.

  • Standard Curve: Prepare a standard curve of the unreacted thiol-containing ligand.

  • Analysis: After the conjugation reaction, analyze the reaction mixture by HPLC.

  • Calculation: Quantify the amount of unreacted ligand by comparing its peak area to the standard curve. The conjugation efficiency can then be calculated as follows:

    Conjugation Efficiency (%) = [(Initial moles of ligand - Unreacted moles of ligand) / Initial moles of ligand] x 100

It has been reported that conjugation efficiencies greater than 95% can be achieved.[11]

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the thorough characterization of DSPE-PEG-Maleimide conjugates and their corresponding nanoparticle formulations. A combination of spectroscopic and chromatographic techniques is essential for confirming the chemical structure and purity of the conjugate, while light scattering and microscopy are vital for assessing the physicochemical properties of the final drug delivery system. Rigorous characterization using these protocols will ensure the development of well-defined, reproducible, and effective targeted nanomedicines.

References

Application Notes and Protocols for DSPE-PEG36-mal in Stealth Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing off-target side effects. Liposomes, artificial vesicles composed of a lipid bilayer, have emerged as a versatile platform for drug encapsulation and delivery. However, conventional liposomes are rapidly cleared from circulation by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, limiting their therapeutic potential. To overcome this challenge, "stealth" liposomes have been developed, which are surface-modified with hydrophilic polymers to evade MPS recognition and prolong circulation time.

This document provides detailed application notes and protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-mal) in the creation of stealth liposomes. The inclusion of DSPE-PEG imparts a hydrophilic shield, reducing opsonization and subsequent phagocytosis. The terminal maleimide (B117702) group offers a reactive handle for the covalent conjugation of targeting ligands, such as antibodies or peptides, enabling active targeting to specific cells or tissues.

The "Stealth" Effect and Prolonged Circulation

The incorporation of DSPE-PEG into the liposome (B1194612) bilayer creates a dense, hydrophilic polymer brush on the surface. This "stealth" layer sterically hinders the binding of plasma proteins (opsonins) that mark nanoparticles for clearance by the MPS.[1] This reduced opsonization leads to a significant increase in the circulation half-life of the liposomes, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2] The length of the PEG chain influences the effectiveness of the stealth properties, with longer chains generally providing better shielding.[3]

Data Presentation: Pharmacokinetics of PEGylated Liposomes

The following tables summarize quantitative data from various studies, highlighting the impact of PEGylation on the circulation half-life of liposomes.

Table 1: Comparison of Circulation Half-Life for Conventional vs. Stealth Liposomes

Liposome FormulationDrug EncapsulatedAnimal ModelCirculation Half-Life (t½)Reference
Conventional LiposomesPaclitaxelRats13.7 hours[4]
Stealth Liposomes (PEGylated)PaclitaxelRats34.2 hours[4]
Conventional LiposomesFlurbiprofenRats-[5]
Stealth Liposomes (PEGylated)FlurbiprofenRatsSignificantly increased[5]
Non-PEGylated Liposomes-Mice1.3 hours[6]
PEGylated Liposomes-Mice22 hours[6]
Free DoxorubicinDoxorubicinMice23.72 ± 5.13 hours[7]
Regular Liposomal DoxorubicinDoxorubicinMice26.04 ± 3.34 hours[7]
PEGylated Liposomal DoxorubicinDoxorubicinMice46.09 ± 14.44 hours[7]

Table 2: Influence of PEG Molecular Weight on Liposome Circulation

Liposome CompositionPEG Molecular WeightAnimal ModelOutcomeReference
ePC/CH/DOPE-PEG1000MiceLess effective in prolonging circulation[3]
ePC/CH/DOPE-PEG2000MiceModerately effective[3]
ePC/CH/DOPE-PEG5000MiceHighly effective in prolonging circulation[3]
DSPC/CH/DSPE-PEG1000MiceEffectively increased circulation time[3]
DSPC/CH/DSPE-PEG2000MiceEffectively increased circulation time[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stealth Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar stealth liposomes containing this compound using the thin-film hydration method followed by extrusion for size homogenization.[8][9]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound (Molecular Weight approx. 2528.10 g/mol )[10]

  • Chloroform (B151607)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., DSPC:Cholesterol:this compound at 55:40:5 mol%).

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and gently rotating it at a temperature above the lipid phase transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension to one of the gas-tight syringes.

    • Pass the suspension through the extruder membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to obtain a suspension of small unilamellar vesicles (SUVs) with a uniform size distribution.[8]

  • Purification:

    • To remove any unencapsulated material (if a drug was co-encapsulated during hydration), the liposome suspension can be purified by size exclusion chromatography or dialysis.

G cluster_prep Liposome Preparation Workflow start Start dissolve Dissolve Lipids (DSPC, Cholesterol, this compound) in Chloroform start->dissolve evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate Film with Buffer (Formation of MLVs) evaporate->hydrate extrude Extrude through Membrane (Formation of SUVs) hydrate->extrude purify Purify Liposomes (Size Exclusion/Dialysis) extrude->purify end_prep Stealth Liposomes purify->end_prep

Caption: Workflow for stealth liposome preparation.

Protocol 2: Conjugation of Thiolated Ligands to this compound Liposomes

This protocol details the covalent attachment of a thiol-containing targeting ligand (e.g., a thiolated antibody or peptide) to the maleimide-functionalized surface of the stealth liposomes.[11][12]

Materials:

  • This compound containing liposomes (from Protocol 1)

  • Thiolated targeting ligand (e.g., antibody, peptide)

  • Conjugation Buffer (e.g., PBS, pH 7.0-7.5, degassed)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification supplies (e.g., size exclusion chromatography column)

Procedure:

  • Preparation of Thiolated Ligand (if necessary):

    • If the targeting ligand does not have a free thiol group, it may need to be introduced using a thiolation reagent or by reducing existing disulfide bonds. If reducing disulfide bonds, use a reducing agent like TCEP. DTT can also be used, but excess DTT must be removed before conjugation.

  • Conjugation Reaction:

    • Mix the this compound liposomes with the thiolated ligand in the conjugation buffer at a desired molar ratio (e.g., 10-20 molar excess of ligand to maleimide groups).

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring, protected from light. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.

  • Quenching:

    • Add a quenching reagent (e.g., L-cysteine) in excess to react with any unreacted maleimide groups on the liposome surface. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the unconjugated ligand and quenching reagent by passing the liposome suspension through a size exclusion chromatography column.

G cluster_conj Ligand Conjugation Workflow start_conj Start with Maleimide-Liposomes thiol_ligand Prepare Thiolated Targeting Ligand start_conj->thiol_ligand react React Liposomes with Ligand (pH 7.0-7.5) start_conj->react thiol_ligand->react quench Quench Unreacted Maleimide Groups react->quench purify_conj Purify Conjugated Liposomes quench->purify_conj end_conj Targeted Stealth Liposomes purify_conj->end_conj

Caption: Workflow for ligand conjugation.

Protocol 3: In Vivo Pharmacokinetic Study in a Mouse Model

This protocol outlines a typical procedure for evaluating the circulation half-life of the prepared stealth liposomes in a mouse model.[13][14]

Materials:

  • Stealth liposome formulation

  • Control liposome formulation (without DSPE-PEG)

  • Animal model (e.g., BALB/c mice)

  • Anesthetic

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical instrument for quantifying the liposomal marker or drug (e.g., fluorescence plate reader, HPLC)

Procedure:

  • Animal Dosing:

    • Administer the liposome formulations (stealth and control) to the mice via intravenous (tail vein) injection at a specific dose.

  • Blood Sampling:

    • Collect blood samples (e.g., 20-50 µL) from the retro-orbital sinus or saphenous vein at predetermined time points (e.g., 5 min, 1, 4, 8, 24, and 48 hours post-injection).

    • Collect the blood in heparinized tubes to prevent clotting.

  • Plasma Separation:

    • Centrifuge the blood samples to separate the plasma.

  • Quantification:

    • Quantify the concentration of the liposomal marker (e.g., a fluorescent lipid) or the encapsulated drug in the plasma samples using a suitable analytical method.

  • Data Analysis:

    • Plot the plasma concentration versus time and determine the pharmacokinetic parameters, including the circulation half-life (t½), area under the curve (AUC), and clearance, using appropriate software.

G cluster_pk In Vivo Pharmacokinetics Workflow start_pk Start inject Inject Liposomes (i.v.) into Mice start_pk->inject blood_sample Collect Blood Samples at Time Points inject->blood_sample plasma Separate Plasma blood_sample->plasma quantify_pk Quantify Liposome/Drug Concentration plasma->quantify_pk analyze Analyze Data and Determine Half-Life quantify_pk->analyze end_pk Pharmacokinetic Profile analyze->end_pk

Caption: Workflow for in vivo pharmacokinetic study.

Conclusion

The use of this compound is a well-established and effective strategy for producing long-circulating stealth liposomes. The protocols outlined in this document provide a comprehensive guide for the formulation, characterization, and in vivo evaluation of these advanced drug delivery systems. The ability to prolong circulation and, with the maleimide functionality, to actively target specific sites, makes this compound a valuable tool for researchers and drug development professionals aiming to improve the therapeutic index of encapsulated agents.

References

Application Note: A Guide to Calculating Molar Ratios for DSPE-PEG-Maleimide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the formulation of targeted drug delivery systems, such as liposomes and nanoparticles.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a critical reagent for covalently attaching thiol-containing molecules—such as peptides, antibodies, or other targeting ligands—to the surface of lipid-based nanoparticles. This surface modification is essential for active targeting in drug delivery, enhancing therapeutic efficacy and reducing off-target effects. The conjugation reaction relies on the formation of a stable thioether bond between the maleimide (B117702) group of the lipid and a sulfhydryl (thiol) group on the ligand.

Achieving high conjugation efficiency and a well-defined final product is critically dependent on precise control over reaction conditions, particularly the molar ratio of the reactants. This application note provides a detailed guide to understanding, calculating, and optimizing these molar ratios, along with comprehensive protocols for the conjugation, purification, and characterization process.

Principle of the Maleimide-Thiol Reaction

The conjugation chemistry is a Michael addition reaction. The maleimide group contains a double bond that is highly reactive towards nucleophiles, especially the thiolate anion (R-S⁻) form of a sulfhydryl group. The reaction proceeds optimally in a pH range of 6.5-7.5, which facilitates the formation of a stable, covalent thioether linkage.[1] It is crucial to control the pH, as conditions above pH 7.5 can lead to the hydrolysis of the maleimide group, rendering it inactive.[2]

G cluster_reactants Reactants cluster_product Product dspe DSPE-PEG-Maleimide conjugate DSPE-PEG-Ligand Conjugate (Stable Thioether Bond) dspe->conjugate + thiol Thiol-containing Ligand (R-SH) thiol->conjugate Michael Addition (pH 6.5-7.5)

Caption: Maleimide-Thiol Conjugation Reaction.

Calculating Molar Ratios: A Step-by-Step Guide

Using an excess of DSPE-PEG-Maleimide relative to the available thiol groups on the ligand can help drive the reaction to completion. However, the optimal ratio depends on the specific ligand and must be determined empirically. The following steps provide a framework for this calculation.

Step 1: Quantify Available Free Thiols Before starting the conjugation, it is essential to determine the concentration of reactive sulfhydryl groups on your protein, peptide, or ligand. Disulfide bridges can form, reducing the number of available thiols for conjugation.[2][3] The Ellman's assay is the most common method for this quantification.[2][3]

Step 2: Select a Starting Molar Ratio The ideal molar ratio of DSPE-PEG-Maleimide to the thiol-containing ligand varies. For initial experiments, a molar excess of the lipid is recommended. A starting point of a 3:1 molar ratio of DSPE-PEG-Maleimide to the protein or peptide is often suggested.[3][4] Ratios can be optimized and may range significantly; for example, ratios of 2:1 for peptides and 5:1 for nanobodies have been reported as optimal in specific cases.[5][6]

Step 3: Calculate Required Mass of Reactants Once you have the concentration of your ligand (from its specifications) and the concentration of its available thiol groups (from Ellman's Assay), you can calculate the required mass for the reaction.

Example Calculation:

  • Goal: Conjugate a 5 mg sample of a peptide (MW = 5,000 g/mol ) with DSPE-PEG(2000)-Maleimide (MW ≈ 2,800 g/mol ).

  • Assume: Ellman's assay confirms one free thiol per peptide molecule.

  • Chosen Molar Ratio: 3:1 (DSPE-PEG-Mal : Peptide-SH).

  • Calculate moles of Peptide:

    • Mass / MW = (5 x 10⁻³ g) / (5,000 g/mol ) = 1 x 10⁻⁶ mol = 1 µmol of Peptide

  • Calculate moles of DSPE-PEG-Maleimide needed:

    • Moles of Peptide x Molar Ratio = 1 µmol x 3 = 3 µmol of DSPE-PEG-Mal

  • Calculate mass of DSPE-PEG-Maleimide needed:

    • Moles x MW = (3 x 10⁻⁶ mol) x (2,800 g/mol ) = 8.4 x 10⁻³ g = 8.4 mg of DSPE-PEG-Mal

Data Summary

The following table summarizes typical starting conditions for DSPE-PEG-Maleimide conjugation reactions.

ParameterRecommended Value/RangeNotes
Molar Ratio (Lipid:Ligand) 3:1 to 10:1Starting point; optimization is critical. Ratios as high as 26:1 have been used for antibody fragments.[3][7]
Reaction pH 6.5 - 7.5Critical for reaction efficiency. Higher pH (>7.5) causes maleimide hydrolysis.[2]
Reaction Buffer Phosphate Buffer (e.g., PBS), HEPESEnsure buffer components do not contain thiols.
Temperature Room Temperature (20-25°C)Generally sufficient for the reaction.[3]
Reaction Time 1 - 8 hoursCan be extended to overnight; monitor reaction progress if possible.[2][4]
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent oxidation of free thiol groups.[2][3]
Quenching Agent 2-Mercaptoethanol (B42355), Cysteine, IodoacetamideAdded after the reaction to cap unreacted maleimide groups.[3][7]

Experimental Protocols

The entire experimental process can be visualized as a multi-stage workflow.

G start Start quantify Step 1: Quantify Free Thiols (Ellman's Assay) start->quantify prepare Step 2: Prepare Reactants (DSPE-PEG-Mal & Ligand) quantify->prepare conjugate Step 3: Conjugation Reaction (Mix at desired molar ratio) prepare->conjugate quench Step 4: Quench Reaction (Cap unreacted maleimides) conjugate->quench purify Step 5: Purify Conjugate (SEC, Dialysis, or HPLC) quench->purify characterize Step 6: Characterize Final Product (Mass Spec, HPLC, etc.) purify->characterize end_node End characterize->end_node

Caption: Experimental Workflow for DSPE-PEG-Maleimide Conjugation.
Protocol for Thiol Quantification (Ellman's Assay)

This protocol determines the concentration of free sulfhydryl groups in a sample.

  • Prepare Reagents:

    • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

    • Ellman's Reagent (DTNB): 4 mg/mL in the Reaction Buffer.

    • Standard: Cysteine or N-acetylcysteine solution of known concentration.

  • Generate a Standard Curve:

    • Prepare a dilution series of your standard in the Reaction Buffer.

    • To 50 µL of each standard dilution, add 2.5 mL of Reaction Buffer and 100 µL of Ellman's Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot absorbance vs. molar concentration to create a standard curve.

  • Measure Sample:

    • Add your thiol-containing ligand sample to the reaction mixture in place of the standard.

    • Measure the absorbance at 412 nm.

    • Calculate the concentration of free thiols in your sample using the standard curve.

Protocol for DSPE-PEG-Maleimide Conjugation
  • Materials:

    • DSPE-PEG-Maleimide (lyophilized powder or dried film).

    • Thiol-containing ligand of known concentration.

    • Reaction Buffer (e.g., PBS, pH 7.0-7.4).

    • Inert gas (Nitrogen or Argon).

    • Quenching reagent (e.g., 2-mercaptoethanol).

  • Reagent Preparation:

    • Dissolve the DSPE-PEG-Maleimide in the reaction buffer to form a micellar solution.[2] For example, hydrate (B1144303) 1.3 mg of the lipid film in 100 µL of buffer.[3] Vortex briefly if necessary.

    • Dissolve your thiol-containing ligand in a separate vial with the reaction buffer. If the ligand was stored with a reducing agent (like DTT), it must be removed via dialysis or a desalting column prior to this step.

  • Conjugation Reaction:

    • In a clean vial, combine the DSPE-PEG-Maleimide solution and the ligand solution according to your molar ratio calculations.

    • Purge the vial headspace with inert gas and seal tightly.[2]

    • Incubate the mixture at room temperature for 1-8 hours with gentle stirring.[2][4]

  • Quenching the Reaction:

    • After the incubation period, add a quenching agent to cap any unreacted maleimide groups. A 10-fold molar excess of 2-mercaptoethanol over the initial amount of DSPE-PEG-Maleimide is sufficient.

    • Allow the quenching reaction to proceed for 30 minutes at room temperature.

Protocol for Purification

The goal is to separate the high-molecular-weight conjugate from unreacted ligand, unreacted lipid, and quenching agent.

  • Size Exclusion Chromatography (SEC): This is a highly effective method. Use a column (e.g., Sephadex G-25 or similar) with a molecular weight cutoff appropriate for separating your conjugate from smaller reactants. Elute with a suitable buffer (e.g., PBS). The conjugate will elute in the earlier fractions.

  • Dialysis: Transfer the reaction mixture to a dialysis cassette with a molecular weight cutoff (MWCO) that will retain the conjugate but allow smaller molecules to diffuse out.[8] Dialyze against a large volume of buffer for 24-48 hours, with several buffer changes.

Protocol for Characterization

Confirm the success and purity of your conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most direct method to confirm conjugation. The resulting spectrum should show a new peak corresponding to the molecular weight of the ligand plus the DSPE-PEG-Maleimide moiety.[4][9]

  • SDS-PAGE (for protein/antibody ligands): The conjugated protein will show a shift in its molecular weight (a higher band) on the gel compared to the unconjugated protein.[7]

  • HPLC: Reverse-phase or size-exclusion HPLC can be used to assess the purity of the final conjugate.[4]

References

Post-Insertion of DSPE-PEG(36)-Maleimide into Preformed Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the post-insertion method of incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-MAL) into preformed liposomes. This technique is a versatile tool for the surface functionalization of liposomal drug delivery systems, enabling the attachment of targeting ligands such as peptides, antibodies, and other biomolecules.

Introduction

The post-insertion, or post-modification, technique offers a strategic advantage over traditional pre-insertion methods where functionalized lipids are incorporated during the initial liposome (B1194612) formulation. This approach involves the spontaneous transfer of this compound from micelles into the outer leaflet of pre-existing liposomes. Key benefits include the preservation of the maleimide (B117702) group's reactivity, which can be prone to hydrolysis, and the ability to modify drug-loaded liposomes without altering the encapsulated contents. This method allows for a modular and flexible approach to creating targeted nanocarriers.[1][2]

The maleimide group serves as a reactive handle for the covalent conjugation of thiol-containing molecules via a stable thioether bond, a common strategy for bioconjugation.[3] Careful control of reaction conditions, such as pH, is crucial to prevent the hydrolysis of the maleimide ring and ensure efficient ligand coupling.[4]

Quantitative Data Summary

The efficiency and outcome of the post-insertion process can be influenced by several factors, including incubation time, temperature, and the lipid composition of the preformed liposomes. The following tables summarize key quantitative data reported in the literature.

ParameterValueConditionsReference
Maleimide Activity
Post-Insertion76%-[5][6][7]
Pre-Insertion (post-purification)32%-[5][6][7]
Liposome Characteristics
Initial Size (pre-insertion)~107-140 nmVaries with preparation[8]
Size Increase (post-insertion)Slight increase to 143-159 nm-[8]
Polydispersity Index (PDI)< 0.2Post-insertion[8]
Zeta Potential (Plain Liposomes)-21.9 ± 1.8 mV-[8]
Zeta Potential (Post-insertion)Shift towards neutral or negative depending on ligand-[6][9]
Post-Insertion Efficiency
Microfluidic Method (1 min)88.7% ± 10.5%Total flow rate 1 mL/min, ratio 1:1[10]
Bulk Mixing (1 min)88.7% ± 10.5%-[10]
Bulk Mixing (1 h)86.9% ± 11.6%60 °C[10]
Ligand Conjugation
Peptide Density~0.3 µg antagonist G / µmol phospholipid-[11][12]
Drug Release
Doxorubicin Release (6h at 60°C)~7.69% - 8.98%In the presence of antibody-micelles[13]
Doxorubicin Release (6h at 60°C)~0.69%Without antibody-micelles[13]

Experimental Protocols

This section details the methodologies for preparing maleimide-functionalized liposomes using the post-insertion technique.

Preparation of Preformed Liposomes

Standard liposome preparation methods such as thin-film hydration followed by extrusion are commonly employed.

Materials:

  • Lipids (e.g., DSPC, Cholesterol) in chloroform (B151607)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), HEPES buffer)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Dissolve the desired lipids in chloroform in a round-bottom flask.

  • Create a thin lipid film by removing the organic solvent using a rotary evaporator under vacuum.

  • Further dry the film under a stream of nitrogen gas to remove any residual solvent.

  • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation above the lipid transition temperature (Tm).

  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Preparation of this compound Micelles

The this compound is first formulated into micelles, which act as donors for the post-insertion process.

Materials:

  • This compound powder

  • Hydration buffer (e.g., PBS, pH 7.0-7.4)

Protocol:

  • Dissolve the this compound powder in the hydration buffer to form a micellar solution. The concentration will depend on the desired final concentration of the maleimide-lipid in the liposomes.

  • Gentle warming and vortexing can aid in dissolution.

Post-Insertion of this compound Micelles

This step involves the incubation of the preformed liposomes with the this compound micelles.

Protocol:

  • Add the this compound micelle solution to the preformed liposome suspension. The molar ratio of inserted lipid to total liposomal lipid typically ranges from 1-10 mol%.

  • Incubate the mixture at a temperature above the Tm of the liposome-forming lipids (e.g., 60°C for DSPC-based liposomes) for a specified duration (e.g., 1 hour) with gentle stirring.[10]

  • Allow the mixture to cool to room temperature.

  • Unincorporated micelles can be removed by size exclusion chromatography or dialysis if necessary, though studies suggest insertion can be near-complete.[8]

Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes

The maleimide groups on the liposome surface are now ready for conjugation with a thiol-containing ligand (e.g., a cysteine-containing peptide).

Materials:

  • Maleimide-functionalized liposomes

  • Thiolated ligand (e.g., peptide, antibody fragment)

  • Reaction buffer (e.g., PBS, pH 7.0-7.4)

  • Inert gas (e.g., nitrogen or argon)

  • Quenching agent (e.g., 2-mercaptoethanol (B42355) or L-cysteine)

Protocol:

  • Dissolve the thiolated ligand in the reaction buffer. If the ligand has disulfide bonds, it may require reduction prior to conjugation.

  • Perform the conjugation reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol groups.[4]

  • Add the ligand solution to the maleimide-functionalized liposomes at a desired molar ratio (e.g., 3:1 lipid to protein).[4]

  • Incubate the reaction mixture for a specified time (e.g., 8 hours to overnight) at room temperature with gentle stirring.[14]

  • Quench any unreacted maleimide groups by adding an excess of a small thiol-containing molecule like 2-mercaptoethanol or L-cysteine.[4]

  • Remove the unconjugated ligand and quenching agent by dialysis or size exclusion chromatography.

Characterization Methods

Table 2: Key Characterization Techniques

ParameterMethodExpected Outcome
Size and Polydispersity Dynamic Light Scattering (DLS)A slight increase in particle size and a low PDI (<0.2) after post-insertion.[8]
Surface Charge Zeta Potential MeasurementA change in zeta potential upon insertion of this compound and further change after ligand conjugation.[9]
Confirmation of Insertion Field Flow Fractionation (FFF), Fluorescence Resonance Energy Transfer (FRET), or chromatography techniquesSeparation of liposomes from free micelles, or fluorescence signal changes indicating lipid transfer.
Quantification of Ligand Conjugation Spectrophotometric assays (e.g., BCA for proteins), Ellman's reagent for remaining free thiols, or HPLCDetermination of the amount of ligand successfully conjugated to the liposome surface.
Stability Monitor size and drug leakage over time in relevant media (e.g., PBS, serum)Stable particle size and minimal drug leakage under storage and physiological conditions.[15]
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMVisualization of liposome structure and integrity.

Visualizations

PostInsertionWorkflow cluster_liposome_prep 1. Preformed Liposome Preparation cluster_micelle_prep 2. Micelle Preparation cluster_post_insertion 3. Post-Insertion cluster_conjugation 4. Ligand Conjugation LipidFilm Lipid Film Hydration Extrusion Extrusion (e.g., 100 nm) LipidFilm->Extrusion PreformedLiposomes Preformed Liposomes Extrusion->PreformedLiposomes Incubation Incubation (e.g., 60°C, 1h) PreformedLiposomes->Incubation DSPE_PEG_MAL This compound Hydration Hydration in Buffer DSPE_PEG_MAL->Hydration Micelles This compound Micelles Hydration->Micelles Micelles->Incubation Mal_Liposomes Maleimide-Functionalized Liposomes Incubation->Mal_Liposomes Conjugation Thiol-Maleimide Reaction (pH 7.0-7.4, Inert Atmosphere) Mal_Liposomes->Conjugation Ligand Thiolated Ligand (Peptide, Antibody) Ligand->Conjugation Purification Purification (e.g., Dialysis) Conjugation->Purification TargetedLiposomes Targeted Liposomes Purification->TargetedLiposomes

References

Applications of DSPE-PEG36-maleimide in Nanomedicine Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-mal) is a versatile and widely utilized phospholipid-polymer conjugate in the field of nanomedicine.[1][2] Its amphiphilic nature, biocompatibility, and reactive maleimide (B117702) group make it an invaluable tool for the development of advanced drug delivery systems.[1][3] The DSPE lipid anchor allows for stable incorporation into lipid-based nanoparticles such as liposomes and micelles, while the polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic corona that confers "stealth" properties, prolonging circulation time and reducing clearance by the reticuloendothelial system.[4][5][6] The terminal maleimide group enables the covalent conjugation of targeting ligands, such as peptides, antibodies, and aptamers, facilitating the site-specific delivery of therapeutic agents.[2][7] This document provides detailed application notes and experimental protocols for the use of this compound in nanomedicine research.

Key Applications

This compound is instrumental in the design and formulation of a variety of nanocarriers for therapeutic and diagnostic purposes.

  • Targeted Drug Delivery: The maleimide group serves as a reactive handle for the conjugation of targeting moieties that recognize and bind to specific receptors overexpressed on diseased cells, such as cancer cells.[2][7] This active targeting strategy enhances the accumulation of the therapeutic payload at the site of action, thereby increasing efficacy and minimizing off-target toxicity.[8]

  • Cancer Therapy: this compound-functionalized nanoparticles are extensively explored for the delivery of chemotherapeutic agents.[4][8] By encapsulating potent but poorly soluble anticancer drugs, these nanocarriers can improve their pharmacokinetic profiles and enable targeted delivery to tumors via the enhanced permeability and retention (EPR) effect and active targeting.[4]

  • Gene Delivery: Cationic liposomes or lipid nanoparticles modified with this compound can be used to deliver nucleic acid-based therapeutics, such as siRNA, to specific cell populations. The PEG linker shields the positive charge of the carrier, reducing non-specific interactions and toxicity, while the targeting ligand facilitates cell-specific uptake.

  • Vaccine Development: The presentation of antigens on the surface of nanoparticles can enhance immune responses. This compound allows for the conjugation of peptide or protein antigens to the surface of liposomes or other nanoparticles, creating nanovaccines with improved immunogenicity.[9][10][11]

  • Theranostics: By co-encapsulating a therapeutic agent and incorporating a targeting ligand and an imaging agent (e.g., a fluorescent dye conjugated to the nanoparticle), this compound can be used to create theranostic platforms that simultaneously diagnose, treat, and monitor disease progression.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing DSPE-PEG-maleimide-based nanoparticles.

Table 1: Physicochemical Characterization of DSPE-PEG-mal Nanoparticles

Nanoparticle TypeTargeting LigandAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
MicellesiRGD peptide~10Not ReportedNot Reported[12]
LiposomesFolate122Not ReportedNot Reported[13]
DSPE-PEG2000/Soluplus NanoparticlesNone116.60.112-13.7[14]
Doxorubicin LiposomesNone76.6 - 135.6Not Reported-0.271[15]
Isoliquiritigenin MicellesAngiopep-240.870.26-34.23

Table 2: Drug Loading and In Vivo Efficacy of DSPE-PEG-mal Nanoparticles

Nanoparticle FormulationDrugDrug Encapsulation Efficiency (%)In Vivo ModelTherapeutic EfficacyReference
iRGD-conjugated MicellesSalinomycin (B1681400)>90%Liver Cancer XenograftSuperior tumor penetration and antitumor activity[12]
Doxorubicin LiposomesDoxorubicinUp to 96.45%Not ApplicableNot Applicable[15]
Isoliquiritigenin MicellesIsoliquiritigenin68.17%MCAO MiceAmeliorated brain injury
Folate-Targeted Liposomes5-Fluorouracil~39%Not ReportedNot Reported[13]
DSPE-PEG-Man@EM-NPsAntigenic PeptidesNot ReportedBreast Cancer ModelsNearly 90% tumor inhibition rate[15]

Experimental Protocols

Protocol 1: Formulation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method, a common technique for liposome (B1194612) formulation.[1][5][15]

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • This compound

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Drug to be encapsulated (optional)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Dissolution: Dissolve the lipids (e.g., DSPC and cholesterol) and this compound in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application. A typical ratio might be DSPC:Cholesterol:this compound at 55:40:5.

  • Film Formation: Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 45-60°C). Apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: To ensure complete removal of the organic solvent, dry the lipid film under a high vacuum for at least 2 hours or overnight.

  • Hydration: Add the hydration buffer (which may contain the hydrophilic drug to be encapsulated) to the flask. The temperature of the buffer should be above the lipid phase transition temperature. Gently rotate the flask to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: For smaller-scale preparations, sonicate the MLV suspension using a bath sonicator until the solution becomes clear.

    • Extrusion: For a more uniform size distribution, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated 10-20 times.

  • Purification: Remove any unencapsulated drug or free lipids by methods such as dialysis or size exclusion chromatography.

  • Storage: Store the prepared liposomes at 4°C.

Protocol 2: Conjugation of a Thiolated Peptide to this compound Liposomes

This protocol details the covalent attachment of a cysteine-containing peptide to the maleimide groups on the surface of pre-formed liposomes.[5][14]

Materials:

  • This compound containing liposomes (from Protocol 1)

  • Thiolated peptide (with a terminal or internal cysteine residue)

  • Conjugation buffer (e.g., HEPES or PBS, pH 7.0-7.5, degassed)

  • Reducing agent (optional, e.g., TCEP - tris(2-carboxyethyl)phosphine)

  • Purification system (e.g., dialysis or size exclusion chromatography)

Procedure:

  • Peptide Preparation (Optional Reduction): If the peptide may have formed disulfide bonds, dissolve it in the degassed conjugation buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature to reduce the disulfide bonds to free thiols.

  • Conjugation Reaction: Add the thiolated peptide solution to the liposome suspension. A 10-20 fold molar excess of the maleimide groups on the liposomes to the peptide is often used to ensure efficient conjugation.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.

  • Purification: Remove the unconjugated peptide and any byproducts using dialysis against the desired buffer or by size exclusion chromatography.

  • Characterization: Confirm the successful conjugation of the peptide to the liposomes using techniques such as HPLC, SDS-PAGE, or by measuring the decrease in free thiol groups using Ellman's reagent.

Protocol 3: Characterization of this compound Nanoparticles

This protocol outlines the key characterization techniques to assess the physicochemical properties of the formulated nanoparticles.[14]

1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension to determine their hydrodynamic diameter and size distribution.

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration.

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software. Record the Z-average diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse sample.

2. Zeta Potential Measurement:

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles and is an indicator of the stability of the colloidal suspension.

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water or a low ionic strength buffer.

    • Inject the sample into the specific zeta potential cell.

    • Perform the measurement using the electrophoretic light scattering mode of the instrument. Record the zeta potential in millivolts (mV).

3. Drug Encapsulation Efficiency (EE) and Loading Capacity (LC):

  • Principle: EE and LC are determined by separating the unencapsulated drug from the nanoparticles and quantifying the amount of drug associated with the nanoparticles.

  • Procedure:

    • Separate the unencapsulated drug from the nanoparticle formulation using techniques like dialysis, size exclusion chromatography, or ultracentrifugation.

    • Lyse the nanoparticles to release the encapsulated drug using a suitable solvent or detergent (e.g., methanol or Triton X-100).

    • Quantify the concentration of the drug in the lysed nanoparticle fraction using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate EE and LC using the following formulas:

      • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

      • LC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Visualizations

G cluster_formulation Nanoparticle Formulation cluster_conjugation Targeting Ligand Conjugation cluster_characterization Characterization Lipids + this compound Lipids + this compound Dissolve in Organic Solvent Dissolve in Organic Solvent Lipids + this compound->Dissolve in Organic Solvent Thin Film Formation (Rotary Evaporation) Thin Film Formation (Rotary Evaporation) Dissolve in Organic Solvent->Thin Film Formation (Rotary Evaporation) Hydration with Aqueous Buffer Hydration with Aqueous Buffer Thin Film Formation (Rotary Evaporation)->Hydration with Aqueous Buffer Size Reduction (Extrusion/Sonication) Size Reduction (Extrusion/Sonication) Hydration with Aqueous Buffer->Size Reduction (Extrusion/Sonication) Purified Nanoparticles Purified Nanoparticles Size Reduction (Extrusion/Sonication)->Purified Nanoparticles Reaction with Thiolated Ligand Reaction with Thiolated Ligand Purified Nanoparticles->Reaction with Thiolated Ligand Purification Purification Reaction with Thiolated Ligand->Purification Targeted Nanoparticles Targeted Nanoparticles Purification->Targeted Nanoparticles DLS (Size, PDI) DLS (Size, PDI) Targeted Nanoparticles->DLS (Size, PDI) Zeta Potential Zeta Potential Targeted Nanoparticles->Zeta Potential Drug Loading Drug Loading Targeted Nanoparticles->Drug Loading In Vitro/In Vivo Studies In Vitro/In Vivo Studies Targeted Nanoparticles->In Vitro/In Vivo Studies Thiolated Ligand Thiolated Ligand Thiolated Ligand->Reaction with Thiolated Ligand

Caption: Experimental workflow for the formulation, and characterization of targeted nanoparticles.

G cluster_nanoparticle Targeted Nanoparticle Core Drug Payload Lipid_Bilayer Lipid Bilayer (e.g., DSPC, Cholesterol) DSPE_PEG_mal This compound Lipid_Bilayer->DSPE_PEG_mal Targeting_Ligand Targeting Ligand (e.g., Peptide) DSPE_PEG_mal->Targeting_Ligand

Caption: Structure of a this compound functionalized nanoparticle for targeted drug delivery.

G Targeted Nanoparticle Targeted Nanoparticle Receptor Receptor Targeted Nanoparticle->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Drug_Release Drug_Release Endosome->Drug_Release Signaling_Pathway Signaling_Pathway Drug_Release->Signaling_Pathway Inhibition Therapeutic_Effect Therapeutic_Effect Signaling_Pathway->Therapeutic_Effect

Caption: Targeted nanoparticle binding to a cell surface receptor, leading to drug delivery.

References

Application Notes and Protocols for DSPE-PEG-Maleimide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-MAL) is a versatile heterobifunctional lipid-polymer conjugate widely employed in the development of targeted drug delivery systems, such as liposomes and nanoparticles.[1][2][3] The DSPE portion provides a hydrophobic anchor for incorporation into lipid bilayers, while the hydrophilic polyethylene (B3416737) glycol (PEG) spacer reduces immunogenicity and prolongs circulation time.[1][2] The terminal maleimide (B117702) group allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands, via a stable thioether bond.[3][4][5] This process, known as a Michael addition reaction, is highly specific for thiols at neutral pH.[3][6]

These application notes provide a comprehensive overview of the experimental setup for DSPE-PEG-MAL bioconjugation, including detailed protocols for the conjugation reaction, purification of the resulting conjugate, and methods for characterization.

Data Presentation

Table 1: Summary of Typical Reaction Conditions for DSPE-PEG-MAL Bioconjugation with Thiolated Ligands.

ParameterRecommended ConditionsNotes
DSPE-PEG-MAL to Thiol Molar Ratio 1.25:1 to 5:1An excess of the maleimide-lipid is often used to ensure complete reaction of the thiolated ligand.[6] The optimal ratio may need to be determined empirically.
pH 6.5 - 7.5The maleimide-thiol reaction is most efficient and specific at neutral pH.[3][7] Higher pH (>7.5) can lead to hydrolysis of the maleimide group.[5][8]
Reaction Buffer Phosphate-buffered saline (PBS), HEPESBuffers should be free of thiols. Degassing the buffer prior to use is recommended to prevent oxidation of the thiol groups on the ligand.
Solvent Aqueous buffer, potentially with a co-solvent like DMSO or DMFFor poorly soluble ligands, a small amount of an organic co-solvent can be used to improve solubility.[9][10]
Reaction Time 30 minutes to 24 hoursReaction time depends on the specific reactants and their concentrations. The reaction can be monitored for completion.[6][11]
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at room temperature.[6]
Quenching Addition of excess L-cysteine or other small thiol-containing moleculeThis step is used to cap any unreacted maleimide groups, preventing non-specific reactions.[12]

Experimental Protocols

Protocol 1: Bioconjugation of a Thiolated Peptide to DSPE-PEG-MAL

This protocol describes the general procedure for conjugating a thiol-containing peptide to DSPE-PEG-MAL in an aqueous solution.

Materials:

  • DSPE-PEG-MAL (e.g., DSPE-PEG2000-MAL)

  • Thiolated peptide

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Quenching Solution: 100 mM L-cysteine in reaction buffer

  • Organic Co-solvent (optional): Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiolated peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a small amount of DMSO or DMF can be added.[9]

    • Dissolve the DSPE-PEG-MAL in the reaction buffer to achieve the desired molar excess (e.g., 3-fold molar excess over the peptide).[9] For lipids that are difficult to dissolve, gentle warming or sonication may be applied.

  • Reaction Setup:

    • Combine the peptide solution and the DSPE-PEG-MAL solution in a reaction vessel.

    • Purge the reaction mixture with an inert gas (nitrogen or argon) for 5-10 minutes to remove dissolved oxygen, which can oxidize the thiol groups.[8]

    • Seal the vessel and allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours.[6] The optimal reaction time may vary and can be monitored.

  • Quenching the Reaction:

    • Add the quenching solution (L-cysteine) at a 10-fold molar excess relative to the initial amount of DSPE-PEG-MAL.

    • Allow the quenching reaction to proceed for 30 minutes at room temperature.[12]

  • Purification:

    • The resulting DSPE-PEG-Peptide conjugate can be purified from unreacted peptide, lipid, and quenching agent using methods such as dialysis or size-exclusion chromatography (SEC).[13] For liposomal formulations, the conjugate can be directly incorporated into the lipid film for liposome (B1194612) preparation.

Protocol 2: Purification of the DSPE-PEG-Peptide Conjugate by Dialysis

This method is suitable for removing small molecules like unreacted peptide and quenching agents from the larger conjugate.

Materials:

  • Dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically 3-5 kDa.

  • Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Stir plate and stir bar

Procedure:

  • Transfer the quenched reaction mixture into a pre-wetted dialysis bag.

  • Place the dialysis bag in a large beaker containing at least 100-fold volume of cold dialysis buffer.

  • Stir the buffer gently on a stir plate at 4°C.

  • Change the dialysis buffer every 4-6 hours for a total of 48 hours to ensure complete removal of small molecular weight impurities.[12]

  • Recover the purified conjugate from the dialysis bag. The product can be lyophilized for long-term storage.

Protocol 3: Characterization of the Conjugate by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the successful conjugation and to determine the molecular weight of the product.

Procedure (using MALDI-TOF MS):

  • Mix a small aliquot of the purified conjugate solution with a suitable matrix solution (e.g., sinapinic acid).

  • Spot the mixture onto a MALDI target plate and allow it to air dry.

  • Analyze the sample using a MALDI-TOF mass spectrometer.

  • The resulting spectrum should show a peak corresponding to the molecular weight of the DSPE-PEG-Peptide conjugate, which will be higher than the individual reactants.[11]

Mandatory Visualization

Bioconjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization reagent1 Thiolated Ligand (Peptide, Antibody) reaction Thiol-Maleimide Coupling (pH 6.5-7.5, RT) reagent1->reaction reagent2 DSPE-PEG-MAL reagent2->reaction purification Dialysis / SEC reaction->purification Crude Product analysis Mass Spectrometry (MALDI-TOF / ESI-MS) purification->analysis Purified Product product Purified DSPE-PEG-Ligand Conjugate analysis->product

Caption: Experimental workflow for DSPE-PEG-MAL bioconjugation.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product dspe_peg DSPE-PEG-Maleimide plus + dspe_peg->plus thiol_ligand Thiol-containing Ligand (R-SH) thioether Stable Thioether Bond (DSPE-PEG-S-R) thiol_ligand->thioether  Michael Addition (pH 6.5-7.5) plus->thiol_ligand

Caption: Thiol-Maleimide Michael addition reaction schematic.

References

Troubleshooting & Optimization

issues with DSPE-PEG36-mal solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG36-mal. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures, particularly concerning its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a phospholipid-polyethylene glycol conjugate. It consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with 36 repeat units, and a reactive maleimide (B117702) (mal) group at the terminus of the PEG chain.[1] This amphiphilic molecule is widely used in drug delivery research to create PEGylated liposomes and nanoparticles.[1][2] The DSPE portion anchors the molecule into the lipid bilayer of a nanoparticle, while the PEG chain provides a "stealth" layer that helps to reduce non-specific protein binding and prolong circulation half-life.[1][3] The terminal maleimide group allows for the covalent conjugation of targeting ligands such as antibodies, peptides, or aptamers that have a free thiol (-SH) group.[1][2]

Q2: What are the general solubility properties of this compound?

This compound exhibits amphiphilic properties. Due to the long DSPE lipid chains, it is soluble in organic solvents like chloroform (B151607), methylene (B1212753) chloride, DMSO, and DMF.[3][4] The presence of the hydrophilic PEG chain enhances its solubility in aqueous solutions compared to the parent lipid, DSPE.[3][5][6] However, achieving a stable and monomeric solution in aqueous buffers can be challenging and is dependent on several factors. It is often described as soluble in hot water or requiring gentle warming in ethanol.[2][7]

Q3: What is the recommended storage condition for this compound?

To maintain its chemical integrity, this compound should be stored at -20°C in a dry, dark environment.[1][2][3] It is crucial to prevent moisture exposure, as the maleimide group is susceptible to hydrolysis.[2][7] It is recommended to prepare solutions fresh before use and avoid repeated freeze-thaw cycles.[2][7]

Troubleshooting Guide

Problem 1: this compound is not dissolving in my aqueous buffer.

  • Q: I'm trying to dissolve this compound directly in PBS at room temperature, but it's forming a cloudy suspension. What's wrong?

    A: Direct dissolution in aqueous buffers at room temperature can be difficult due to the hydrophobic DSPE portion, which can lead to aggregation and the formation of micelles rather than a true solution. The cloudy appearance is likely due to the formation of these aggregates.

    Troubleshooting Steps:

    • Initial Dissolution in an Organic Solvent: First, dissolve the this compound in a small amount of a compatible organic solvent like ethanol, chloroform, or methylene chloride.[8][9]

    • Creation of a Thin Film: Evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator to create a thin lipid film on the surface of the glass vial.[8][9]

    • Hydration of the Lipid Film: Hydrate (B1144303) the film with your desired aqueous buffer. This should be done at a temperature above the phase transition temperature of the DSPE lipid (which is high). Gentle warming or sonication can aid in the formation of a clear micellar solution.[8][9][10] For instance, hydrating the film at 55°C followed by bath sonication has been reported.[9]

Problem 2: My conjugation reaction with a thiol-containing molecule is inefficient.

  • Q: I'm reacting this compound with my peptide, but the conjugation yield is very low. What could be the issue?

    A: Low conjugation efficiency is often due to the hydrolysis of the maleimide group, which renders it inactive for reaction with thiols. The stability of the maleimide group is highly dependent on pH.

    Troubleshooting Steps:

    • Control the pH of the Reaction: The reaction between a maleimide and a thiol is most efficient and specific at a pH range of 6.5-7.5.[3][5] At pH values above 7.5, the rate of maleimide hydrolysis to the non-reactive maleamic acid increases significantly.[8][11] Ensure your reaction buffer is within the optimal pH range. A study showed that at pH 7.0, 100% of the maleimide groups remained stable after 24 hours, whereas at pH 9.5, the activity dropped to 18% after 5 hours.[11]

    • Use Freshly Prepared Solutions: Always prepare the this compound solution immediately before use to minimize hydrolysis.[2][7]

    • Perform the Reaction Under an Inert Atmosphere: The sulfhydryl group on your peptide or ligand can be sensitive to oxidation. Performing the conjugation reaction under an inert atmosphere, such as nitrogen or argon, can prevent the formation of disulfide bonds and ensure the availability of the free thiol for reaction.[8]

    • Quantify Free Thiols: Before starting the conjugation, it is advisable to quantify the amount of free sulfhydryl groups in your protein or peptide solution using a method like the Ellman's assay to ensure you are using the correct molar ratios.[8]

Problem 3: I'm observing precipitation or aggregation of my liposomes/nanoparticles after incorporating this compound.

  • Q: After adding my this compound conjugate to my liposome (B1194612) formulation, the solution becomes unstable and precipitates over time. Why is this happening?

    A: Instability and aggregation can be caused by several factors, including insufficient PEGylation, improper formulation techniques, or degradation of the components.

    Troubleshooting Steps:

    • Ensure Sufficient PEGylation: An adequate concentration of DSPE-PEG on the nanoparticle surface is crucial for stability and to prevent aggregation. As little as 0.5 mol% can increase circulation time, with 2 mol% being effective at preventing aggregation.[12]

    • Optimize the Post-Insertion Protocol: If you are conjugating the ligand to the this compound first and then inserting it into pre-formed liposomes (post-insertion), ensure the incubation temperature and time are optimized. For example, incubation for 2 hours at 60°C has been used to facilitate the insertion of the DSPE-PEG conjugate into the liposome bilayer.[9]

    • Check for Hydrolysis of DSPE: The ester bonds in the DSPE lipid itself can undergo hydrolysis under acidic or highly alkaline conditions, especially when heated.[13] This can lead to the formation of lysolipids and fatty acids, which can destabilize the liposome structure. It is recommended to work with neutral pH buffers (around pH 7.4) to minimize this degradation.[13]

Data Summary

Table 1: Solubility of DSPE-PEG-mal

SolventSolubilityReference
WaterSoluble in hot water (>10 mg/mL)[2][7]
EthanolSoluble to 10 mg/mL with gentle warming
ChloroformSoluble[2][4][7]
Methylene ChlorideSoluble[4]
DMSOSoluble[3][4]
DMFSoluble[3][4]

Table 2: Factors Affecting Maleimide Stability

FactorConditionEffect on Maleimide GroupReference
pH pH 6.5 - 7.5Optimal for reaction with thiols, stable[3][5][11]
pH > 7.5 (alkaline)Rapid hydrolysis to non-reactive maleamic acid[8][11]
Temperature Elevated temperaturesCan accelerate hydrolysis[2][7]
Moisture Presence of waterPromotes hydrolysis[2][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Solution

This protocol describes the preparation of a micellar solution of this compound in an aqueous buffer, a common preliminary step for conjugation or incorporation into liposomes.

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean glass vial.

  • Initial Dissolution: Add a small volume of chloroform or methylene chloride to the vial to completely dissolve the lipid.[8][9]

  • Film Formation: Dry the solvent under a gentle stream of inert gas (e.g., nitrogen) while rotating the vial to form a thin, even lipid film on the bottom and lower walls of the vial.[8][9]

  • Vacuum Drying: Place the vial under high vacuum for at least 2 hours to remove any residual organic solvent.[12]

  • Hydration: Add the desired aqueous buffer (e.g., PBS, pH 7.0) to the vial. The buffer should be pre-warmed to a temperature above the lipid's phase transition temperature (e.g., 55-60°C).[9]

  • Micelle Formation: Agitate the solution to hydrate the lipid film. This can be done by gentle vortexing or, preferably, by bath sonication for 5-10 minutes to form a clear solution of this compound micelles.[8][9]

  • Usage: Use the freshly prepared micellar solution immediately for your conjugation reaction.

Protocol 2: Conjugation of a Thiol-Containing Peptide to this compound

This protocol outlines the steps for conjugating a peptide with a free cysteine residue to this compound.

  • Prepare this compound Solution: Prepare a micellar solution of this compound in a suitable reaction buffer (e.g., PBS, pH 7.0) as described in Protocol 1.

  • Prepare Peptide Solution: Dissolve the thiol-containing peptide in the same reaction buffer. If the peptide was stored in a way that could lead to disulfide bond formation, it may be necessary to reduce it first with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Reaction Setup: Under an inert atmosphere (e.g., in a nitrogen-filled glove bag), add the peptide solution to the this compound micellar solution.[8] A slight molar excess of the lipid to the peptide (e.g., 3:1 lipid to protein) is often used.[8]

  • Incubation: Allow the reaction to proceed at room temperature with gentle stirring for at least 8 hours or overnight.[8]

  • Purification: Remove the unconjugated peptide and other reactants. This can be achieved through methods such as dialysis using an appropriate molecular weight cutoff membrane or size exclusion chromatography.[9]

  • Characterization: Characterize the resulting DSPE-PEG36-peptide conjugate to confirm successful conjugation and purity.

Visualizations

DSPE_PEG_Mal_Solubilization_Workflow cluster_start Initial State cluster_process Solubilization Process cluster_end Final Product start This compound (Lyophilized Powder) dissolve Dissolve in Organic Solvent (e.g., Chloroform) start->dissolve Step 1 film Form Thin Lipid Film (Evaporation) dissolve->film Step 2 hydrate Hydrate with Aqueous Buffer (pH 6.5-7.5, >Tm) film->hydrate Step 3 sonicate Bath Sonication hydrate->sonicate Step 4 end_product Clear Micellar Solution of this compound sonicate->end_product Ready for use

Caption: Workflow for the proper solubilization of this compound in aqueous buffer.

Maleimide_Stability_pH cluster_main Maleimide Group Stability cluster_paths cluster_stable Optimal Condition cluster_unstable Adverse Condition Mal_initial DSPE-PEG-Maleimide (Reactive) pH_stable pH 6.5 - 7.5 Mal_initial->pH_stable Maintains Reactivity pH_unstable pH > 7.5 (Alkaline) Mal_initial->pH_unstable Loses Reactivity Thiol Thiol (-SH) (e.g., Peptide) Conjugate Stable Thioether Bond (Conjugated Product) pH_stable->Conjugate Conjugation Reaction Hydrolysis Hydrolysis (H₂O) Inactive Maleamic Acid (Inactive Product) pH_unstable->Inactive Degradation Reaction

References

preventing hydrolysis of the maleimide group on DSPE-PEG36-mal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-Maleimide. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you minimize maleimide (B117702) hydrolysis and ensure successful conjugation experiments.

Section 1: FAQs - Understanding Maleimide Hydrolysis

This section covers the fundamental principles of maleimide chemistry and stability.

Q1: What is DSPE-PEG36-mal and what is it used for?

This compound is a functionalized phospholipid-polymer conjugate. It consists of three parts:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated 18-carbon phospholipid that acts as a lipid anchor, allowing for its incorporation into the lipid bilayer of liposomes and other nanoparticles.[1][2]

  • PEG36 (Polyethylene Glycol): A hydrophilic polymer chain that provides a "stealth" layer to the nanoparticle surface, which can help extend circulation half-life by reducing non-specific protein binding.[1]

  • Maleimide (mal): A reactive group at the end of the PEG chain. This group is used for covalent bioconjugation, as it reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues of proteins and peptides.[2][3]

Its primary application is to functionalize the surface of lipid-based nanoparticles for targeted drug delivery.[1][4]

Q2: What is maleimide hydrolysis and why is it a problem?

Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid derivative.[5][6] This is a significant problem because the ring-opened product will not react with thiol groups.[5] If a substantial portion of your DSPE-PEG-mal hydrolyzes before or during your experiment, it will lead to low or failed conjugation efficiency, meaning fewer of your targeting molecules (e.g., antibodies, peptides) will attach to your nanoparticles.[7][8]

G cluster_0 Maleimide Hydrolysis Maleimide DSPE-PEG-Maleimide (Reactive) MaleamicAcid DSPE-PEG-Maleamic Acid (Inactive) Maleimide->MaleamicAcid Ring-Opening Hydrolysis H2O + H₂O (especially at pH > 7.5) G cluster_0 pH Optimization Logic pH_Low Low pH (< 6.5) Pro_Low Pro: High Maleimide Stability pH_Low->Pro_Low Con_Low Con: Slow Thiol Reaction pH_Low->Con_Low pH_Optimal Optimal pH (6.5 - 7.5) Optimal_Desc Result: Fast Reaction & Good Stability pH_Optimal->Optimal_Desc pH_High High pH (> 7.5) Pro_High Pro: Fast Thiol Reaction pH_High->Pro_High Con_High Con: Rapid Maleimide Hydrolysis pH_High->Con_High G A 1. Prepare Thiol-Molecule (e.g., Protein, Peptide) B Reduce Disulfide Bonds? (e.g., with TCEP) A->B C Reduce with TCEP (No removal needed) B->C Yes D Reduced Thiol-Molecule in Reaction Buffer B->D No C->D F 3. Combine & React Add Lipid to Thiol Solution (pH 6.5-7.5, RT, 1-2 hr) D->F E 2. Prepare DSPE-PEG-mal Dissolve in anhydrous DMSO E->F G 4. Quench Reaction (Optional) Add excess free thiol (e.g., Cysteine, BME) F->G H 5. Purify Conjugate (e.g., Size Exclusion, Dialysis) G->H

References

Technical Support Center: DSPE-PEG36-mal Thiol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your DSPE-PEG36-mal thiol conjugation reactions. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve efficient and specific conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound thiol reaction?

The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] This range offers the best balance between the reaction rate and the stability of the maleimide (B117702) group. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][4]

Q2: What happens if I perform the reaction at a pH above 7.5?

At pH values above 7.5, you risk two significant side reactions:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[2][5] This hydrolysis rate increases with increasing pH.[1] For instance, at pH 9.5, a DSPE-PEG2000-Mal solution showed a significant decrease in activity to 18% after 5 hours, whereas at pH 7.0, the activity remained at 100% after 24 hours.[6]

  • Loss of Selectivity: Above pH 7.5, maleimides can react with primary amines, such as the side chains of lysine (B10760008) residues in proteins, leading to non-specific conjugation.[1][4]

Q3: What occurs if the reaction pH is below 6.5?

Below a pH of 6.5, the rate of the thiol-maleimide reaction slows down considerably.[4] This is because the reaction relies on the presence of the thiolate anion, and at lower pH values, the thiol group is predominantly in its protonated, less reactive form.[7][8]

Q4: How can I prevent the oxidation of my thiol-containing molecule?

Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[4] To prevent this, it is recommended to:

  • Use degassed buffers to remove dissolved oxygen.[2][9]

  • Flush reaction vessels with an inert gas like nitrogen or argon.[2][9]

  • Include a chelating agent such as EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze oxidation.[4]

Q5: My thiol-containing molecule has disulfide bonds. What should I do?

If your protein or peptide contains disulfide bonds, they must be reduced before conjugation. Common reducing agents include:

  • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is effective over a wide pH range and does not contain a thiol, so it does not need to be removed before adding the maleimide reagent.[4]

  • DTT (dithiothreitol): A strong reducing agent, but since it contains a thiol, any excess must be removed prior to the conjugation reaction to prevent it from competing with your molecule of interest.[4]

Q6: I am conjugating to an N-terminal cysteine and observing unexpected products. What could be the cause?

When conjugating to an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine (B8601807) rearrangement.[2][10] The rate of this rearrangement increases at physiological or higher pH.[10] To minimize this, consider performing the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[4]

Troubleshooting Guide

Low Conjugation Efficiency
Potential Cause Recommended Solution
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][3] At pH values below 6.5, the reaction rate is significantly slower.[4]
Maleimide Hydrolysis Prepare aqueous solutions of this compound immediately before use.[1] Avoid storing maleimide-containing products in aqueous solutions due to the risk of hydrolysis, especially at pH > 7.5.[1][2]
Thiol Oxidation Use degassed buffers and consider flushing the reaction vessel with an inert gas (nitrogen or argon).[2][9] The inclusion of a chelating agent like EDTA can also help.[4]
Incorrect Stoichiometry The ideal molar ratio of maleimide to thiol can vary. For small peptides, a 2:1 maleimide to thiol ratio has been shown to be effective, while for larger molecules like nanobodies, a 5:1 ratio may be necessary.[11][12] Optimization of this ratio is recommended.
Steric Hindrance For larger molecules or nanoparticle conjugations, steric hindrance can be a factor.[4] Optimizing the maleimide-to-thiol ratio is crucial in these cases.
Non-Specific Conjugation
Potential Cause Recommended Solution
Reaction with Amines Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols over amines.[1][4]
Thiazine Rearrangement If conjugating to an N-terminal cysteine, perform the reaction at a more acidic pH (e.g., 5.0) to reduce the nucleophilicity of the N-terminal amine.[4][10]

Experimental Protocol: pH Optimization for this compound Thiol Reaction

This protocol provides a framework for determining the optimal pH for your specific conjugation.

1. Materials:

  • This compound

  • Thiol-containing molecule (e.g., peptide, protein)

  • Reaction Buffers:

    • 0.1 M Phosphate (B84403) buffer, pH 6.5

    • 0.1 M Phosphate buffer, pH 7.0

    • 0.1 M Phosphate buffer, pH 7.5

  • Degassed deionized water

  • Quenching reagent (e.g., excess L-cysteine or β-mercaptoethanol)

  • Analytical equipment (e.g., HPLC, mass spectrometer)

2. Procedure:

  • Prepare Buffers: Prepare the phosphate buffers at the desired pH values. Degas all buffers by sparging with nitrogen or argon for at least 15 minutes.

  • Prepare Reactant Solutions:

    • Dissolve the thiol-containing molecule in each of the degassed reaction buffers to a final concentration of 1 mg/mL.

    • Immediately before starting the reaction, dissolve the this compound in degassed deionized water to create a stock solution (e.g., 10 mg/mL).

  • Initiate Conjugation Reaction:

    • Set up parallel reactions in separate microcentrifuge tubes, one for each pH condition.

    • To each tube containing the thiol-molecule solution, add the this compound stock solution to achieve the desired molar ratio (a 5:1 to 10:1 maleimide-to-thiol ratio is a good starting point).

    • Gently mix and incubate the reactions at room temperature for 2 hours.

  • Quench the Reaction:

    • Stop the reaction by adding a 10-fold molar excess of a quenching reagent like L-cysteine.

  • Analysis:

    • Analyze the reaction products from each pH condition using a suitable analytical method such as reverse-phase HPLC or mass spectrometry to determine the extent of conjugation and the presence of any side products.

  • Optimization:

    • Based on the results, select the pH that provides the highest yield of the desired conjugate with the fewest side products. Further optimization of reaction time and stoichiometry may be necessary.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow This compound Thiol Reaction Troubleshooting start Start: Low Conjugation Efficiency check_ph Is pH between 6.5-7.5? start->check_ph check_hydrolysis Was maleimide solution fresh? check_ph->check_hydrolysis Yes adjust_ph Adjust pH to 6.5-7.5 check_ph->adjust_ph No check_oxidation Were buffers degassed & EDTA used? check_hydrolysis->check_oxidation Yes prepare_fresh Prepare fresh maleimide solution check_hydrolysis->prepare_fresh No check_ratio Is maleimide:thiol ratio optimized? check_oxidation->check_ratio Yes prevent_oxidation Degas buffers, add EDTA check_oxidation->prevent_oxidation No optimize_ratio Test different molar ratios check_ratio->optimize_ratio No success Success: High Efficiency check_ratio->success Yes adjust_ph->check_hydrolysis prepare_fresh->check_oxidation prevent_oxidation->check_ratio optimize_ratio->success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

how to reduce non-specific binding of DSPE-PEG36-mal liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize non-specific binding of DSPE-PEG36-maleimide (Mal) functionalized liposomes, ensuring higher targeting efficiency and more reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding of DSPE-PEG36-mal liposomes and why is it a problem?

A1: Non-specific binding is the unintended interaction of liposomes with biological components other than the intended target. For this compound liposomes, this primarily involves the covalent reaction of the maleimide (B117702) group with thiol (-SH) groups on serum proteins (like albumin) and cell surface proteins.[1][2] This is problematic because it can lead to:

  • Rapid Clearance: Liposomes coated with serum proteins (opsonization) are quickly recognized and cleared from circulation by the mononuclear phagocytic system (MPS), primarily in the liver and spleen.[1][3]

  • Reduced Targeting Efficiency: Fewer liposomes are available to reach and bind to the desired target site, lowering the therapeutic or diagnostic efficacy.

  • Increased Off-Target Effects: Delivery of encapsulated cargo to healthy tissues can cause unintended side effects or toxicity.[1]

  • Inaccurate Experimental Data: High background signals in in vitro assays can obscure the specific targeting interactions being studied.[4]

Q2: What are the primary causes of non-specific binding for maleimide-functionalized liposomes?

A2: There are two main causes:

  • Unreacted Maleimide Groups: After conjugating your thiol-containing ligand (e.g., antibody, peptide), any maleimide groups that have not reacted remain highly active. These "free" maleimides will readily and covalently bind to any available thiol groups they encounter, most commonly on cysteine residues of proteins in biological fluids or on cell surfaces.[1][2][4]

  • Protein Adsorption (Opsonization): Even without covalent binding, proteins can adsorb to the liposome (B1194612) surface. While the PEG36 layer provides a "stealth" characteristic to reduce this, factors like insufficient PEG density can leave gaps in this protective layer, allowing opsonin proteins to bind and mark the liposomes for clearance.[3][5]

Q3: What are the key strategies to minimize non-specific binding?

A3: A successful strategy involves a multi-step approach:

  • Optimize Ligand Conjugation: Ensure your conjugation reaction conditions (pH 6.5-7.5) favor the specific reaction between the maleimide and your ligand's thiol group.[6][7]

  • Quench Excess Maleimide Groups: This is a critical step. After the ligand conjugation is complete, add a small thiol-containing molecule to "cap" all remaining reactive maleimides.[8][9]

  • Purify the Final Product: Use methods like size exclusion chromatography to remove unreacted ligands, quenching agents, and other impurities from the final liposome formulation.[10][11]

  • Optimize Liposome Formulation: Ensure the density of the PEG chains is sufficient to provide a robust steric barrier against protein adsorption.[3][5]

Troubleshooting Guide

Issue 1: My in vitro cell-binding assay shows high background signal on non-target cells.

This is often caused by unreacted maleimide groups on the liposome surface reacting with thiols on the cell membrane.[4][12]

Potential Cause Recommended Solution
Incomplete Quenching After ligand conjugation, unreacted maleimide groups remain.
Implement a quenching step. Add a small thiol agent like L-cysteine or β-mercaptoethanol to cap reactive maleimides. See Protocol 1 for a detailed method.[8][13]
Inadequate Purification Residual, unreacted targeting ligands or quenching agents are interfering with the assay.
Purify your liposomes post-conjugation and quenching. Use size exclusion chromatography (SEC) to separate the liposomes from smaller molecules. See Protocol 2 .[10]
Sub-optimal Assay Conditions Assay buffer or serum proteins are contributing to non-specific interactions.
Pre-block cells with a protein solution (e.g., BSA) if not already doing so. Consider pre-treating cells with a non-reactive thiol-blocking agent like N-ethylmaleimide (NEM) as a control experiment to confirm if binding is thiol-mediated.[14]
Issue 2: My liposomes show rapid clearance in vivo with high accumulation in the liver and spleen.

This suggests the liposomes are being opsonized and cleared by the MPS, a common fate for nanoparticles with high non-specific protein binding.

Potential Cause Recommended Solution
Reaction with Serum Proteins Unquenched maleimide groups are covalently binding to serum proteins (e.g., albumin), triggering clearance.[2]
Ensure quenching is complete. This is the most likely cause. Use an excess of a quenching agent and allow sufficient reaction time. See Protocol 1 .[9]
Insufficient PEG Shielding The density of DSPE-PEG on the liposome surface is too low to effectively prevent opsonin proteins from adsorbing.
Increase the molar percentage (mol%) of PEG-lipid in your formulation. A density of 5-10 mol% is often required to achieve a "brush" configuration that provides effective shielding.[3][5]
Maleimide Hydrolysis The maleimide ring can hydrolyze, especially at pH >7.5, creating a charged carboxyl group that can alter surface interactions.
Maintain a pH of 6.5-7.5 during conjugation and purification steps to ensure maleimide stability.[6][15]

Data Presentation

Table 1: Comparison of Common Maleimide Quenching Agents
Quenching AgentTypical Molar Excess (vs. Maleimide)Typical Reaction TimeKey Considerations
L-Cysteine 10-50x15-30 minSmall, biocompatible amino acid. Easy to remove via purification.[2]
N-Acetyl Cysteine 40-50x15 minLess prone to forming disulfide-linked dimers than cysteine.[9]
β-Mercaptoethanol (BME) 5-10x30 minHighly effective but has a strong odor and must be handled in a fume hood.[8][10]
Dithiothreitol (DTT) 5-10x30-60 minA strong reducing agent; can potentially reduce disulfide bonds within the conjugated ligand if used in high excess or for long periods.
Table 2: Influence of PEGylation Parameters on Non-specific Binding
ParameterLow Value EffectHigh Value EffectRecommended Range
PEG Density Insufficient steric protection ("mushroom" regime), leading to protein adsorption and MPS uptake.[5]Creates a dense "brush" regime that sterically hinders protein binding, increasing circulation time.[3][5]5-10 mol% of total lipid
PEG Molecular Weight Shorter chains offer less steric protection.Longer chains (≥2000 Da) are more effective at reducing opsonization and MPS clearance.[5][16]≥ 2000 Da

Experimental Protocols

Protocol 1: Quenching Unreacted Maleimide Groups

This protocol assumes the ligand-conjugation step has just been completed.

  • Prepare Quenching Agent Stock: Prepare a fresh 100 mM stock solution of L-cysteine or N-acetyl cysteine in a degassed buffer (e.g., PBS, pH 7.2).

  • Calculate Required Amount: Calculate the initial moles of this compound used in the liposome preparation. You will add a 50-fold molar excess of the quenching agent.

  • Add Quenching Agent: Add the calculated volume of the quenching agent stock solution to your liposome suspension.

  • Incubate: Gently mix the solution and incubate at room temperature (22-25°C) for 30 minutes.[9] This reaction covalently caps (B75204) any unreacted maleimide groups.

  • Proceed to Purification: Immediately after quenching, purify the liposomes to remove the excess quenching agent and its reaction by-product. See Protocol 2 .

Protocol 2: Purification of Liposomes by Size Exclusion Chromatography (SEC)

This method separates large liposomes from smaller molecules like unreacted ligands and quenching agents.

  • Column Preparation: Use a pre-packed column (e.g., PD-10, Sephadex G-25) or pack a column with an appropriate resin (e.g., Sepharose CL-4B).[10]

  • Equilibration: Equilibrate the column with at least 3-5 column volumes of your desired final buffer (e.g., sterile PBS, pH 7.4). Ensure the buffer is degassed.

  • Sample Loading: Carefully load your quenched liposome suspension onto the top of the column bed. Allow the sample to fully enter the resin.

  • Elution: Add the equilibration buffer to the top of the column and begin collecting fractions. The larger liposomes will elute first in the void volume, appearing as a turbid, whitish solution.

  • Fraction Analysis: Smaller molecules (unreacted material) will elute in later fractions. You can monitor the fractions by measuring absorbance at 280 nm (for protein ligands) or by using a lipid quantification assay to identify the liposome-containing fractions.

  • Pooling: Pool the fractions containing the purified liposomes. Store at 4°C.

Protocol 3: In Vitro Assessment of Non-Specific Binding

This simple assay uses a protein-coated plate to quantify non-specific binding.

  • Plate Coating: Coat wells of a 96-well plate with a non-target protein solution (e.g., 100 µg/mL Bovine Serum Albumin - BSA in PBS) overnight at 4°C.

  • Blocking: Wash the wells 3x with PBS. Block any remaining non-specific sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Liposome Incubation: Wash the wells 3x with PBS. Add your fluorescently-labeled liposome formulations (e.g., quenched vs. unquenched) diluted in assay buffer to the wells. Incubate for 1 hour at 37°C. Include a well with buffer only as a blank.

  • Washing: Aspirate the liposome solutions and wash the wells thoroughly (e.g., 5x) with PBS to remove any unbound liposomes.

  • Quantification: Add a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well to dissolve the bound liposomes and release the fluorescent dye. Read the fluorescence on a plate reader using the appropriate excitation/emission wavelengths.

  • Analysis: Compare the fluorescence signal from the unquenched liposomes (high non-specific binding) to the quenched and purified liposomes (low non-specific binding). A significant reduction in fluorescence indicates successful mitigation of non-specific binding.

Mandatory Visualizations

TroubleshootingWorkflow start High Non-Specific Binding Detected q1 Were unreacted maleimide groups quenched? start->q1 a1 Perform Quenching Reaction (See Protocol 1) q1->a1 No q2 Were liposomes purified after quenching? q1->q2 Yes a1->q2 a2 Purify Liposomes via SEC (See Protocol 2) q2->a2 No q3 Is PEG density sufficient (e.g., >5 mol%)? q2->q3 Yes a2->q3 a3 Re-formulate Liposomes with Higher PEG Density q3->a3 No end_node Non-Specific Binding Reduced q3->end_node Yes a3->end_node

Caption: Troubleshooting workflow for diagnosing and resolving high non-specific binding.

MechanismDiagram cluster_0 Problem: Unreacted Maleimide cluster_1 Solution: Quenching liposome_mal Liposome-PEG-Maleimide (Reactive) target Target Cell with Thiol (-SH) liposome_mal->target  Desired Specific Binding protein Serum Protein (e.g., Albumin) with Thiol (-SH) liposome_mal->protein  Non-Specific Binding liposome_mal2 Liposome-PEG-Maleimide (Reactive) quencher Quenching Agent (e.g., L-Cysteine-SH) liposome_mal2->quencher Quenching Reaction capped_liposome Capped Liposome (Inert) protein2 Serum Protein with Thiol (-SH) capped_liposome->protein2 Binding Blocked

Caption: Mechanism of non-specific binding and its prevention via quenching.

References

challenges in characterizing DSPE-PEG36-mal functionalized nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-mal) functionalized nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the characterization of this compound functionalized nanoparticles?

A1: The most critical parameters include nanoparticle size and polydispersity, zeta potential, maleimide (B117702) reactivity and stability, and conjugation efficiency. Inconsistent control of these parameters can lead to significant batch-to-batch variability and unreliable experimental outcomes.

Q2: How can I accurately quantify the number of reactive maleimide groups on my nanoparticle surface?

A2: A common and reliable method is the indirect quantification using Ellman's assay.[1][2][3] This involves reacting the maleimide groups with a known excess of a thiol-containing molecule, such as L-cysteine, and then quantifying the unreacted thiol groups using Ellman's reagent (DTNB).[1][2][3]

Q3: My conjugation efficiency to the maleimide group is consistently low. What are the potential causes?

A3: Low conjugation efficiency can stem from several factors:

  • Hydrolysis of the maleimide group: Maleimides are susceptible to hydrolysis, especially at neutral to high pH and elevated temperatures, which renders them inactive for thiol conjugation.[4] Storing the maleimide-functionalized nanoparticles at 4°C can help minimize this degradation.[5][6]

  • Steric hindrance: The PEG chains can create steric hindrance, limiting the accessibility of the maleimide group to the thiol-containing ligand.

  • Suboptimal reaction conditions: The molar ratio of maleimide to thiol, reaction time, and pH can significantly impact conjugation efficiency.[5][6]

Q4: I am observing aggregation of my nanoparticles after functionalization. What can I do to prevent this?

A4: Nanoparticle aggregation after functionalization can be caused by changes in surface charge, improper purification methods, or the nature of the conjugated molecule. Ensure that the pH of your buffer is not close to the isoelectric point of the nanoparticle-conjugate. Purification methods like centrifugation should be optimized to avoid irreversible aggregation.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the characterization of this compound functionalized nanoparticles.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Size (DLS) Nanoparticle aggregation.Optimize buffer conditions (pH, ionic strength). Use a suitable surfactant if compatible with your application. Ensure proper dispersion before measurement (e.g., gentle sonication).
Contamination with larger particles.Filter all buffers and solutions before use.
Low Zeta Potential Hydrolysis of the maleimide group, leading to a more negative surface charge from the resulting maleic acid.[4]Work at a slightly acidic to neutral pH (6.5-7.5) during conjugation. Minimize reaction and storage times.
Incomplete removal of unreacted, charged molecules.Optimize purification steps (e.g., dialysis, size exclusion chromatography).
Poor Maleimide Reactivity Hydrolysis of the maleimide group.[4]Prepare fresh batches of maleimide-functionalized nanoparticles. Store nanoparticles at 4°C and use them promptly.[5][6]
Incorrect pH for conjugation.The maleimide-thiol reaction is most efficient at a pH range of 6.5-7.5.
Low Conjugation Yield Suboptimal molar ratio of reactants.Optimize the molar ratio of maleimide to thiol. A 2:1 to 5:1 molar ratio of maleimide to thiol is often a good starting point.[5][6]
Insufficient reaction time.Optimize the reaction time. Reactions are often complete within 30 minutes to 2 hours at room temperature.[5]
Presence of reducing agents.Ensure that buffers are free of reducing agents that could cleave disulfide bonds in your targeting ligand.

Experimental Protocols

Protocol 1: Quantification of Surface Maleimide Groups using Ellman's Assay

This protocol describes the indirect quantification of reactive maleimide groups on the nanoparticle surface.

Materials:

  • This compound functionalized nanoparticles

  • L-cysteine solution (freshly prepared)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction with L-cysteine:

    • Incubate a known concentration of maleimide-functionalized nanoparticles with an excess of L-cysteine in PBS for 2 hours at room temperature with gentle mixing.

    • Include a control sample with nanoparticles that do not have maleimide groups.

  • Removal of Nanoparticles:

    • Centrifuge the reaction mixture to pellet the nanoparticles.

    • Carefully collect the supernatant containing the unreacted L-cysteine.

  • Quantification with Ellman's Reagent:

    • Add Ellman's reagent to the supernatant and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Create a standard curve using known concentrations of L-cysteine.

    • Determine the concentration of unreacted L-cysteine in your samples from the standard curve.

    • The amount of reacted L-cysteine corresponds to the amount of reactive maleimide groups on the nanoparticles.

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines a general procedure for conjugating a thiol-containing molecule (e.g., a peptide) to this compound functionalized nanoparticles.

Materials:

  • This compound functionalized nanoparticles

  • Thiol-containing molecule (e.g., cysteine-terminated peptide)

  • Reaction buffer (e.g., HEPES or PBS, pH 7.0-7.4)

  • Purification system (e.g., dialysis cassette, size exclusion chromatography column)

Procedure:

  • Preparation:

    • Dissolve the thiol-containing molecule in the reaction buffer. If the molecule has disulfide bonds, it may need to be reduced first using a mild reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction:

    • Add the thiol-containing molecule to the this compound functionalized nanoparticles at a desired molar ratio (e.g., 5:1 maleimide to thiol).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the unreacted thiol-containing molecule and any byproducts using a suitable purification method. Dialysis against the reaction buffer is a common method.

  • Characterization:

    • Characterize the resulting conjugate using techniques such as DLS for size, zeta potential for surface charge, and a protein quantification assay (e.g., BCA or Bradford) to confirm successful conjugation.

Visualizations

experimental_workflow Experimental Workflow for Nanoparticle Conjugation and Characterization cluster_prep Nanoparticle Preparation cluster_char1 Initial Characterization cluster_conj Conjugation cluster_purify Purification cluster_char2 Final Characterization NP_prep Formulate this compound Nanoparticles DLS_pre Size & PDI (DLS) NP_prep->DLS_pre Sample Zeta_pre Zeta Potential NP_prep->Zeta_pre Sample Mal_quant Quantify Maleimide Groups (Ellman's Assay) NP_prep->Mal_quant Sample Conjugation React with Thiol-Ligand (pH 6.5-7.5) Mal_quant->Conjugation Proceed if reactive Purification Remove Excess Ligand (Dialysis / SEC) Conjugation->Purification DLS_post Size & PDI (DLS) Purification->DLS_post Purified Sample Zeta_post Zeta Potential Purification->Zeta_post Purified Sample Conj_confirm Confirm Conjugation (e.g., SDS-PAGE, HPLC) Purification->Conj_confirm Purified Sample

Caption: Workflow for conjugation and characterization.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Efficiency Start Low Conjugation Efficiency Check_Mal Is Maleimide Reactive? (Check with Ellman's Assay) Start->Check_Mal Check_Conditions Are Reaction Conditions Optimal? Check_Mal->Check_Conditions Yes Hydrolysis Maleimide Hydrolyzed Check_Mal->Hydrolysis No Check_Ligand Is Ligand Thiol Free? Check_Conditions->Check_Ligand Yes Optimize_Ratio Optimize Maleimide:Thiol Ratio Check_Conditions->Optimize_Ratio No Optimize_Time_pH Optimize Reaction Time & pH Check_Conditions->Optimize_Time_pH No Reduce_Ligand Reduce Ligand (e.g., with TCEP) and purify before use Check_Ligand->Reduce_Ligand No Remake_NP Use fresh NPs, store at 4°C, work at pH 6.5-7.5 Hydrolysis->Remake_NP

Caption: Troubleshooting low conjugation efficiency.

References

aggregation issues with DSPE-PEG36-mal liposomes and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing aggregation issues with DSPE-PEG36-mal liposomes.

Frequently Asked Questions (FAQs)

Q1: My this compound liposome (B1194612) solution became cloudy and aggregated after conjugating my thiolated molecule. What is the most likely cause?

A1: Aggregation during or after conjugation is a common issue and can stem from several factors. The most frequent causes include non-optimal pH during the conjugation reaction, hydrolysis of the maleimide (B117702) group, high concentrations of reactants, or improper reaction temperatures. Cross-linking between liposomes due to non-specific reactions or suboptimal ratios of reactants can also lead to visible aggregation.[1][2]

Q2: What is the optimal pH for conjugating a thiol-containing ligand to this compound liposomes?

A2: The ideal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][3] Within this range, the reaction with thiol groups is specific and efficient. At a pH below 6.5, the reaction rate slows down considerably. Conversely, at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as lysine (B10760008) residues in proteins, which can cause non-specific conjugation and cross-linking, leading to aggregation.[1][4]

Q3: Can the temperature of the conjugation reaction influence aggregation?

A3: Yes, temperature plays a crucial role. While the reaction can proceed at room temperature, performing the conjugation at 4°C overnight can help minimize aggregation, especially for proteins or ligands that are less stable at higher temperatures.[1]

Q4: I noticed aggregation even before starting the conjugation. What could be the reason?

A4: Aggregation prior to conjugation can be due to the inherent instability of the liposome formulation itself. This could be caused by factors such as insufficient PEGylation to provide steric hindrance, or a low surface charge (zeta potential) leading to a lack of electrostatic repulsion between liposomes.[5] Additionally, if the this compound was incorporated using a pre-insertion method, the maleimide groups might have hydrolyzed during liposome preparation, altering the surface properties and potentially leading to aggregation.[6][7]

Q5: How does the molar ratio of the maleimide lipid to my thiolated molecule affect aggregation?

A5: The molar ratio is critical. A high excess of a hydrophobic ligand being conjugated to the liposome can induce aggregation.[1] While a 10- to 20-fold molar excess of the maleimide reagent to the protein is a common starting point, this should be optimized for your specific molecule.[1] For some peptide conjugations, a maleimide to thiol molar ratio of 2:1 has been shown to be optimal, while for larger proteins like nanobodies, a 5:1 ratio may be more effective.[6][8]

Troubleshooting Guide

This guide provides a systematic approach to resolving aggregation issues with this compound liposomes.

Problem 1: Aggregation is observed during or immediately after the conjugation reaction.
Click to expand troubleshooting steps
  • Verify and Optimize Reaction pH:

    • Ensure your conjugation buffer is within the optimal pH range of 6.5-7.5.[1][3] Use a freshly prepared buffer and confirm the pH before starting the reaction.

    • Avoid buffers containing primary amines (e.g., Tris) if there's a possibility of side reactions, especially at pH values approaching the upper limit of the optimal range.[1] Phosphate-buffered saline (PBS) is a commonly used buffer.[1]

  • Adjust Reaction Temperature:

    • If you are performing the reaction at room temperature, try reducing the temperature to 4°C and incubating overnight.[1] This can slow down aggregation processes, particularly for sensitive proteins.[1]

  • Optimize Molar Ratios:

    • Perform small-scale experiments with varying molar ratios of the this compound liposomes to your thiolated molecule.[1] Start with a lower excess of the molecule to be conjugated and incrementally increase it to find the optimal ratio that maximizes conjugation efficiency while minimizing aggregation.

  • Control Reactant Concentration:

    • High concentrations of either the liposomes or the molecule being conjugated can increase the likelihood of aggregation.[1] Try diluting the reactants. Test a range of protein concentrations (e.g., 0.5 mg/mL, 1 mg/mL, 5 mg/mL) to see if a lower concentration alleviates the problem.[1]

  • Check for Thiol Availability and Oxidation:

    • Ensure that the thiol groups on your molecule are available for reaction. Disulfide bonds may need to be reduced. Use a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine), as it does not need to be removed before adding the maleimide-functionalized liposomes.[1][4]

    • To prevent re-oxidation of thiols, consider degassing your buffers and adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[4]

Problem 2: Liposomes are aggregated before the addition of the thiolated molecule.
Click to expand troubleshooting steps
  • Evaluate Liposome Formulation:

    • PEGylation Density: Insufficient this compound incorporation can lead to inadequate steric shielding and subsequent aggregation.[5] A common starting point is 5 mol%, but this may need to be optimized.[5]

    • Surface Charge: For electrostatically stabilized liposomes, ensure the zeta potential is sufficient (typically > ±20 mV) to prevent aggregation.[5] If needed, incorporate a small percentage of a charged lipid in your formulation.[5]

  • Review Liposome Preparation Method:

    • The stability of the maleimide group is highly dependent on the preparation method. The "post-insertion" method, where this compound is incorporated into pre-formed liposomes, is generally preferred as it minimizes the exposure of the maleimide group to harsh conditions, thereby preserving its activity.[6][7] The pre-insertion method can lead to significant hydrolysis of the maleimide group, which can alter the surface charge and contribute to aggregation.[6][7] Studies have shown that with the pre-insertion method, only 32% of maleimide groups may remain active after purification, compared to 76% with the post-insertion method.[6][7]

  • Storage and Handling of this compound:

    • This compound is sensitive to moisture and temperature.[9] Store it at -20°C under dry conditions.[9] Prepare fresh solutions right before use and avoid repeated freeze-thaw cycles.[9]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Conjugation pH 6.5 - 7.5Optimizes the specific reaction of maleimide with thiols and minimizes hydrolysis and side reactions with amines.[1][3]
Reaction Temperature 4°C (overnight) or Room Temperature (2 hours)Lower temperatures can help reduce aggregation, especially for sensitive proteins.[1]
Reducing Agent TCEP (10-20 fold molar excess)Reduces disulfide bonds without introducing competing thiols.[1][4]
Maleimide to Ligand Molar Ratio 2:1 to 20:1 (empirically determined)A starting point of 10-20 fold excess of maleimide reagent is common, but optimization is crucial to avoid aggregation.[1][6][8]
DSPE-PEG Incorporation Post-insertion methodPreserves a higher percentage of active maleimide groups (around 76%) compared to the pre-insertion method (around 32% after purification).[6][7]
Storage of this compound -20°C, desiccatedThe maleimide group is susceptible to hydrolysis in the presence of moisture and at elevated temperatures.[9]

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Proteins with TCEP
  • Prepare your protein solution in a thiol-free buffer at a pH of 6.5-7.5.

  • Prepare a fresh solution of TCEP in the same buffer.

  • Add a 10- to 20-fold molar excess of TCEP to the protein solution.[1]

  • Incubate at room temperature for 30-60 minutes.[1]

  • The reduced protein solution can be used directly for conjugation without the need to remove the excess TCEP.[1]

Protocol 2: Conjugation of a Thiolated Molecule to this compound Liposomes
  • Prepare this compound functionalized liposomes, preferably using the post-insertion method.

  • In a separate reaction vessel, have your reduced thiolated molecule in a conjugation buffer (e.g., PBS, pH 7.0).

  • Slowly add the this compound liposome suspension to the solution of the thiolated molecule with gentle stirring.

  • Incubate the reaction mixture at 4°C overnight or at room temperature for 2 hours.[1] Protect the reaction from light.[1]

  • After the incubation period, the reaction can be quenched by adding a small molecule thiol like cysteine to react with any excess maleimide groups.

  • Purify the conjugated liposomes from unreacted molecules and byproducts using a suitable method such as size exclusion chromatography (SEC).[1]

  • Characterize the final product for conjugation efficiency, size distribution (e.g., using Dynamic Light Scattering - DLS), and aggregation state.[1]

Visual Guides

Maleimide_Hydrolysis cluster_0 Optimal pH (6.5-7.5) cluster_1 High pH (> 7.5) Maleimide_Stable Active Maleimide Group on Liposome Surface Conjugate Stable Thioether Bond (Conjugated Liposome) Maleimide_Stable->Conjugate Specific Reaction Thiol Thiol-containing Ligand (-SH) Thiol->Conjugate Maleimide_Unstable Active Maleimide Group Hydrolyzed_Maleimide Inactive Maleamic Acid (Hydrolyzed Maleimide) Maleimide_Unstable->Hydrolyzed_Maleimide Hydrolysis

Caption: pH-dependent stability of the maleimide group on liposomes.

Troubleshooting_Workflow Start Aggregation Observed Check_Timing When is aggregation observed? Start->Check_Timing During_Conj During/After Conjugation Check_Timing->During_Conj During/After Before_Conj Before Conjugation Check_Timing->Before_Conj Before Optimize_pH Optimize pH (6.5-7.5) During_Conj->Optimize_pH Lower_Temp Lower Temperature (e.g., 4°C) During_Conj->Lower_Temp Vary_Ratios Vary Molar Ratios During_Conj->Vary_Ratios Check_Formulation Check Liposome Formulation (PEG density, charge) Before_Conj->Check_Formulation Check_Prep Review Preparation Method (Post-insertion vs. Pre-insertion) Before_Conj->Check_Prep

Caption: Troubleshooting workflow for this compound liposome aggregation.

References

DSPE-PEG36-mal stability issues during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG36-maleimide.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for DSPE-PEG36-mal powder?

A1: DSPE-PEG36-maleimide is sensitive to moisture and temperature.[1] To ensure its stability and reactivity, the solid powder should be stored at -20°C under desiccated conditions.[1][2][3] Some suppliers recommend storage at -5°C and protection from sunlight.[4] It is advisable to avoid frequent temperature fluctuations; therefore, consider aliquoting the powder into smaller, single-use vials for long-term storage.[1]

Q2: How should I handle this compound once I open the container?

A2: When handling the powder, it is crucial to work in a dry environment to minimize exposure to moisture, which can lead to hydrolysis of the maleimide (B117702) group.[1] Allow the container to warm to room temperature before opening to prevent condensation. For preparing solutions, use anhydrous solvents like DMSO or DMF for stock solutions, which can be stored at -20°C or -80°C for short periods (up to a month at -20°C or 6 months at -80°C in DMSO).[5][6] Aqueous solutions should be prepared fresh right before use to avoid degradation.[1][7]

Q3: For how long is this compound stable under recommended storage conditions?

A3: When stored properly as a dry powder at -20°C, this compound is typically stable for at least 6 to 12 months.[1][3][8] Some manufacturers suggest re-testing the material after 6 months to ensure its reactivity remains high.[7]

Stability in Solution

Q4: What is the primary cause of this compound instability in aqueous solutions?

A4: The primary cause of instability in aqueous solutions is the hydrolysis of the maleimide ring. This reaction opens the ring to form a non-reactive maleamic acid derivative, rendering the lipid incapable of reacting with thiol groups.[9] This hydrolysis is significantly accelerated at alkaline pH (pH > 7.5).[9][10] A secondary degradation pathway is the hydrolysis of the ester bonds in the DSPE lipid backbone, which is accelerated in both acidic (pH < 6.5) and highly alkaline conditions, as well as at elevated temperatures.[11]

Q5: At what pH is the maleimide group most stable?

A5: The maleimide group is most stable at a slightly acidic to neutral pH, ideally between 6.5 and 7.5. Within this range, the rate of hydrolysis is slow enough to allow for efficient conjugation to thiol-containing molecules. At pH values above 7.5, the rate of hydrolysis increases dramatically.[9] For instance, one study showed that at pH 7.0, maleimide activity remained at 100% after 24 hours, but at pH 9.5, it dropped to just 18% after only 5 hours.

Q6: I need to dissolve my this compound for an experiment. What is the best solvent to use?

A6: For creating a stock solution, anhydrous DMSO or DMF are recommended.[6] this compound is also soluble in ethanol (B145695) (with gentle warming) and chloroform.[2][12] For immediate use in aqueous-based conjugation reactions, you can dissolve it directly in a buffer with a pH between 6.5 and 7.5. It is crucial to prepare these aqueous solutions immediately before your experiment to minimize hydrolysis.[1]

Conjugation Reactions

Q7: What is the optimal pH for performing a thiol-maleimide conjugation reaction?

A7: The optimal pH for the thiol-maleimide reaction is a compromise between maleimide stability and thiol reactivity. The ideal range is between pH 6.5 and 7.5. In this range, the maleimide group is relatively stable, and the thiol group is sufficiently nucleophilic to react efficiently.[1]

Q8: My conjugation efficiency is low. What are the possible causes?

A8: Low conjugation efficiency can stem from several factors:

  • Hydrolyzed this compound: The maleimide group may have degraded due to improper storage or handling, or from being in an aqueous solution for too long before the reaction.

  • Incorrect pH: If the reaction pH is too low (<6.5), the thiol group will be protonated and less reactive. If the pH is too high (>7.5), the maleimide group will hydrolyze rapidly.[9]

  • Oxidized Thiols: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which are not reactive with maleimides. Consider a pre-reduction step using a reagent like TCEP.[6]

  • Steric Hindrance: The conjugation site on your molecule might be sterically hindered, preventing the this compound from accessing it.

  • Insufficient Molar Ratio: The molar ratio of this compound to your thiol-containing molecule may be too low. An excess of the maleimide reagent is often used.

Q9: Is the bond formed between the maleimide and thiol group stable?

A9: The thioether bond formed is generally stable; however, it can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to the exchange of the conjugated molecule.[13][14] The stability of this linkage is also influenced by the pKa of the thiol involved.[14] Over time, the succinimide (B58015) ring of the conjugate can be hydrolyzed to a more stable ring-opened form, which is resistant to this thiol exchange.[15]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no reactivity of this compound 1. Maleimide Hydrolysis: Improper storage (moisture, high temperature) or prolonged exposure to aqueous buffer (especially pH > 7.5).[9]1a. Always store the solid product at -20°C under desiccation.[1] 1b. Prepare aqueous solutions immediately before use.[7] 1c. Quantify the active maleimide content using an indirect Ellman's assay before conjugation.
2. Ester Hydrolysis: Exposure to highly acidic or alkaline conditions and/or elevated temperatures.[11]2. Maintain a pH between 6.5 and 7.5 during your experiments and avoid high temperatures unless necessary for short periods (e.g., post-insertion into liposomes).[11]
Inconsistent results between experiments 1. Variable Reagent Quality: Degradation of this compound stock over time.1a. Aliquot the solid this compound to avoid repeated freeze-thaw cycles.[1] 1b. Prepare fresh solutions from solid for each experiment.
2. pH Fluctuation: The pH of the reaction buffer is not stable.2. Use a reliable buffer system and verify the pH before starting the reaction.
Formation of unexpected byproducts 1. Reaction with Amines: At pH > 7.5, maleimides can start to react with primary amines, though the reaction with thiols is much faster.1. Maintain the reaction pH strictly between 6.5 and 7.5 to ensure specificity for thiols.
2. Thioether Bond Instability: A retro-Michael reaction may be occurring.[13][14]2. After conjugation, consider incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9) for a short period to promote the hydrolysis of the succinimide ring, which stabilizes the linkage.[15]
Low yield of final liposomal formulation 1. Degradation during Formulation: High temperatures or inappropriate pH during liposome (B1194612) preparation (e.g., extrusion, sonication) can degrade the lipid.1. If using a post-insertion method, perform the conjugation first and then incubate with pre-formed liposomes at a controlled temperature (e.g., 60°C for 30 minutes).[9] Monitor the maleimide activity throughout the process.

Data Summary

Table 1: Recommended pH Conditions for DSPE-PEG-Maleimide

Process Recommended pH Range Rationale
Storage (in aqueous solution) Not RecommendedHigh risk of hydrolysis. Prepare fresh.[1]
Conjugation Reaction 6.5 - 7.5Optimal balance between thiol reactivity and maleimide stability.
Post-Conjugation Stabilization 8.5 - 9.0 (short duration)Promotes hydrolysis of the succinimide ring to prevent retro-Michael reaction.[15]

Table 2: Influence of pH on Maleimide Stability (Illustrative Data)

pH Temperature Time Remaining Maleimide Activity
7.0Room Temp24 hours~100%
9.5Room Temp5 hours~18%
9.5Room Temp24 hours~26%
5.537°C> 24 hoursHigh stability, very slow hydrolysis.
7.420°CHalf-life ~15 hoursModerate hydrolysis.
7.437°CHalf-life ~3 hoursSignificantly faster hydrolysis.
Note: This table is compiled from various sources on maleimide-PEG stability and serves as an illustration. Exact rates for this compound may vary.

Experimental Protocols

Protocol 1: Indirect Ellman's Assay for Quantification of Active Maleimide

This method determines the amount of active maleimide by reacting it with a known excess of a thiol-containing compound (L-cysteine) and then quantifying the remaining unreacted thiols.

Materials:

  • This compound sample

  • L-cysteine solution of known concentration (e.g., 1.5 mM in Reaction Buffer)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in Reaction Buffer)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix your this compound sample with a 5-fold molar excess of the L-cysteine solution. Ensure the final pH of the mixture is around 7.0.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow the thiol-maleimide reaction to complete.

  • Quantification of Excess Thiol:

    • In a separate tube, add 50 µL of the Ellman's Reagent solution to 2.5 mL of Reaction Buffer (pH 8.0).

    • Add 250 µL of your reaction mixture from step 2 to this tube.

    • Incubate at room temperature for 15 minutes. A yellow color will develop.

  • Measurement: Measure the absorbance of the solution at 412 nm.

  • Calculation: Use a standard curve of L-cysteine to determine the concentration of unreacted thiols. The amount of active maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.

Protocol 2: General HPLC Method for Stability Analysis

This protocol provides a general framework for using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the stability of this compound and its conjugates.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., Gemini C18)

Mobile Phase (example):

  • Eluent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.

  • Eluent B: Acetonitrile with 0.1% TFA or Methanol.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., a mixture of isopropanol (B130326) and water).

  • Injection: Inject the sample onto the HPLC system.

  • Gradient Elution (example):

    • Start with a low percentage of Eluent B (e.g., 10-20%).

    • Run a linear gradient to a high percentage of Eluent B (e.g., 90-100%) over 20-30 minutes.

    • Hold at high Eluent B for 5 minutes.

    • Return to initial conditions and equilibrate the column for the next run.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., ~220 nm for the amide bonds or ~300 nm for the maleimide group, though the latter has a weak chromophore). An Evaporative Light Scattering Detector (ELSD) can also be used for better quantification of the lipid.[12]

  • Analysis: The intact this compound will elute as a distinct peak. Degradation products, such as the hydrolyzed maleamic acid form, will typically elute earlier (being more polar). By comparing the peak area of the intact molecule over time under different conditions (pH, temperature), you can determine its stability. For conjugates, a new peak with a different retention time will appear.[6]

Visualizations

Maleimide_Hydrolysis cluster_degradation Degradation Pathway cluster_reaction Conjugation Pathway DSPE_PEG_Mal DSPE-PEG-Maleimide (Active) Maleamic_Acid DSPE-PEG-Maleamic Acid (Inactive) DSPE_PEG_Mal->Maleamic_Acid H₂O, pH > 7.5 (Hydrolysis) Conjugate DSPE-PEG-Thioether Conjugate DSPE_PEG_Mal->Conjugate pH 6.5 - 7.5 Thiol_Molecule Thiol-containing molecule (R-SH) Thiol_Molecule->Conjugate

Caption: Reaction pathways for DSPE-PEG-Maleimide.

Troubleshooting_Workflow Start Low Conjugation Efficiency Observed Check_Mal_Activity Is DSPE-PEG-Mal reagent active? Start->Check_Mal_Activity Check_pH Is reaction pH in 6.5-7.5 range? Check_Mal_Activity->Check_pH Yes New_Reagent Use fresh/new batch of DSPE-PEG-Mal Check_Mal_Activity->New_Reagent No Check_Thiol Are thiols on substrate reduced and available? Check_pH->Check_Thiol Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Optimize_Ratio Optimize Molar Ratio (Increase DSPE-PEG-Mal) Check_Thiol->Optimize_Ratio Yes Reduce_Thiol Add reducing agent (e.g., TCEP) Check_Thiol->Reduce_Thiol No Success Successful Conjugation Optimize_Ratio->Success New_Reagent->Check_pH Adjust_pH->Check_Thiol Reduce_Thiol->Optimize_Ratio

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: DSPE-PEG-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming successful conjugation to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-MAL).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of DSPE-PEG-MAL conjugation?

A1: The conjugation chemistry relies on the reaction between a maleimide (B117702) group and a sulfhydryl (thiol) group. The maleimide group on the DSPE-PEG derivative reacts with a free thiol on a target molecule, such as a cysteine residue in a peptide or a thiolated antibody, via a Michael addition mechanism. This reaction forms a stable covalent thiosuccinimide bond, effectively linking the lipid-PEG chain to the target molecule.[1] The reaction is highly selective for thiols within a pH range of 6.5-7.5.[1][2]

Q2: Which analytical techniques are essential for confirming a successful conjugation?

A2: A combination of chromatographic and spectrometric methods is recommended for comprehensive confirmation. The primary techniques include:

  • Mass Spectrometry (MS): MALDI-TOF or LC-MS/ESI-MS to confirm the mass of the final conjugate.[3]

  • High-Performance Liquid Chromatography (HPLC): To separate the conjugate from starting materials and quantify reaction efficiency.[4][5][6]

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Primarily for protein and large peptide conjugations to visualize the increase in molecular weight.[7][8]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to monitor the progress of the reaction.[9][10]

Q3: How is conjugation efficiency calculated?

A3: Conjugation efficiency is typically determined using HPLC. By analyzing the chromatogram of the reaction mixture, you can quantify the amount of unreacted starting material (e.g., the peptide or protein) remaining. The efficiency is calculated based on the decrease in the peak area of the starting material or the relative peak area of the newly formed conjugate compared to the total.[6][10]

Q4: What is the importance of pH control during the conjugation reaction?

A4: Maintaining the correct pH is critical. The ideal range is between 6.5 and 7.5.[1][2]

  • Below pH 6.5: The reaction rate slows significantly because the thiol group is less likely to be in its reactive thiolate anion form.[2]

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[11] Additionally, the risk of side reactions with amine groups (like lysine (B10760008) residues) increases.[2]

Experimental Workflow and Confirmation

Successful conjugation requires careful execution of the reaction followed by rigorous characterization to confirm the product's identity and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis thiol Prepare Thiolated Molecule (e.g., Peptide, Antibody) conjugate Incubate at pH 6.5-7.5 (Room Temp, 2h to Overnight) thiol->conjugate peg Prepare DSPE-PEG-MAL Solution peg->conjugate quench Quench Reaction (e.g., add 2-Mercaptoethanol) conjugate->quench purify Purify Conjugate (HPLC / SEC) quench->purify characterize Characterize Product Mass Spec (MS) HPLC Purity SDS-PAGE purify->characterize

Figure 1: General workflow for DSPE-PEG-MAL conjugation and confirmation.

Key Confirmation Protocols

Below are detailed methodologies for the most common analytical techniques used to verify conjugation.

Mass Spectrometry (MS)

Mass spectrometry directly confirms conjugation by detecting the molecular weight of the new, larger molecule.

  • Methodology (MALDI-TOF MS):

    • Prepare the MALDI matrix solution (e.g., sinapinic acid for proteins >10 kDa or HCCA for smaller molecules).

    • On a MALDI plate, spot 1 µL of the purified conjugate solution.

    • Immediately add 1 µL of the matrix solution to the same spot and mix by pipetting.

    • Allow the spot to air-dry completely until crystals form.

    • Acquire the mass spectrum. Compare the spectra of the starting materials and the final conjugate.

  • Expected Result: A new peak will appear in the spectrum corresponding to the sum of the molecular weights of the DSPE-PEG-MAL and the target molecule.[6] The peaks for the unreacted starting materials should be minimal in the purified sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess purity and quantify the extent of the reaction by separating molecules based on their physicochemical properties (e.g., hydrophobicity).[4][12]

  • Methodology (Reversed-Phase HPLC):

    • Equilibrate a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) with 0.1% TFA or formic acid).[5]

    • Inject a sample of the unreacted DSPE-PEG-MAL to determine its retention time.

    • Inject a sample of the unreacted target molecule (e.g., peptide) to determine its retention time.

    • Inject a sample of the conjugation reaction mixture.

    • Monitor the elution profile using a UV detector (at 220 nm or 280 nm for peptides/proteins) and/or an Evaporative Light Scattering Detector (ELSD).[4][12]

  • Expected Result: The chromatogram of the reaction mixture will show a new, typically more retained peak corresponding to the DSPE-PEG-conjugate. The peak areas of the starting materials will be proportionally reduced.

SDS-PAGE

For protein conjugations, SDS-PAGE provides a clear visual confirmation of an increase in molecular weight.

  • Methodology:

    • Prepare a polyacrylamide gel of an appropriate percentage to resolve the protein of interest and its conjugate.

    • Load the following samples into separate wells: molecular weight marker, unconjugated protein, and the purified DSPE-PEG-protein conjugate.

    • Run the gel under denaturing and reducing conditions until the dye front reaches the bottom.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Expected Result: The conjugated protein will appear as a distinct band that has migrated a shorter distance down the gel compared to the unconjugated protein, indicating a higher molecular weight.[7][8] A smear or multiple bands may be observed if the PEG is polydisperse or if multiple conjugations per protein have occurred.

TechniqueSuccessful Conjugation Confirmation
Mass Spectrometry Appearance of a new peak at MW(Conjugate) = MW(DSPE-PEG-MAL) + MW(Molecule).[6]
RP-HPLC A new peak with a different retention time appears; peaks for starting materials decrease.[3]
SDS-PAGE A band shift to a higher molecular weight for the conjugated protein/peptide.[7]
TLC Disappearance of the DSPE-PEG-MAL spot and appearance of a new spot for the conjugate.[10]
Table 1: Summary of expected outcomes from key analytical techniques for confirming DSPE-PEG-MAL conjugation.

Troubleshooting Guide

Encountering issues during conjugation is common. This guide addresses frequent problems and provides solutions.

G cluster_no Troubleshooting 'NO' cluster_yes Troubleshooting 'YES, but...'' start Is the conjugate detected (via MS, HPLC, or SDS-PAGE)? check_thiol Verify Free Thiol Availability - Reduce disulfide bonds (TCEP) - Use degassed buffers - Add EDTA to chelate metals start->check_thiol No low_yield Is conjugation efficiency low? start->low_yield Yes check_maleimide Confirm Maleimide Activity - Use fresh DSPE-PEG-MAL - Avoid pH > 7.5 to prevent hydrolysis check_thiol->check_maleimide Thiol OK check_ph Check Reaction pH - Ensure pH is 6.5-7.5 check_maleimide->check_ph Maleimide OK check_stoich Optimize Stoichiometry - Increase molar excess of DSPE-PEG-MAL (e.g., 5-20 fold) low_yield->check_stoich Yes success Conjugation Successful low_yield->success No (High Efficiency) check_time Increase Reaction Time - Incubate overnight at 4°C check_stoich->check_time Still Low

Figure 2: A decision tree for troubleshooting common DSPE-PEG-MAL conjugation issues.[2]

Q5: My analysis shows no conjugate was formed. What went wrong?

A5: A complete lack of conjugation typically points to an issue with one of the reactive groups.

  • Inactive Maleimide: The maleimide ring may have been hydrolyzed prior to the reaction. This can happen during storage or if the reaction buffer pH is too high.[11][13] Always use fresh or properly stored DSPE-PEG-MAL and strictly control the pH.

  • No Available Thiol: The thiol group on your target molecule may not be accessible. Proteins and peptides can form disulfide bonds, which are unreactive with maleimides. Before conjugation, consider treating your molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[2] Unlike DTT, TCEP does not need to be removed before adding the maleimide reagent.[2] Also, ensure buffers are degassed and consider adding EDTA to prevent metal-catalyzed oxidation of the thiol.[2]

Q6: My conjugation efficiency is very low. How can I improve it?

A6: Low efficiency can often be resolved by optimizing the reaction conditions.

  • Incorrect Stoichiometry: Ensure you are using a sufficient molar excess of the DSPE-PEG-MAL reagent. A starting point of a 10-20 fold molar excess of maleimide to thiol is common, but this may require optimization.[2]

  • Suboptimal pH: Verify that your buffer is accurately measured and stable within the 6.5-7.5 range.

  • Insufficient Reaction Time: While some reactions are fast, allowing the mixture to incubate longer (e.g., overnight at 4°C) can increase the yield.[2]

Q7: My HPLC analysis shows the peak for my starting peptide, but also several other unexpected peaks. What are they?

A7: Multiple peaks can arise from several sources.

  • Unreacted DSPE-PEG-MAL: This will correspond to the peak from your control injection.

  • Hydrolyzed DSPE-PEG-MAL: If the maleimide group hydrolyzes, it will form a new, unreactive species that may have a different retention time.

  • Aggregates: The conjugate or starting materials may form aggregates, which can appear as broad or multiple peaks.

  • Side Reactions: At higher pH, maleimides can react with primary amines (e.g., lysine), leading to unintended products.[2]

This document is intended for research use only and provides general guidance. Protocols should be optimized for specific applications.

References

Technical Support Center: Optimizing DSPE-PEG36-mal Density on Nanoparticle Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the surface density of DSPE-PEG36-mal on nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-maleimide and why is it used for nanoparticle surface functionalization?

A1: DSPE-PEG-maleimide is a lipid-polymer conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a polyethylene (B3416737) glycol (PEG) chain, which is terminated with a maleimide (B117702) group.[1][2] The DSPE part acts as a hydrophobic anchor, inserting into the lipid bilayer of nanoparticles like liposomes.[1] The hydrophilic PEG chain provides a "stealth" characteristic, which helps to reduce recognition by the immune system and prolong circulation time in the body.[3][4] The terminal maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or other targeting ligands, to the nanoparticle surface.[1][5] This conjugation is typically achieved through a stable thioether bond.[6][7]

Q2: What are the critical factors influencing the success of DSPE-PEG-maleimide conjugation?

A2: Several factors can significantly impact the efficiency and outcome of your conjugation reaction. Key considerations include:

  • pH of the reaction buffer: The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5.[8] At pH values above 7.5, the maleimide group is susceptible to hydrolysis, which renders it inactive for conjugation.[8][9]

  • Molar ratio of maleimide to thiol: The ratio of DSPE-PEG-maleimide to your thiol-containing ligand is crucial. An excess of maleimide is often used to drive the reaction to completion, but the optimal ratio can vary depending on the specific ligand and nanoparticle system.[6][10]

  • Reaction time and temperature: These parameters should be optimized for each specific system. Reactions are often carried out at room temperature for 30 minutes to 2 hours.[6][10]

  • Purity and stability of DSPE-PEG-maleimide: The quality of the DSPE-PEG-maleimide reagent is critical. It is prone to hydrolysis if not stored correctly.[1] It should be stored at -20°C in a dry environment and fresh solutions should be prepared before use.[1]

  • Presence of reducing agents: Ensure that any reducing agents used to prepare the thiol-containing ligand are removed before the conjugation reaction, as they can interfere with the maleimide group.

Q3: How can I quantify the density of DSPE-PEG-maleimide on my nanoparticles?

A3: Quantifying the amount of DSPE-PEG-maleimide on the nanoparticle surface is essential for reproducibility and understanding the properties of your formulation. Several methods can be used:

  • Ellman's Assay: This is a colorimetric assay used to determine the number of free sulfhydryl groups.[11] It can be used indirectly to quantify the maleimide groups by reacting them with a known amount of a thiol-containing compound and then measuring the remaining unreacted thiols.[9][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amount of unreacted DSPE-PEG-maleimide or the conjugated ligand.[6][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help to confirm the conjugation.[12][13]

  • Mass Spectrometry: This technique can be used to identify and quantify the components of your nanoparticle formulation, including the DSPE-PEG-maleimide conjugate.[14][15]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low conjugation efficiency Maleimide hydrolysis: The maleimide group is unstable at high pH.[8][9]Maintain the reaction pH between 6.5 and 7.5. Prepare fresh DSPE-PEG-maleimide solutions before each use.
Suboptimal molar ratio: The ratio of maleimide to thiol may not be ideal for your specific ligand.[6][10]Titrate the maleimide to thiol molar ratio to find the optimal condition. Ratios of 2:1 to 5:1 (maleimide:thiol) are common starting points.[6][10]
Steric hindrance: The PEG chains on the nanoparticle surface may be too dense, preventing the ligand from accessing the maleimide groups.[16]Optimize the density of DSPE-PEG-maleimide in your nanoparticle formulation. A lower PEG density in a "mushroom" configuration may be more effective for targeting than a high-density "brush" configuration.[16]
Inconsistent batch-to-batch results Variability in raw materials: Different batches of DSPE-PEG-maleimide can have varying purity and polydispersity.Characterize each new batch of DSPE-PEG-maleimide for purity and polydispersity using techniques like HPLC and mass spectrometry.[14]
Inconsistent formulation process: Minor variations in the experimental procedure can lead to significant differences in nanoparticle size and surface characteristics.[3]Standardize your protocol meticulously. Use automated or semi-automated systems for nanoparticle preparation to enhance reproducibility.[3]
Nanoparticle aggregation after conjugation Insufficient PEGylation: An inadequate amount of DSPE-PEG on the nanoparticle surface can lead to instability and aggregation.[3]Ensure a sufficient molar percentage of DSPE-PEG is used in the formulation. As little as 0.5 mol% can increase circulation time, with 2 mol% being effective at preventing aggregation.[3]
Changes in surface charge: The conjugation of a charged ligand can alter the zeta potential of the nanoparticles, leading to instability.Measure the zeta potential of your nanoparticles before and after conjugation to monitor changes in surface charge. Adjust buffer conditions if necessary.

Quantitative Data Summary

Table 1: Reaction Conditions for Maleimide-Thiol Conjugation

LigandNanoparticle TypeMaleimide:Thiol Molar RatiopHTemperatureReaction TimeConjugation Efficiency (%)Reference
cRGDfK peptidePLGA2:17.0 (10 mM HEPES)Room Temperature30 min84 ± 4[6][10]
11A4 nanobodyPLGA5:17.4 (PBS)Room Temperature2 h58 ± 12[6][10]

Table 2: Effect of Storage Conditions on Maleimide Reactivity

Storage TemperatureStorage DurationDecrease in Maleimide Reactivity (%)Reference
4°C7 days~10[6][10]
20°C7 days~40[6][10]

Experimental Protocols

Protocol 1: Nanoparticle Formulation with DSPE-PEG-maleimide (Thin-Film Hydration Method)
  • Lipid Film Preparation:

    • Dissolve the lipids (e.g., DSPC, cholesterol) and DSPE-PEG-maleimide in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) at a temperature above the phase transition temperature of the lipids. For DSPE, this is above 74°C.[17]

    • Vortex the suspension until the lipid film is fully dispersed.

  • Size Reduction (Optional but Recommended):

    • To obtain a uniform size distribution, subject the nanoparticle suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.[3]

  • Purification:

    • Remove any unencapsulated material by a suitable method such as dialysis or size exclusion chromatography.[3]

Protocol 2: Conjugation of a Thiolated Ligand to DSPE-PEG-maleimide Functionalized Nanoparticles
  • Ligand Preparation:

    • If your ligand has a disulfide bond, reduce it to expose the free thiol group using a reducing agent like TCEP.

    • Remove the reducing agent using a desalting column or dialysis before proceeding.

  • Conjugation Reaction:

    • Add the thiolated ligand to the nanoparticle suspension at the desired molar ratio.

    • Incubate the reaction mixture at room temperature with gentle stirring for 30 minutes to 2 hours. The optimal time should be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a small molecule thiol-containing compound, such as L-cysteine or N-ethylmaleimide, to react with any remaining maleimide groups.

  • Purification:

    • Remove the unreacted ligand and quenching agent by dialysis, size exclusion chromatography, or centrifugation.

Visualizations

experimental_workflow A 1. Lipid Film Preparation B 2. Hydration A->B C 3. Size Reduction (Sonication/Extrusion) B->C D 4. Nanoparticle Purification C->D F 6. Conjugation Reaction (Maleimide-Thiol) D->F E 5. Ligand Thiolation (if necessary) E->F G 7. Purification of Conjugated Nanoparticles F->G

Caption: Workflow for nanoparticle formulation and ligand conjugation.

logical_relationships cluster_factors Factors Affecting Conjugation cluster_outcomes Desired Outcomes pH pH (6.5-7.5 optimal) HighEfficiency High Conjugation Efficiency pH->HighEfficiency Stability Nanoparticle Stability pH->Stability High pH causes hydrolysis MolarRatio Molar Ratio (Maleimide > Thiol) MolarRatio->HighEfficiency TempTime Temperature & Time (e.g., RT, 30-120 min) TempTime->HighEfficiency Purity Reagent Purity & Stability Purity->HighEfficiency Reproducibility Batch-to-Batch Reproducibility Purity->Reproducibility

Caption: Key factors influencing DSPE-PEG-maleimide conjugation success.

References

avoiding disulfide bond formation in peptides before DSPE-PEG36-mal conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DSPE-PEG36-Maleimide Conjugation

Welcome to the technical support center for peptide-DSPE-PEG-maleimide conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers successfully conjugate cysteine-containing peptides while avoiding premature disulfide bond formation.

Frequently Asked Questions (FAQs)

Q1: Why are my peptide conjugation yields low?

A1: Low conjugation efficiency can result from several factors:

  • Oxidation of Thiols: The sulfhydryl (-SH) group of cysteine is prone to oxidation, forming disulfide bonds (-S-S-). Disulfides are unreactive with maleimides.[1][2][3] This can be catalyzed by dissolved oxygen or trace metal ions in your buffers.[2]

  • Hydrolysis of Maleimide (B117702): The maleimide group on your DSPE-PEG linker is susceptible to hydrolysis, especially at pH values above 7.5.[4][5][6] This opens the maleimide ring, rendering it inactive.[5] Aqueous solutions of maleimide reagents should always be prepared immediately before use.[4]

  • Incorrect pH: The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[2][5][6][7] Below this range, the reaction slows down; above it, maleimide hydrolysis and reaction with amines (e.g., lysine) become significant competing side reactions.[4][5][6]

  • Suboptimal Molar Ratio: An insufficient molar excess of the DSPE-PEG-maleimide linker over the peptide can lead to incomplete conjugation.

Q2: What is the ideal pH for the maleimide conjugation reaction?

A2: The recommended pH range is 6.5 to 7.5.[2][5][6][7] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues.[2][7]

Q3: How can I prevent the cysteine thiol groups from oxidizing into disulfide bonds before conjugation?

A3: Several strategies can be employed:

  • Use a Reducing Agent: Pre-treat your peptide with a reducing agent to break any existing disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (B142953) (DTT).[2][8]

  • Degas Buffers: Remove dissolved oxygen from all buffers by vacuum application or by bubbling an inert gas like nitrogen or argon through them.[1][2][9]

  • Use a Chelating Agent: Add 1-5 mM Ethylenediaminetetraacetic acid (EDTA) to your buffers to sequester divalent metal ions that can catalyze thiol oxidation.[2][10][11]

  • Work Under Inert Gas: Perform the reduction and conjugation steps under an inert gas atmosphere (nitrogen or argon) to minimize exposure to oxygen.[3][12]

Q4: TCEP or DTT? Which reducing agent should I use?

A4: TCEP is generally the superior choice for this application.[13]

  • TCEP is a non-thiol-containing reducing agent, so excess TCEP does not need to be removed before adding the maleimide reagent.[2][8][14] It is also stable, odorless, and effective over a broad pH range (1.5-8.5).[2][14][15]

  • DTT is a potent reducing agent but contains thiol groups itself. Therefore, excess DTT must be removed (e.g., via a desalting column) before adding the DSPE-PEG-maleimide, as it will compete with the peptide for conjugation.[2][8] Its activity is also optimal at pH > 7.[2]

Q5: What are the common side reactions I should be aware of?

A5: Besides disulfide formation and maleimide hydrolysis, be aware of:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues.[4][5][6]

  • Retro-Michael Reaction: The formed thioether bond can be reversible, especially in the presence of other thiols. This can lead to the transfer of the PEG linker to other thiol-containing molecules.[4][7]

  • Thiazine (B8601807) Rearrangement: If your peptide has an N-terminal cysteine with a free amino group, the initial conjugate can rearrange to form a stable six-membered thiazine ring, especially at neutral or basic pH.[16][17] Performing the conjugation under slightly acidic conditions can prevent this.[16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Peptide thiols are oxidized to disulfide bonds.Pre-treat the peptide with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce disulfide bonds.[2][8][12]
Maleimide group on DSPE-PEG has hydrolyzed.Prepare DSPE-PEG-maleimide solution in an anhydrous solvent like DMSO or DMF immediately before use.[1][4] Avoid storing it in aqueous buffers.[5]
Reaction pH is outside the optimal 6.5-7.5 range.Verify the pH of your reaction buffer. Use a stable buffer system like Phosphate, HEPES, or Tris within this range.[1][8]
Insufficient molar excess of the maleimide reagent.Increase the molar ratio of DSPE-PEG-maleimide to peptide. A 10-20 fold excess is a common starting point, but this may require optimization.[2][8]
Heterogeneous Product / Multiple Peaks in HPLC Competing side reactions are occurring.Maintain the reaction pH strictly between 6.5 and 7.5 to ensure selectivity for thiols over amines.[2][4]
Thiazine rearrangement with N-terminal cysteine.If using an N-terminal cysteine peptide, perform the conjugation at the lower end of the pH range (e.g., pH 6.5) to minimize this side reaction.[16]
Re-oxidation of thiols during the reaction.Ensure buffers are thoroughly degassed.[2] Include 1-5 mM EDTA in the reaction buffer to chelate metal ions.[2]
Precipitation During Reaction Poor solubility of the DSPE-PEG-maleimide or peptide.DSPE-PEG-maleimide should be dissolved in a minimal amount of organic co-solvent (e.g., DMSO, DMF) before being added to the aqueous peptide solution.[1][4]

Key Experimental Protocols & Data

Protocol 1: Peptide Reduction and Conjugation

This protocol outlines the essential steps for reducing a cysteine-containing peptide and conjugating it to DSPE-PEG36-mal.

1. Reagent Preparation:

  • Reaction Buffer: Prepare a degassed buffer such as 0.1 M sodium phosphate, 150 mM NaCl, 5 mM EDTA, at pH 7.2. Degas by bubbling with argon or nitrogen for 15-20 minutes.
  • Peptide Solution: Dissolve the cysteine-containing peptide in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[1][9]
  • TCEP Stock Solution: Prepare a 10 mM TCEP stock solution in the degassed Reaction Buffer.
  • DSPE-PEG-Maleimide Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[9]

2. Peptide Reduction:

  • To the peptide solution, add TCEP stock solution to achieve a 10-20 fold molar excess over the peptide.
  • Flush the vial with inert gas (argon or nitrogen), cap it, and incubate for 30-60 minutes at room temperature.[2][12]

3. Conjugation Reaction:

  • Add the DSPE-PEG-maleimide solution (from step 1) to the reduced peptide solution to achieve the desired molar excess (e.g., 10-fold).[18]
  • Flush the reaction vial with inert gas, cap tightly, and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[2][9]

4. Quenching and Purification:

  • (Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[2]
  • Purify the final conjugate using an appropriate method such as Size-Exclusion Chromatography (SEC), Reverse Phase HPLC (RP-HPLC), or dialysis to remove unreacted peptide and excess reagents.[2][][20]

Table 1: Comparison of Reducing Agents
Parameter TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)
Mechanism Non-thiol based, irreversible reduction.[14]Thiol-based, forms a stable 6-membered ring.
Effective pH Range Wide range (1.5 - 8.5).[2][14]Optimal at pH > 7.[2]
Removal Required? No, does not compete with maleimide reaction.[2][8][14]Yes, excess must be removed prior to conjugation.[2][8]
Stability More resistant to air oxidation.[14][15]Susceptible to air oxidation.
Odor Odorless.[14]Strong, unpleasant odor.
Table 2: Critical Reaction Parameters for Maleimide Conjugation
Parameter Recommended Range Rationale
pH 6.5 - 7.5Maximizes thiol reactivity while minimizing maleimide hydrolysis and reaction with amines.[2][5][6]
Temperature 4°C to 25°C (Room Temp)Room temperature for faster kinetics (e.g., 2 hours); 4°C overnight for sensitive molecules.[2][9]
Maleimide:Peptide Molar Ratio 10:1 to 20:1 (starting point)Ensures the reaction goes to completion. Ratio should be optimized for each specific peptide.[2][18]
EDTA Concentration 1 - 5 mMChelates divalent metal ions that catalyze thiol oxidation.[2]
Peptide Concentration 1 - 10 mg/mLA common concentration range for efficient reaction kinetics.[1][9]

Visual Guides (Diagrams)

To better illustrate the processes involved, please find the following diagrams created using DOT language.

G cluster_prevention Step 1: Preventing Disulfide Bonds cluster_conjugation Step 2: DSPE-PEG-Maleimide Conjugation Peptide_SS Peptide with Disulfide Bond (Inactive) TCEP Add TCEP (Reducing Agent) Peptide_SS->TCEP Reduction Peptide_SH Peptide with Free Thiol (-SH) (Active) TCEP->Peptide_SH O2 O₂ / Metal Ions Peptide_SH->O2 Oxidation Peptide_SH2 Active Peptide (-SH) Peptide_SH->Peptide_SH2 Proceed to Conjugation Degas Degas Buffers + Add EDTA O2->Degas Inhibit Conjugate Stable Thioether Conjugate Peptide_SH2->Conjugate Maleimide DSPE-PEG-Maleimide Maleimide->Conjugate Michael Addition pH pH 6.5 - 7.5 pH->Maleimide

Caption: Workflow for preventing disulfide formation and subsequent maleimide conjugation.

G cluster_desired Desired Reaction Pathway (pH 6.5 - 7.5) cluster_side1 Side Reaction 1: Disulfide Formation cluster_side2 Side Reaction 2: Maleimide Hydrolysis (pH > 7.5) Thiol Peptide-SH (Thiol) Thioether Stable Thioether Bond (Conjugate) Thiol->Thioether Maleimide DSPE-PEG-Mal Maleimide->Thioether Thiol2 Peptide-SH O2 O₂ / Metal Ions Thiol2->O2 Thiol3 Peptide-SH Thiol3->O2 Disulfide Disulfide Bond (Unreactive) O2->Disulfide Maleimide2 DSPE-PEG-Mal H2O H₂O / OH⁻ Maleimide2->H2O Hydrolyzed Maleamic Acid (Inactive) H2O->Hydrolyzed

References

Technical Support Center: Purification of DSPE-PEG36-mal Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of DSPE-PEG36-mal (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36]) conjugates from unreacted materials.

I. Troubleshooting Guide

Effective purification is critical to ensure the quality and efficacy of your this compound conjugates. This guide addresses common issues encountered during the removal of unreacted this compound, hydrolyzed maleimide (B117702), and the unconjugated thiol-containing molecule (e.g., peptide, antibody).

Table 1: Common Problems, Potential Causes, and Solutions in this compound Conjugate Purification

Problem Potential Cause(s) Recommended Solution(s) Relevant Analytical Techniques
Low Conjugation Efficiency - Hydrolysis of Maleimide: The maleimide group is susceptible to hydrolysis, especially at pH > 7.5, rendering it inactive for conjugation.[1][2] - Oxidation of Thiol Groups: The thiol (-SH) group on the molecule to be conjugated can form disulfide bonds. - Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. The reaction of maleimide with thiols proceeds efficiently at a pH between 6.5 and 7.5.[3]- Maintain reaction pH between 6.5-7.5.[2] Use freshly prepared buffers. - Use a reducing agent like TCEP prior to conjugation. - Optimize reaction time and temperature (e.g., room temperature for several hours to overnight).[4]- Quantification of Maleimide Groups: Use Ellman's reagent to determine the amount of active maleimide before and after the reaction.[1][5] - Mass Spectrometry (MALDI-TOF): To confirm the presence of the conjugate and unreacted starting materials.[4][6] - HPLC: To quantify unreacted peptide/protein.[4]
Presence of Unreacted this compound - Incomplete Reaction: Insufficient reaction time or suboptimal stoichiometry. - Inefficient Purification: The chosen purification method may not have sufficient resolution to separate the conjugate from the unreacted lipid.- Increase the molar excess of the thiol-containing molecule. - Employ a purification method with higher resolution, such as Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).- Size Exclusion Chromatography (SEC): Can separate molecules based on size. The conjugate will be larger than the unreacted this compound.[7] - Thin Layer Chromatography (TLC): Can be used to monitor the disappearance of the starting material.[8]
Product Aggregation - Hydrophobic Interactions: The DSPE lipid tail is highly hydrophobic.[9] - High Concentration: Concentrating the product too much during purification can lead to aggregation. - Buffer Conditions: Incorrect pH or ionic strength can promote aggregation.- Perform purification steps at lower concentrations. - Optimize buffer conditions (e.g., adjust pH, add stabilizing excipients). - For Tangential Flow Filtration (TFF), lower transmembrane pressure and process temperature can help maintain liposome (B1194612) integrity.[10]- Dynamic Light Scattering (DLS): To determine the size distribution and identify aggregates.
Low Product Yield - Adsorption to Purification Media: The product may non-specifically bind to chromatography columns or dialysis membranes. - Harsh Purification Conditions: High pressure during TFF or extreme pH can lead to product loss.[10] - Hydrolysis of DSPE Esters: Phospholipid esters can hydrolyze in unbuffered or acidic water, especially with heat.[11]- Use columns and membranes with low protein/lipid binding properties. - Optimize purification parameters (e.g., flow rate, pressure). For TFF, direct diafiltration might offer better recovery than concentration followed by diafiltration.[10] - Use neutral buffered solutions (e.g., PBS pH 7.4) and avoid high temperatures during purification to prevent ester hydrolysis.[11]- Quantify Product Concentration: Use methods like UV-Vis spectroscopy (if the conjugated molecule has an absorbance) or a lipid quantification assay.
Contamination with Hydrolyzed Maleimide - Reaction at High pH: As mentioned, alkaline conditions promote maleimide ring-opening.[1] - Inefficient Removal: The hydrolyzed product may have similar properties to the conjugate, making separation difficult with some techniques.- Strictly control the pH during the conjugation reaction. - Use a high-resolution purification method like Ion-Exchange Chromatography, as the hydrolyzed maleimide will introduce a negative charge (maleamic acid).[12]- Ion-Exchange Chromatography (IEX): Can separate molecules based on charge.[13][14]

II. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I suspect my this compound has hydrolyzed?

A1: The primary cause of maleimide hydrolysis is exposure to alkaline conditions (pH > 7.5).[1][2] First, check the pH of all your buffers and solutions used in the conjugation reaction. To assess the activity of your this compound, you can perform an indirect Ellman's assay. This involves reacting a known amount of a thiol-containing compound (like cysteine) with your lipid and then quantifying the remaining unreacted thiols with Ellman's reagent.[1][5] A significant amount of unreacted thiol indicates low maleimide activity.

Q2: Which purification method is best for separating my this compound conjugate from the unreacted thiol-containing peptide?

A2: The choice of method depends on the size difference between your conjugate and the unreacted peptide.

  • Size Exclusion Chromatography (SEC): This is an excellent choice if there is a significant difference in molecular weight. The larger conjugate will elute first.[7][15]

  • Dialysis: If the size difference is substantial (e.g., a large protein conjugate vs. a small unreacted lipid), dialysis with an appropriate molecular weight cut-off (MWCO) membrane can be effective. The MWCO should be small enough to retain your conjugate but large enough to allow the smaller unreacted materials to pass through.[2][16][17]

  • Tangential Flow Filtration (TFF): TFF is particularly useful for larger scale purifications and for liposomal formulations. It separates based on size and can be used for concentration and buffer exchange (diafiltration).[10][18][19][20]

Q3: How can I remove unreacted this compound from my final product?

A3: Unreacted this compound can be challenging to remove due to its amphiphilic nature.

  • Size Exclusion Chromatography (SEC): This is often the most effective method, as the conjugate will be larger than the unreacted lipid-PEG.

  • Dialysis: Using a dialysis membrane with a MWCO that is larger than the this compound but smaller than your conjugate can be effective. However, the unreacted lipid may form micelles, which could be retained by the membrane.

  • Ion-Exchange Chromatography (IEX): This can be used if your conjugated molecule imparts a significant charge difference compared to the neutral this compound.

Q4: My this compound conjugate appears to be aggregating. What can I do?

A4: Aggregation is often caused by hydrophobic interactions of the DSPE moiety. To mitigate this, consider the following:

  • Work at lower concentrations throughout the purification process.

  • Optimize your buffer: Ensure the pH and ionic strength are suitable for your conjugate's stability.

  • Add excipients: In some cases, small amounts of non-ionic surfactants or other stabilizing agents can prevent aggregation.

  • If using TFF , minimize shear stress by using lower transmembrane pressure and maintaining a cool temperature (e.g., 8-10 °C).[10]

Q5: Can I use Ion-Exchange Chromatography to purify my this compound conjugate?

A5: Yes, IEX can be a powerful tool, particularly if there is a net charge difference between your desired product and the impurities.[13][14] For example, if you are conjugating a highly charged peptide to the neutral this compound, the resulting conjugate will carry that charge and can be separated from the uncharged, unreacted lipid. Furthermore, if maleimide hydrolysis occurs, the resulting maleamic acid will have a negative charge, allowing for its separation from the unreacted maleimide and the conjugate using anion-exchange chromatography.[12][21][22]

III. Experimental Protocols

Protocol 1: Purification of this compound Conjugate using Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your conjugate and the unreacted materials.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., PBS, pH 7.4). Ensure the buffer is filtered and degassed.

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve your crude conjugation reaction mixture in the mobile phase. Centrifuge the sample to remove any precipitated material.

  • Injection and Elution: Inject the prepared sample onto the column. The larger conjugate molecules will travel through the column faster and elute first, followed by the smaller, unreacted materials.

  • Fraction Collection: Collect fractions as the components elute from the column. Monitor the elution profile using a UV detector (typically at 280 nm for proteins/peptides).

  • Analysis: Analyze the collected fractions using appropriate techniques (e.g., SDS-PAGE, Mass Spectrometry) to confirm the presence and purity of the conjugate.

Protocol 2: Purification using Dialysis
  • Membrane Selection: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least half the molecular weight of your conjugate to ensure its retention, but large enough to allow free passage of unreacted materials.[17]

  • Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Sample Loading: Load your crude conjugate solution into the dialysis bag/cassette, ensuring to leave some headspace.

  • Dialysis: Place the sealed dialysis bag/cassette in a large volume of dialysis buffer (at least 100 times the sample volume).[17] Stir the buffer gently at a controlled temperature (e.g., 4°C).

  • Buffer Exchange: Change the dialysis buffer several times to maintain a high concentration gradient and ensure efficient removal of small molecules. A typical schedule is after 2-3 hours, then after another 4-5 hours, and finally, let it dialyze overnight.[17]

  • Sample Recovery: Carefully remove the purified sample from the dialysis bag/cassette.

  • Analysis: Confirm the purity of your sample using methods like HPLC or SDS-PAGE.

IV. Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification Options cluster_analysis Analysis & Final Product reactants This compound + Thiol-Molecule reaction_mix Crude Reaction Mixture reactants->reaction_mix pH 6.5-7.5 sec Size Exclusion Chromatography reaction_mix->sec Size-based dialysis Dialysis / TFF reaction_mix->dialysis Size-based iex Ion-Exchange Chromatography reaction_mix->iex Charge-based analysis Purity & Identity Confirmation (HPLC, MS, DLS) sec->analysis dialysis->analysis iex->analysis final_product Purified Conjugate analysis->final_product

Caption: Experimental workflow for this compound conjugation and purification.

signaling_pathway cluster_reactants Reactants cluster_products Products & By-products dspe_peg_mal DSPE-PEG-Maleimide conjugate Stable Thioether Conjugate dspe_peg_mal->conjugate Thiol Addition (pH 6.5-7.5) hydrolyzed_mal Hydrolyzed Maleimide (Inactive) dspe_peg_mal->hydrolyzed_mal Hydrolysis (pH > 7.5) thiol_molecule Thiol-Molecule (R-SH) thiol_molecule->conjugate h2o H₂O h2o->hydrolyzed_mal logical_relationship cluster_yield Low Yield cluster_purity Low Purity start Low Yield or Purity Issue? check_yield check_yield start->check_yield Yes (Yield) check_purity check_purity start->check_purity Yes (Purity) check_hydrolysis Check for Ester Hydrolysis (Use buffered pH 7.4) check_adsorption Assess Non-specific Binding check_reaction Verify Conjugation Efficiency (Ellman's, HPLC, MS) optimize_reaction Adjust pH, time, stoichiometry check_reaction->optimize_reaction Inefficient check_separation Optimize Purification Method (SEC, IEX, TFF) change_method Switch to higher resolution method (e.g., SEC -> IEX) check_separation->change_method Inefficient check_yield->check_hydrolysis check_yield->check_adsorption check_purity->check_reaction check_purity->check_separation

References

factors affecting the reaction rate of DSPE-PEG36-mal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving DSPE-PEG-Maleimide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide conjugation reaction?

The optimal pH range for the reaction between the maleimide (B117702) group of DSPE-PEG-Maleimide and a thiol group is typically between 6.5 and 7.5.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[1][2] Reaction rates are slower at pH values below 6.5 because the thiol is less likely to be in its reactive thiolate anion form.[2] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and the potential for side reactions with primary amines (e.g., lysine (B10760008) residues) increases.[1][2]

Q2: How should DSPE-PEG-Maleimide be stored?

DSPE-PEG-Maleimide should be stored at -20°C in a dry environment.[3][4] It is susceptible to hydrolysis at elevated temperatures and in the presence of moisture.[3] For long-term storage, -20°C is recommended.[5] It is advisable to prepare solutions fresh before use and avoid repeated freeze-thaw cycles.[3]

Q3: Can I store DSPE-PEG-Maleimide in an aqueous solution?

Long-term storage of DSPE-PEG-Maleimide in aqueous solutions is not recommended due to the risk of hydrolysis of the maleimide group.[1][2] If aqueous storage is necessary, it should be for a short period at 4°C in a slightly acidic buffer (pH 6.0-6.5).[2] A study showed that long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days resulted in a ~10% decrease in reactivity, while storage at 20°C led to a ~40% loss of reactivity.[2][6][7] For solution storage, using a dry, water-miscible, and biocompatible solvent such as DMSO or DMF is a better alternative.[1]

Q4: What are the common side reactions to be aware of during conjugation?

The primary side reactions include:

  • Hydrolysis of the maleimide ring: This is more pronounced at pH values above 7.5 and renders the maleimide inactive towards thiols.[1][8]

  • Reaction with amines: At pH levels above 7.5, primary amines can react with the maleimide group.[1]

  • Thiol oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[2] This can be catalyzed by divalent metals.[2]

  • Hydrolysis of DSPE ester bonds: The ester bonds in the DSPE anchor are susceptible to hydrolysis, especially under acidic (pH < 6.5) or alkaline (pH > 7.5) conditions and at elevated temperatures.[9]

  • Thiazine rearrangement: This can occur with peptides having an N-terminal cysteine, especially at physiological or higher pH.[2][10]

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency

Potential Cause Troubleshooting Step
Suboptimal pH Ensure the reaction buffer pH is maintained between 6.5 and 7.5.[1][2]
Maleimide Hydrolysis Prepare DSPE-PEG-Maleimide solution immediately before use. Avoid storing it in aqueous buffers for extended periods.[1][3]
Thiol Oxidation Degas buffers to remove oxygen.[2] Consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[2]
Incorrect Stoichiometry Optimize the molar ratio of DSPE-PEG-Maleimide to the thiol-containing molecule. An excess of the maleimide reagent is often used to drive the reaction to completion.[2] For protein labeling, a 10-20 fold molar excess of maleimide is a common starting point.[2]
Inactive Thiol Groups If your protein or peptide has disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP or DTT.[2] If using a thiol-containing reducing agent like DTT, it must be removed before adding the maleimide reagent.[2]
Steric Hindrance For large molecules, steric hindrance can be a factor.[2] Consider optimizing the linker length or reaction conditions.

Issue 2: Instability of the Final Conjugate

Potential Cause Troubleshooting Step
Retro-Michael Reaction The thiol-maleimide linkage can be reversible, leading to deconjugation.[11][12] Consider strategies to stabilize the linkage, such as hydrolysis of the thiosuccinimide ring or using next-generation maleimides.[11][12]
DSPE Ester Bond Hydrolysis During purification and storage, avoid harsh pH conditions and high temperatures to prevent hydrolysis of the DSPE lipid tails.[9] Neutral buffered PBS is more stable for the DSPE esters than unbuffered water or acidic buffers.[9]

Quantitative Data Summary

Table 1: pH Influence on Thiol-Maleimide Reaction

pH Range Effect on Reaction Reference
< 6.5Slower reaction rate due to protonated thiol.[2]
6.5 - 7.5Optimal range for selective and efficient reaction with thiols.[1][2]
> 7.5Increased rate of maleimide hydrolysis and side reactions with amines.[1][2]

Table 2: Stability of Maleimide Group

Storage Condition Effect on Reactivity Reference
Aqueous solution, 4°C, 7 days~10% decrease in reactivity[2][6][7]
Aqueous solution, 20°C, 7 days~40% loss of reactivity[2][6][7]
Dry, -20°CRecommended for long-term stability (up to 6 months).[3]

Experimental Protocols

Protocol 1: General Protocol for Conjugation of a Thiol-Containing Peptide to DSPE-PEG-Maleimide

  • Preparation of Reagents:

    • Prepare a stock solution of the thiol-containing peptide in a degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.4) containing 1-5 mM EDTA.

    • Immediately before use, dissolve DSPE-PEG-Maleimide in the same degassed buffer or a compatible organic solvent like DMSO.

  • Reduction of Disulfide Bonds (if necessary):

    • If the peptide contains disulfide bonds, add a 10-20 fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate at room temperature for 30-60 minutes.

  • Conjugation Reaction:

    • Add the DSPE-PEG-Maleimide solution to the peptide solution. A molar excess of DSPE-PEG-Maleimide (e.g., 2:1 to 5:1 maleimide to thiol) is recommended to drive the reaction.[6]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.[13]

  • Quenching the Reaction:

    • To quench any unreacted maleimide groups, add a small molecule thiol such as 2-mercaptoethanol (B42355) or L-cysteine to a final concentration of 2-5 mM.

    • Incubate for 30 minutes at room temperature.[8]

  • Purification:

    • Purify the conjugate using methods such as dialysis, size exclusion chromatography (SEC), or HPLC to remove unreacted peptide, DSPE-PEG-Maleimide, and quenching agent.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_cleanup 3. Quenching & Purification prep_peptide Dissolve Thiol-Peptide in Degassed Buffer (pH 7.0-7.4) reduction Reduce Disulfide Bonds (if necessary, with TCEP) prep_peptide->reduction Check for disulfides prep_dspe Dissolve DSPE-PEG-MAL (Freshly Prepared) mix Mix Peptide and DSPE-PEG-MAL (Molar Excess of Maleimide) prep_dspe->mix reduction->mix react Incubate (2-4h RT or O/N 4°C) under Inert Atmosphere mix->react quench Quench Unreacted Maleimide (e.g., 2-Mercaptoethanol) react->quench purify Purify Conjugate (e.g., Dialysis, SEC) quench->purify finish Characterize Final Conjugate purify->finish

Caption: Experimental workflow for peptide conjugation to DSPE-PEG-Maleimide.

troubleshooting_guide cluster_ph pH Issues cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions start Low Conjugation Efficiency? ph_check Is pH 6.5-7.5? start->ph_check ph_adjust Adjust pH to 6.5-7.5 ph_check->ph_adjust No maleimide_check Was Maleimide solution fresh? ph_check->maleimide_check Yes maleimide_remake Use fresh DSPE-PEG-MAL maleimide_check->maleimide_remake No thiol_check Are thiols available/reduced? maleimide_check->thiol_check Yes thiol_reduce Reduce disulfides (TCEP) & prevent oxidation thiol_check->thiol_reduce No ratio_check Is Maleimide in excess? thiol_check->ratio_check Yes ratio_optimize Optimize molar ratio (e.g., 2:1 to 5:1) ratio_check->ratio_optimize No success Conjugation Optimized ratio_check->success Yes

References

minimizing batch-to-batch variability in DSPE-PEG36-mal formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in DSPE-PEG36-mal formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variation in particle size and Polydispersity Index (PDI) between our this compound liposome (B1194612) batches. What are the potential causes and solutions?

A1: Inconsistent particle size and PDI are common challenges. The primary causes often relate to the lipid film hydration and extrusion steps.

  • Inadequate Hydration: Incomplete hydration of the lipid film can lead to the formation of large, multilamellar vesicles (MLVs) that are difficult to size down, resulting in larger and more polydisperse samples.

  • Suboptimal Extrusion Process: Clogging of the extruder membrane, incorrect temperature, or an insufficient number of extrusion cycles can all lead to inconsistent particle sizes.

Troubleshooting Steps:

  • Optimize Lipid Film Formation: Ensure a thin, even lipid film is formed by controlling the rotation speed and evaporation rate during the solvent removal step. A thick or uneven film will hydrate (B1144303) non-uniformly.

  • Control Hydration Temperature: The hydration buffer should be heated to a temperature above the phase transition temperature (Tm) of all lipids in the formulation to ensure proper lipid mobility and hydration.

  • Standardize Extrusion:

    • Ensure the extruder is assembled correctly and the membrane is not damaged.

    • Maintain the extruder temperature above the lipid Tm.

    • Use a consistent number of extrusion cycles for each batch (typically 11-21 passes).

  • Monitor for Clogging: If extrusion becomes difficult, the membrane may be clogged. Replace the membrane to ensure consistent pressure and particle size reduction.

Q2: Our conjugation efficiency of thiol-containing ligands to the maleimide (B117702) group is inconsistent. How can we improve the reproducibility of this reaction?

A2: The maleimide group on this compound is highly reactive towards free sulfhydryl (thiol) groups, but it is also susceptible to hydrolysis, which can significantly reduce conjugation efficiency.

  • Maleimide Hydrolysis: The maleimide ring can open via hydrolysis, especially at pH values above 7.5, rendering it inactive for conjugation.[1]

  • Thiol Oxidation: Free thiol groups on your ligand can oxidize to form disulfide bonds, preventing them from reacting with the maleimide.

  • Incorrect Stoichiometry: An inaccurate quantification of either the reactive maleimide groups or the available thiol groups will lead to inconsistent molar ratios and variable conjugation.

Troubleshooting Steps:

  • Control Reaction pH: Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5 to maximize the rate of the thiol-maleimide reaction while minimizing maleimide hydrolysis.[2]

  • Use Fresh Solutions: Prepare this compound solutions fresh before each use to avoid degradation.[3] Store the stock material in a dry, low-temperature environment.[3]

  • Reduce Thiols Prior to Reaction: If your ligand contains cysteines that may have formed disulfide bonds, treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.

  • Quantify Reactive Groups:

    • Use Ellman's assay to determine the concentration of free thiols in your ligand solution before conjugation.[4][5]

    • An indirect Ellman's assay can be used to quantify the amount of active maleimide in your this compound formulation.[4]

  • Optimize Molar Ratios: Use a slight molar excess of the thiol-containing ligand to the maleimide group to drive the reaction to completion. A common starting point is a 2:1 molar ratio of peptide to DSPE-PEG-Mal.[4]

Q3: We are seeing aggregation or precipitation of our formulation during storage. What steps can be taken to improve stability?

A3: Formulation stability is critical for reproducible results. Aggregation can be caused by several factors, from the formulation composition to storage conditions.

  • Insufficient PEGylation: An inadequate density of the PEG layer on the liposome surface can fail to provide sufficient steric hindrance, leading to aggregation.[6][7]

  • Improper Buffer Conditions: The pH and ionic strength of the storage buffer can influence surface charge and particle stability.[7]

  • High Drug-to-Lipid Ratio: An excessive drug load can disrupt the lipid bilayer, leading to instability and drug leakage.[7]

Troubleshooting Steps:

  • Optimize this compound Concentration: A concentration of 5-10 mol% DSPE-PEG is commonly used to ensure a dense PEG brush on the liposome surface, which provides steric protection.[7]

  • Buffer Selection: Store the formulation in a buffer that is optimal for the stability of the lipids and any encapsulated drug.

  • Evaluate Drug Loading: If encapsulating a therapeutic, consider reducing the drug-to-lipid ratio to see if stability improves.

  • Storage Conditions: Store formulations at the recommended temperature (often 4°C) and avoid freeze-thaw cycles unless the formulation has been specifically designed for it.

Data Presentation

Table 1: Typical Formulation Parameters for DSPE-PEG-Mal Liposomes

ParameterRecommended RangeRationale
DSPE-PEG-Mal (mol%)5 - 10%Provides sufficient steric hindrance to prevent aggregation and increase circulation time.[7]
Particle Size (Z-average)80 - 150 nmOptimal range for many drug delivery applications to leverage the EPR effect.
Polydispersity Index (PDI)< 0.2Indicates a monodisperse and homogenous population of liposomes.
Zeta Potential-10 to -30 mVA sufficiently negative surface charge can help prevent aggregation due to electrostatic repulsion.
Conjugation Reaction pH6.5 - 7.5Balances maleimide reactivity with thiols against the risk of hydrolysis.[2]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size containing this compound.

Materials:

  • Primary phospholipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of lipids (DSPC, cholesterol, and this compound) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under vacuum at a temperature above the lipid Tm. Rotate the flask to ensure a thin, uniform lipid film forms on the flask wall. d. Continue to apply vacuum for at least 1 hour after the film appears dry to remove residual solvent.

  • Hydration: a. Warm the hydration buffer to a temperature above the lipid Tm. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid Tm. c. Load the MLV suspension into one of the extruder syringes. d. Pass the lipid suspension through the membrane a defined number of times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs).[6]

Protocol 2: Quantification of Reactive Maleimide Groups (Indirect Ellman's Assay)

This protocol determines the amount of active, thiol-reactive maleimide on the surface of pre-formed liposomes.

Materials:

  • This compound liposome formulation

  • Cysteine solution of known concentration (e.g., 1 mM)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Phosphate buffer, pH 7.0

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, mix the maleimide-containing liposome sample with a known molar excess of the cysteine solution (e.g., 5-fold molar excess).[4] The reaction should be performed at pH 7.0. b. Prepare a "cysteine standard" tube with the same amount of cysteine solution and buffer (without liposomes). c. Incubate the tubes for 30 minutes at room temperature to allow the free thiol groups of cysteine to react with the maleimide groups.[4]

  • Quantification of Unreacted Thiols: a. Add Ellman's reagent to both the sample and the cysteine standard tubes. b. Incubate for 15 minutes at room temperature. The solution will turn yellow in the presence of free thiols. c. Measure the absorbance of both solutions at 412 nm.

  • Calculation: a. The difference in absorbance between the "cysteine standard" and the "sample" is proportional to the amount of cysteine that reacted with the maleimide groups. b. Use a standard curve of known cysteine concentrations to calculate the exact concentration of reacted thiols, which corresponds to the concentration of active maleimide groups in your formulation.

Visualizations

G cluster_prep Formulation cluster_conj Conjugation cluster_purify Purification & Analysis a 1. Lipid Dissolution (DSPC, Chol, DSPE-PEG-Mal) b 2. Thin-Film Formation (Rotary Evaporation) a->b c 3. Hydration (Buffer at T > Tm) b->c d 4. Extrusion (100 nm membrane) c->d e 5. Add Thiol-Ligand (pH 6.5-7.5) d->e f 6. Incubate (Room Temperature) e->f g 7. Remove Unconjugated Ligand (SEC or Dialysis) f->g h 8. Characterization (DLS, Zeta, Conjugation Efficiency) g->h

Caption: Standard workflow for preparing ligand-conjugated this compound liposomes.

G cluster_size Size & PDI Variability cluster_eff Conjugation Efficiency Variability start Inconsistent Batch Results (e.g., Size, PDI, Efficiency) q_film Is lipid film thin & even? start->q_film q_ph Is conjugation pH 6.5-7.5? start->q_ph a_film_no Action: Optimize rotary evaporation q_film->a_film_no No q_temp Is Hydration/Extrusion T > Tm? q_film->q_temp Yes a_temp_no Action: Increase temperature q_temp->a_temp_no No q_extrusion Sufficient extrusion cycles? q_temp->q_extrusion Yes a_extrusion_no Action: Increase number of passes q_extrusion->a_extrusion_no No a_ph_no Action: Adjust buffer pH q_ph->a_ph_no No q_mal DSPE-PEG-Mal fresh? q_ph->q_mal Yes a_mal_no Action: Use fresh reagent q_mal->a_mal_no No q_thiol Quantified free thiols? q_mal->q_thiol Yes a_thiol_no Action: Perform Ellman's Assay q_thiol->a_thiol_no No G cluster_reaction Thiol-Maleimide Michael Addition cluster_hydrolysis Competing Reaction liposome Liposome Surface -PEG-DSPE maleimide Maleimide Group product Stable Thioether Bond (Conjugated Ligand) maleimide->product pH 6.5-7.5 thiol Thiol-Ligand (R-SH) thiol->product maleimide_h Maleimide Group inactive Inactive Hydrolyzed Product maleimide_h->inactive pH > 7.5 h2o H2O h2o->inactive

References

Validation & Comparative

A Head-to-Head Comparison: DSPE-PEG-Maleimide vs. DSPE-PEG-NHS for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective conjugation of antibodies to lipid nanoparticles is a critical step in the development of targeted drug delivery systems. The choice of linker chemistry significantly impacts conjugation efficiency, stability, and the ultimate biological activity of the final construct. This guide provides an objective comparison of two widely used phospholipid-PEG derivatives: DSPE-PEG36-maleimide (DSPE-PEG-mal) and DSPE-PEG-NHS, supported by experimental data and detailed protocols to inform your selection process.

At the heart of the decision between DSPE-PEG-mal and DSPE-PEG-NHS lies the fundamental difference in their reactive moieties and, consequently, their target functional groups on the antibody. DSPE-PEG-maleimide features a maleimide (B117702) group that specifically reacts with free sulfhydryl (thiol) groups, typically found in the cysteine residues of antibodies. In contrast, DSPE-PEG-NHS possesses an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines, such as the N-terminus of the polypeptide chain and the side chains of lysine (B10760008) residues.

This distinction in reactivity dictates the conjugation strategy. While NHS esters offer a more straightforward approach by targeting abundant amine groups, maleimide chemistry allows for more site-specific conjugation if free cysteines are available or can be introduced through antibody engineering or reduction of disulfide bonds.

Performance Comparison: DSPE-PEG-mal vs. DSPE-PEG-NHS

A critical evaluation of these two linkers involves assessing their conjugation efficiency, the stability of the resulting bond, and the functional impact on the conjugated antibody.

ParameterDSPE-PEG-MaleimideDSPE-PEG-NHSKey Considerations
Target Group Sulfhydryl (-SH) groups on Cysteine residuesPrimary amine (-NH2) groups on Lysine residues and N-terminusMaleimide offers more site-specific conjugation potential. NHS targets more abundant but less specific sites.
Reaction pH Neutral (pH 6.5-7.5)Slightly basic (pH 7.2-8.5)Reaction conditions need to be optimized to ensure antibody stability.
Bond Formed Thioether bondAmide bondThe amide bond is generally considered more stable.
Linkage Stability Susceptible to retro-Michael reaction, leading to potential deconjugation, especially in the presence of other thiols like glutathione.[1][2][3][4] N-aryl maleimides show improved stability.[5]Highly stable amide bond.The stability of the maleimide linkage can be a concern for in vivo applications.
Conjugation Efficiency Can be high, but depends on the availability of free thiols.Generally high due to the abundance of primary amines.Efficiency can be influenced by steric hindrance and reaction conditions for both methods.
Antibody Modification May require a pre-reaction step to reduce disulfide bonds or introduce thiol groups, which can potentially impact antibody structure and function.[6]Direct conjugation to available amines. Random conjugation can potentially occur at the antigen-binding site, affecting affinity.The need for antibody modification with the maleimide approach adds complexity to the protocol.

A study comparing anti-EGFR-Fab' conjugated immunoliposomes for siRNA delivery found that liposomes prepared with DSPE-PEG-maleimide exhibited significantly greater cellular uptake and gene silencing efficiency compared to those prepared with a carboxyl-based linker activated with NHS.[6] Specifically, the gene silencing efficiency of the DSPE-PEG-mal conjugate was approximately three-fold higher than its counterpart.[6] This suggests that the conjugation strategy can have a profound impact on the biological performance of the final nanoparticle.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for antibody conjugation using both DSPE-PEG-mal and DSPE-PEG-NHS.

Protocol 1: Antibody Conjugation using DSPE-PEG-Maleimide

This protocol involves the thiolation of the antibody followed by conjugation to the maleimide-functionalized lipid.

Materials:

  • Antibody solution (1-10 mg/mL in PBS, pH 7.4)

  • DSPE-PEG-Maleimide

  • Traut's reagent (2-iminothiolane) or a reducing agent like DTT

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching reagent (e.g., 2-mercaptoethanol (B42355) or cysteine)

  • Size-exclusion chromatography column for purification

Procedure:

  • Antibody Thiolation (if necessary): If the antibody does not have free sulfhydryl groups, they can be introduced by either reducing existing disulfide bonds with a reagent like dithiothreitol (B142953) (DTT) or by reacting primary amines with a thiolation reagent like Traut's reagent.[6] The thiolated antibody should be purified to remove excess reagent. It is crucial to use the thiolated antibody immediately to prevent re-oxidation or cyclization.[6]

  • Formation of DSPE-PEG-mal Micelles: Dissolve the DSPE-PEG-Maleimide in a suitable buffer (e.g., PBS, pH 7.4) to form a micellar solution.[7]

  • Conjugation Reaction: Mix the thiolated antibody solution with the DSPE-PEG-Maleimide micellar solution. A typical molar ratio of lipid to protein is 3:1.[7] Incubate the reaction mixture at room temperature for 4-8 hours or overnight at 4°C with gentle stirring under an inert atmosphere (e.g., nitrogen).[7]

  • Quenching: Add a quenching reagent like 2-mercaptoethanol to a final concentration of 2 mM to cap any unreacted maleimide groups.[7] Incubate for 30 minutes.

  • Purification: Remove unconjugated antibody and excess reagents by size-exclusion chromatography or dialysis.[]

Protocol 2: Antibody Conjugation using DSPE-PEG-NHS

This protocol leverages the reaction between the NHS ester and primary amines on the antibody.

Materials:

  • Antibody solution (1-10 mg/mL in PBS, pH 7.4)

  • DSPE-PEG-NHS

  • Phosphate Buffered Saline (PBS), pH 7.4 (or a slightly basic buffer like borate (B1201080) buffer, pH 8.0-8.5)

  • Quenching reagent (e.g., glycine (B1666218) or Tris buffer)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare DSPE-PEG-NHS: Dissolve DSPE-PEG-NHS in an organic solvent like chloroform (B151607) and then evaporate the solvent to create a thin lipid film.[9][10]

  • Rehydration and Conjugation: Immediately add the antibody solution (in PBS, pH 7.4) to the dried lipid film.[9][10] The molar ratio of lipid to antibody can vary, with a 6:1 ratio being reported.[10] Incubate the mixture for 1-4 hours at room temperature with gentle stirring.[9][10] To minimize hydrolysis of the NHS ester, it is crucial to use the DSPE-PEG-NHS immediately after preparation of the lipid film.[10]

  • Quenching: Add a quenching reagent such as glycine to stop the reaction.[10]

  • Purification: Purify the antibody-lipid conjugate to remove unconjugated materials using size-exclusion chromatography or dialysis.[]

Visualizing the Chemistry and Workflows

To better understand the processes involved, the following diagrams illustrate the chemical reactions and experimental workflows.

G cluster_mal DSPE-PEG-Maleimide Conjugation cluster_nhs DSPE-PEG-NHS Conjugation Antibody_SH Antibody with -SH group Thioether_bond Stable Thioether Bond Antibody_SH->Thioether_bond reacts with DSPE_PEG_mal DSPE-PEG-Maleimide DSPE_PEG_mal->Thioether_bond Antibody_NH2 Antibody with -NH2 group Amide_bond Stable Amide Bond Antibody_NH2->Amide_bond reacts with DSPE_PEG_NHS DSPE-PEG-NHS DSPE_PEG_NHS->Amide_bond

Caption: Chemical reaction schemes for antibody conjugation.

G cluster_mal_workflow DSPE-PEG-Maleimide Workflow cluster_nhs_workflow DSPE-PEG-NHS Workflow start_mal Antibody thiolation Thiolation (if needed) start_mal->thiolation purify_thiol Purification thiolation->purify_thiol mix_mal Mix with DSPE-PEG-mal purify_thiol->mix_mal incubate_mal Incubate mix_mal->incubate_mal quench_mal Quench incubate_mal->quench_mal purify_final_mal Final Purification quench_mal->purify_final_mal end_mal Conjugate purify_final_mal->end_mal start_nhs Antibody mix_nhs Add Antibody to film start_nhs->mix_nhs prepare_nhs Prepare DSPE-PEG-NHS lipid film prepare_nhs->mix_nhs incubate_nhs Incubate mix_nhs->incubate_nhs quench_nhs Quench incubate_nhs->quench_nhs purify_final_nhs Final Purification quench_nhs->purify_final_nhs end_nhs Conjugate purify_final_nhs->end_nhs

Caption: Experimental workflows for antibody conjugation.

Conclusion: Making the Right Choice

The selection between DSPE-PEG-maleimide and DSPE-PEG-NHS for antibody conjugation is application-dependent.

Choose DSPE-PEG-Maleimide when:

  • Site-specific conjugation is desired and free thiols are available or can be introduced.

  • The potential for lower in vivo stability of the thioether bond is acceptable for the application.

  • Maximizing cellular uptake and subsequent biological activity is a primary goal, as suggested by some studies.[6]

Choose DSPE-PEG-NHS when:

  • A straightforward and robust conjugation method is preferred.

  • High stability of the final conjugate is critical for in vivo applications.

  • Random conjugation to lysine residues is not expected to compromise the antibody's antigen-binding activity.

Ultimately, empirical testing and optimization are essential to determine the most suitable linker for a specific antibody and its intended application. Careful consideration of the factors outlined in this guide will aid researchers in making an informed decision, leading to the successful development of effective antibody-targeted nanoparticles.

References

comparing different PEG chain lengths for DSPE linkers in drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DSPE-PEG2000 and DSPE-PEG5000 for Optimal Nanoparticle Formulation.

The choice of Polyethylene Glycol (PEG) chain length in 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) linkers is a critical parameter in the design of nanoparticle-based drug delivery systems. The length of the PEG chain profoundly influences the physicochemical properties, in vitro performance, and in vivo fate of the nanoparticles. This guide provides a comprehensive comparison of the two most commonly used DSPE-PEG derivatives, DSPE-PEG2000 and DSPE-PEG5000, supported by experimental data to inform the selection of the optimal linker for your specific therapeutic application.

Data Presentation: Quantitative Comparison of DSPE-PEG Linkers

The selection between DSPE-PEG2000 and DSPE-PEG5000 involves a trade-off between key performance indicators such as circulation time, cellular uptake, and drug release kinetics. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Physicochemical Properties

PropertyDSPE-PEG2000DSPE-PEG5000Reference
Hydrodynamic Diameter (nm) ~125Larger than DSPE-PEG2000 formulations[1]
Polydispersity Index (PDI) ~0.147-[1]
Zeta Potential (mV) ~ -35More neutral than DSPE-PEG2000 formulations[1]
Adsorbed Layer Thickness (nm) ~1-3Thicker layer compared to DSPE-PEG2000[2]

Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.

Table 2: In Vitro Performance

ParameterDSPE-PEG2000DSPE-PEG5000Reference
Drug Encapsulation Efficiency (%) HighGenerally High[1]
In Vitro Drug Release Sustained ReleasePotentially slower initial release[1]

Table 3: Biological Interactions and In Vivo Performance

ParameterDSPE-PEG2000DSPE-PEG5000Reference
Cellular Uptake Generally efficientCan be reduced compared to DSPE-PEG2000[1]
In Vivo Circulation Time ProlongedPotentially longer than DSPE-PEG2000[1][3]
Circulation Half-Life (Liposomes) -Longer half-life (75 min) compared to PEG2000-PE (21 min) and unmodified (13 min)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments commonly used to characterize and compare PEGylated nanoparticles.

Preparation of PEGylated Nanoparticles by Thin-Film Hydration

This method is widely used for the preparation of liposomes and lipid-based nanoparticles.

Materials:

  • DSPE-PEG2000 or DSPE-PEG5000

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, HEPES)

Procedure:

  • Dissolve the lipids (including DSPE-PEG) and the drug (if lipid-soluble) in an organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Dry the film further under vacuum for at least one hour to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer (containing the drug if water-soluble) by gentle rotation above the lipid transition temperature.

  • To obtain unilamellar vesicles of a specific size, the resulting liposome (B1194612) suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

In Vitro Drug Release Assay using Dialysis Method

This assay determines the rate at which the encapsulated drug is released from the nanoparticles over time.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., PBS at pH 7.4, potentially containing serum proteins like BSA to mimic in vivo conditions)[4][5]

  • Shaking incubator or water bath

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of release buffer.

  • Maintain the setup at a constant temperature (e.g., 37°C) with gentle agitation.[6]

  • At predetermined time intervals, withdraw aliquots from the release buffer outside the dialysis bag.

  • Replenish the withdrawn volume with fresh release buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug release at each time point.

Cellular Uptake Analysis by Flow Cytometry

Flow cytometry provides a quantitative measurement of nanoparticle internalization by cells.

Materials:

  • Fluorescently labeled nanoparticles

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with different concentrations of fluorescently labeled nanoparticles for a specific period (e.g., 4-24 hours).

  • After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

  • Detach the cells from the plate using trypsin-EDTA.

  • Resuspend the cells in PBS or a suitable buffer for flow cytometry analysis.

  • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.

  • The mean fluorescence intensity corresponds to the extent of nanoparticle uptake.[7]

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the logical relationships between PEG chain length and its impact on drug delivery performance.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_eval Performance Evaluation a Lipid & Drug Dissolution b Thin Film Formation a->b c Hydration b->c d Sizing (Extrusion/Sonication) c->d e Size & PDI (DLS) d->e f Zeta Potential d->f g Encapsulation Efficiency d->g h In Vitro Drug Release g->h i Cellular Uptake (Flow Cytometry) g->i j In Vivo Circulation Studies g->j peg_length_effects cluster_peg DSPE-PEG Chain Length cluster_properties Physicochemical & Biological Properties peg2k DSPE-PEG2000 circ_time Increased Circulation Time peg2k->circ_time Prolongs peg5k DSPE-PEG5000 steric_hindrance Increased Steric Hindrance peg5k->steric_hindrance Greater epr_effect Enhanced EPR Effect circ_time->epr_effect Potentiates steric_hindrance->circ_time Leads to cellular_uptake Decreased Cellular Uptake steric_hindrance->cellular_uptake Can cause

References

A Comparative Analysis of DSPE-PEG36-mal and Other Crosslinkers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics and nanomedicine, the precise and stable conjugation of targeting ligands and therapeutic payloads to delivery vehicles is paramount. The choice of crosslinker is a critical determinant of the efficacy, stability, and safety of the final product. Among the plethora of available bioconjugation reagents, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-mal) has emerged as a widely utilized component in the formulation of liposomes and other nanoparticles. This guide provides an objective comparison of this compound with other prominent crosslinking technologies, supported by experimental data, to empower researchers, scientists, and drug development professionals in their selection of the optimal conjugation strategy.

The Role and Mechanism of DSPE-PEG-Maleimide

This compound is an amphiphilic molecule composed of a DSPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group at the terminus. The DSPE portion readily incorporates into the lipid bilayer of liposomes or the hydrophobic core of nanoparticles, while the PEG chain provides a "stealth" characteristic, reducing clearance by the immune system and prolonging circulation time.[1][2] The terminal maleimide group is the key to its function as a crosslinker, enabling the covalent attachment of targeting moieties such as antibodies, peptides, or other proteins that possess available sulfhydryl (thiol) groups, typically from cysteine residues.[3]

The conjugation chemistry relies on the Michael addition reaction, where the thiol group of a cysteine residue acts as a nucleophile and attacks the double bond of the maleimide ring. This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5, forming a stable thioether bond.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation.[4]

Figure 1: Thiol-Maleimide Michael Addition Reaction.

cluster_0 Thiol-Maleimide Conjugation Thiol Protein-SH (Thiol) Adduct DSPE-PEG-Thioether-Protein (Stable Conjugate) Thiol->Adduct Michael Addition (pH 6.5-7.5) Maleimide DSPE-PEG-Maleimide Maleimide->Adduct

Performance Comparison of Crosslinkers

While the maleimide-thiol conjugation is efficient and widely used, the stability of the resulting thioether bond can be a concern, particularly for in vivo applications. The linkage is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like albumin and glutathione, which can lead to premature cleavage of the targeting ligand or drug payload.[5] This has spurred the development of next-generation crosslinkers with improved stability profiles.

Quantitative Performance Comparison

The following tables summarize key performance metrics of DSPE-PEG-maleimide and its alternatives based on available experimental data.

Table 1: Conjugation Efficiency and Kinetics

Linker TypeTypical Reaction ConditionsReaction TimeConjugation YieldKey Kinetic Features
N-Alkyl Maleimide (e.g., in this compound) pH 6.5-7.5, Room Temperature1-2 hoursHigh (>90%)Fast reaction with thiols.
N-Aryl Maleimide pH 7.4, Room Temperature< 1 hourHigh (>90%)Approximately 2.5 times faster reaction with thiolates compared to N-alkyl maleimides.[6]
Vinyl Sulfone pH 7-9, Room Temperature2-4 hoursHigh (>90%)Rapid and selective reaction with thiols.
Click Chemistry (e.g., Azide-Alkyne) Catalyst (e.g., Copper or Ruthenium), Room Temperature1-4 hoursVery High (>95%)Highly efficient and specific, with controllable stoichiometry.[7]

Table 2: Linkage Stability in Serum/Plasma

Linker TypeBond FormedStability in PlasmaKey Stability Features
N-Alkyl Maleimide ThioetherModerateProne to retro-Michael addition and thiol exchange, leading to potential deconjugation (35-67% deconjugation observed over 7 days in serum for some ADCs).[8][9]
N-Aryl Maleimide ThioetherHighThe thiosuccinimide ring undergoes rapid hydrolysis to a stable, ring-opened structure, preventing the retro-Michael reaction (<20% deconjugation over 7 days in serum).[5][8][10]
Vinyl Sulfone ThioetherHighForms a stable, irreversible thioether bond.
Click Chemistry (e.g., Triazole) TriazoleVery HighForms a highly stable and irreversible triazole linkage.

Experimental Protocols

Detailed experimental protocols are crucial for achieving reproducible and optimal results in bioconjugation. Below are representative protocols for liposome (B1194612) preparation and antibody conjugation using DSPE-PEG-maleimide.

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids and this compound (e.g., at a 1-5 mol% ratio) in chloroform in a round-bottom flask.

  • Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing or sonicating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • To produce unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).

  • The resulting liposome suspension should be stored at 4°C until further use.

Protocol 2: Antibody Conjugation to Maleimide-Functionalized Liposomes

This protocol outlines the conjugation of a thiol-containing antibody fragment (Fab') to pre-formed maleimide-liposomes.

Materials:

  • Maleimide-functionalized liposomes

  • Thiolated antibody fragment (Fab')

  • Conjugation buffer (e.g., HEPES-buffered saline, pH 7.0)

  • Quenching reagent (e.g., L-cysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare the thiolated antibody fragment in the conjugation buffer. If the antibody contains disulfide bonds, they may need to be reduced using a reagent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently purified to remove the reducing agent.

  • Mix the maleimide-functionalized liposomes with the thiolated antibody at a desired molar ratio (e.g., 26:1 maleimide to thiol has been shown to yield high efficiency).[11]

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule like L-cysteine and incubating for an additional 30 minutes.

  • Purify the immunoliposomes from unconjugated antibody and quenching reagent using size-exclusion chromatography.

  • Characterize the final product for conjugation efficiency using methods such as SDS-PAGE and protein quantification assays (e.g., BCA assay). Studies have reported conjugation efficiencies of 95-99% using this method with certain nanoparticle formulations.[11]

Cellular Uptake and Signaling Pathways

The ultimate goal of targeted drug delivery is to enhance the therapeutic index of a drug by increasing its concentration at the site of action and reducing off-target toxicity. This is often achieved by conjugating a targeting ligand to the nanoparticle surface that binds to a receptor overexpressed on target cells, leading to internalization via receptor-mediated endocytosis.

Figure 2: Experimental Workflow for Targeted Liposome Development.

cluster_workflow Targeted Liposome Development Workflow A Liposome Formulation (with DSPE-PEG-mal) C Bioconjugation (Maleimide-Thiol Reaction) A->C B Ligand Preparation (e.g., Antibody Thiolation) B->C D Purification (e.g., SEC) C->D E Characterization (Size, Zeta, Drug Load, Conjugation Efficiency) D->E F In Vitro / In Vivo Evaluation E->F

A well-studied example is the targeting of the Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER2), which are overexpressed in various cancers.[12] Ligands such as antibodies (e.g., Trastuzumab for HER2) or their fragments, when conjugated to liposomes, can facilitate the targeted delivery of chemotherapeutics.

Upon binding of the ligand-targeted nanoparticle to its receptor, the cell internalizes the complex through endocytosis. The nanoparticle is then trafficked through the endo-lysosomal pathway, where the acidic environment or enzymatic activity can trigger the release of the encapsulated drug, which can then exert its cytotoxic effect.

Figure 3: Simplified EGFR Signaling Pathway and Targeted Liposome Internalization.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Endosome Endosome EGFR->Endosome Endocytosis Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Lipo Targeted Liposome Lipo->EGFR Binding Lysosome Lysosome Endosome->Lysosome Fusion Drug Drug Release Lysosome->Drug Proliferation Gene Transcription (Proliferation, Survival) Drug->Proliferation Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Conclusion

This compound remains a valuable and widely used tool for the development of targeted drug delivery systems due to its high conjugation efficiency and the well-established chemistry of the maleimide-thiol reaction. However, for applications requiring high in vivo stability, such as antibody-drug conjugates, the potential for retro-Michael addition and subsequent payload release is a significant consideration.

Next-generation crosslinkers, including N-aryl maleimides and those utilized in click chemistry, offer superior linkage stability and, in some cases, more controlled conjugation stoichiometry. The choice of crosslinker should, therefore, be guided by the specific requirements of the therapeutic application. For early-stage research and applications where extreme stability is not the primary concern, this compound provides a reliable and efficient solution. For the development of therapeutics intended for clinical use, a thorough evaluation of more stable crosslinking technologies is highly recommended to ensure the safety and efficacy of the final product.

References

A Researcher's Guide to Quantitative Analysis of Ligand Conjugation to DSPE-PEG36-mal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of targeted drug delivery systems, the precise quantification of ligand conjugation to liposomal surfaces is paramount. This guide provides an objective comparison of methodologies for quantifying ligands attached to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-mal), a widely utilized lipid for bioconjugation. We will delve into experimental data, detailed protocols, and a comparative analysis of alternative conjugation chemistries to empower informed decision-making in your research.

Comparing Conjugation Chemistries: Maleimide (B117702) vs. Alternatives

The choice of conjugation chemistry is a critical determinant of efficiency, stability, and control over the final product. While DSPE-PEG-maleimide is a popular choice for its reactivity towards thiol-containing ligands, other chemistries offer distinct advantages.

Table 1: Comparison of Common Ligand Conjugation Chemistries for Liposomes

FeatureMaleimide-Thiol ChemistryAmine-Reactive (NHS-ester) ChemistryClick Chemistry (e.g., DBCO-Azide)
Functional Group Target Thiols (e.g., cysteine residues)Primary amines (e.g., lysine (B10760008) residues)Azides or alkynes
Reaction Specificity HighModerate (can react with multiple lysines)Very High (bioorthogonal)
Reaction Conditions Mild (pH 6.5-7.5)Mild (pH 7-9)Mild, aqueous conditions
Bond Formed ThioetherAmideTriazole
Control over Stoichiometry Moderate to GoodPoor to ModerateExcellent[1][2]
Reported Conjugation Efficiency Peptides: >95%[3], Antibodies: ~80-85%Variable, depends on ligand and conditionsHigh, often near-quantitative
Bond Stability in Serum Can be susceptible to retro-Michael reaction leading to deconjugation over time[4][5]. N-aryl maleimides show improved stability[6].Generally stableHighly stable

Quantitative Analysis of Ligand Conjugation

Accurate determination of the number of ligands conjugated per liposome (B1194612), or ligand density, is crucial for optimizing targeting efficacy and ensuring batch-to-batch consistency. Several direct and indirect methods are employed for this purpose.

Table 2: Quantitative Analysis Methods for Ligand-Liposome Conjugates

MethodPrincipleTypeAdvantagesDisadvantages
Ellman's Assay Indirectly quantifies unreacted maleimide groups by measuring the reaction of a known excess of a thiol with the remaining maleimides.IndirectSimple, colorimetric, widely used[7][8].Indirect measurement; potential for interference from other components.
BCA/Bradford Assay Quantifies the amount of protein (ligand) conjugated to the liposomes.DirectStandard, well-established methods for protein quantification.Requires removal of unconjugated protein; potential for interference from lipids and detergents.
HPLC-SEC Separates ligand-conjugated liposomes from free, unconjugated ligand based on size. Quantification is achieved by integrating peak areas.DirectProvides information on conjugation efficiency and purity of the conjugate population[9].Requires specialized equipment; column selection is critical for good resolution.
Fluorescence Spectroscopy If the ligand is fluorescently tagged, its concentration on the liposome can be directly measured.DirectHigh sensitivity.Requires labeling of the ligand, which may alter its properties.
Mass Spectrometry (e.g., MALDI-TOF) Can confirm the successful conjugation by detecting the mass shift corresponding to the attached ligand[3][10].Qualitative/Semi-QuantitativeProvides direct evidence of conjugation.Not ideal for precise quantification of ligand density on a population of liposomes.

Experimental Workflows and Protocols

To facilitate the practical application of these quantitative methods, we provide detailed experimental workflows and protocols for the most common assays.

Ligand Conjugation and Quantification Workflow

The general workflow for conjugating a thiol-containing ligand to DSPE-PEG-maleimide functionalized liposomes and subsequent quantification is depicted below.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_quantification Quantification liposome_prep Prepare Maleimide-Functionalized Liposomes (Post-Insertion Method) conjugation Incubate Ligand with Liposomes (pH 6.5-7.5, Room Temp) liposome_prep->conjugation ligand_prep Prepare Thiol-Containing Ligand (e.g., reduce antibody disulfide bonds) ligand_prep->conjugation purification Remove Unconjugated Ligand (e.g., Size Exclusion Chromatography) conjugation->purification quant_method1 Indirect Method: Ellman's Assay on unreacted maleimides purification->quant_method1 quant_method2 Direct Method: BCA/Bradford Assay on conjugated protein purification->quant_method2 quant_method3 Direct Method: HPLC-SEC analysis purification->quant_method3

Fig. 1: General workflow for ligand conjugation and quantification.
Detailed Experimental Protocols

1. Indirect Quantification of Maleimide Groups using Ellman's Assay

This protocol is adapted for quantifying the remaining maleimide groups on the liposome surface after conjugation, thereby indirectly determining the amount of conjugated ligand.

  • Materials:

    • Ligand-conjugated liposome suspension

    • L-cysteine standard solution (known concentration)

    • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) solution

    • Phosphate buffer (e.g., 0.1 M, pH 7.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Reaction with L-cysteine: To a known volume of the purified ligand-conjugated liposome suspension, add a known excess of L-cysteine solution. Incubate at room temperature for 2 hours with gentle mixing to allow the unreacted maleimide groups to react with cysteine.

    • Control: Prepare a control sample with the same amount of L-cysteine in buffer without liposomes.

    • Reaction with Ellman's Reagent: In a 96-well plate, add a sample of the liposome-cysteine reaction mixture and the control solution to separate wells.

    • Add Ellman's reagent solution to each well and incubate for 15 minutes at room temperature.

    • Measurement: Measure the absorbance at 412 nm using a microplate reader.

    • Calculation: The amount of unreacted cysteine in the liposome sample is determined by comparing its absorbance to the control. The difference between the initial amount of cysteine added and the unreacted cysteine corresponds to the amount of maleimide groups that were available on the liposomes.

G start Start with Purified Ligand-Conjugated Liposomes add_cysteine Add known excess of L-cysteine solution start->add_cysteine incubate1 Incubate for 2 hours (Reacts with remaining maleimides) add_cysteine->incubate1 add_ellman Add Ellman's Reagent to sample and control incubate1->add_ellman prepare_control Prepare control with L-cysteine in buffer prepare_control->add_ellman incubate2 Incubate for 15 minutes add_ellman->incubate2 measure_abs Measure absorbance at 412 nm incubate2->measure_abs calculate Calculate unreacted cysteine and determine conjugated ligand measure_abs->calculate G start Start with Purified Ligand-Conjugated Liposomes lyse_liposomes Lyse liposomes to release conjugated protein start->lyse_liposomes add_to_plate Add lysed samples and standards to 96-well plate lyse_liposomes->add_to_plate prepare_standards Prepare BSA standards prepare_standards->add_to_plate add_bca Add BCA working reagent add_to_plate->add_bca incubate Incubate at 37°C for 30 minutes add_bca->incubate measure_abs Measure absorbance at 562 nm incubate->measure_abs calculate Calculate protein concentration from standard curve measure_abs->calculate

References

Enhancing Cellular Uptake: A Comparative Guide to DSPE-PEG-Maleimide Targeted Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to specific cells is a cornerstone of modern drug development. Nanoparticles functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal) are a versatile platform for achieving this specificity. The maleimide (B117702) group allows for the covalent conjugation of targeting ligands, such as peptides, antibodies, and other biomolecules, via a stable thioether bond with sulfhydryl groups present on the ligand. This guide provides a comparative overview of the in vitro cellular uptake of DSPE-PEG-Mal targeted nanoparticles, supported by experimental data and detailed protocols.

Performance Comparison: Targeted vs. Non-Targeted Nanoparticles

The conjugation of targeting ligands to DSPE-PEG-Mal nanoparticles significantly enhances their uptake by specific cell lines overexpressing the corresponding receptors. This enhanced uptake is a critical factor in improving therapeutic efficacy and reducing off-target effects. Below is a summary of quantitative data from various studies, highlighting the improved cellular internalization of targeted nanoparticles compared to their non-targeted counterparts.

Targeting LigandNanoparticle SystemCell LineFold Increase in Uptake (Targeted vs. Non-Targeted)Reference Study
Transferrin (Tf) PLGA NanoparticlesHeLa39.5[1]
cRGD Peptide Gold NanoparticlesαVβ3 integrin-expressing cellsIncreased cellular uptake observed[2]
Anti-HER2 Antibody PLGA NanoparticlesSK-BR-3 (HER2-positive)Higher uptake compared to non-targeted[2]
TAT Peptide LiposomesGlioma cellsHigher uptake than non-targeted liposomes[3]

Note: The data presented is a compilation from different studies and nanoparticle systems. Direct comparison between targeting ligands requires studies conducted under identical experimental conditions.

Mechanism of Action: How DSPE-PEG-Maleimide Targeting Works

The maleimide group on the DSPE-PEG anchor provides a reactive site for the straightforward conjugation of targeting moieties. This functionalization is the key to transforming a non-specific nanoparticle into a targeted delivery vehicle. The process can be visualized as a two-step mechanism: bioconjugation and receptor-mediated endocytosis.

cluster_0 Bioconjugation cluster_1 Receptor-Mediated Endocytosis NP DSPE-PEG-Mal Nanoparticle TargetedNP Targeted Nanoparticle NP->TargetedNP Thiol-Maleimide Coupling Ligand Targeting Ligand (with -SH group) Ligand->TargetedNP Receptor Cell Surface Receptor TargetedNP->Receptor Binding Cell Target Cell Endosome Endosome Receptor->Endosome Internalization Release Drug Release Endosome->Release

Figure 1: Mechanism of DSPE-PEG-Mal targeted nanoparticle delivery.

Signaling Pathways in Targeted Uptake

The binding of a targeted nanoparticle to its specific cell surface receptor often triggers a cascade of signaling events that lead to its internalization, a process known as receptor-mediated endocytosis. For nanoparticles targeted with ligands like the cRGD peptide, which binds to integrin receptors, the uptake can involve the activation of focal adhesion kinase (FAK).

Integrin-mediated endocytosis is a complex process involving the clustering of integrin receptors upon ligand binding, which in turn initiates a signaling cascade. This cascade often involves the recruitment and activation of FAK and other associated proteins, leading to cytoskeletal rearrangements and the formation of an endocytic vesicle.

TargetedNP RGD-Targeted Nanoparticle Integrin Integrin Receptor (αvβ3) TargetedNP->Integrin Binding Clustering Receptor Clustering Integrin->Clustering FAK Focal Adhesion Kinase (FAK) Activation Clustering->FAK Src Src Kinase Activation FAK->Src Actin Actin Cytoskeleton Rearrangement Src->Actin Endocytosis Clathrin-Mediated Endocytosis Actin->Endocytosis Endosome Endosome Formation Endocytosis->Endosome

Figure 2: Signaling pathway of integrin-mediated nanoparticle uptake.

Experimental Protocols

Reproducible and reliable data are paramount in scientific research. The following is a generalized protocol for an in vitro cellular uptake study of targeted nanoparticles.

Objective: To quantitatively compare the cellular uptake of DSPE-PEG-Mal targeted nanoparticles with non-targeted control nanoparticles.

Materials:

  • Targeted nanoparticles (e.g., fluorescently labeled)

  • Non-targeted control nanoparticles (e.g., fluorescently labeled, without targeting ligand)

  • Target cell line (overexpressing the receptor of interest)

  • Control cell line (low or no expression of the receptor)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence plate reader

  • 96-well or 24-well cell culture plates

Workflow:

CellSeeding 1. Cell Seeding (e.g., 1x10^5 cells/well) Incubation24h 2. Incubation (24 hours) CellSeeding->Incubation24h NP_Addition 3. Nanoparticle Addition (Targeted & Non-Targeted) Incubation24h->NP_Addition Incubation4h 4. Incubation (e.g., 4 hours at 37°C) NP_Addition->Incubation4h Washing 5. Washing (3x with cold PBS) Incubation4h->Washing Harvesting 6. Cell Harvesting (Trypsinization) Washing->Harvesting Quantification 7. Quantification (Flow Cytometry or Fluorescence Plate Reader) Harvesting->Quantification Analysis 8. Data Analysis Quantification->Analysis

Figure 3: Experimental workflow for in vitro cell uptake study.

Detailed Procedure:

  • Cell Seeding: Seed the target and control cells in appropriate cell culture plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Nanoparticle Incubation: Prepare different concentrations of the targeted and non-targeted nanoparticles in complete cell culture medium. Remove the old medium from the cells and add the nanoparticle-containing medium.

  • Incubation: Incubate the cells with the nanoparticles for a specific period (e.g., 1, 4, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Cell Lysis or Detachment:

    • For Plate Reader Quantification: Lyse the cells using a suitable lysis buffer.

    • For Flow Cytometry: Detach the cells using Trypsin-EDTA, neutralize with complete medium, and collect the cells by centrifugation.

  • Quantification:

    • Plate Reader: Measure the fluorescence intensity of the cell lysates.

    • Flow Cytometry: Resuspend the cell pellet in PBS and analyze the fluorescence intensity of individual cells.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the uptake of targeted nanoparticles to non-targeted controls in both cell lines.

Conclusion

DSPE-PEG-Maleimide functionalized nanoparticles represent a powerful and adaptable platform for targeted drug delivery. The ability to conjugate a wide array of targeting ligands allows for the specific recognition and enhanced internalization into desired cell populations. The experimental data consistently demonstrates a significant increase in cellular uptake for targeted nanoparticles compared to their non-targeted counterparts. Understanding the underlying mechanisms of uptake, including the specific signaling pathways involved, is crucial for the rational design of more effective and safer nanomedicines. The provided protocols and workflows offer a standardized approach for researchers to evaluate the performance of their own targeted nanoparticle systems.

References

Evaluating the Targeting Efficiency of DSPE-PEG-Maleimide Functionalized Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of liposomes with targeting moieties is a cornerstone of advanced drug delivery systems, aiming to enhance therapeutic efficacy while minimizing off-target effects. Among the various conjugation strategies, the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-maleimide) has emerged as a robust and versatile method for attaching thiol-containing ligands, such as peptides and antibodies, to the liposomal surface. This guide provides an objective comparison of the targeting efficiency of DSPE-PEG-maleimide functionalized liposomes with other targeting strategies, supported by experimental data and detailed protocols.

Comparative Analysis of Targeting Efficiency

The efficacy of active targeting is contingent on several factors, including the choice of targeting ligand, receptor expression levels on target cells, and the physicochemical properties of the liposomal formulation. Below, we compare the performance of liposomes functionalized via DSPE-PEG-maleimide with other common targeting approaches.

DSPE-PEG-Maleimide Functionalized Liposomes vs. Non-Targeted Liposomes

The primary advantage of active targeting is the enhanced cellular uptake and subsequent therapeutic effect in receptor-overexpressing cells compared to non-targeted, or "stealth," liposomes that rely on the enhanced permeability and retention (EPR) effect for tumor accumulation.[1]

Table 1: In Vitro Cellular Uptake of cRGD-PEG-DSPE Modified Liposomes in Integrin-Overexpressing Cancer Cells

Liposome (B1194612) FormulationCell LineCellular Uptake Enhancement (vs. Non-Targeted)Reference
cRGD-Lipo-PEG/C6HCT116Significantly Higher[2]
1 mol% RGD-PEGylated LiposomesARPE-19~4-fold increase[3]

Data presented is a qualitative and quantitative summary from the cited studies.

Table 2: In Vivo Tumor Growth Inhibition with Aptide-Conjugated DSPE-PEG Liposomes

Treatment GroupTumor ModelTumor Growth Retardation (vs. Non-Targeting)Reference
APTEDB-PEG2000/PEG1000 LS (Dox)U87MG xenograft~90%[4]
APTEDB-PEG1000/PEG550 LS (Dox)U87MG xenograft~80%[4]

Data represents the approximate tumor growth retardation as reported in the study.

Comparison with Other Active Targeting Strategies

While DSPE-PEG-maleimide offers a versatile platform for conjugation, other targeting moieties like folate and transferrin have also been extensively studied.

Table 3: Comparative Efficacy of Different Actively Targeted Liposomes

Targeting LigandDrugCell Line/Tumor ModelEfficacy MetricOutcome (Targeted vs. Non-Targeted)Reference
Folate Doxorubicin (B1662922)KB cellsCellular Uptake45-fold higher[5]
DoxorubicinKB cellsCytotoxicity (IC50)86-fold higher[5]
Transferrin DoxorubicinTumor-bearing miceTumor Growth InhibitionSignificantly higher[6]
DoxorubicinhCMEC/D3 cellsCellular Uptake~1.7-fold higher (vs. PEGylated)[7]
cRGD Peptide Apatinib (B926)HCT116 cellsCellular UptakeSignificantly higher[2]

This table compiles data from multiple sources to provide a comparative overview. Direct head-to-head studies are limited.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments in the evaluation of DSPE-PEG-maleimide functionalized liposomes.

Preparation of DSPE-PEG-Maleimide Functionalized Liposomes

This protocol describes the thin-film hydration method followed by extrusion for the preparation of targeted liposomes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol) in chloroform (B151607)

  • DSPE-PEG-maleimide

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Hydration buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the lipids and DSPE-PEG-maleimide in chloroform in a round-bottom flask.

  • Create a thin lipid film by removing the organic solvent using a rotary evaporator.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the drug-containing buffer by vortexing above the lipid transition temperature.

  • Subject the resulting multilamellar vesicles to several freeze-thaw cycles.

  • Extrude the liposome suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) to obtain unilamellar vesicles of a defined size.

  • Remove unencapsulated drug by size exclusion chromatography or dialysis.

Thiol-Maleimide Conjugation of Targeting Ligand

This protocol outlines the covalent attachment of a thiol-containing ligand (e.g., a cysteine-terminated peptide) to the maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized liposomes

  • Thiol-containing targeting ligand

  • Reaction buffer (e.g., HEPES or PBS, pH 6.5-7.5)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the thiol-containing ligand in the reaction buffer. If necessary, reduce any disulfide bonds in the ligand using a reducing agent like TCEP, followed by its removal.

  • Add the ligand solution to the liposome suspension at a desired molar ratio (e.g., 10:1 to 20:1 ligand to reactive lipid).

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C under an inert atmosphere with gentle stirring.

  • Quench any unreacted maleimide (B117702) groups by adding a small molecule thiol, such as cysteine.

  • Remove the unconjugated ligand by dialysis or size exclusion chromatography.

In Vitro Cellular Uptake Assay

This protocol describes the use of confocal microscopy to visualize and quantify the cellular uptake of fluorescently labeled liposomes.

Materials:

  • Targeted and non-targeted liposomes labeled with a fluorescent dye (e.g., Rhodamine-PE)

  • Target cancer cell line

  • Cell culture medium and supplements

  • Confocal microscope

Procedure:

  • Seed the target cells in a glass-bottom dish and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled liposome formulations at a specific concentration for a defined period (e.g., 1-4 hours) at 37°C.

  • Wash the cells three times with cold PBS to remove non-internalized liposomes.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cell nuclei with DAPI.

  • Visualize the cells using a confocal microscope and quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

In Vivo Biodistribution Study

This protocol outlines a typical procedure for evaluating the biodistribution of targeted liposomes in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice

  • Targeted and non-targeted liposomes labeled with a near-infrared (NIR) dye or a radiolabel

  • In vivo imaging system (for NIR dye) or gamma counter (for radiolabel)

Procedure:

  • Inject the labeled liposome formulations intravenously into the tail vein of the tumor-bearing mice.

  • At predetermined time points (e.g., 6, 24, 48 hours), anesthetize the mice and perform whole-body imaging using the appropriate imaging system.

  • After the final imaging time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).

  • Measure the fluorescence or radioactivity in each organ and the tumor.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Visualizing Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

experimental_workflow cluster_prep Liposome Preparation & Conjugation cluster_eval Evaluation cluster_analysis Data Analysis cluster_result Outcome prep Liposome Formulation (Thin-Film Hydration) mal DSPE-PEG-Maleimide Inclusion prep->mal conj Thiol-Maleimide Conjugation mal->conj ligand Thiolated Ligand (e.g., cRGD, Antibody) ligand->conj purify1 Purification conj->purify1 invitro In Vitro Studies (Cellular Uptake, Cytotoxicity) purify1->invitro invivo In Vivo Studies (Biodistribution, Efficacy) purify1->invivo data Quantification & Comparison invitro->data invivo->data conclusion Targeting Efficiency Evaluation data->conclusion

Experimental workflow for evaluating targeted liposomes.

integrin_pathway cluster_membrane Cell Membrane cluster_cell Intracellular liposome cRGD-Liposome integrin Integrin αvβ3 Receptor liposome->integrin Binding endocytosis Receptor-Mediated Endocytosis integrin->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release target Intracellular Target (e.g., DNA, Kinases) release->target effect Therapeutic Effect (e.g., Apoptosis) target->effect

Integrin-mediated uptake of cRGD-functionalized liposomes.

her2_pathway cluster_membrane Cell Membrane cluster_cell Intracellular Signaling Cascade lipo_herceptin Herceptin-Liposome her2 HER2 Receptor lipo_herceptin->her2 Binding dimerization Inhibition of HER2 Dimerization her2->dimerization Blockade pi3k PI3K/Akt Pathway dimerization->pi3k ras Ras/MAPK Pathway dimerization->ras proliferation Cell Proliferation & Survival pi3k->proliferation apoptosis Induction of Apoptosis pi3k->apoptosis ras->proliferation

HER2 signaling blockade by Herceptin-conjugated liposomes.

References

A Head-to-Head Comparison of DSPE-PEG-Functionalized Lipids for Bioconjugation: DSPE-PEG36-mal vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective surface modification of liposomal drug delivery systems is paramount for achieving targeted therapies. The choice of functional group for bioconjugation plays a critical role in the efficiency, stability, and ultimately, the in vivo performance of the final product. This guide provides an objective, data-driven comparison of DSPE-PEG36-maleimide (DSPE-PEG36-mal) with other common functional groups used for bioconjugation to liposomes, including N-hydroxysuccinimide (NHS) esters and linkages formed via click chemistry.

This comparison will delve into the reaction mechanisms, efficiencies, stability of the resulting linkages, and provide detailed experimental protocols to aid in the selection of the most appropriate bioconjugation strategy for your research needs.

Introduction to this compound in Bioconjugation

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a polyethylene (B3416737) glycol (PEG) chain with a terminal maleimide (B117702) group (mal) is a widely utilized lipid for the functionalization of liposomes and other nanoparticles. The DSPE portion serves as a lipid anchor, embedding into the liposomal bilayer, while the hydrophilic PEG chain extends into the aqueous environment, providing a "stealth" characteristic that reduces opsonization and prolongs circulation time. The maleimide group is a highly specific reactive handle for covalent attachment of thiol-containing ligands, such as cysteine-containing peptides and antibodies, through a Michael addition reaction.

Alternative Functional Groups for Liposome (B1194612) Bioconjugation

While DSPE-PEG-maleimide is a popular choice, several other functional groups offer distinct advantages and disadvantages. The most common alternatives include:

  • DSPE-PEG-NHS (N-hydroxysuccinimide) ester: This functional group reacts with primary amines, such as the lysine (B10760008) residues found abundantly in proteins, to form stable amide bonds.

  • DSPE-PEG-Azide/Alkyne: These moieties are employed in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a highly stable triazole linkage.

Quantitative Performance Comparison

The selection of a bioconjugation chemistry should be based on quantitative metrics of performance. The following tables summarize key data on reaction efficiency and stability for maleimide, NHS ester, and click chemistry functional groups on a DSPE-PEG backbone.

Table 1: Reaction Efficiency and Kinetics

Functional GroupTarget MoietyReaction ConditionsReaction TimeConjugation Efficiency (Yield)Second-Order Rate Constant (M⁻¹s⁻¹)
Maleimide Thiol (-SH)pH 6.5-7.5, Room Temperature30 min - 2 hours58% - 84%[1][2]~10² - 10³
NHS Ester Amine (-NH₂)pH 7.2-8.5, Room Temperature or 4°C30 min - 4 hours~63%[3]~10¹ - 10²
Click Chemistry (SPAAC) Azide (-N₃) + Strained AlkynePhysiological pH, Room Temperature1 - 18 hours>95%[4]~10⁻¹ - 10¹

Table 2: Stability of the Resulting Linkage

LinkageFormed FromStability CharacteristicsHalf-life of Functional Group in Aqueous Buffer (pH 7.4)
Thioether Maleimide + ThiolGenerally stable, but can undergo retro-Michael reaction and thiol exchange, especially in the presence of high concentrations of other thiols.[5] Ring-opening of the succinimide (B58015) can increase stability.[6]Maleimide group: ~14 hours
Amide NHS Ester + AmineHighly stable under physiological conditions. Resistant to hydrolysis and enzymatic cleavage.[7]NHS ester group: minutes to hours (highly pH dependent)[8][9]
Triazole Azide + AlkyneExtremely stable and resistant to hydrolysis, enzymatic cleavage, and redox conditions.[7][10]Azide and alkyne groups are stable.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are representative protocols for conjugating a thiol-containing peptide to DSPE-PEG-maleimide liposomes, an amine-containing protein to DSPE-PEG-NHS liposomes, and an azide-modified oligonucleotide to DSPE-PEG-alkyne liposomes via copper-free click chemistry.

Protocol 1: Conjugation of a Thiol-Containing Peptide to DSPE-PEG-Maleimide Liposomes

Materials:

  • Pre-formed liposomes containing this compound (e.g., 1-5 mol%)

  • Thiol-containing peptide

  • Phosphate-buffered saline (PBS), pH 7.0, degassed

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

  • Prepare Liposomes: Prepare liposomes using your desired method (e.g., thin-film hydration followed by extrusion) incorporating this compound into the lipid mixture.

  • Peptide Solution: Dissolve the thiol-containing peptide in degassed PBS, pH 7.0.

  • Conjugation Reaction: Add the peptide solution to the liposome suspension at a desired molar ratio (e.g., 10:1 peptide to maleimide).

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine to a final concentration of 1 mM and incubate for an additional 30 minutes.

  • Purification: Separate the peptide-conjugated liposomes from unreacted peptide and quenching agent using a pre-equilibrated SEC column with PBS as the eluent.

  • Characterization: Characterize the conjugation efficiency using a suitable method, such as quantifying the amount of peptide in the liposome fraction (e.g., via HPLC or a fluorescently labeled peptide).

Protocol 2: Conjugation of a Protein to DSPE-PEG-NHS Liposomes

Materials:

  • Pre-formed liposomes containing DSPE-PEG-NHS (e.g., 1-5 mol%)

  • Protein with accessible primary amines (e.g., antibody)

  • Amine-free buffer (e.g., HEPES-buffered saline, HBS), pH 8.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis cassette or SEC column for purification

Procedure:

  • Prepare Liposomes: Prepare liposomes incorporating DSPE-PEG-NHS in the lipid mixture.

  • Protein Solution: Exchange the protein into amine-free HBS, pH 8.0.

  • Conjugation Reaction: Add the protein solution to the liposome suspension at a desired molar ratio (e.g., 2:1 protein to NHS ester).

  • Incubation: Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove unconjugated protein and quenching agent by dialysis against PBS or using an SEC column.

  • Characterization: Determine the amount of conjugated protein using a protein quantification assay (e.g., BCA or Bradford assay) on the purified liposome fraction.

Protocol 3: Copper-Free Click Chemistry Conjugation of an Azide-Modified Oligonucleotide to DSPE-PEG-DBCO Liposomes

Materials:

  • Pre-formed liposomes containing DSPE-PEG-DBCO (dibenzocyclooctyne) (e.g., 1-5 mol%)

  • Azide-modified oligonucleotide

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Liposomes: Prepare liposomes incorporating DSPE-PEG-DBCO in the lipid mixture.

  • Oligonucleotide Solution: Dissolve the azide-modified oligonucleotide in PBS, pH 7.4.

  • Conjugation Reaction: Add the oligonucleotide solution to the liposome suspension at a desired molar ratio (e.g., 5:1 oligonucleotide to DBCO).

  • Incubation: Incubate the reaction mixture for 12-18 hours at room temperature with gentle stirring.

  • Purification: Separate the oligonucleotide-conjugated liposomes from unreacted oligonucleotide using an appropriate method such as SEC or dialysis.

  • Characterization: Quantify the amount of conjugated oligonucleotide using a method such as UV-Vis spectroscopy (measuring absorbance at 260 nm) or fluorescence if the oligonucleotide is labeled.

Visualization of Key Processes

To further aid in the understanding of these bioconjugation strategies, the following diagrams illustrate the reaction mechanisms, a typical experimental workflow, and a decision-making guide.

Bioconjugation_Mechanisms cluster_maleimide Maleimide-Thiol Conjugation cluster_nhs NHS-Amine Conjugation cluster_click Click Chemistry (SPAAC) Liposome-PEG-Maleimide Liposome-PEG-Maleimide Thioether_Bond Thioether Bond Formation Liposome-PEG-Maleimide->Thioether_Bond pH 6.5-7.5 Thiol-Ligand Thiol-Ligand Thiol-Ligand->Thioether_Bond Liposome-PEG-NHS Liposome-PEG-NHS Amide_Bond Amide Bond Formation Liposome-PEG-NHS->Amide_Bond pH 7.2-8.5 Amine-Ligand Amine-Ligand Amine-Ligand->Amide_Bond Liposome-PEG-Alkyne Liposome-PEG-Alkyne Triazole_Ring Triazole Ring Formation Liposome-PEG-Alkyne->Triazole_Ring Bioorthogonal Azide-Ligand Azide-Ligand Azide-Ligand->Triazole_Ring Experimental_Workflow Start Start Liposome_Prep Prepare Functionalized Liposomes (DSPE-PEG-X) Start->Liposome_Prep Ligand_Prep Prepare Ligand Solution Start->Ligand_Prep Conjugation Bioconjugation Reaction Liposome_Prep->Conjugation Ligand_Prep->Conjugation Purification Purify Conjugate (SEC or Dialysis) Conjugation->Purification Characterization Characterize Conjugate (Quantify Ligand Density) Purification->Characterization End End Product Characterization->End Decision_Tree Start What is the available functional group on your ligand? Thiol Thiol (-SH) Start->Thiol Amine Amine (-NH2) Start->Amine Azide_Alkyne Azide or Alkyne Start->Azide_Alkyne Maleimide Use DSPE-PEG-Maleimide Thiol->Maleimide NHS_Ester Use DSPE-PEG-NHS Ester Amine->NHS_Ester Click_Chemistry Use DSPE-PEG-Azide/Alkyne (Click Chemistry) Azide_Alkyne->Click_Chemistry High_Stability Is highest possible stability critical? Maleimide->High_Stability NHS_Ester->High_Stability Yes_Stable Yes High_Stability->Yes_Stable No_Stable No High_Stability->No_Stable Yes_Stable->Click_Chemistry No_Stable->Maleimide

References

Assessing the Purity of DSPE-PEG36-MAL Conjugates: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized DSPE-PEG36-maleimide (MAL) conjugates is a critical step in the development of targeted drug delivery systems, such as liposomal formulations and antibody-drug conjugates. The presence of impurities can significantly impact the efficacy, stability, and safety of the final product. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of DSPE-PEG36-MAL, with a primary focus on High-Performance Liquid Chromatography (HPLC) and complementary techniques.

The complex nature of this compound, a heterodifunctional linker comprising a lipid (DSPE), a polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group, presents unique analytical challenges. These include the polydispersity of the PEG chain and the potential for various process-related impurities. Therefore, a multi-faceted analytical approach is often necessary for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the cornerstone for assessing the purity of DSPE-PEG-maleimide conjugates. Reversed-phase HPLC (RP-HPLC) is the most common modality, separating the conjugate from non-PEGylated impurities and by-products based on hydrophobicity.

Key Considerations for HPLC Method Development:

  • Column Selection: C8 or C18 columns are typically employed for the separation of PEGylated lipids.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with an additive like trifluoroacetic acid or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol) is generally required to achieve optimal separation of the polydisperse PEG conjugate and its impurities.

  • Detection: Since the DSPE-PEG backbone lacks a strong UV chromophore, detectors other than standard UV detectors are often preferred for accurate quantification.

Comparison of HPLC Detectors:

Detector TypePrincipleAdvantagesDisadvantages
Charged Aerosol Detector (CAD) Nebulizes the eluent and charges the resulting aerosol particles, which are then measured by an electrometer.Provides near-universal response for non-volatile analytes, independent of their optical properties. Good sensitivity and gradient compatibility.Response can be non-linear and influenced by mobile phase composition.
Evaporative Light Scattering Detector (ELSD) Nebulizes the eluent and evaporates the solvent, leaving behind analyte particles that scatter a light beam.Universal detector for non-volatile compounds. Compatible with gradient elution.Lower sensitivity compared to CAD and MS. Response can be non-linear.
Mass Spectrometry (MS) Ionizes the analyte and separates ions based on their mass-to-charge ratio.Provides molecular weight information, enabling definitive identification of the main conjugate and impurities. High sensitivity and specificity.Higher cost and complexity. Ionization efficiency can vary between compounds.
Refractive Index (RI) Detector Measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.Universal detector.Not compatible with gradient elution. Relatively low sensitivity.

Experimental Protocol: A Representative RP-HPLC-CAD Method

This protocol is a general guideline and may require optimization for specific instruments and this compound preparations.

  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Column: A C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • CAD Settings:

    • Nebulizer Temperature: 35°C

    • Evaporation Temperature: 60°C

    • Gas Flow: As per manufacturer's recommendation.

Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to characterize different aspects of the this compound conjugate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is invaluable for confirming the chemical structure of the synthesized conjugate. Characteristic peaks for the DSPE lipid tails, the PEG ethylene (B1197577) oxide repeat units, and the maleimide protons can be identified. The presence of the maleimide protons (typically around 6.7 ppm) and the disappearance or reduction of signals from the starting materials confirm successful synthesis. Integration of these signals can provide an estimate of purity.[1][2][3]

2. Mass Spectrometry (MS):

MS, particularly when coupled with liquid chromatography (LC-MS), provides precise molecular weight information. This is crucial for confirming the identity of the this compound and for identifying any impurities, such as molecules with different PEG chain lengths or hydrolysis products of the maleimide group.[4][5]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the ester and phosphate (B84403) groups of DSPE, the ether linkages of PEG, and the imide group of maleimide can be observed, confirming the successful incorporation of all components.[3][6]

4. Quantification of Maleimide Activity (Ellman's Assay):

The reactivity of the maleimide group is critical for subsequent conjugation reactions. An Ellman's assay, a colorimetric method, can be used to quantify the number of available thiol-reactive maleimide groups. This assay indirectly determines the concentration of active maleimide by reacting it with a known excess of a thiol-containing compound and then measuring the remaining unreacted thiol.[7][8][9]

Comparison of Purity Assessment Methods

MethodInformation ProvidedAdvantagesDisadvantages
RP-HPLC (with CAD/ELSD) Purity, presence of non-PEGylated impurities, separation of oligomers.Robust, quantitative, high-throughput.Limited structural information. Detector response can be non-uniform.
LC-MS Molecular weight confirmation, identification of impurities.High specificity and sensitivity, provides structural information.Can be complex, ionization efficiency varies.
¹H NMR Structural confirmation, estimation of purity.Provides detailed structural information.Lower sensitivity than HPLC, can be difficult to quantify polydisperse samples accurately.
FTIR Presence of functional groups.Fast, non-destructive.Provides qualitative information, not suitable for quantification of purity.
Ellman's Assay Quantification of active maleimide groups.Specific for maleimide activity, relatively simple.Indirect method, can be prone to interference.

Visualizing the Workflow

Synthesis of this compound

The synthesis of DSPE-PEG36-maleimide typically involves the reaction of an amine-terminated DSPE-PEG36 with a maleimide-containing activated ester.

G cluster_synthesis This compound Synthesis cluster_purification Purification DSPE_PEG_NH2 DSPE-PEG36-NH2 Reaction Conjugation Reaction (Organic Solvent, Base) DSPE_PEG_NH2->Reaction Maleimide_NHS Maleimide-NHS Ester Maleimide_NHS->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification_Step Purification (e.g., Dialysis, Chromatography) Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product

Caption: A simplified workflow for the synthesis of DSPE-PEG36-maleimide.

Analytical Workflow for Purity Assessment

A comprehensive approach to purity assessment involves a combination of chromatographic and spectroscopic techniques.

G cluster_analysis Purity Assessment Synthesized_Product Synthesized this compound HPLC RP-HPLC (CAD/ELSD/MS) Synthesized_Product->HPLC Purity & Impurity Profile NMR ¹H NMR Spectroscopy Synthesized_Product->NMR Structural Confirmation MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Verification Ellmans Ellman's Assay Synthesized_Product->Ellmans Maleimide Activity Final_Report Comprehensive Purity Report HPLC->Final_Report NMR->Final_Report MS->Final_Report Ellmans->Final_Report

References

A Comparative Guide to the Biological Activity of Proteins after Conjugation with DSPE-PEG36-MAL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance their therapeutic properties. DSPE-PEG36-maleimide is a popular reagent for this purpose, enabling the site-specific conjugation of proteins to lipid-based nanocarriers or other biomolecules. This guide provides an objective comparison of the biological activity of proteins after conjugation with DSPE-PEG36-MAL, supported by experimental data, and contrasts it with other conjugation strategies.

Introduction to this compound Conjugation

DSPE-PEG36-maleimide is a heterobifunctional linker composed of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that can be readily incorporated into lipid bilayers of liposomes and other nanoparticles.

  • Polyethylene glycol (PEG) chain with 36 ethylene (B1197577) oxide units: A hydrophilic and biocompatible polymer that provides a "stealth" shield, reducing immunogenicity and prolonging circulation half-life.

  • Maleimide (B117702) group: A reactive moiety that specifically and efficiently forms a stable thioether bond with the sulfhydryl group of cysteine residues on proteins under mild pH conditions.

This conjugation strategy is frequently employed in the development of targeted drug delivery systems, where the DSPE-PEG anchor incorporates into a lipid nanoparticle, and the maleimide group attaches to a targeting protein, such as an antibody or a peptide.

Impact on Biological Activity: A Comparative Analysis

A primary concern with any protein modification is the potential impact on its biological activity. The conjugation of this compound can influence protein function in several ways, and the outcome is highly dependent on the protein itself, the site of conjugation, and the overall structure of the resulting conjugate.

While PEGylation can sometimes lead to a decrease in in vitro activity due to steric hindrance of the PEG chain, the benefits in vivo, such as extended half-life and improved stability, often result in a superior overall therapeutic effect.

Quantitative Data on Biological Activity

The following tables summarize quantitative data from studies investigating the biological activity of proteins after conjugation.

Protein/MoleculeConjugation LinkerKey Bioactivity MetricResultReference
anti-EGFR Fab'DSPE-PEG2000-MALsiRNA silencing efficiency (in SMMC-7721 cells)~80% silencing at 500 nM siRNA[1]
anti-EGFR Fab'DSPE-PEG2000-COOHsiRNA silencing efficiency (in SMMC-7721 cells)~32% silencing at 500 nM siRNA[1]
Hemoglobin (Hb)DSPE-PEG(2000)-MaleimideConjugation efficiency54% of α and β subunits conjugated[2]
RGD peptideDSPE-PEG-MaleimideConjugation to liposomesQuantitative reaction, >96% entrapment efficiency[3]

Note: The PEG chain length in these examples may differ from PEG36, but the conjugation chemistry and its general impact on bioactivity are comparable.

Comparison with Alternative Conjugation Chemistries

The choice of linker chemistry is critical and can significantly affect the stability and, consequently, the long-term biological activity of the protein conjugate.

Linker ChemistryReactive GroupBond FormedStabilityKey Considerations
Maleimide Thiol (Cysteine)ThioetherModerate to High: The succinimide (B58015) ring can undergo hydrolysis, and the thioether bond is susceptible to retro-Michael addition and exchange with other thiols (e.g., albumin). Ring-opening hydrolysis can lead to a more stable structure.High specificity and rapid reaction at physiological pH. The stability of the linkage can be a concern for long-term in vivo applications.[4]
NHS Ester Amine (Lysine)AmideHigh: Amide bonds are generally very stable under physiological conditions.Reacts with primary amines, which are often abundant on protein surfaces, potentially leading to heterogeneous products.
Vinyl Sulfone Thiol (Cysteine)ThioetherHigh: Forms a stable, irreversible thioether bond.Slower reaction rate compared to maleimides.[4]
Pyridyl Disulfide Thiol (Cysteine)DisulfideReversible: Can be cleaved by other thiols.Useful for applications where cleavable conjugation is desired, such as in some drug delivery systems. Not suitable for long-term stability in reducing environments.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for protein conjugation and bioactivity assessment.

Protocol 1: Conjugation of a Thiol-Containing Protein to this compound

Materials:

  • Thiol-containing protein (e.g., antibody fragment with an engineered cysteine).

  • This compound.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.

  • Reducing agent (optional, for reducing disulfide bonds to generate free thiols): Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching reagent: Free cysteine or N-acetyl cysteine.

  • Purification system: Size-exclusion chromatography (SEC) or dialysis.

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If necessary, treat the protein with a 5-10 fold molar excess of TCEP for 1-2 hours at room temperature to reduce disulfide bonds and expose free thiol groups. Remove excess TCEP by dialysis or using a desalting column.

  • This compound Preparation: Dissolve this compound in the conjugation buffer to create a stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution.

  • Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a 2-fold molar excess of the quenching reagent (relative to the this compound) to stop the reaction.

  • Purification: Purify the protein-DSPE-PEG36-MAL conjugate from unreacted reagents using SEC or extensive dialysis.

  • Characterization: Confirm conjugation and purity using SDS-PAGE (which will show a molecular weight shift for the conjugated protein) and HPLC.

Protocol 2: Cell-Based Bioactivity Assay for an Antibody-DSPE-PEG36-MAL Conjugate

This protocol is a general guideline for assessing the binding and functional activity of an antibody conjugate.

Materials:

  • Target cells expressing the antigen of interest.

  • Non-target cells (as a negative control).

  • Antibody-DSPE-PEG36-MAL conjugate.

  • Unconjugated antibody (as a positive control).

  • Cell culture medium and supplements.

  • Fluorescently labeled secondary antibody (for binding assays).

  • Reagents for a functional assay (e.g., cell viability assay kit, reagents for measuring downstream signaling).

  • Plate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed the target and non-target cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the antibody-DSPE-PEG36-MAL conjugate and the unconjugated antibody in cell culture medium. Remove the old medium from the cells and add the antibody solutions.

  • Incubation: Incubate the cells for a duration relevant to the biological function being assessed (e.g., 1-4 hours for binding, 24-72 hours for functional assays).

  • Binding Assay (Flow Cytometry):

    • Harvest the cells and wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody conjugate.

    • Wash the cells and analyze by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of bound antibody conjugate.

  • Functional Assay (e.g., Inhibition of Cell Proliferation):

    • After the incubation period, add a cell viability reagent (e.g., MTT, WST-1) to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure the absorbance using a plate reader.

  • Data Analysis:

    • For binding assays, compare the mean fluorescence intensity of cells treated with the conjugate versus the unconjugated antibody.

    • For functional assays, plot the cell viability against the antibody concentration and determine the IC50 (half-maximal inhibitory concentration) value for both the conjugate and the unconjugated antibody.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

G cluster_prep Protein & this compound Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein Thiol-containing Protein Reaction Mix & Incubate (pH 7.0-7.5) Protein->Reaction DSPE_PEG_MAL This compound DSPE_PEG_MAL->Reaction Purification SEC or Dialysis Reaction->Purification Formation of Thioether Bond Analysis SDS-PAGE & HPLC Purification->Analysis Conjugate Conjugate Analysis->Conjugate Characterized Conjugate

Caption: Experimental workflow for protein conjugation with this compound.

G cluster_binding Receptor Binding & Internalization cluster_signaling Downstream Signaling Cascade Ab_Conj Antibody-DSPE-PEG-MAL Conjugate Receptor Cell Surface Receptor (e.g., EGFR) Ab_Conj->Receptor Binding Internalization Receptor-mediated Endocytosis Receptor->Internalization Pathway_Inhibition Inhibition of Signaling Pathway (e.g., PI3K/Akt) Internalization->Pathway_Inhibition Functional Effect Cellular_Response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) Pathway_Inhibition->Cellular_Response

Caption: Signaling pathway for an antibody-drug conjugate targeting a cell surface receptor.

Conclusion

The conjugation of proteins with this compound is a powerful and widely used technique for developing advanced biotherapeutics and diagnostic agents. While the maleimide-thiol linkage is highly efficient, it is essential to consider its stability for long-term in vivo applications. The impact on biological activity is protein-specific, and careful characterization is required to ensure that the desired therapeutic effect is retained or enhanced. As demonstrated by comparative studies, DSPE-PEG-maleimide can be a more effective linker than alternatives like DSPE-PEG-COOH in certain applications, leading to superior biological outcomes. The choice of conjugation strategy should, therefore, be guided by the specific requirements of the application, balancing factors such as reaction efficiency, stability, and the ultimate biological function of the conjugated protein.

References

A Researcher's Guide to Control Experiments for DSPE-PEG36-MAL Targeted Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity and efficacy of targeted drug delivery systems is paramount. This guide provides an objective comparison of essential control experiments for delivery platforms utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-mal). The inclusion of rigorous controls is critical to validate that the therapeutic effect is a direct result of the targeted mechanism and not due to non-specific interactions.

The maleimide (B117702) group on this compound facilitates the covalent conjugation of thiol-containing targeting moieties, such as peptides and antibodies, to the surface of liposomes or other nanoparticles. This active targeting strategy aims to enhance drug accumulation at the desired site, thereby increasing therapeutic efficacy and reducing off-target side effects. To substantiate these claims, a series of well-designed control experiments are indispensable.

Comparative Analysis of Key In Vitro Control Experiments

In vitro assays are fundamental for the initial assessment of targeting specificity and efficacy. The following table summarizes key control experiments, their rationale, and expected outcomes when evaluating this compound based targeted delivery systems.

Experiment Test Article Primary Control Group(s) Rationale for Control(s) Key Performance Metric(s) Expected Outcome for Targeted System
Cellular Uptake Assay Targeted Liposomes (this compound-Ligand)1. Non-Targeted Liposomes (e.g., DSPE-PEG-OCH3) 2. Free Drug 3. Targeted Liposomes + Excess Free Ligand1. To assess non-specific uptake and the contribution of the targeting ligand. 2. To compare nanoparticle-mediated delivery versus passive diffusion. 3. To demonstrate receptor-mediated uptake through competitive inhibition.Mean Fluorescence Intensity (Flow Cytometry), Visualization (Confocal Microscopy)Significantly higher uptake compared to non-targeted liposomes and the free drug. Uptake should be significantly reduced in the presence of excess free ligand.
Cytotoxicity Assay Drug-Loaded Targeted Liposomes1. Drug-Loaded Non-Targeted Liposomes 2. Free Drug 3. Blank (Drug-free) Targeted Liposomes1. To differentiate between targeted and non-specific cytotoxicity. 2. To evaluate the therapeutic advantage of the delivery system. 3. To ensure the delivery vehicle itself is not cytotoxic.IC50 (half-maximal inhibitory concentration)Lower IC50 (higher potency) compared to drug-loaded non-targeted liposomes and the free drug. Blank liposomes should show minimal cytotoxicity.
Thiol-Blocking Control Targeted LiposomesTargeted Liposomes in cells pre-treated with a thiol-blocking agent (e.g., N-ethylmaleimide)To confirm that the enhanced uptake is mediated by the interaction of the maleimide group with cell surface thiols.[1][2][3]Cellular UptakeSignificantly decreased cellular uptake after pre-treatment with the thiol-blocking agent.

Comparative Analysis of Key In Vivo Control Experiments

In vivo studies are crucial for evaluating the performance of targeted delivery systems in a complex biological environment. The following table outlines essential in vivo control experiments.

Experiment Test Article Primary Control Group(s) Rationale for Control(s) Key Performance Metric(s) Expected Outcome for Targeted System
Biodistribution Study Radiolabeled/Fluorescently-labeled Targeted Liposomes1. Radiolabeled/Fluorescently-labeled Non-Targeted Liposomes 2. Free Radiolabel/Fluorescent Dye1. To demonstrate enhanced accumulation at the target site due to the targeting moiety. 2. To account for the biodistribution of the label itself.Percent Injected Dose per Gram of Tissue (%ID/g)Significantly higher accumulation in the target tissue (e.g., tumor) and potentially lower accumulation in non-target organs compared to non-targeted liposomes.
Therapeutic Efficacy Study Drug-Loaded Targeted Liposomes1. Drug-Loaded Non-Targeted Liposomes 2. Free Drug 3. Saline/Vehicle Control1. To confirm that the improved therapeutic outcome is due to active targeting. 2. To demonstrate the superiority of the targeted delivery system over conventional therapy. 3. To establish a baseline for disease progression without treatment.Tumor Growth Inhibition, Survival RateSuperior tumor growth inhibition and increased survival rate compared to all control groups.

Experimental Protocols

Cellular Uptake Assay Protocol (Qualitative and Quantitative)
  • Cell Culture: Seed target cells (expressing the receptor of interest) and control cells (low or no receptor expression) in appropriate well plates (e.g., 6-well plates for flow cytometry, glass-bottom dishes for confocal microscopy). Allow cells to adhere overnight.

  • Preparation of Liposomes: Prepare fluorescently labeled targeted and non-targeted liposomes at the desired concentration in serum-free cell culture medium.

  • Incubation: Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Add the liposome-containing medium to the cells. For competitive inhibition, pre-incubate a set of cells with a high concentration of the free targeting ligand for 30-60 minutes before adding the targeted liposomes.

  • Uptake: Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Washing: Remove the liposome-containing medium and wash the cells thoroughly with cold PBS to remove any non-internalized liposomes.

  • Analysis:

    • Flow Cytometry (Quantitative): Detach the cells using trypsin, centrifuge, and resuspend in PBS. Analyze the cell-associated fluorescence using a flow cytometer.

    • Confocal Microscopy (Qualitative): Fix the cells with paraformaldehyde, stain the nuclei with DAPI, and visualize the intracellular localization of the fluorescent liposomes using a confocal microscope.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of the free drug, drug-loaded targeted liposomes, drug-loaded non-targeted liposomes, and blank liposomes in cell culture medium. Replace the existing medium with the treatment solutions.

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for each formulation.

In Vivo Biodistribution Study Protocol
  • Animal Model: Utilize an appropriate animal model (e.g., tumor-bearing mice) for the disease under investigation.

  • Formulation Preparation: Prepare radiolabeled (e.g., with 111In or 64Cu) or near-infrared fluorescently-labeled targeted and non-targeted liposomes.

  • Administration: Inject the formulations intravenously into the animals.

  • Imaging (Optional): At various time points post-injection, perform non-invasive imaging (e.g., SPECT/CT or PET/CT for radiolabeled liposomes, or in vivo fluorescence imaging).

  • Tissue Harvesting: At the final time point, euthanize the animals and harvest the target tissue and major organs (e.g., liver, spleen, kidneys, lungs, heart).

  • Quantification:

    • Radiolabeled Liposomes: Weigh the tissues and measure the radioactivity in each organ using a gamma counter. Calculate the %ID/g.

    • Fluorescently-labeled Liposomes: Homogenize the tissues and measure the fluorescence intensity using a suitable instrument.

  • Data Analysis: Compare the biodistribution profiles of the targeted and non-targeted liposomes.

Visualizing the Rationale: Workflows and Pathways

To further clarify the experimental logic and underlying mechanisms, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_uptake_controls Uptake Controls cluster_cyto_controls Cytotoxicity Controls cluster_in_vivo In Vivo Validation cluster_bio_controls Biodistribution Controls cluster_eff_controls Efficacy Controls invitro_start This compound based Targeted Nanoparticle cellular_uptake Cellular Uptake Assay invitro_start->cellular_uptake cytotoxicity Cytotoxicity Assay invitro_start->cytotoxicity invivo_start Optimized Targeted Nanoparticle invitro_start->invivo_start Proceed if in vitro targeting is confirmed non_targeted_lipo_up Non-Targeted Liposomes cellular_uptake->non_targeted_lipo_up free_drug_up Free Fluorophore cellular_uptake->free_drug_up competitive_inhibition Competitive Inhibition cellular_uptake->competitive_inhibition non_targeted_lipo_cyto Drug-Loaded Non-Targeted Liposomes cytotoxicity->non_targeted_lipo_cyto free_drug_cyto Free Drug cytotoxicity->free_drug_cyto blank_lipo Blank Targeted Liposomes cytotoxicity->blank_lipo biodistribution Biodistribution Study invivo_start->biodistribution efficacy Therapeutic Efficacy Study invivo_start->efficacy non_targeted_lipo_bio Non-Targeted Liposomes biodistribution->non_targeted_lipo_bio non_targeted_lipo_eff Drug-Loaded Non-Targeted Liposomes efficacy->non_targeted_lipo_eff free_drug_eff Free Drug efficacy->free_drug_eff vehicle Vehicle Control efficacy->vehicle thiol_mediated_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space liposome This compound Targeted Liposome thiol Cell Surface Thiols (-SH groups) liposome->thiol Covalent Michael Addition endocytosis Endocytosis/ Membrane Translocation thiol->endocytosis Triggers Internalization endosome Endosome endocytosis->endosome release Drug Release endosome->release target Intracellular Target release->target

References

A Researcher's Guide to DSPE-PEG36-mal: A Comparative Analysis of Supplier Offerings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working at the forefront of nanomedicine and targeted drug delivery, the quality of reagents is paramount. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-mal) is a critical component for conjugating targeting ligands, such as antibodies and peptides, to the surface of liposomes and other nanoparticles.[1] However, the performance of this lipid can vary between suppliers, impacting the efficiency of bioconjugation, and the stability and efficacy of the final formulation. This guide provides a comparative overview of DSPE-PEG-maleimide products from various suppliers and offers standardized protocols for their evaluation.

Supplier Product Specifications

A review of publicly available data from several prominent suppliers of DSPE-PEG-maleimide reveals variations in key quality attributes such as purity. While a direct comparison of this compound was not available from all suppliers, the following table summarizes the typical specifications for DSPE-PEG-maleimide products. Researchers are encouraged to request certificates of analysis for specific lots of this compound for detailed information.

SupplierProduct NamePurity SpecificationMolecular Weight (DSPE-PEG-mal)
Avanti Polar Lipids DSPE-PEG(2000) Maleimide (B117702)>99%~2896
Nanocs DSPE PEG MaleimideNot specifiedVarious MW available
BroadPharm DSPE-PEG-Maleimide, MW 1,000≥90%~1896
Biopharma PEG DSPE-PEG-MAL≥95%Various MW available
R&D Systems (Tocris) DSPE-PEG 2000 Maleimide≥90% (HPLC)~2896

Note: The molecular weight of this compound is approximately 2426 g/mol . The table includes data for other PEG lengths as a proxy for typical supplier specifications. Purity is a critical parameter, as impurities can affect the reactivity of the maleimide group and the stability of the final product.

Experimental Protocols for Comparative Evaluation

To empower researchers to make informed decisions, this guide provides detailed protocols for the comparative evaluation of this compound from different suppliers. These standardized methods will enable a head-to-head assessment of purity, maleimide reactivity, and stability.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique to assess the purity of this compound and to identify the presence of impurities, such as hydrolyzed or unreacted starting materials.[2]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended, as DSPE-PEG lacks a strong UV chromophore.[]

  • Mobile Phase: A gradient of water and a suitable organic solvent, such as acetonitrile (B52724) or methanol (B129727), containing a small amount of a modifier like trifluoroacetic acid (TFA) or ammonium (B1175870) acetate, can be employed for optimal separation.

  • Sample Preparation: Accurately weigh and dissolve the this compound from each supplier in a suitable solvent (e.g., methanol or chloroform) to a final concentration of 1 mg/mL.

  • Analysis: Inject equal volumes of each sample onto the HPLC column. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Maleimide Reactivity Assessment by Indirect Ellman's Assay

The reactivity of the maleimide group is crucial for efficient conjugation. The indirect Ellman's assay is a reliable colorimetric method to quantify the amount of active maleimide.[4][5]

Methodology:

  • Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer with 1 mM EDTA, pH 7.0.

    • Ellman's Reagent (DTNB) Solution: 4 mg/mL in reaction buffer.

    • Cysteine Solution: A standard solution of L-cysteine of known concentration (e.g., 1 mM) in reaction buffer.

  • Procedure:

    • Incubate a known amount of this compound from each supplier with a molar excess of the cysteine solution for 30 minutes at room temperature. This allows the active maleimide groups to react with the thiol groups of cysteine.

    • After the incubation, add Ellman's reagent to the solution. The reagent reacts with the remaining unreacted cysteine, producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

    • The amount of active maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.

Stability Assessment

The stability of the maleimide group is pH-dependent, with hydrolysis occurring more rapidly at higher pH values.[4] Assessing the stability of this compound under various conditions is important for predicting its shelf-life and performance in different formulations.

Methodology:

  • Sample Preparation: Prepare solutions of this compound from each supplier in buffers of different pH (e.g., pH 6.5, 7.4, and 8.5) at a concentration of 1 mg/mL.

  • Incubation: Store the solutions at a controlled temperature (e.g., 4°C and room temperature).

  • Analysis: At various time points (e.g., 0, 24, 48, and 72 hours), take an aliquot from each solution and determine the percentage of active maleimide using the indirect Ellman's assay as described above.

  • Data Interpretation: A decrease in the percentage of active maleimide over time indicates hydrolysis of the maleimide ring.

Visualizing Experimental Workflows and Logical Relationships

To further aid in the understanding of the evaluation process and the application of this compound, the following diagrams have been generated using the DOT language.

G cluster_supplierA Supplier A cluster_supplierB Supplier B cluster_analysis Comparative Analysis A_sample This compound (Supplier A) purity Purity (HPLC) A_sample->purity reactivity Reactivity (Ellman's Assay) A_sample->reactivity stability Stability (Time-course) A_sample->stability B_sample This compound (Supplier B) B_sample->purity B_sample->reactivity B_sample->stability data_table Data Comparison Table purity->data_table Purity (%) reactivity->data_table Active Maleimide (%) stability->data_table Half-life at pH x

Caption: Experimental workflow for comparing this compound from two suppliers.

G cluster_liposome Liposome Formulation cluster_conjugation Bioconjugation cluster_purification Purification & Characterization lipids This compound + Structural Lipids (e.g., DSPC, Cholesterol) hydration Hydration & Extrusion lipids->hydration mal_lipo Maleimide-Functionalized Liposome hydration->mal_lipo reaction Thiol-Maleimide Coupling (pH 6.5-7.5) mal_lipo->reaction Incubation ligand Thiol-containing Ligand (e.g., Peptide, Antibody Fragment) ligand->reaction targeted_lipo Targeted Liposome reaction->targeted_lipo purify Purification (e.g., Dialysis, SEC) targeted_lipo->purify characterize Characterization (Size, Zeta Potential, Conjugation Efficiency) purify->characterize final_product Final Targeted Nanoparticle characterize->final_product

Caption: Pathway for creating targeted liposomes using this compound.

Conclusion

The selection of a high-quality this compound is a critical step in the development of targeted nanomedicines. While suppliers provide some information on the quality of their products, conducting in-house comparative studies is highly recommended. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate and select the most suitable this compound for their specific application, ultimately contributing to the development of more effective and reproducible nanotherapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for DSPE-PEG36-mal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced applications, the proper handling and disposal of specialized chemical reagents like DSPE-PEG36-mal are paramount for ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, grounded in established safety protocols for its constituent chemical groups.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.

  • Work Area: All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any fine powders.

Quantitative Data Summary

The following table summarizes key information regarding the components of this compound and general disposal considerations.

Component/AspectKey Characteristics & Disposal Considerations
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) A phospholipid that is generally considered biocompatible and biodegradable.
PEG (Polyethylene Glycol) A hydrophilic polymer that is not considered hazardous waste. It is readily biodegradable but should not be disposed of down the drain as it can impact wastewater treatment processes[1].
Maleimide (B117702) Group A reactive functional group that covalently bonds with thiol groups. It is best practice to deactivate this group before disposal[2].
Waste Classification Due to the reactive maleimide group, this compound waste should be treated as hazardous chemical waste.
Storage of Waste Store in a clearly labeled, sealed, and appropriate waste container in a designated, well-ventilated, and secure area away from incompatible materials[2][3].

Experimental Protocol: Deactivation and Disposal of this compound

This protocol outlines the detailed methodology for the safe deactivation and subsequent disposal of this compound.

Materials:
  • This compound waste (solid or in solution)

  • β-mercaptoethanol (BME) or Dithiothreitol (DTT)

  • Suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Designated hazardous chemical waste container

  • Appropriate PPE (gloves, safety glasses, lab coat)

Step-by-Step Disposal Procedure:
  • Deactivation of the Maleimide Group: To ensure the safe disposal of this compound, the reactive maleimide group should first be deactivated by reacting it with an excess of a thiol-containing compound[2].

    • Prepare a Quenching Solution: In a chemical fume hood, prepare a quenching solution of either BME or DTT at a concentration of approximately 100 mM in a suitable buffer like PBS[2].

    • Reaction: In a designated chemical waste container, add the this compound waste to the quenching solution. It is recommended to use at least a 10-fold molar excess of the thiol-containing compound to ensure complete deactivation of the maleimide group[2].

    • Incubation: Gently mix the solution and allow the reaction to proceed for a minimum of 2 hours at room temperature. This incubation period will ensure the complete reaction of the maleimide moiety[2].

  • Disposal of Deactivated Solution and Contaminated Solids:

    • Liquid Waste: The deactivated this compound solution is to be disposed of as hazardous chemical waste. Collect the entire volume in a clearly labeled, sealed, and appropriate waste container. Do not pour the solution down the drain [2][4].

    • Solid Waste: Any solid waste contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container[5]. Unused solid this compound should also be disposed of as hazardous chemical waste, preferably in its original, unopened container[2].

  • Labeling and Storage of Waste:

    • All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the specific contents (e.g., "this compound waste, deactivated with β-mercaptoethanol")[2][3].

    • Store the waste containers in a designated and secure area, ensuring they are segregated from incompatible materials, until they can be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2].

  • Institutional Procedures:

    • Always consult and adhere to your institution's specific protocols for hazardous waste disposal. Contact your EHS office to arrange for the collection and final disposal of the hazardous waste[4][6].

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DSPE_PEG36_mal_Disposal cluster_prep Preparation cluster_deactivation Deactivation cluster_disposal Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood prep_quench Prepare Quenching Solution (BME or DTT in Buffer) fume_hood->prep_quench react Add Waste to Quenching Solution (>=10-fold molar excess of thiol) prep_quench->react incubate Incubate for >= 2 Hours at Room Temperature react->incubate collect_liquid Collect Deactivated Liquid Waste in Labeled Hazardous Waste Container incubate->collect_liquid collect_solid Collect Contaminated Solid Waste in Labeled Hazardous Waste Container incubate->collect_solid no_drain Do NOT Pour Down Drain collect_liquid->no_drain store Store Waste in Designated Secure Area collect_solid->store no_drain->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs

References

Personal protective equipment for handling DSPE-PEG36-mal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (DSPE-PEG36-mal). Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of the product.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Body AreaRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[2] For prolonged or repeated contact, a glove with a breakthrough time of greater than 240 minutes is advised.[3]
Eyes Safety goggles or glassesUse chemical safety goggles to protect against splashes and potential dust.[1][4]
Face Face shieldA face shield should be worn in addition to safety goggles, particularly when there is a risk of splashing.[1][2]
Body Laboratory coatA standard laboratory coat should be worn to protect skin and clothing from contamination.[1][2]
Respiratory NIOSH/MSHA-approved respiratorUse in a well-ventilated area. A respirator may be necessary if handling the solid form outside of a chemical fume hood where dust generation is possible.[1][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for the safe handling of this compound.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Verify that a safety shower and an eyewash station are readily accessible and operational.[1][4]

  • Confirm that all required PPE is available and in good condition.

  • Allow the product to equilibrate to room temperature before opening to avoid moisture condensation.

2. Handling the Compound:

  • This compound is typically a solid or a viscous liquid.[6] Avoid direct contact with skin, eyes, and clothing.[1][3]

  • If it is a solid, prevent the formation of dust during handling.[1][5]

  • Weigh and handle the compound within a chemical fume hood to minimize inhalation exposure.[4]

  • For creating solutions, use a non-amine-containing buffer, such as PBS (phosphate-buffered saline), as primary amines can react with the maleimide (B117702) group.[7]

3. Storage:

  • Store in a tightly sealed container in a freezer, typically at -20°C, and protect from light and moisture.[8]

  • For long-term storage, an inert gas atmosphere is recommended.[1]

4. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][9] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical attention.[5]

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[9]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Procedures

Waste TypeDisposal Method
Unused this compound Collect in a designated and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless compatibility is confirmed.[1]
Contaminated Labware (e.g., pipette tips, tubes) Place in the designated hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in the designated hazardous waste container.

Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Clean & Prepare Work Area get_ppe Don Appropriate PPE prep_area->get_ppe get_compound Equilibrate Compound to Room Temp get_ppe->get_compound weigh Weigh Compound get_compound->weigh Transfer to Hood dissolve Dissolve in Appropriate Buffer weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Glassware experiment->decontaminate Post-Experiment dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe end End remove_ppe->end start Start start->prep_area

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.